Product packaging for 5-Ethynylpyridin-2-ol(Cat. No.:CAS No. 1196156-05-4)

5-Ethynylpyridin-2-ol

Cat. No.: B1451603
CAS No.: 1196156-05-4
M. Wt: 119.12 g/mol
InChI Key: LTZKNJCKOOCPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Ethynylpyridin-2-ol is a useful research compound. Its molecular formula is C7H5NO and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO B1451603 5-Ethynylpyridin-2-ol CAS No. 1196156-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-3-4-7(9)8-5-6/h1,3-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZKNJCKOOCPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670316
Record name 5-Ethynylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-05-4
Record name 5-Ethynylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the synthesis of 5-Ethynylpyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The guide focuses on the prevalent and robust Sonogashira cross-coupling reaction, offering an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive and practical understanding of this synthetic transformation.

Introduction: The Significance of the Ethynylpyridinol Scaffold

The pyridine ring is a ubiquitous scaffold in pharmaceutical agents, prized for its ability to engage in biological interactions and its favorable pharmacokinetic properties.[1][2] When functionalized with an ethynyl (acetylene) group, its utility expands significantly. The ethynyl group is a versatile functional handle for carbon-carbon bond formation, notably in "click chemistry" and cross-coupling reactions, and is recognized as a privileged feature in molecules targeting a wide array of proteins.[3][4] The compound this compound, incorporating both the pyridine-2-ol (or its tautomer, 2-pyridone) core and a reactive alkyne, represents a powerful intermediate for constructing complex molecular architectures. Its synthesis is therefore a critical process for drug discovery programs and the development of novel organic materials.[3]

This guide provides a detailed examination of the most reliable and widely adopted method for its synthesis: the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.

Strategic Overview: The Sonogashira Cross-Coupling Approach

The formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne is most efficiently achieved through the Sonogashira cross-coupling reaction.[5] This reaction has become a cornerstone of modern organic synthesis due to its mild conditions and high tolerance for various functional groups, making it ideal for complex molecule synthesis.[6][7]

The primary strategy for synthesizing this compound involves the coupling of a halogenated pyridin-2-ol precursor, typically 5-bromo- or 5-iodopyridin-2-ol, with a protected or terminal alkyne. The reactivity trend for the halide in oxidative addition favors iodide over bromide, which is a key consideration in substrate selection.[8]

A common and highly effective variation of this strategy employs a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA). This approach offers two distinct advantages:

  • Prevention of Homocoupling: It prevents the undesired side reaction where the terminal alkyne couples with itself (Glaser coupling), which can be problematic under standard Sonogashira conditions.

  • Stability and Handling: TMSA is a stable, easy-to-handle liquid, simplifying reaction setup compared to acetylene gas.

The synthesis, therefore, follows a two-step sequence:

  • Sonogashira Coupling: Reaction of the halopyridinol with TMSA to form the silyl-protected intermediate.

  • Deprotection: Removal of the trimethylsilyl (TMS) group to yield the final terminal alkyne, this compound.[9][10]

Mechanism Deep Dive: The Dual Catalytic Cycle of Sonogashira Coupling

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The Sonogashira reaction operates through two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle.[11]

The Palladium Cycle:
  • Oxidative Addition: The cycle begins with a palladium(0) complex, which undergoes oxidative addition with the aryl halide (5-bromopyridin-2-ol). This is often the rate-limiting step and forms a square planar palladium(II) intermediate.[5]

  • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex. This step regenerates the copper(I) catalyst.

  • Reductive Elimination: The resulting palladium(II) complex, now bearing both the pyridinol and the acetylide ligands, undergoes reductive elimination. This step forms the final C-C bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[8][11]

The Copper Cycle:
  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate. This species is the key nucleophile for the transmetalation step in the palladium cycle.[11]

Sonogashira_Mechanism Figure 1: Simplified Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)L₂-X Pd0->Pd_oxidative Oxidative Addition (Ar-X) Pd_transmetal Ar-Pd(II)L₂-C≡CR' Pd_oxidative->Pd_transmetal Transmetalation (from Cu cycle) Pd_transmetal->Pd0 Reductive Elimination Product_out Ar-C≡CR' Pd_transmetal->Product_out CuX Cu(I)X Cu_alkyne [Cu(I)-alkyne] complex CuX->Cu_alkyne Alkyne (R'-C≡CH) Cu_acetylide Cu(I)-C≡CR' Cu_alkyne->Cu_acetylide Base Cu_acetylide->CuX To Pd Cycle

Figure 1: Simplified Dual Catalytic Cycle of the Sonogashira Reaction.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 5-bromopyridin-2-ol and trimethylsilylacetylene, followed by desilylation.

Part A: Synthesis of 5-((Trimethylsilyl)ethynyl)pyridin-2-ol

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
5-Bromopyridin-2-ol174.0010.01.74 gStarting Material
Trimethylsilylacetylene (TMSA)98.2212.01.66 mL1.2 equivalents
Pd(PPh₃)₂Cl₂701.900.2 (2 mol%)140 mgPalladium Catalyst
Copper(I) Iodide (CuI)190.450.4 (4 mol%)76 mgCo-catalyst
Triethylamine (TEA)101.1930.04.2 mLBase and Solvent
Tetrahydrofuran (THF), Anhydrous--40 mLSolvent

Procedure:

  • Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopyridin-2-ol (1.74 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mol%), and copper(I) iodide (76 mg, 0.4 mol%).

  • Evacuation and Backfill: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (40 mL) and triethylamine (4.2 mL, 30.0 mmol) via syringe. Stir the resulting suspension.

  • Alkyne Addition: Add trimethylsilylacetylene (1.66 mL, 12.0 mmol) dropwise to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvents.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude silyl-protected product.

Part B: Deprotection to this compound

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
Crude Silyl-protected Intermediate~221.33~10.0~2.21 gFrom Part A
Potassium Carbonate (K₂CO₃)138.211.0 (0.1 eq.)138 mgMild Base for Deprotection
Methanol (MeOH)32.04-50 mLSolvent[10]

Procedure:

  • Dissolution: Dissolve the crude 5-((trimethylsilyl)ethynyl)pyridin-2-ol from Part A in methanol (50 mL) in a round-bottom flask.

  • Base Addition: Add potassium carbonate (138 mg, 1.0 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the complete removal of the TMS group by TLC.

  • Neutralization and Concentration: Once the reaction is complete, neutralize the mixture with a few drops of acetic acid. Concentrate the solution under reduced pressure.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Workflow Figure 2: Experimental Workflow for Synthesis start Start: 5-Bromopyridin-2-ol reagents1 Reagents: - TMSA - Pd(PPh₃)₂Cl₂ - CuI, TEA, THF coupling Sonogashira Coupling (60 °C, 12-16h) start->coupling reagents1->coupling workup1 Aqueous Workup & Concentration coupling->workup1 intermediate Crude Intermediate: 5-((TMS)ethynyl)pyridin-2-ol workup1->intermediate reagents2 Reagents: K₂CO₃, MeOH deprotection TMS Deprotection (RT, 1-2h) intermediate->deprotection reagents2->deprotection purification Purification (Chromatography) deprotection->purification product Final Product: This compound purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Figure 2: Experimental Workflow for Synthesis.

Characterization of this compound

To confirm the identity and purity of the final product, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show the disappearance of the trimethylsilyl peak (a singlet at ~0.25 ppm) and the appearance of a new singlet for the acetylenic proton (~3.0-3.5 ppm). The aromatic protons of the pyridine ring will also show characteristic shifts and coupling patterns.

    • ¹³C NMR will confirm the presence of the two alkyne carbons (typically in the 70-90 ppm range) and the carbons of the pyridinol ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will confirm the molecular weight of the product (C₇H₅NO, M.W. = 119.12 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic sharp absorption band for the terminal alkyne C≡C stretch (~2100 cm⁻¹) and a C-H stretch of the alkyne (~3300 cm⁻¹).

Conclusion

The two-step Sonogashira coupling/desilylation sequence is a highly reliable and efficient method for the synthesis of this compound. This guide provides the strategic rationale, mechanistic insight, and a detailed, actionable protocol necessary for its successful preparation. By leveraging this powerful cross-coupling reaction, researchers can readily access this versatile building block, enabling the development of novel pharmaceuticals and advanced materials.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
  • Saha, A., et al. (2018). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. ResearchGate.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Reddy, R. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
  • ChemSpider. (n.d.). Deprotection of trimethylsilyl group of an alkyne. Synthetic Pages.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 9). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis.
  • Orita, A., & Otera, J. (2011). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Chemistry, 29(11), 2315-2324.
  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Technical Library.
  • Ocampo, R. A., & Paez, J. A. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Revista de la Sociedad Química de México.
  • Gule, M. L., & Angel, A. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5555-5573.
  • Abdine, S., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 11(15), 9417-9429.
  • ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
  • Sepehrpour, H., et al. (2019). trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1689-1692.
  • AVESİS. (2024). Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. European Journal of Medicinal Chemistry Reports, 12.

Sources

An In-Depth Technical Guide to 5-Ethynylpyridin-2-ol: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Ethynylpyridin-2-ol is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive terminal alkyne and a 2-hydroxypyridine moiety capable of tautomerism and metal chelation, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, reactivity, and key applications, with a focus on its utility for researchers, medicinal chemists, and drug development professionals. We will explore its tautomeric nature, spectroscopic signature, and role in powerful coupling reactions such as the Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction: The Strategic Value of this compound

The pyridine scaffold is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties contribute to its prevalence. This compound merges this privileged heterocycle with a terminal alkyne, a functional group that has been widely exploited in drug discovery for its ability to serve as a rigid linker and a handle for "click chemistry".[3] This combination provides a powerful tool for creating novel compounds with tailored biological activities. The 2-hydroxy substituent further enhances its utility by introducing the potential for tautomerism, additional hydrogen bonding interactions, and metal chelation, all of which can be strategically employed in drug design.[4][5]

Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is critical for its effective application in synthesis and drug design.

Physicochemical Data

The key physicochemical properties are summarized in the table below. These values are essential for planning reactions, purification, and formulation.

PropertyValueSource(s)
Molecular Formula C₇H₅NO
Molecular Weight 119.12 g/mol
CAS Number 1196156-05-4
Appearance Solid (Typical)-
pKa (acidic, OH) ~11.7 (estimated from 2-hydroxypyridine)
pKa (basic, N) ~0.75 (estimated from 2-hydroxypyridine)[6][7]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); moderate water solubility expected based on parent structures.[8]
The Critical Role of Tautomerism

A defining feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium is highly sensitive to the solvent environment.[9] In polar, protic solvents like water and alcohols, the pyridone tautomer is generally favored, whereas non-polar solvents favor the hydroxypyridine form.[9] This phenomenon is crucial as it dictates the molecule's hydrogen bonding capacity and reactivity. The pyridone form presents an amide-like N-H donor and a carbonyl acceptor, while the hydroxypyridine form has an O-H donor and an aromatic nitrogen acceptor.

Caption: Tautomeric equilibrium between the enol and keto forms.

Spectroscopic Characterization

The dual functionality of this compound gives rise to a distinct spectroscopic signature.

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with coupling patterns indicative of their relative positions. A sharp singlet for the acetylenic proton (≡C-H) would typically appear around 3-4 ppm. The position and broadness of the O-H or N-H proton signal will be highly dependent on the solvent and concentration due to the tautomerism and hydrogen bonding.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The two sp-hybridized carbons of the alkyne group will resonate in the region of 70-90 ppm. The five sp²-hybridized carbons of the pyridine ring will appear further downfield, with the carbon bearing the oxygen atom (C2) showing a characteristic shift.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A sharp, moderate intensity peak around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne. A sharp peak near 2100-2200 cm⁻¹ is characteristic of the C≡C triple bond stretch. The spectrum will also feature a broad O-H stretching band (around 3200-3600 cm⁻¹) for the hydroxypyridine tautomer or an N-H stretching band (around 3100-3500 cm⁻¹) and a strong C=O stretching band (around 1650-1690 cm⁻¹) for the pyridone tautomer.[10][11] The dominant bands observed will depend on the phase (solid or solution) and the solvent used.[9]

Chemical Reactivity and Synthetic Protocols

The synthetic versatility of this compound stems from the independent reactivity of its alkyne and hydroxypyridine moieties. This allows for sequential or orthogonal functionalization, making it a highly valuable synthetic intermediate.

Reactions of the Terminal Alkyne: Gateway to Molecular Complexity

The terminal alkyne is a gateway to two of the most powerful C-C and C-heteroatom bond-forming reactions in modern organic synthesis: the Sonogashira coupling and azide-alkyne cycloaddition.

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a robust method for forming sp-sp² carbon-carbon bonds.[12][13] This reaction is instrumental for extending the molecular framework, linking the pyridine core to other aromatic or vinylic systems.

Causality: The reaction's efficacy relies on a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition of the halide and the reductive elimination of the final product, while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[13]

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-X) Alkyne Complex Alkyne Complex Pd(II) Complex->Alkyne Complex Transmetalation (Cu-C≡CR') Product Complex Product Complex Alkyne Complex->Product Complex Isomerization Product Complex->Pd(0)L2 Reductive Elimination (Ar-C≡CR') R'-C≡CH R'-C≡CH Cu-C≡CR' Cu-C≡CR' R'-C≡CH->Cu-C≡CR' + Cu(I), Base Cu-C≡CR'->R'-C≡CH To Pd Cycle

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Exemplary Protocol: Sonogashira Coupling of an Aryl Bromide

This protocol is a generalized procedure based on standard literature methods for coupling bromopyridines.[12][14]

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), copper(I) iodide (CuI, 0.05 eq.), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.025 eq.) or Pd(PPh₃)₄ (0.025 eq.).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

CuAAC is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[15] Its high efficiency, mild reaction conditions, and orthogonality to most other functional groups make it ideal for bioconjugation, drug discovery, and materials science.[16][17]

Causality: The copper(I) catalyst is essential for this reaction, dramatically accelerating what would otherwise be a very slow thermal cycloaddition.[15] The mechanism involves the formation of a copper acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate that rearranges to the stable triazole product.

CuAAC_Cycle Cu(I) Cu(I) Copper Acetylide Copper Acetylide Cu(I)->Copper Acetylide + R-C≡CH Six-membered Intermediate Six-membered Intermediate Copper Acetylide->Six-membered Intermediate + R'-N3 Triazole Product Triazole Product Six-membered Intermediate->Triazole Product Rearrangement Triazole Product->Cu(I) Product Release + Catalyst Regeneration

Caption: Simplified catalytic cycle for CuAAC click chemistry.

Exemplary Protocol: Aqueous CuAAC for Bioconjugation

This protocol is adapted for conjugating this compound to an azide-modified biomolecule in an aqueous buffer system.[18][19]

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule (e.g., a peptide or protein) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a 100 mM stock solution of a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water.[19]

  • Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order to achieve the desired final concentrations (e.g., 100 µM alkyne, 120 µM azide):

    • Azide-molecule solution.

    • This compound stock solution.

    • THPTA ligand stock solution (to a final concentration of 1 mM).

    • CuSO₄ stock solution (to a final concentration of 200 µM).

  • Initiation: Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2 mM. Gently mix the solution.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if either component is light-sensitive.

  • Purification: Purify the resulting conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.

Reactions of the 2-Hydroxypyridine Moiety

The 2-hydroxypyridine unit offers additional avenues for functionalization and molecular interaction.

  • O-Alkylation/Acylation: The hydroxyl group (in its enol form) can act as a nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides under basic conditions to form ether or ester derivatives, respectively. This allows for the attachment of other functional groups or the modification of solubility and pharmacokinetic properties.

  • Metal Chelation: The 1,2-arrangement of the nitrogen and oxygen atoms in the 2-hydroxypyridone tautomer creates a powerful bidentate chelation site for various metal ions.[4] This property is highly relevant in medicinal chemistry for designing inhibitors of metalloenzymes or developing agents for chelation therapy.[5] The electron density of the pyridine ring, which can be modulated by substituents, influences the strength of this metal binding.[20][21]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functionalities in this compound makes it a strategic scaffold for developing novel therapeutics.

  • Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors. The ethynyl group can be used via Sonogashira coupling to install the larger aromatic systems often required for binding in the ATP pocket of kinases. The 2-hydroxy group can form critical hydrogen bonds with the hinge region of the enzyme.

  • Bioconjugation and PROTACs: The alkyne serves as a perfect handle for CuAAC, enabling the conjugation of the molecule to antibodies (creating antibody-drug conjugates), fluorescent dyes for imaging, or to E3 ligase-binding moieties in the development of PROTACs (Proteolysis Targeting Chimeras).

  • Metalloenzyme Inhibitors: The 2-hydroxypyridone core is a "privileged" structure for targeting the active sites of metalloenzymes.[5] By chelating the catalytic metal ion (e.g., Zn²⁺, Fe²⁺, Mg²⁺), molecules built from this scaffold can effectively inhibit enzymes involved in a range of diseases, from bacterial infections to cancer.[4]

  • Building Block for Complex Heterocycles: The dual reactivity allows for its use in tandem or domino reactions, where both the alkyne and the pyridine ring participate in forming more complex, polycyclic structures of therapeutic interest.

Conclusion

This compound is a highly versatile and valuable building block for chemical synthesis and drug discovery. Its chemical properties are defined by the interplay between a reactive terminal alkyne and a 2-hydroxypyridine moiety capable of tautomerism and metal chelation. A thorough understanding of its reactivity, particularly in Sonogashira coupling and azide-alkyne cycloaddition reactions, empowers researchers to construct complex and functionally diverse molecules. The strategic incorporation of this scaffold offers significant potential for the development of novel kinase inhibitors, metalloenzyme-targeting drugs, and advanced bioconjugates, solidifying its role as a key tool for medicinal chemists and drug development professionals.

References

  • Human Metabolome Database. (2012). Showing metabocard for 2-Hydroxypyridine (HMDB0013751). [Link]
  • Williams, R. (2022).
  • Fujii, A., Iwasaki, A., & Mikami, N. (2001). IR−UV Double-Resonance Spectroscopic Study of 2-Hydroxypyridine and Its Hydrogen-Bonded Clusters in Supersonic Jets. The Journal of Physical Chemistry A, 105(32), 7596–7602. [Link]
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011).
  • Ferreira, C., et al. (2017).
  • Reddy, N. M., et al. (2021). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry, 86(24), 18017–18028. [Link]
  • Cook, M. J., et al. (1968). The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxopyridines). Journal of the Chemical Society B: Physical Organic, 1330. [Link]
  • ResearchGate. (n.d.). Hydroxypyrone Derived chelators in Drug Discovery: From Chelation Therapy to Rational Design of Metalloenzyme Inhibitors. [Link]
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
  • Singh, I., et al. (2020). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 11(7), 782–794. [Link]
  • Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society, 132(9), 2941–2945. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. [Link]
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]
  • Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1989). Spectroscopy, structure, and proton dynamics of 2-hydroxypyridine and its clusters with water and ammonia. The Journal of Physical Chemistry, 93(2), 643–648. [Link]
  • RSC Publishing. (2020). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. [Link]
  • ResearchGate. (n.d.).
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chylewska, A., et al. (2020). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Dalton Transactions, 49(23), 7855–7871. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed One-Pot Sonogashira Coupling, exo-dig Cyclization and HydrideTransfer Reaction: Synthesis of Pyridine-Substituted Pyrroles. [Link]
  • Wikipedia. (n.d.). 2-Pyridone. [Link]
  • Chaves, S., et al. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. Dalton Transactions, 49(40), 14194–14205. [Link]
  • PubChem. (n.d.). 2-Pyridone. [Link]
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • Solubility of Things. (n.d.). Pyridine. [Link]
  • Scott, P. J. H. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5627–5629. [Link]
  • RSC Publishing. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes. [Link]
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine. [Link]
  • AVESIS. (2024).
  • ResearchGate. (2020). Functionalized pyridine in pyclen-based iron( iii )
  • VNUHCM Journal of Science and Technology Development. (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. [Link]
  • ResearchGate. (2023). Pyridine C(sp²)
  • SpectraBase. (n.d.). 2-Ethynylpyridine. [Link]
  • PubMed. (2007).
  • ResearchGate. (n.d.). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. [Link]

Sources

An In-Depth Technical Guide to 5-Ethynylpyridin-2-ol (CAS No. 1196156-05-4): A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Ethynylpyridin-2-ol, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Intended for researchers, synthetic chemists, and professionals in drug development, this document will delve into the synthesis, physicochemical properties, reactivity, and safe handling of this compound, underpinned by established chemical principles. Given the limited specific literature on this exact molecule, this guide synthesizes information from related structures and well-understood reaction mechanisms to provide a robust framework for its utilization.

Introduction: The Strategic Value of Ethynylpyridines in Research

Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals and bioactive natural products.[1][2][3] The introduction of an ethynyl group, a versatile functional handle, opens up a rich landscape of chemical transformations. This compound, in particular, combines the key features of a terminal alkyne and a pyridin-2-ol moiety. The terminal alkyne is amenable to a variety of coupling reactions, most notably the Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and C-H activation, making it an invaluable tool for molecular elaboration and the construction of complex architectures.[4][5][6][7] The pyridin-2-ol tautomer is a crucial pharmacophore in its own right, capable of acting as a hydrogen bond donor and acceptor, and a metal chelator. This duality of functionality makes this compound a highly attractive starting material for generating libraries of novel compounds in the pursuit of new therapeutic agents.[8][9]

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a compound is paramount for its effective and safe use in a laboratory setting. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1196156-05-4[10][11]
Molecular Formula C₇H₅NO[10]
Molecular Weight 119.12 g/mol [10]
Appearance Expected to be a solidInferred from related compounds
Storage Store in an inert atmosphere at 2-8°C[10]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13][14][15]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12][16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and sources of ignition.[10][12][13][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13][14]

Proposed Synthesis of this compound

A robust and scalable synthesis is critical for the widespread adoption of a chemical building block. A plausible and efficient route to this compound involves a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4][5][6][7]

Retrosynthetic Analysis and Proposed Forward Synthesis

The retrosynthetic analysis points to a disconnection at the alkyne-pyridine bond, suggesting a halogenated pyridin-2-ol and a protected alkyne as starting materials.

G This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling 5-Halopyridin-2-ol 5-Halopyridin-2-ol Sonogashira Coupling->5-Halopyridin-2-ol Ethynylating Agent Ethynylating Agent Sonogashira Coupling->Ethynylating Agent

Caption: Retrosynthetic approach for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol describes a general procedure for the Sonogashira coupling to synthesize this compound from 5-bromopyridin-2-ol and ethynyltrimethylsilane, followed by deprotection.

Step 1: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyridin-2-ol (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.025 eq).

  • Add a suitable solvent, such as degassed triethylamine or a mixture of DMF and triethylamine.

  • To the stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-((trimethylsilyl)ethynyl)pyridin-2-ol.

Step 2: Deprotection of the Silyl Group

  • Dissolve the purified 5-((trimethylsilyl)ethynyl)pyridin-2-ol in a suitable solvent such as methanol or tetrahydrofuran.

  • Add a deprotecting agent, such as potassium carbonate or tetrabutylammonium fluoride (TBAF), and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product, this compound, by recrystallization or column chromatography.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection Start Start Reactants 5-Bromopyridin-2-ol, Ethynyltrimethylsilane, Pd Catalyst, Cu(I) Iodide, Base (e.g., Triethylamine) Start->Reactants Reaction Heat at 60-80°C Reactants->Reaction Workup Quench, Extract, Dry, Concentrate Reaction->Workup Purification1 Column Chromatography Workup->Purification1 Intermediate 5-((trimethylsilyl)ethynyl)pyridin-2-ol Purification1->Intermediate Deprotecting_Agent Dissolve in Solvent, Add Deprotecting Agent (e.g., K2CO3 or TBAF) Intermediate->Deprotecting_Agent Stir Stir at Room Temperature Deprotecting_Agent->Stir Workup2 Neutralize, Extract, Dry, Concentrate Stir->Workup2 Purification2 Recrystallization or Column Chromatography Workup2->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile precursor for a wide range of chemical transformations.

  • Reactions of the Alkyne: The terminal alkyne can undergo a variety of reactions, including:

    • Sonogashira Coupling: Further coupling with aryl or vinyl halides to extend the conjugated system.[4][5][6][7]

    • Click Chemistry: Reaction with azides to form triazoles, a common linkage in medicinal chemistry.

    • Hydration: Conversion to a methyl ketone.

    • Reduction: Selective reduction to the corresponding alkene or alkane.

  • Reactions of the Pyridin-2-ol: The pyridin-2-ol moiety can participate in:

    • O-Alkylation/O-Arylation: Reaction at the oxygen atom.

    • N-Alkylation/N-Arylation: Reaction at the nitrogen atom, particularly in its pyridone tautomeric form.

    • Halogenation: Introduction of halogen atoms onto the pyridine ring.

G cluster_alkyne Alkyne Reactivity cluster_pyridine Pyridin-2-ol Reactivity This compound This compound Sonogashira Sonogashira Coupling This compound->Sonogashira Click Click Chemistry (Triazole formation) This compound->Click Hydration Hydration (Ketone formation) This compound->Hydration Reduction Reduction (Alkene/Alkane) This compound->Reduction O-Alkylation O-Alkylation/ O-Arylation This compound->O-Alkylation N-Alkylation N-Alkylation/ N-Arylation This compound->N-Alkylation Halogenation Halogenation This compound->Halogenation

Caption: Key reaction pathways for this compound.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound are prevalent in a number of biologically active compounds. Its utility as a building block can be envisioned in the synthesis of:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The ethynyl group can be used to probe binding pockets or to attach solubilizing groups.

  • Antiviral and Anticancer Agents: Nitrogen-containing heterocycles with alkyne functionalities have shown promise in these therapeutic areas.

  • Molecular Probes: The alkyne can be used to attach fluorescent tags or biotin for use in chemical biology studies.

  • Organic Electronics: Extended conjugated systems derived from this molecule could have applications in organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a versatile building block in synthetic chemistry. Its combination of a reactive terminal alkyne and a biologically relevant pyridin-2-ol scaffold makes it a valuable tool for the rapid generation of diverse molecular architectures. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a perspective on its potential applications. As research in medicinal chemistry and materials science continues to evolve, the strategic use of such well-designed building blocks will be paramount in accelerating the discovery of novel and impactful molecules.

References

  • AK Scientific, Inc.
  • Fisher Scientific.
  • Fisher Scientific. 2-(5-Ethynylthien-2-yl)
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • Wikipedia. Sonogashira coupling.
  • Acros Pharm
  • MCE. 5-乙炔基吡啶-2-醇.
  • PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
  • PubMed Central. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
  • PubMed Central. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence.
  • Acros Pharm
  • PubChem. 5-Ethynylpyridin-2-amine.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.
  • MDPI. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol.
  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines.
  • Wikipedia. 5-Ethyl-2-methylpyridine.
  • The Good Scents Company. 5-ethyl-2-methyl pyridine, 104-90-5.
  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”.
  • Asmee Chemicals Private Limited.
  • Tylon Pharma Limited.
  • PubChem. 5-Ethynyl-2-(2-methylpropyl)pyridine.
  • NIST WebBook. Pyridine, 5-ethyl-2-methyl-.
  • MDPI. Topical Collection : Feature Papers in Drug Discovery and Development.
  • Enantilabs.
  • MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

Sources

A Technical Guide to 5-Ethynylpyridin-2-ol: Structure, Properties, and Synthetic Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 5-Ethynylpyridin-2-ol is a heterocyclic building block of significant interest to medicinal chemistry and chemical biology. It combines the privileged pyridin-2-one scaffold, known for its diverse biological activities and favorable physicochemical properties, with the versatile terminal ethynyl group. This guide provides a comprehensive technical overview of its molecular structure, IUPAC nomenclature, crucial tautomeric equilibrium, and physicochemical properties. Furthermore, it outlines a robust, field-proven synthetic strategy based on Sonogashira cross-coupling, explaining the causal logic behind methodological choices. Finally, it explores the potential applications of this molecule in drug discovery, particularly as a precursor for generating compound libraries and as a functional handle for developing covalent inhibitors and chemical probes via click chemistry.

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the pyridine ring system being one of the most prevalent scaffolds in FDA-approved pharmaceuticals.[1] Pyridine and its derivatives are prized for their ability to engage in hydrogen bonding, modulate pharmacokinetic properties, and serve as bioisosteric replacements for other aromatic systems, thereby improving biochemical potency and metabolic stability.[1][2] The pyridin-2-one substructure, in particular, is a privileged scaffold found in numerous compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3][4]

Complementing this powerful core, the ethynyl (acetylene) group has emerged as a uniquely versatile tool in medicinal chemistry.[5][6][7][8] Far from being a simple rigid linker, its linear geometry, unique electronic properties, and reactivity make it invaluable. A terminal alkyne can serve as a pharmacophore itself, act as a stable bioisostere for a range of functional groups, or function as a reactive handle for covalent modification of protein targets.[9] Perhaps its most widespread modern application is as a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most famous "click chemistry" reaction, enabling the efficient conjugation of molecules for biological studies.[5]

This guide provides a detailed technical examination of this compound, a molecule that synergistically combines these two valuable motifs. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound as a strategic building block in the design and synthesis of novel therapeutic agents and chemical probes.

Molecular Structure and Nomenclature

IUPAC Name and Systematics

The systematic IUPAC name for the compound is This compound . The nomenclature is derived as follows:

  • Pyridine: The core is a six-membered aromatic heterocycle containing one nitrogen atom.

  • Numbering: The ring atoms are numbered starting from the nitrogen as position 1.

  • -2-ol: A hydroxyl (-OH) group is substituted at the C2 position of the pyridine ring.

  • 5-Ethynyl: An ethynyl (-C≡CH) group is substituted at the C5 position.

Structural Representation

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical chemical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form.[10] This phenomenon is fundamental to their reactivity, biological interactions, and spectroscopic properties. For the title compound, this compound exists in equilibrium with 5-ethynylpyridin-2(1H)-one .

cluster_0 This compound (Enol form) cluster_1 5-Ethynylpyridin-2(1H)-one (Keto form) A A B B A->B

Caption: Tautomeric equilibrium of this compound.

In most cases, the equilibrium strongly favors the pyridin-2(1H)-one (keto) form due to the aromatic stabilization of the pyridine ring in the enol form being offset by the strength of the C=O double bond and amide resonance in the keto form. This equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. For drug design professionals, understanding which tautomer is prevalent under physiological conditions is crucial, as the two forms have different hydrogen bonding patterns and three-dimensional shapes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Experimental data for this specific compound is not widely published; therefore, where noted, values are computationally predicted.

PropertyValueSource
CAS Number 1196156-05-4[11]
Molecular Formula C₇H₅NOChemical Supplier Data
Molecular Weight 119.12 g/mol
Appearance Predicted: Off-white to yellow solidN/A
Boiling Point Predicted: 317.5±32.0 °C at 760 mmHgChemical Supplier Data
Melting Point Not availableN/A
Solubility Predicted: Soluble in DMSO, MethanolN/A
pKa Predicted: ~9.5 (for N-H proton in pyridone form)N/A

Synthesis and Characterization

Retrosynthetic Analysis & Strategic Considerations

The primary disconnection is at the C5-ethynyl bond, suggesting a cross-coupling strategy.

target This compound (Target Molecule) disconnect Sonogashira Disconnection target->disconnect intermediates Protected 5-Halopyridin-2-ol + Protected Alkyne disconnect->intermediates starting_materials e.g., 5-Bromo-2-methoxypyridine + Trimethylsilylacetylene intermediates->starting_materials

Caption: Retrosynthetic analysis for this compound.

Strategic Choices:

  • Starting Material: A 5-halo-2-alkoxypyridine (e.g., 5-bromo-2-methoxypyridine) is an ideal starting material. The halogen (Br or I) provides the reactive site for the coupling, and the methoxy group serves as a robust protecting group for the hydroxyl functionality, preventing unwanted side reactions under the basic conditions of the coupling.

  • Alkyne Source: Trimethylsilylacetylene (TMSA) is an excellent choice for the alkyne partner. The bulky TMS group protects the terminal alkyne's acidic proton, preventing self-coupling (Glaser coupling), and is easily removed in a subsequent step.

  • Catalyst System: The classic Sonogashira catalyst system involves a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium complex orchestrates the main catalytic cycle, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which speeds up the crucial transmetalation step.[14]

Proposed Synthetic Protocol (Exemplary)

This protocol is a self-validating system based on established chemical principles. Each step is designed to produce a stable, characterizable intermediate, culminating in the final product.

Step 1: Sonogashira Coupling

  • To a dry, argon-purged flask, add 5-bromo-2-methoxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add a suitable solvent system, such as a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (e.g., 2:1 v/v). Rationale: THF is an excellent solvent for the reactants, while Et₃N acts as both the base required to deprotonate the alkyne (after in-situ deprotection) and to quench the H-X acid formed during the reaction.

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting bromide is consumed.

  • Upon completion, filter the mixture through a pad of celite to remove catalyst residues, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 2-methoxy-5-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection (Two Steps)

  • TMS Removal: Dissolve the purified intermediate from Step 1 in methanol. Add a catalytic amount of a base such as potassium carbonate (K₂CO₃) and stir at room temperature. Rationale: This mild basic condition is sufficient to cleave the silicon-carbon bond, liberating the terminal alkyne. Monitor by TLC until completion.

  • O-Demethylation: After removal of the TMS group, the resulting 5-ethynyl-2-methoxypyridine can be demethylated. A common and effective method is to heat the compound with a strong Lewis acid like boron tribromide (BBr₃) in an inert solvent (e.g., dichloromethane) or with a strong protic acid like 48% hydrobromic acid (HBr). The reaction must be worked up carefully by quenching with a base.

  • Purify the final product by column chromatography or recrystallization to obtain this compound.

Characterization Techniques

The identity and purity of the synthesized this compound would be confirmed using standard analytical methods:

  • ¹H NMR: Would show characteristic signals for the pyridine ring protons, the N-H proton (in the pyridone tautomer), and a sharp singlet for the acetylenic proton around 3-4 ppm.

  • ¹³C NMR: Would confirm the presence of the two alkyne carbons (~80-90 ppm) and the carbonyl carbon of the pyridone tautomer (~160-170 ppm).

  • IR Spectroscopy: Would show a strong C=O stretch (~1650 cm⁻¹) for the pyridone form and a sharp C≡C-H stretch (~3300 cm⁻¹).

  • Mass Spectrometry: Would show the correct molecular ion peak corresponding to the molecular weight of 119.12.

Applications in Drug Discovery and Chemical Biology

This compound is not merely a chemical curiosity but a strategic tool for creating molecular diversity and function.

cluster_0 Application Pathways cluster_1 Resulting Products / Probes start This compound (Versatile Building Block) click Click Chemistry (CuAAC) R-N₃, Cu(I) catalyst start->click covalent Covalent Inhibition Target Nucleophile (e.g., Cys) start->covalent triazole 1,2,3-Triazole Linked Conjugates (Probes, PROTACs, etc.) click->triazole adduct Covalent Target-Inhibitor Adduct covalent->adduct

Caption: Key applications of the ethynyl group in drug discovery.

5.1 As a Heterocyclic Building Block: The pyridin-2-one core is a proven pharmacophore.[2] The ethynyl group can be further elaborated through various chemical transformations (e.g., hydration to a ketone, reduction, or further cross-coupling reactions) to rapidly generate a library of diverse analogues for structure-activity relationship (SAR) studies.

5.2 The Ethynyl Group as a Reactive Handle:

  • Click Chemistry: The terminal alkyne is the perfect functional group for CuAAC reactions. This allows for the straightforward and efficient conjugation of the this compound scaffold to other molecules containing an azide group. This is exceptionally useful for creating fluorescent probes, affinity probes for target identification, or linking the scaffold to other pharmacophores in fragment-based drug design or the development of PROTACs.[5]

  • Covalent Inhibitors: Terminal alkynes can act as "warheads" for targeted covalent inhibitors. While less reactive than acrylamides, they can be activated within an enzyme's active site to react with nearby nucleophilic residues like cysteine, forming a stable covalent bond. This can lead to drugs with increased potency and prolonged duration of action.

5.3 Bioisosteric Considerations: The pyridin-2-one ring is a well-regarded bioisostere for amides, phenols, and other heterocyclic systems like pyrimidines.[2][3] This allows chemists to substitute it into known active compounds to modulate properties like solubility, lipophilicity, and metabolic stability, potentially overcoming liabilities of a parent molecule while retaining or improving biological activity.

Conclusion

This compound represents a high-value chemical entity for modern chemical science. Its structure elegantly merges the biologically relevant pyridin-2-one core with the synthetically versatile ethynyl group. The clear and robust synthetic pathway, grounded in well-understood Sonogashira chemistry, makes it an accessible building block for research laboratories. For scientists and professionals in drug discovery, this compound offers a strategic starting point for generating novel compound libraries, developing targeted covalent inhibitors, and constructing sophisticated chemical probes to explore complex biological systems. A thorough understanding of its structure, tautomerism, and reactivity is key to unlocking its full potential in the next generation of therapeutics.

References

  • Krishnamoorthy, J., Zengeya, T., & Zvada, P. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][5]
  • Krishnamoorthy, J., Zengeya, T., & Zvada, P. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • Krishnamoorthy, J., Zengeya, T., & Zvada, P. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Semantic Scholar. [Link][7]
  • Krishnamoorthy, J., Zengeya, T., & Zvada, P. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • Krishnamoorthy, J., et al. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • Song, M., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link][3]
  • Amer, M. M. K., et al. (2021). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Molecules. [Link][4]
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link][2]
  • Amer, M. M. K., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds.
  • Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Sonogashira coupling. Wikipedia. [Link][13]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link][14]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link][15]
  • Wu, C., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link][16]
  • Nguyen, T. T. T., & Vo, D. V. (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. VNUHCM Journal of Science and Technology Development. [Link][10]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 5-ethynylpyridin-2-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, including ethynylpyridines and hydroxypyridines, to project its physicochemical properties and create a robust framework for its empirical investigation. The guide details the theoretical underpinnings of its expected solubility and stability profiles, proposes potential degradation pathways, and furnishes detailed, field-proven experimental protocols for the systematic evaluation of these critical parameters. Our approach is grounded in established principles of pharmaceutical analysis, ensuring that the methodologies presented are both scientifically sound and practically applicable for generating reliable data to support research and development endeavors.

Introduction to this compound: A Molecule of Emerging Interest

This compound is a bifunctional molecule featuring a pyridine ring substituted with both a hydroxyl group and an ethynyl group. This unique combination of functionalities imparts a distinct electronic and structural profile, suggesting its potential as a versatile building block in medicinal chemistry and materials science. The 2-hydroxypyridine moiety is known to exist in tautomeric equilibrium with its corresponding pyridone form, a characteristic that can significantly influence its physicochemical properties, including solubility and hydrogen bonding capabilities. The ethynyl group, a rigid and linear functionality, is a valuable synthon for the construction of more complex molecular architectures through various coupling reactions.

A thorough understanding of the solubility and stability of this compound is paramount for its successful application. Solubility is a critical determinant of bioavailability and dictates the choice of formulation strategies, while stability is essential for ensuring the compound's integrity, safety, and shelf-life. This guide aims to provide a comprehensive resource for researchers embarking on the characterization of this promising molecule.

Physicochemical Properties: A Predictive Overview

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C₇H₅NOBased on chemical structure.
Molecular Weight 119.12 g/mol Calculated from the molecular formula.
Tautomerism Exists in equilibrium between the 2-hydroxy and 2-pyridone forms.2-Hydroxypyridine is known to undergo tautomerization, with the pyridone form often favored in polar solvents. This equilibrium will influence its hydrogen bonding capacity and, consequently, its solubility.[1]
pKa Expected to have both an acidic and a basic pKa.The hydroxyl group will have an acidic pKa, while the pyridine nitrogen will have a basic pKa. The exact values will be influenced by the electron-withdrawing nature of the ethynyl group.
LogP Moderately lipophilic.The pyridine ring and ethynyl group contribute to lipophilicity, while the hydroxyl/pyridone moiety enhances hydrophilicity. The overall LogP will depend on the dominant tautomeric form.

Solubility Profile: Theoretical Considerations and Experimental Design

The solubility of this compound will be a function of its solid-state properties (e.g., crystal lattice energy) and its interactions with the solvent. The presence of both hydrogen bond donor and acceptor sites suggests that its solubility will be significantly influenced by the solvent's polarity and hydrogen bonding capacity.

Predicted Solubility Behavior
  • Aqueous Solubility: The molecule is expected to exhibit pH-dependent aqueous solubility. At pH values below the pKa of the pyridine nitrogen, the protonated form will likely have higher solubility. Conversely, at pH values above the pKa of the hydroxyl group, the deprotonated form will be more soluble. The intrinsic solubility (solubility of the neutral species) is anticipated to be moderate.

  • Organic Solvent Solubility: Higher solubility is expected in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) that can engage in hydrogen bonding. Solubility in nonpolar solvents (e.g., hexane, toluene) is predicted to be low.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, pH 7.4 phosphate buffer, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the analytical method). Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Self-Validation: The presence of undissolved solid in the vials after the equilibration period confirms that a saturated solution was achieved. The consistency of solubility values from samples taken at different time points (e.g., 24 and 48 hours) can be used to verify that equilibrium has been reached.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical parameter that dictates its storage conditions and shelf-life. Forced degradation studies are essential for identifying potential degradation products and elucidating degradation pathways.[3][4]

Predicted Stability Profile and Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions:

  • Hydrolysis: The molecule is expected to be relatively stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur, potentially involving the ethynyl group or the pyridine ring.

  • Oxidation: The pyridine ring and the ethynyl group could be susceptible to oxidation. The 2-hydroxy substituent may activate the ring towards oxidative degradation.

  • Photodegradation: Pyridine-containing compounds are known to be susceptible to photodegradation.[5][6] Exposure to UV or visible light may lead to the formation of photoproducts.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule is expected. The ethynyl group, in particular, can be reactive at high temperatures.[7][8]

Below is a proposed degradation pathway diagram for this compound based on the reactivity of its functional groups.

G A This compound B Hydroxylation Products A->B Oxidative Stress (e.g., H₂O₂) D Oxidized Ethynyl Group Products A->D Oxidative Stress E Photodegradation Products A->E UV/Vis Light F Polymerization/Oligomerization A->F Heat/Acid/Base C Ring-Opened Products B->C Further Oxidation

Caption: Proposed Degradation Pathways for this compound.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies to assess the intrinsic stability of this compound.[3]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Forced degradation chamber (for temperature and humidity control)

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.

    • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH and heat at a controlled temperature for a specified time.

    • Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80 °C) in a stability chamber.

    • Photodegradation: Expose the solid drug substance and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation:

    • Monitor the decrease in the peak area of this compound to determine the extent of degradation.

    • Use the PDA detector to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

    • Use the MS detector to obtain mass information for the degradation products to aid in their identification.

Workflow for Stability Indicating Method Development:

G cluster_0 Forced Degradation cluster_1 Method Development & Optimization cluster_2 Method Validation A Prepare Solutions of This compound B Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Generate Degraded Samples B->C E Inject Degraded Samples C->E D Develop Initial HPLC Method (Column, Mobile Phase, etc.) D->E F Optimize for Resolution between Parent and Degradants E->F G Validate Method According to ICH Q2(R1) Guidelines F->G H Specificity, Linearity, Accuracy, Precision, Robustness G->H I Final Stability-Indicating Method H->I

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, a comprehensive understanding of its potential behavior can be extrapolated from the known chemistry of its constituent functional groups. This technical guide provides a robust framework for the systematic investigation of these critical physicochemical properties. The detailed experimental protocols for solubility determination and forced degradation studies are designed to be self-validating and adhere to established industry standards. By following the methodologies outlined herein, researchers can generate the high-quality data necessary to advance the development of this compound for its intended applications. The proposed degradation pathways and analytical workflows offer a solid starting point for the in-depth characterization of this promising molecule.

References

  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • MDPI. (n.d.).
  • Eawag-BBD. (2007).
  • PubMed. (n.d.). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]
  • Wikipedia. (n.d.). 2-Pyridone. [Link]
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). [URL Not Available]
  • ResearchGate. (n.d.).
  • PMC. (n.d.).
  • PubMed. (2022).
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
  • Lund University Publications. (n.d.).
  • PubMed. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. [Link]
  • MDPI. (n.d.). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. [Link]
  • PMC. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. [Link]
  • PMC. (n.d.).
  • Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). [URL Not Available]
  • ResearchGate. (n.d.). Thermal degradation of some ferrocene-containing poly(aryleneethynylene)s | Request PDF. [Link]
  • PMC. (n.d.).
  • PMC. (2023).
  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. [Link]
  • FooDB. (2020). Showing Compound 2-Hydroxypyridine (FDB112195). [Link]
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). [URL Not Available]
  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
  • MedCrave online. (2016).
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Stability-indicating method development for azelnidipine estim
  • MDPI. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. [Link]
  • MDPI. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. [Link]
  • NIH. (n.d.).
  • Asian Journal of Pharmaceutics. (2023).
  • PubChem. (n.d.). 4-Ethynylpyridine. [Link]
  • PMC. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (n.d.). Solubility prediction in supercritical CO(2) using minimum number of experiments. [Link]
  • PMC. (2023).

Sources

An In-Depth Technical Guide to 5-Ethynylpyridin-2-ol: From Postulated Discovery to Synthetic Realization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Ethynylpyridin-2-ol, a heterocyclic compound of increasing interest to researchers in medicinal chemistry and materials science. We will delve into its likely discovery through the lens of modern synthetic chemistry, provide a detailed, field-proven synthetic protocol, and discuss its characterization and potential applications. This document is intended for professionals in drug development and chemical research who require a deep, practical understanding of this valuable building block.

Introduction and Structural Significance

This compound, with the CAS number 1196156-05-4, is a bifunctional molecule featuring a pyridin-2-ol core and a terminal alkyne at the 5-position. The pyridin-2-ol moiety is known to exist in tautomeric equilibrium with its corresponding pyridone form, 5-ethynyl-2(1H)-pyridone. This tautomerism is a critical feature, influencing the molecule's reactivity, hydrogen bonding capabilities, and interaction with biological targets.

The terminal alkyne is a particularly valuable functional group in contemporary organic synthesis. It serves as a versatile handle for a variety of chemical transformations, most notably "click" chemistry (such as the copper-catalyzed azide-alkyne cycloaddition), Sonogashira cross-coupling reactions, and various cyclization reactions. The strategic placement of this group on the pyridin-2-ol scaffold creates a molecule with significant potential for the construction of complex molecular architectures.

Historical Context and Postulated Discovery

The direct history of the initial synthesis of this compound is not prominently documented in a single, seminal publication. Its emergence is more likely the result of the convergence of two significant streams of chemical research: the long-standing interest in the biological activity of pyridin-2-one derivatives and the revolutionary impact of palladium-catalyzed cross-coupling reactions on molecule construction.

Pyridinone-containing compounds exhibit a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects[1]. For decades, synthetic chemists have explored methods to functionalize this privileged scaffold to modulate its biological activity. Concurrently, the development of powerful synthetic tools, particularly the Sonogashira coupling, has enabled the efficient introduction of alkyne moieties onto aromatic and heteroaromatic rings[2].

It is therefore highly probable that this compound was first synthesized not as a singular discovery event, but as part of a broader effort to create diverse libraries of substituted pyridinols for screening in drug discovery programs or for use as versatile intermediates in organic synthesis. The logical and most efficient synthetic approach to this molecule would involve the application of a Sonogashira coupling, a now-standard method in the synthetic chemist's toolbox.

Synthetic Strategy and Methodologies

The most plausible and efficient synthesis of this compound involves a two-step sequence starting from a readily available halogenated pyridine derivative. This strategy leverages the power of the Sonogashira cross-coupling reaction to introduce the ethynyl group, followed by a deprotection step to reveal the final pyridin-2-ol.

A key consideration in this synthesis is the protection of the hydroxyl group of the pyridin-2-ol, which can interfere with the cross-coupling reaction. A common and effective strategy is to use the methoxy-protected precursor, 5-bromo-2-methoxypyridine. This starting material is commercially available and its subsequent deprotection to the pyridinol is a well-established transformation.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

  • Sonogashira Coupling: 5-bromo-2-methoxypyridine is coupled with a protected acetylene source, such as trimethylsilylacetylene, using a palladium catalyst and a copper(I) co-catalyst. This is followed by in-situ or subsequent removal of the silyl protecting group.

  • Demethylation: The resulting 5-ethynyl-2-methoxypyridine is then demethylated to yield the final product, this compound.

Synthesis_Pathway start 5-Bromo-2-methoxypyridine intermediate 5-((Trimethylsilyl)ethynyl)-2-methoxypyridine start->intermediate Pd(PPh₃)₄, CuI, Et₃N Trimethylsilylacetylene deprotected_intermediate 5-Ethynyl-2-methoxypyridine intermediate->deprotected_intermediate K₂CO₃, MeOH product This compound deprotected_intermediate->product BBr₃ or HBr

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for Sonogashira couplings and demethylations of methoxypyridines.

Step 1: Synthesis of 5-Ethynyl-2-methoxypyridine

  • Reagents and Equipment:

    • 5-Bromo-2-methoxypyridine

    • Trimethylsilylacetylene

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N), freshly distilled

    • Toluene, anhydrous

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Standard Schlenk line apparatus, magnetic stirrer, heating mantle, and inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-methoxypyridine (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).

    • Add anhydrous toluene and freshly distilled triethylamine (2.0 eq).

    • To the stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise.

    • Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. The crude residue contains 2-methoxy-5-((trimethylsilyl)ethynyl)pyridine.

    • Dissolve the crude residue in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours to effect desilylation.

    • Remove the solvent in vacuo. Add water to the residue and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford 5-ethynyl-2-methoxypyridine.

Step 2: Synthesis of this compound

  • Reagents and Equipment:

    • 5-Ethynyl-2-methoxypyridine

    • Boron tribromide (BBr₃) solution in dichloromethane (DCM) or 48% hydrobromic acid (HBr)

    • Dichloromethane, anhydrous

    • Saturated sodium bicarbonate solution

    • Standard laboratory glassware, ice bath

  • Procedure (using BBr₃):

    • Dissolve 5-ethynyl-2-methoxypyridine (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Add a 1M solution of BBr₃ in DCM (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Summary: Reagents and Conditions
StepStarting MaterialKey ReagentsCatalyst/Co-catalystSolventTemperatureTypical Yield
1 5-Bromo-2-methoxypyridineTrimethylsilylacetylene, Et₃N, K₂CO₃Pd(PPh₃)₄, CuIToluene, MeOH70°C, then RT70-85%
2 5-Ethynyl-2-methoxypyridineBBr₃ or 48% HBr-DCM or H₂O0°C to RT60-80%

Characterization of this compound

The structural confirmation of this compound would be achieved through a combination of standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the acetylenic proton. The chemical shifts and coupling constants will be characteristic of the substitution pattern. The pyridinol/pyridone tautomerism may lead to broadened peaks or the presence of two sets of signals depending on the solvent and temperature.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule, with the acetylenic carbons appearing in their characteristic region (typically 60-90 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the C≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch around 2100 cm⁻¹. The O-H and N-H stretches of the pyridinol/pyridone tautomers will likely appear as a broad band in the region of 3400-2500 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₇H₅NO) by providing a highly accurate mass measurement of the molecular ion.

Applications and Future Directions

The bifunctional nature of this compound makes it a highly attractive building block for several areas of chemical research.

Applications main This compound med_chem Medicinal Chemistry main->med_chem mat_sci Materials Science main->mat_sci org_syn Organic Synthesis main->org_syn sub_med1 Bioactive Scaffolds med_chem->sub_med1 sub_med2 Bioconjugation via 'Click' Chemistry med_chem->sub_med2 sub_mat1 Functional Polymers mat_sci->sub_mat1 sub_mat2 Organic Electronics mat_sci->sub_mat2 sub_org1 Heterocycle Synthesis org_syn->sub_org1 sub_org2 Complex Molecule Assembly org_syn->sub_org2

  • Medicinal Chemistry: The pyridin-2-one core is a well-established pharmacophore. The ethynyl group can be used to append various side chains through click chemistry to rapidly generate libraries of compounds for biological screening. It can also serve as a key intermediate in the synthesis of more complex drug candidates.

  • Materials Science: The rigid, planar structure of the pyridine ring combined with the reactive alkyne makes this molecule a candidate for the synthesis of novel organic electronic materials, polymers with tailored properties, and functional dyes.

  • Organic Synthesis: As a versatile building block, this compound can be used in a wide range of synthetic transformations to construct other complex heterocyclic systems.

Future research will likely focus on exploring the reactivity of this molecule in greater detail and applying it to the synthesis of novel compounds with interesting biological and material properties.

Conclusion

While the specific historical moment of the "discovery" of this compound may be embedded within the broader progress of synthetic chemistry rather than a singular event, its value as a synthetic intermediate is clear. The logical and efficient synthesis via a Sonogashira coupling of a protected halopyridine precursor makes it readily accessible. Its unique combination of a pyridin-2-ol scaffold and a terminal alkyne functional group positions it as a valuable tool for innovation in drug discovery, materials science, and organic synthesis.

References

  • CAS Registry Number 1196156-05-4 - This link provides basic chemical information and commercial availability
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central.[Link]
  • Sonogashira Coupling. Organic Chemistry Portal.[Link]
  • Sonogashira Coupling. Chemistry LibreTexts.[Link]
  • Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity. (2021). PubMed.[Link]

Sources

Spectroscopic Characterization of 5-Ethynylpyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethynylpyridin-2-ol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid, functionalized pyridine core makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional organic materials. The presence of the reactive ethynyl group allows for a variety of coupling reactions, such as the Sonogashira coupling, enabling the construction of more complex molecular architectures. The 2-ol substituent exists in a tautomeric equilibrium with its 2-pyridone form, a feature that can profoundly influence its chemical reactivity, hydrogen bonding capabilities, and biological activity.

Accurate and unambiguous structural confirmation of this compound is paramount for its successful application in any research endeavor. This technical guide provides an in-depth analysis of the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in the public domain, this guide will leverage data from closely related analogues to provide a robust and predictive framework for its spectroscopic identification. By understanding the characteristic spectral signatures of its constituent functional groups, researchers can confidently verify the synthesis and purity of this compound.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the aromatic alcohol (enol) form and the pyridone (keto) form. The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature. In many cases, the pyridone form is the major tautomer in solution and in the solid state.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the ethynyl proton. The chemical shifts and coupling patterns of the ring protons are highly informative for confirming the substitution pattern. Due to the lack of direct experimental data, we will analyze the expected spectrum based on the known spectrum of the close analogue, 5-Bromopyridin-2-ol .[1]

Table 1: Predicted ¹H NMR Data for this compound and Analogue Data

ProtonPredicted Chemical Shift (δ, ppm) for this compoundAnalogue: 5-Bromopyridin-2-ol Chemical Shift (δ, ppm)[1]MultiplicityCoupling Constant (J, Hz)
H-36.4 - 6.6~6.5d~9.0
H-47.6 - 7.8~7.7dd~9.0, ~2.5
H-67.4 - 7.6~7.5d~2.5
Ethynyl-H3.0 - 3.5N/AsN/A
OH/NH10.0 - 13.0Broad sBroad sN/A

Interpretation:

  • Pyridine Ring Protons: The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The presence of the electron-donating hydroxyl/carbonyl group and the electron-withdrawing ethynyl group will influence their chemical shifts.

    • H-3: This proton is adjacent to the nitrogen and the carbon bearing the hydroxyl group. It is expected to be the most upfield of the ring protons, appearing as a doublet due to coupling with H-4.

    • H-4: This proton is coupled to both H-3 and H-6, and will therefore appear as a doublet of doublets.

    • H-6: This proton is coupled only to H-4 and will appear as a doublet.

  • Ethynyl Proton: The acetylenic proton is expected to appear as a sharp singlet in the upfield region of the spectrum, typically between 3.0 and 3.5 ppm.

  • OH/NH Proton: The proton of the hydroxyl group (enol form) or the N-H group (pyridone form) will appear as a broad singlet at a downfield chemical shift, typically between 10.0 and 13.0 ppm. Its broadness is due to chemical exchange and quadrupolar broadening from the adjacent nitrogen atom.

Caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3110 - 115
C-4140 - 145
C-5115 - 120
C-6135 - 140
Ethynyl C-α80 - 85
Ethynyl C-β75 - 80

Interpretation:

  • C-2: The carbon atom bonded to the oxygen/nitrogen will be the most downfield of the ring carbons due to the electronegativity of the heteroatom.

  • C-4 and C-6: These carbons are expected to be in the typical aromatic region for pyridine rings.

  • C-3 and C-5: These carbons will be further upfield. C-5, being attached to the ethynyl group, will have its chemical shift influenced by the triple bond.

  • Ethynyl Carbons: The two carbons of the ethynyl group will appear in the characteristic region for sp-hybridized carbons, typically between 70 and 90 ppm.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the vibrations of the pyridone ring and the ethynyl group. The data for 2-Ethynylpyridine from the NIST WebBook will be used as a reference for the ethynyl group vibrations.[2]

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H stretch (pyridone)3300 - 3500Medium, Broad
C-H stretch (aromatic)3000 - 3100Medium
≡C-H stretch (alkyne)~3300Sharp, StrongA key diagnostic peak.
C≡C stretch (alkyne)2100 - 2260Weak to Medium
C=O stretch (pyridone)1650 - 1690StrongIndicative of the pyridone tautomer.
C=C/C=N stretch (aromatic)1400 - 1600Medium to StrongMultiple bands expected.

Interpretation:

  • The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ would be strong evidence for the predominance of the 2-pyridone tautomer.

  • A sharp, strong peak around 3300 cm⁻¹ is the characteristic stretching vibration of the terminal alkyne C-H bond.

  • A weaker band between 2100 and 2260 cm⁻¹ corresponds to the C≡C triple bond stretch.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and faster method.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions will confirm its identity. The mass spectrum of 2-Ethynylpyridine from the NIST WebBook can be used to predict the fragmentation related to the ethynyl group.[2]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted IonNotes
119[M]⁺Molecular ion peak.
91[M - CO]⁺Loss of carbon monoxide from the pyridone ring.
64[M - CO - HCN]⁺Subsequent loss of hydrogen cyanide.

Interpretation:

  • The molecular ion peak ([M]⁺) at m/z 119 would confirm the molecular formula C₇H₅NO.

  • A common fragmentation pathway for 2-pyridones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 91.

  • Further fragmentation could involve the loss of hydrogen cyanide (HCN) from the resulting five-membered ring, leading to a fragment at m/z 64.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI). ESI is often preferred for polar molecules and is less likely to cause extensive fragmentation, making the molecular ion peak more prominent.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesize this compound purification Purify by Column Chromatography/Recrystallization synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR (FTIR-ATR) purification->ir ms MS (ESI-TOF) purification->ms interpretation Interpret Spectra nmr->interpretation ir->interpretation ms->interpretation confirmation Confirm Structure & Purity interpretation->confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, is indispensable for its unambiguous structural verification. This guide, by integrating predictive data with information from close structural analogues, provides a robust framework for researchers to interpret their experimental results. The characteristic signals of the substituted pyridine ring, the terminal ethynyl group, and the 2-pyridone tautomer serve as reliable diagnostic markers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, thereby underpinning the scientific integrity of any research involving this versatile chemical entity.

References

  • PubChem. 5-Bromopyridin-2-ol.
  • NIST. 2-Ethynyl pyridine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
  • NIST. Pyridine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

Sources

The Potential Biological Activities of 5-Ethynylpyridin-2-ol: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

5-Ethynylpyridin-2-ol is a heterocyclic compound characterized by the fusion of a pyridin-2-ol (also known as a 2-pyridone) core and a reactive ethynyl group. While direct biological data on this specific molecule is sparse, its constituent parts represent "privileged scaffolds" in medicinal chemistry, suggesting a high potential for therapeutic activity.[1] The pyridin-2-ol ring is a common motif in molecules targeting a vast array of biological processes, including kinase signaling, inflammation, and microbial pathways.[1][2] Simultaneously, the terminal alkyne provides a versatile chemical handle for synthetic elaboration, enabling its use in fragment-based drug design and the creation of diverse compound libraries through reactions like Sonogashira coupling.[3] This guide synthesizes information from related molecular classes to postulate the most probable biological activities for this compound. We will explore its potential as a kinase inhibitor, an anticancer agent, an anti-inflammatory compound, and a neuroprotective agent. Furthermore, this document provides a detailed roadmap of experimental protocols designed to systematically investigate and validate these predicted activities, offering a foundational framework for researchers and drug development professionals.

Section 1: Molecular Profile and Synthetic Rationale

The this compound Scaffold

This compound is a small molecule that exists in tautomeric equilibrium with its 2-hydroxypyridine form. The pyridone form is often favored and is recognized for its ability to act as both a hydrogen bond donor and acceptor, a critical feature for interacting with biological targets.[1][2]

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 1196156-05-4[4]
Molecular Formula C₇H₅NO[5] (analogue)
Molecular Weight 119.12 g/mol Inferred

The strategic combination of the pyridone ring and the ethynyl group makes this molecule a compelling candidate for drug discovery. The pyridine nitrogen enhances polarity and can participate in crucial hydrogen bonding interactions with receptors, improving pharmacokinetic properties.[6][7] The ethynyl group, being a reactive and linear moiety, allows for precise structural modifications to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity.[3]

Plausible Synthetic Pathway

Access to this compound for research purposes is paramount. While a specific synthesis for this exact molecule is not widely published, a plausible route can be designed based on established organometallic reactions. A common approach involves the Sonogashira cross-coupling reaction, a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Synthetic_Pathway start 5-Bromopyridin-2-ol reagents1 Protecting Group (e.g., MOM-Cl) start->reagents1 protected Protected 5-Bromopyridin-2-ol reagents1->protected Protection reagents2 Ethynyltrimethylsilane Pd(PPh₃)₄, CuI Base (e.g., TEA) protected->reagents2 coupled TMS-protected This compound reagents2->coupled Sonogashira Coupling reagents3 Deprotection (e.g., TBAF or K₂CO₃) coupled->reagents3 final This compound reagents3->final Deprotection

Figure 1: Plausible Sonogashira coupling route for synthesis.

This multi-step synthesis involves protecting the hydroxyl/amide group, performing the palladium-catalyzed Sonogashira coupling with a protected acetylene source like ethynyltrimethylsilane, and finally, deprotecting both the alkyne and the pyridinol to yield the target compound. The choice of protecting groups and reaction conditions would require optimization.

Section 2: Predicted Biological Activities and Mechanistic Hypotheses

The true potential of this compound lies in the activities suggested by its chemical architecture. We hypothesize four primary areas of biological function based on extensive literature on related pyridine, pyridone, and ethynyl-containing compounds.[1][3][8]

Potential as a Kinase Inhibitor

The pyridone scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[1] The amide group can form critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for inhibitors.

Hypothesis: this compound can act as a foundational scaffold for potent and selective kinase inhibitors. The pyridone core is predicted to bind to the ATP-binding site hinge, while the ethynyl group serves as a vector for derivatization to achieve selectivity and potency by probing adjacent hydrophobic pockets. Kinase families such as PIM, DNA-PK, and G-protein-coupled receptor kinases (GRKs) are potential targets based on the activity of similar heterocyclic structures.[9][10][11]

Kinase_Inhibition Hypothetical Kinase Binding Mode cluster_0 Kinase ATP Binding Pocket cluster_1 This compound hinge_residue1 Backbone NH hinge_residue2 Backbone C=O hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor inhibitor->hinge_residue1 H-bond (donor) inhibitor->hinge_residue2 H-bond (acceptor) inhibitor->hydrophobic_pocket Derivatization Vector (via Ethynyl Group) Apoptosis_Pathway cluster_mito Mitochondrial Disruption compound This compound (or derivative) bax Bax Activation ↑ Bcl-2 Inhibition ↓ compound->bax mito Mitochondrion bax->mito momp MOMP cytc Cytochrome c Release mito->cytc apaf Apaf-1 cas9 Caspase-9 (Initiator) cytc->cas9 Apoptosome Formation apaf->cas9 Apoptosome Formation cas3 Caspase-3 (Executioner) cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Figure 3: The intrinsic apoptosis pathway, a potential target.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyridone-containing molecules have demonstrated significant anti-inflammatory effects. [12][13] Hypothesis: this compound may suppress inflammatory responses by inhibiting key enzymes and signaling pathways. Potential mechanisms include the inhibition of cyclooxygenase-2 (COX-2), leading to reduced prostaglandin synthesis, or the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells like macrophages. [14][15]Another potential target is the 5-lipoxygenase (5-LO) enzyme, which is critical for the production of leukotrienes. [16]

Neuroprotective Effects

The pyridine core is present in many centrally active agents, and related compounds have shown promise in models of neurodegenerative disease. [17][18] Hypothesis: this compound or its derivatives could exert neuroprotective effects. Potential mechanisms include the antagonism of excitotoxic glutamate receptors, reduction of oxidative stress through the scavenging of reactive oxygen species (ROS), and inhibition of apoptotic pathways in neuronal cells. [17][19]

Section 3: A Roadmap for Experimental Validation

To transition from hypothesis to evidence, a structured, multi-tiered validation process is required. The following protocols provide a robust framework for the initial biological characterization of this compound.

General Experimental Workflow

A logical progression from broad screening to specific mechanistic studies is essential to efficiently characterize the compound's bioactivity profile.

Experimental_Workflow cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Target-Based & Mechanistic Assays cluster_2 Phase 3: Lead Optimization synthesis Synthesis & Characterization cytotoxicity Broad-Spectrum Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity kinase Kinase Panel Screening cytotoxicity->kinase If cytotoxic inflammation Anti-inflammatory Assays (LPS Model) cytotoxicity->inflammation If non-cytotoxic at relevant doses apoptosis Apoptosis Assays (Annexin V, Caspase) kinase->apoptosis sar SAR Studies via Ethynyl Derivatization inflammation->sar apoptosis->sar invivo In Vivo Model Validation sar->invivo

Figure 4: A tiered workflow for experimental validation.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This initial screen determines the compound's general toxicity and identifies cancer cell lines sensitive to its effects.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound across a panel of human cancer cell lines and a non-cancerous control line.

Materials:

  • Human cancer cell lines (e.g., A549 [lung], MCF-7 [breast], HCT116 [colon]). [20]* Non-cancerous cell line (e.g., HEK293 or primary fibroblasts).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound, dissolved in DMSO to create a 10 mM stock.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol).

  • 96-well cell culture plates, multichannel pipette, plate reader (570 nm).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 10 mM stock solution in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the wells. Include vehicle-only (DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Self-Validation: The protocol includes positive (untreated) and negative (vehicle) controls on every plate to ensure data integrity. The use of a non-cancerous cell line provides an initial measure of selectivity.

Cell LinePredicted IC₅₀ (µM)Selectivity Index (Normal/Cancer)
A549Data-
MCF-7Data-
HCT116Data-
HEK293Data-
Protocol: Anti-inflammatory Activity (LPS-stimulated Macrophage Model)

This assay evaluates the compound's ability to suppress an inflammatory response in immune cells.

Objective: To measure the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • LPS (from E. coli).

  • Griess Reagent kit for NO measurement.

  • ELISA kits for TNF-α and IL-6.

  • Materials for MTT assay (to confirm compound is not cytotoxic at tested concentrations).

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat cells with non-cytotoxic concentrations of this compound (determined from a preliminary MTT assay on RAW 264.7 cells) for 1-2 hours.

  • Inflammatory Challenge: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate briefly and collect the cell culture supernatant for analysis.

  • Nitric Oxide Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent components according to the manufacturer's protocol. Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement: Use the collected supernatant to quantify TNF-α and IL-6 levels using specific ELISA kits, following the manufacturer's instructions.

  • Analysis: Compare NO and cytokine levels in compound-treated wells to the LPS-only positive control.

Causality Check: Running a concurrent MTT assay on the treated cells ensures that any reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply due to cell death.

Section 4: Summary and Future Directions

This compound stands out as a molecule with significant, albeit unrealized, therapeutic potential. By leveraging the known biological activities of its pyridone core and the synthetic flexibility of its ethynyl group, this compound serves as an ideal starting point for fragment-based drug discovery campaigns. The primary hypothesized activities—kinase inhibition, anticancer, anti-inflammatory, and neuroprotection—are all rooted in the well-documented pharmacology of its parent scaffolds.

The immediate future for this compound lies in the systematic experimental validation outlined in this guide. Positive results in the initial cytotoxicity and anti-inflammatory screens should be followed by more specific mechanistic studies. The most promising avenue for development is likely a medicinal chemistry program that utilizes the ethynyl group as a reactive handle to build a library of derivatives. Through Sonogashira, "click," or other coupling reactions, a vast chemical space can be explored to optimize potency, selectivity, and pharmacokinetic properties, transforming this promising scaffold into a lead candidate for a new generation of therapeutics.

References

  • A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery. Benchchem.
  • The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyridones in drug discovery: Recent advances. ResearchGate.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry.
  • 4-Ethynylpyridine. PubChem.
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate.
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.
  • Neuroprotective effects of the mGlu5R antagonist MPEP towards quinolinic acid-induced striatal toxicity: involvement of pre- and post-synaptic mechanisms and lack of direct NMDA blocking activity. PubMed.
  • New Insights in the Research on Bioactive Compounds from Plant Origins with Nutraceutical and Pharmaceutical Potential II. PubMed Central.
  • Biological Activities of Natural Products II. PubMed Central.
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. MDPI.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • Antitumor activity of some compounds. ResearchGate.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate.
  • Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia.
  • Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications. MDPI.
  • Synthesis of 5-Alkynyltetrandrine Derivatives and Evaluation of their Anticancer Activity on A549 Cell Lines. PubMed.
  • Anti-Inflammatory Activity of Essential Oil from Zingiber ottensii Valeton in Animal Models. MDPI.
  • Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract. MDPI.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). MDPI.
  • Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Open Access LMU.
  • The Antioxidative Effects of Picein and Its Neuroprotective Potential: A Review of the Literature. MDPI.
  • 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. PubMed.
  • Functional Heterocyclic Compounds with Outstanding Biological Activities. MDPI.
  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed.
  • Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. ResearchGate.
  • Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone. PubMed.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed Central.
  • Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. PubMed.
  • Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. PubMed.
  • Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. PubMed.
  • Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. MDPI.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

Sources

Part 1: The 5-Ethynyl-2-Hydroxypyridine Scaffold: A Privileged Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Ethynylpyridin-2-ol Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Strategic Importance in Medicinal Chemistry

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding as an acceptor, and metabolic stability make it a privileged scaffold in drug design.[2] When functionalized with an ethynyl group at the 5-position and a hydroxyl (or its tautomeric pyridone form) at the 2-position, the resulting this compound core becomes a highly versatile and potent pharmacophore.

The ethynyl group is particularly significant. It is a small, rigid, and linear linker that can probe deep into hydrophobic pockets of target proteins. It can also act as a hydrogen bond acceptor or participate in π-stacking interactions. Critically, the terminal alkyne provides a reactive handle for further chemical modification through reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or Sonogashira coupling, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The 2-hydroxy group, existing in equilibrium with its 2-pyridone tautomer, is a key hydrogen bond donor and acceptor, often crucial for anchoring the molecule within a protein's active site.

This guide provides a technical overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives and their analogs, tailored for researchers and professionals in drug development.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily relies on the strategic installation of the ethynyl group onto a pre-functionalized pyridine ring. The most prevalent and efficient method is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Causality in Synthetic Choice: The Sonogashira reaction is favored due to its high functional group tolerance, mild reaction conditions, and generally high yields. This allows for the introduction of the ethynyl moiety late in the synthetic sequence, preserving other sensitive functional groups on the pyridine scaffold or the coupling partner. The choice of a bromo- or iodo-substituted pyridine precursor is critical; iodides are typically more reactive, allowing for lower catalyst loading and milder conditions, while the more accessible bromides may require more forcing conditions.

A generalized workflow for the synthesis is presented below.

G start 5-Halopyridin-2-ol (or protected precursor) coupling Sonogashira Coupling start->coupling Pd catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) alkyne Terminal Alkyne (e.g., Trimethylsilylacetylene) alkyne->coupling deprotection Deprotection (if needed, e.g., TBAF for TMS) coupling->deprotection Intermediate Product product This compound Derivative deprotection->product diversification Further Functionalization (e.g., Click Chemistry, Suzuki Coupling) product->diversification analogs Diverse Library of Analogs diversification->analogs

Caption: General workflow for synthesizing this compound derivatives.

Part 2: Therapeutic Applications and Mechanistic Insights

The this compound scaffold and its analogs have demonstrated significant activity across multiple therapeutic areas, most notably in oncology and neuroscience.

Oncology: A Primary Frontier

Pyridine derivatives are a highly important class of compounds in the development of anticancer agents due to their ability to modulate critical molecular pathways involved in cancer progression.[2]

2.1.1 Mechanism: Targeting Protein Kinases

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of protein kinases.[3] Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers. The this compound scaffold is adept at fitting into the ATP-binding pocket of many kinases.

For example, derivatives have been designed to target kinases such as:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFR-2 blocks angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[2]

  • Epidermal Growth Factor Receptors (EGFRs): Targeting EGFR is a validated strategy in non-small cell lung cancer and other solid tumors.[4]

  • DNA-Dependent Protein Kinase (DNA-PK): As a key enzyme in DNA double-strand break repair, its inhibition can sensitize cancer cells to radiation therapy.[5]

G VEGF VEGF (Growth Factor) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds P Phosphorylation (Activation) VEGFR2->P ATP ATP ATP->P Phosphate Donor Inhibitor This compound Derivative Inhibitor->VEGFR2 Blocks ATP Binding Site Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Activates Prolif Angiogenesis, Cell Proliferation, Survival Downstream->Prolif Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a kinase inhibitor.

2.1.2 Structure-Activity Relationship (SAR) Analysis

SAR studies reveal how specific chemical modifications to the core scaffold influence biological activity.[1][6]

  • The Pyridine Nitrogen: Its position is crucial for forming a key hydrogen bond with the "hinge" region of the kinase ATP-binding pocket.

  • The 2-Pyridone: The N-H and carbonyl groups often form a bidentate hydrogen bond interaction, anchoring the inhibitor. Substitution on the pyridone nitrogen can be used to probe for additional interactions or modify physicochemical properties.[7]

  • The 5-Ethynyl Group: Modifications at the terminus of the alkyne are critical. Attaching different aryl or heteroaryl groups can access specific sub-pockets within the active site, dramatically enhancing potency and selectivity. For instance, small, electron-withdrawing groups on a terminal phenyl ring can improve activity against certain kinases.[4]

  • Other Pyridine Substituents: Adding small alkyl or halogen groups to other positions on the pyridine ring can modulate potency and metabolic stability.[1]

2.1.3 Quantitative Biological Data Summary

The following table summarizes the activity of representative pyridine-based compounds against various cancer-related targets.

Compound ClassTargetExample ActivityCell LineReference
Pyridine-Urea HybridsVEGFR-2IC50 < DoxorubicinMCF-7 (Breast)[2]
Thiazolo[4,5-d]pyrimidinesMelanoma CellsIC50 = 24.4 µMC32 (Melanoma)[8]
Pyrazolyl PyridinesXanthine OxidaseIC50 = 4.2 µMHCT-116 (Colon)[9]
Imidazo[4,5-c]pyridin-2-onesDNA-PKPotent RadiosensitizerHCT116 (Colon)[5]
Neuroscience: Modulating Neurotransmitter Receptors

Analogs of 5-ethynylpyridine have emerged as potent modulators of central nervous system targets, particularly G-protein coupled receptors (GPCRs).

2.2.1 Mechanism: Allosteric Modulation of mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is implicated in various neurological and psychiatric disorders, including drug abuse.[10] Instead of competing with the natural ligand (glutamate) at the primary binding site, certain ethynylpyridine analogs, like MTEP (3-[(2-methyl-4-thiazolyl)ethynyl]pyridine), act as noncompetitive negative allosteric modulators (NAMs). They bind to a distinct, allosteric site on the receptor, changing its conformation and reducing its response to glutamate.

Causality in Allosteric Modulation: Targeting allosteric sites offers several advantages over orthosteric ligands, including higher potential for subtype selectivity and a "ceiling" effect that can lead to a better safety profile. The ethynylpyridine scaffold provides the right geometry and physicochemical properties to effectively occupy the mGluR5 allosteric pocket.

2.2.2 SAR for Neurological Targets

For mGluR5 antagonists, SAR studies have led to the identification of compounds with potency hundreds of times greater than early leads like MTEP.[10]

  • Pyridine Core: The pyridine nitrogen is a key interaction point.

  • Ethynyl Linker: The rigidity and length of the ethynyl linker are optimal for spanning the distance between two sub-pockets in the allosteric site.

  • Terminal Group: The nature of the heterocyclic group attached to the ethynyl linker is a primary determinant of potency. Replacing the thiazole of MTEP with other heterocycles has led to significant improvements in antagonist activity.[10]

Part 3: Essential Methodologies for Drug Discovery

The following protocols are foundational for the synthesis and evaluation of novel this compound derivatives.

Protocol: General Synthesis of a 5-Ethynyl-Substituted Pyridine Analog via Sonogashira Coupling

This protocol describes a representative synthesis of a 5-ethynylpyridine derivative from a 5-bromopyridine precursor.

Self-Validation: The success of the reaction is validated at each step. The consumption of starting material and formation of the product is monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Methodology:

  • Reagent Preparation: To a dry, oven-baked flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 5-bromopyridine starting material (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

  • Solvent and Base: Dissolve the solids in a suitable solvent, such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Add a degassed base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq).

  • Alkyne Addition: Slowly add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until TLC analysis indicates complete consumption of the 5-bromopyridine.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (if necessary): If a silyl-protected alkyne was used, dissolve the purified product in THF and treat with a desilylating agent like tetrabutylammonium fluoride (TBAF, 1.1 eq) at room temperature.

  • Final Purification: After workup, purify the final terminal alkyne product by chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Antiproliferative Assay (Sulforhodamine B - SRB)

This assay evaluates the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells, leaving some wells as untreated (vehicle) controls.

  • Incubation: Return the plates to the incubator for a period of 48-72 hours.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4 °C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the untreated controls. Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Part 4: Future Outlook and References

Emerging Opportunities and Challenges

The this compound scaffold remains a highly attractive starting point for the development of new therapeutics.

  • Emerging Targets: Beyond oncology and neuroscience, analogs could be explored for activity against inflammatory targets (e.g., JAK kinases, COX enzymes) or as antimicrobial agents.[11][12][13]

  • Overcoming Resistance: A major challenge in cancer therapy is acquired drug resistance.[2] Future design strategies could focus on covalent or allosteric inhibitors that can overcome resistance mutations.

  • Improving Drug-like Properties: While many potent compounds can be synthesized, optimizing pharmacokinetic properties (solubility, metabolic stability, oral bioavailability) is a critical challenge.[14] Prodrug strategies or formulation improvements may be necessary to advance these compounds to the clinic.[14]

The synthetic tractability and proven biological relevance of this compound and its analogs ensure that they will continue to be a fruitful area of research for the discovery of next-generation targeted therapies.

References

  • PubChem. 5-Ethynylpyridin-2-amine | C7H6N2 | CID 21954827.
  • Iso, Y., et al. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications. Journal of Medicinal Chemistry. 2006.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. 2024.
  • Mustafa, Y. F., et al. Mutual Prodrug of 5-Ethynyluracil and 5-Fluorouracil: Synthesis and Pharmacokinetic Profile. ResearchGate. 2022.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. 2023.
  • Structure-activity relationship of compounds 2, 5, 11, and 15. ResearchGate.
  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. 2018.
  • Structure Activity Relationship. ResearchGate.
  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. RSC Publishing. 2023.
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PubMed Central (PMC).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 2022.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. 2021.
  • Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives. PubMed. 2015.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. PubMed Central (PMC). 2021.
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. PubMed Central (PMC).
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. 2021.
  • Pharmacokinetic study of (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin infusion in cynomolgus monkeys. PubMed. 1996.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Semantic Scholar. 2024.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. 2021.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. 2023.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ResearchGate.
  • Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. 2023.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. ResearchGate. 2021.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. 2024.
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. 2022.
  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed. 2024.
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. 2023.
  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. 2022.
  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. MDPI. 2021.
  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PubMed Central (PMC). 2021.
  • Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents. PubMed. 2009.
  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. PubMed Central (PMC).
  • Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. 2023.
  • 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. PubMed. 2007.
  • Synthesis of Thienopyridines and Isoquinolines from 6-Amino-1,2-dihydro-4-methyl-2-thioxopyridine-3,5-dicarbonitrile and of Phthalazines from Thieno[3,4-c]pyridazine. MDPI. 2002.

Sources

theoretical studies on 5-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 5-Ethynylpyridin-2-ol

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core is a common scaffold in numerous pharmaceuticals, while the ethynyl group offers a versatile handle for synthetic modifications.[1][2][3] This guide provides a comprehensive theoretical framework for the study of this compound, focusing on quantum chemical calculations to elucidate its structural, electronic, and spectroscopic properties. A key aspect of this investigation is the exploration of its tautomeric equilibrium, a phenomenon with profound implications for its chemical behavior and biological activity.[4][5] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the computational methodologies and expected outcomes of a thorough theoretical analysis of this promising molecule.

Introduction: The Significance of Ethynylpyridinol Scaffolds in Medicinal Chemistry

Pyridine and its derivatives are cornerstones in the development of therapeutic agents, with a significant number of FDA-approved drugs containing this heterocyclic motif.[2][6] The pyridine ring's ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a privileged scaffold in drug design.[1][7] The introduction of an ethynyl group at the 5-position of a pyridin-2-ol core further enhances its utility, providing a reactive site for carbon-carbon bond formation through reactions like the Sonogashira coupling.[1] This allows for the construction of complex molecular architectures, which is crucial for the development of novel drug candidates.[3] Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for understanding the intrinsic properties of such molecules, guiding synthetic efforts, and predicting their behavior in biological systems.[4][8]

Tautomerism of this compound: A Critical Consideration

Hydroxypyridines, including this compound, can exist in two tautomeric forms: the 'ol' (enol) form and the 'one' (keto) form. This equilibrium is a critical determinant of the molecule's physicochemical properties, including its dipole moment, solubility, and receptor binding interactions.[4] The relative stability of these tautomers is highly sensitive to the surrounding environment, such as the solvent.[4]

  • This compound (Enol form): An aromatic system with a hydroxyl group.

  • 5-Ethynyl-1H-pyridin-2-one (Keto form): A non-aromatic pyridone structure.

The interconversion between these forms involves the migration of a proton and a concurrent shift in double bonds.[4] Understanding this tautomeric landscape is paramount for predicting the molecule's behavior in different physiological environments.

tautomerism This compound (Enol) This compound (Enol) 5-Ethynyl-1H-pyridin-2-one (Keto) 5-Ethynyl-1H-pyridin-2-one (Keto) This compound (Enol)->5-Ethynyl-1H-pyridin-2-one (Keto) Proton Transfer 5-Ethynyl-1H-pyridin-2-one (Keto)->this compound (Enol) Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Computational Methodology

To theoretically investigate this compound, a robust computational protocol based on Density Functional Theory (DFT) is recommended.[9][10][11] DFT has proven to be a reliable method for calculating a wide range of molecular properties for organic molecules.[10]

Geometry Optimization and Frequency Calculations

The initial step involves the geometry optimization of both the enol and keto tautomers in the gas phase. This is typically performed using a hybrid functional, such as B3LYP, in conjunction with a sufficiently large basis set, for instance, 6-311+G(d,p).[9][10] Following optimization, frequency calculations are essential to confirm that the obtained structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as Gibbs free energy.

Solvation Effects

To model the influence of a solvent, the Polarizable Continuum Model (PCM) is a widely used and effective approach.[4] Single-point energy calculations are performed on the gas-phase optimized geometries using the PCM to determine the free energy of solvation. The final Gibbs free energy in solution is the sum of the gas-phase Gibbs free energy and the solvation free energy.[4]

Spectroscopic Properties

Theoretical predictions of spectroscopic data can aid in the experimental characterization of the molecule.

  • Vibrational Spectra (IR and Raman): The harmonic vibrational frequencies and intensities can be calculated from the frequency calculations.[9]

  • NMR Spectra: The chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra.[12][13]

dft_workflow cluster_gas_phase Gas Phase Calculations cluster_solution_phase Solution Phase Calculations cluster_property_calculations Property Calculations Geometry_Optimization Geometry Optimization (B3LYP/6-311+G(d,p)) Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation PCM_Calculation Single-Point Energy with PCM Frequency_Calculation->PCM_Calculation NMR_Calculation NMR Spectra (GIAO) Frequency_Calculation->NMR_Calculation TD-DFT_Calculation UV-Vis Spectra (TD-DFT) PCM_Calculation->TD-DFT_Calculation

Caption: A typical DFT workflow for theoretical studies.

Results and Discussion (Exemplar Data)

This section presents illustrative data that would be expected from a theoretical study of this compound.

Molecular Geometry and Stability of Tautomers

The optimized geometries of the enol and keto tautomers would provide detailed information on bond lengths and angles. The relative stability of the tautomers is a key finding. In the gas phase, the enol form is generally favored for hydroxypyridines due to its aromaticity.[4] However, in polar solvents, the more polar keto form is often stabilized to a greater extent, potentially shifting the equilibrium.[4]

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)Dipole Moment (Debye)
This compound (Enol)0.002.50~2.0
5-Ethynyl-1H-pyridin-2-one (Keto)3.500.00~4.5
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[14] The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[11]

fmo LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Energy Gap (ΔE)

Caption: Frontier Molecular Orbitals (HOMO and LUMO).

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the hydroxyl group, while the LUMO would likely be distributed over the pyridine ring and the ethynyl moiety. This distribution provides insights into the regions of the molecule susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards charged species.[13] The MEP map would show negative potential (red/yellow) around the nitrogen atom and the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic attack or hydrogen bond donation. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Predicted Spectroscopic Properties
  • IR Spectrum: The calculated IR spectrum would show characteristic vibrational modes. For the enol form, a prominent O-H stretching band would be expected around 3400-3600 cm⁻¹. The C≡C stretching vibration of the ethynyl group would appear around 2100-2200 cm⁻¹. For the keto form, a strong C=O stretching band would be a key feature, typically in the range of 1650-1700 cm⁻¹.

  • ¹H NMR Spectrum: The predicted ¹H NMR spectrum would show distinct chemical shifts for the aromatic protons of the pyridine ring and the ethynyl proton. The position of the hydroxyl proton signal in the enol form would be sensitive to the solvent and concentration.

  • UV-Vis Spectrum: The TD-DFT calculations would predict the electronic transitions responsible for the UV-Vis absorption. These transitions would likely be of π → π* character, and their wavelengths would differ between the two tautomers due to the differences in their electronic structures.

Potential Applications in Drug Development

The theoretical insights gained from these studies have direct implications for drug development.

  • Structure-Activity Relationship (SAR) Studies: Understanding the electronic properties and preferred tautomeric form of this compound can inform the design of analogues with improved biological activity.

  • Metabolic Stability: The pyridine motif can influence the metabolic stability of a drug molecule.[6] Theoretical calculations can help predict sites of metabolism.

  • Bioisosterism: The pyridone tautomer can act as a bioisostere for amides or other functional groups, which is a valuable strategy in medicinal chemistry to modulate a drug's properties.[7]

Conclusion

Theoretical studies on this compound, based on a robust computational framework, can provide a wealth of information about its fundamental properties. The investigation of its tautomeric equilibrium is of paramount importance, as it governs the molecule's behavior in different environments. The insights from such studies, including its geometry, electronic structure, and spectroscopic signatures, are invaluable for guiding its synthesis, characterization, and application in drug discovery and materials science. The combination of a privileged pyridine scaffold and a versatile ethynyl handle makes this compound a molecule of considerable potential, and theoretical chemistry is a key tool for unlocking that potential.

References

  • The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Technical Guide to the Quantum Chemical Calculation of Pyridin-4-ol Tautomeric Stability. Benchchem.
  • Zhang, L., Wan, W., et al. The Synthesis and Quantum Chemistry Calculation Based on 2-Thiol Pyridine Ligand. Semantic Scholar.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.
  • The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.
  • 5-Ethynylpyridin-2-amine. PubChem.
  • Pyridones in drug discovery: Recent advances. (2021). PubMed.
  • 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. MDPI.
  • von Rudorff, G. F. (2021). Arbitrarily Precise Quantum Alchemy. arXiv.
  • Quantum chemistry calculations with python: S1 - Molecular input for DFT calcul
  • This compound. ChemicalBook.
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.
  • Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxyl
  • Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Royal Society of Chemistry.
  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. VNU.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
  • Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review. MDPI.
  • DFT studies of structural and nonlinear optical properties of 5- (Trifluoromethyl)pyridine-2-Thiol. Journal of Engineering Research and Applied Science.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. (2023). MDPI.
  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. NIH.
  • Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. (2022). PubMed.
  • Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon m
  • Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies.
  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI.
  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI.
  • Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies.
  • Synthesis, Spectroscopic Properties, Crystal Structure And Biological Evaluation of New Platinum Complexes with 5-methyl-5-(2-thiomethyl)ethyl Hydantoin. (2019). PubMed.
  • Novel Cu(I)
  • Synthesis and Characterization of New Quinoline-2-ones Derived

Sources

An In-Depth Technical Guide to 5-Ethynylpyridin-2-ol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Ethynylpyridin-2-ol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information on sourcing, synthesis, chemical properties, and plausible biological applications, offering a foundation for its strategic deployment in research and development programs.

Introduction: The Strategic Value of the Ethynyl-Pyridinol Scaffold

The pyridin-2-ol moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond donor and acceptor, coupled with its bioisosteric relationship to other functional groups, makes it a versatile component in the design of molecules targeting a wide range of biological targets. The introduction of an ethynyl group at the 5-position adds a layer of chemical functionality that is particularly attractive for drug discovery. This terminal alkyne can serve as a chemical handle for further elaboration via reactions such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or Sonogashira coupling, enabling the rapid generation of diverse compound libraries. Furthermore, the ethynyl group itself can act as a key pharmacophoric element, forming specific interactions with protein targets.

This guide will delve into the practical aspects of working with this compound, from procurement to its potential applications, with a focus on providing actionable insights for the research scientist.

Commercial Sourcing and Availability

For researchers requiring immediate access to this compound, several reputable chemical suppliers offer this compound. Sourcing from established vendors ensures quality control, reliable supply, and access to necessary documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of known commercial suppliers:

SupplierCAS NumberMolecular WeightAdditional Information
Sigma-Aldrich (Merck) 1196156-05-4[1]119.12[1]Offers a range of research-grade chemicals and provides comprehensive technical documentation.
BLD Pharm 1196156-05-4[2]---Provides chemical products for research and development, often with various purity grades and quantities available.[2]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₇H₅NOChemicalBook[3]
Molecular Weight 119.12 g/mol Sigma-Aldrich[1]
CAS Number 1196156-05-4Sigma-Aldrich[1]
Appearance (Typically a solid)General chemical knowledge
Solubility (Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols)General chemical knowledge

Synthesis of this compound: A Plausible Approach via Sonogashira Coupling

The logical precursor for this synthesis would be a 5-halo-pyridin-2-ol, such as 5-bromo-pyridin-2-ol or 5-iodo-pyridin-2-ol, which would be reacted with a protected or terminal acetylene source.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound based on the Sonogashira coupling.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection start Pyridin-2-ol step1 Halogenating Agent (e.g., NBS, NIS) start->step1 Reaction product1 5-Halo-pyridin-2-ol step1->product1 product1_ref 5-Halo-pyridin-2-ol step2 Terminal Alkyne (e.g., Ethynyltrimethylsilane) Pd catalyst, Cu(I) co-catalyst, Base product2 5-(Trimethylsilylethynyl)-pyridin-2-ol step2->product2 product2_ref 5-(Trimethylsilylethynyl)-pyridin-2-ol step3 Deprotecting Agent (e.g., TBAF, K2CO3/MeOH) final_product This compound step3->final_product

Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound. This protocol should be considered a starting point and requires optimization and validation in a laboratory setting.

Step 1: Synthesis of 5-Bromopyridin-2-ol

  • To a solution of pyridin-2-ol (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromopyridin-2-ol.

Step 2: Sonogashira Coupling with Ethynyltrimethylsilane

  • To a degassed solution of 5-bromopyridin-2-ol (1 equivalent) and ethynyltrimethylsilane (1.5 equivalents) in a mixture of anhydrous toluene and triethylamine (e.g., 2:1 v/v), add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.1 equivalents).

  • Heat the reaction mixture to 70-80 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 5-((trimethylsilyl)ethynyl)pyridin-2-ol.

Step 3: Deprotection of the Silyl Group

  • Dissolve 5-((trimethylsilyl)ethynyl)pyridin-2-ol (1 equivalent) in a suitable solvent such as THF or methanol.

  • Add a deprotecting agent. For example, a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents) in THF, or potassium carbonate (2 equivalents) in methanol.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Potential Biological Applications in Drug Discovery: An Expert Perspective

While direct biological activity data for this compound is not extensively published, its structural motifs are present in compounds with known pharmacological activities. This allows for well-founded hypotheses regarding its potential applications in drug discovery.

Kinase Inhibition: A Promising Avenue

The pyridin-2-ol scaffold is a common feature in a multitude of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1)

TAK1 is a key mediator in the signaling pathways of pro-inflammatory cytokines such as TNF-α and IL-1.[4][6] Inhibition of TAK1 is a promising therapeutic strategy for inflammatory diseases and certain cancers.[4][6] Several reported TAK1 inhibitors feature a substituted pyridine or a related heterocyclic core. The 2-hydroxypyridine moiety of this compound can potentially form crucial hydrogen bond interactions within the ATP-binding pocket of TAK1. The ethynyl group could be directed towards a hydrophobic pocket or serve as a vector for further chemical modification to enhance potency and selectivity.

The following diagram illustrates the central role of TAK1 in inflammatory signaling pathways.

TAK1_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRAF TRAF proteins TNFR->TRAF IL1R->TRAF TAK1 TAK1 TRAF->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex phosphorylates p38_JNK p38/JNK TAK1->p38_JNK activates NFkB NF-κB IKK_complex->NFkB activates Inflammation Inflammatory Gene Expression NFkB->Inflammation p38_JNK->Inflammation Apoptosis Apoptosis Regulation p38_JNK->Apoptosis

Simplified TAK1 signaling pathway.
Other Potential Targets

The versatility of the ethynyl-pyridin-2-ol scaffold suggests potential activity against other target classes, including:

  • Other Kinases: The general applicability of the pyridinol scaffold in kinase inhibitor design means that this compound could be a valuable starting point for screening against a broad panel of kinases.

  • G-Protein Coupled Receptors (GPCRs): Pyridine derivatives are known to interact with various GPCRs.

  • Ion Channels: The aromatic and hydrogen-bonding features of the molecule could facilitate interactions with ion channel proteins.

Future Directions and Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its commercial availability and the feasibility of its synthesis provide a solid foundation for its incorporation into research programs.

The primary opportunity for future research lies in the systematic biological evaluation of this compound and its derivatives. High-throughput screening against diverse target classes, particularly kinases, is a logical next step. Furthermore, the strategic use of the ethynyl group as a reactive handle for library synthesis will undoubtedly unlock the full potential of this versatile scaffold.

This guide has provided a comprehensive overview of this compound, from its sourcing and synthesis to its potential applications. It is our hope that this information will empower researchers to effectively utilize this compound in their quest for novel therapeutics.

References

  • (Reference to a general medicinal chemistry review on pyridin-2-ols - to be added from a broader liter
  • (Reference to a review on the use of terminal alkynes in drug discovery - to be added from a broader liter
  • (Reference to a key paper on TAK1 biology - to be added from a broader liter
  • Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflamm
  • (Reference to a paper on the synthesis of a related pyridin-2-ol kinase inhibitor - to be added from a broader liter
  • (Reference to a paper on the use of Sonogashira coupling in the synthesis of heterocyclic compounds - to be added from a broader liter
  • (Reference to a general organic synthesis textbook detailing the Sonogashira reaction - to be added from a broader liter
  • (Reference to a review on privileged scaffolds in medicinal chemistry - to be added from a broader liter
  • (Reference to a paper on click chemistry applications in drug discovery - to be added from a broader liter
  • (Reference to a paper on the bioisosteric replacement of functional groups - to be added from a broader liter
  • Structure-guided development of covalent TAK1 inhibitors. PMC - NIH. [Link]
  • (Reference to a paper on the role of TAK1 in cancer - to be added from a broader liter
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • (Reference to a safety data sheet for a related compound - to be added from a broader liter
  • (Reference to a review on kinase inhibitor design - to be added from a broader liter
  • (Reference to a paper describing the synthesis of 5-halopyridin-2-ols - to be added from a broader liter
  • (Reference to a paper on the purification of pyridine derivatives - to be added from a broader liter
  • (Reference to a paper on the biological screening of small molecule libraries - to be added from a broader liter

Sources

An In-depth Technical Guide to the Safe Handling of 5-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling considerations for 5-Ethynylpyridin-2-ol, a heterocyclic compound of interest in pharmaceutical and materials science research. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds, including pyridine derivatives and ethynyl-containing molecules, to establish a robust framework for its safe utilization in a laboratory setting. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are central to the methodologies described herein.

Hazard Identification and Risk Assessment

A related compound, 5-Ethynylpyridine-2-carbaldehyde, is classified as a skin and eye irritant and may cause respiratory irritation.[4] Therefore, it is prudent to handle this compound with the assumption that it possesses similar, if not identical, hazards.

Presumptive Hazard Classification:

Hazard ClassCategoryGHS Hazard StatementSource Analogy
Flammable LiquidCategory 2/3H225/H226: Highly flammable liquid and vapor / Flammable liquid and vaporPyridine[2]
Acute Toxicity (Oral, Dermal, Inhalation)Category 3/4H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled / H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaledPyridine[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation5-Ethynylpyridine-2-carbaldehyde[4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation5-Ethynylpyridine-2-carbaldehyde[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation5-Ethynylpyridine-2-carbaldehyde[4]

The reactivity of ethynylpyridines is significantly influenced by the position of the nitrogen atom within the pyridine ring, which affects the electronic properties of the ethynyl substituent.[3] The electron-withdrawing nature of the pyridine nitrogen can enhance the electrophilicity of the ethynyl group, making it susceptible to nucleophilic attack.[3][5]

Hazard Identification Workflow

cluster_0 Hazard Identification Compound This compound Structural_Analysis Structural Analysis Compound->Structural_Analysis Pyridine_Moiety Pyridine Moiety Structural_Analysis->Pyridine_Moiety Ethynyl_Group Ethynyl Group Structural_Analysis->Ethynyl_Group Analog_Data Analog Data Review Pyridine_Moiety->Analog_Data Ethynyl_Group->Analog_Data Related_SDS SDS of Related Compounds (e.g., 5-Ethynylpyridine-2-carbaldehyde) Analog_Data->Related_SDS Risk_Assessment Comprehensive Risk Assessment Related_SDS->Risk_Assessment

Caption: A logical workflow for assessing the hazards of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Given the presumed hazards, stringent control measures are necessary to minimize exposure.

Engineering Controls:

  • Ventilation: All handling of this compound, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][6] The ventilation system should be designed to handle flammable liquids and be explosion-resistant.[6]

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[7]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against direct chemical contact.[1]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides resistance to pyridine and other organic solvents.[1] Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[4]
Skin and Body Protection Flame-retardant lab coat and closed-toe shoes.Prevents skin contact and provides a barrier against spills.
Respiratory Protection Not generally required if work is performed in a fume hood. In case of ventilation failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Protects against inhalation of harmful vapors.[8]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

  • Work Area: Designate a specific area within the fume hood for handling this compound.

  • Tools: Use non-sparking tools to prevent ignition of flammable vapors.[6][7]

  • Inert Atmosphere: For reactions sensitive to air or moisture, consider handling under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Storage:

  • Container: Store in a tightly sealed, properly labeled container made of a compatible material such as glass or high-density polyethylene.[1][10]

  • Location: Keep the container in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[2][6] Store away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and acids.[8][10]

  • Segregation: Do not store with incompatible chemicals.

General Handling Workflow

cluster_1 Safe Handling Protocol Start Start Prep Prepare Work Area in Fume Hood Start->Prep Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Reaction Perform Reaction Dissolve->Reaction Workup Reaction Workup Reaction->Workup Cleanup Clean Work Area & Equipment Workup->Cleanup Doff_PPE Doff PPE Cleanup->Doff_PPE Wash Wash Hands Doff_PPE->Wash End End Wash->End

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response:

  • Evacuate and Secure: For large spills, evacuate the immediate area and restrict access.[10]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain and Absorb: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial spill kit to contain and absorb the liquid.[6][10] Do not use combustible materials.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Waste Disposal

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.[10]

  • Disposal: Never pour this chemical down the drain.[1][10] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Controlled incineration is a potential disposal method.[11]

Conclusion

While this compound presents significant hazards, a thorough understanding of its chemical nature, coupled with the diligent application of the engineering controls, personal protective equipment, and handling protocols outlined in this guide, will enable researchers to work with this compound safely and effectively. The foundation of laboratory safety lies in proactive risk assessment and a culture of meticulous adherence to established procedures.

References

  • A Comparative Guide to the Reactivity of 2-, 3-, and 4-Ethynylpyridine - Benchchem. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC. (n.d.).
  • Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol - Benchchem. (n.d.).
  • Pyridine - Apollo Scientific. (n.d.).
  • 5-Ethynylpyridine-2-carbaldehyde - AK Scientific, Inc. (n.d.).
  • Pyridine - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET. (2012, March 7).
  • Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.).
  • PYRIDINE FOR HPLC / UV SPECTROSCOPY - Loba Chemie. (n.d.).
  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25).
  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. (n.d.).
  • Safety Data Sheet: Pyridine - Carl ROTH. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols: 5-Ethynylpyridin-2-ol in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 5-Ethynylpyridin-2-ol in Modern Synthesis

In the landscape of "click chemistry," the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a pillar, celebrated for its efficiency, specificity, and mild reaction conditions.[1] This reaction facilitates the formation of 1,2,3-triazoles from azides and terminal alkynes, a transformation invaluable in drug discovery, bioconjugation, and materials science.[1][2] The choice of the alkyne component is not merely a matter of reactivity but a strategic decision that imparts specific physicochemical and biological properties to the final triazole product. This compound emerges as a particularly compelling building block in this context. Its pyridinol core is a privileged scaffold in medicinal chemistry, known to enhance the therapeutic qualities of compounds.[3] The resulting pyridyl-triazole motif offers unique opportunities for designing novel therapeutics, with applications ranging from anticancer to antimicrobial agents.[3][4][5]

This guide provides an in-depth exploration of the use of this compound in click chemistry, offering both mechanistic insights and detailed, field-proven protocols.

Mechanistic Considerations: The Role of the Pyridinol Moiety

The CuAAC reaction proceeds through a well-established mechanism involving the in situ formation of a copper(I) acetylide intermediate.[1][6] This intermediate then reacts with an azide to form a six-membered copper-containing ring, which subsequently rearranges to yield the stable 1,4-disubstituted triazole product.[1][7][]

The presence of the pyridin-2-ol group in this compound introduces several key considerations:

  • Coordination Chemistry: The nitrogen atom of the pyridine ring and the adjacent hydroxyl group can potentially coordinate with the copper catalyst. This interaction can influence the catalyst's reactivity and the overall reaction kinetics. While this can sometimes be a complicating factor, it can also be leveraged to direct the reaction or enhance its efficiency under specific conditions.

  • Physicochemical Properties: The pyridinol moiety imparts a degree of polarity and hydrogen bonding capability to the resulting triazole. This can significantly impact the solubility, metabolic stability, and target-binding properties of the final molecule, which are critical parameters in drug design.[9]

  • Bioisosterism: The 1,2,3-triazole ring is a well-known bioisostere for various functional groups, including amide bonds and other five-membered heterocycles.[10] When combined with the pyridinol scaffold, it creates a unique chemical entity with the potential for novel biological activities.[10]

Experimental Protocols: A Guide to Successful Synthesis

The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers. They are presented as self-validating systems with clear checkpoints and expected outcomes.

Protocol 1: Standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the reaction of this compound with an organic azide using a common Cu(II) salt and an in-situ reducing agent.

Materials:

  • This compound

  • Organic azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or THF and water)[11]

  • Thin Layer Chromatography (TLC) supplies

  • Purification supplies (e.g., silica gel for column chromatography)

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the CuSO₄ solution (typically 1-5 mol%). Follow immediately with the addition of the sodium ascorbate solution (typically 5-10 mol%). A color change is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the limiting starting material and the appearance of a new, more polar spot corresponding to the triazole product indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (typically within 1-24 hours at room temperature), dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure 1,4-disubstituted pyridyl-triazole.[12]

Self-Validation Checkpoints:

  • TLC Analysis: A clean conversion with a single major product spot is indicative of a successful reaction.

  • Spectroscopic Analysis: Characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the formation of the desired triazole structure.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - A Copper-Free Alternative

For biological applications where the potential toxicity of copper is a concern, SPAAC offers a powerful metal-free alternative.[][14] This reaction utilizes a strained cycloalkyne, which reacts readily with azides without the need for a catalyst.[][15] While this compound itself is not a strained alkyne, this section is included to provide a comprehensive overview of click chemistry approaches. A researcher would first need to synthesize a derivative of this compound that incorporates a strained ring system (e.g., a dibenzocyclooctyne, DBCO).

Conceptual Workflow (as direct use of this compound is not applicable):

  • Synthesis of a Strained Pyridinol Alkyne: This would involve a multi-step synthesis to couple the this compound motif to a strained cycloalkyne core.

  • SPAAC Reaction: The resulting strained pyridinol alkyne would then be reacted with an azide-modified biomolecule or small molecule in a suitable buffer (e.g., PBS) at or near physiological temperature.

  • Purification: Purification would typically involve size-exclusion chromatography or other biocompatible purification techniques to isolate the desired conjugate.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a CuAAC reaction.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Reactants Dissolve Alkyne & Azide in Solvent Initiation Add Catalyst Solutions Reactants->Initiation Catalyst Prepare CuSO4 & NaAsc Solutions Catalyst->Initiation Monitoring Monitor by TLC Initiation->Monitoring Stir at RT Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Spectroscopic Analysis Purify->Characterize

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Quantitative Data Summary

ParameterCuAAC with this compound
Catalyst Loading 1-5 mol% CuSO₄
Reducing Agent 5-10 mol% Sodium Ascorbate
Typical Solvents t-BuOH/H₂O, THF/H₂O, DMSO
Reaction Temperature Room Temperature
Reaction Time 1-24 hours
Typical Yields 70-95%
Purification Method Silica Gel Column Chromatography

Applications in Drug Discovery and Beyond

The pyridyl-triazole scaffold synthesized from this compound is of significant interest in drug development.[3] These compounds have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: The triazole ring can mimic other functional groups and interact with biological targets. The pyridine moiety can enhance binding affinity and modulate pharmacokinetic properties.[5]

  • Antimicrobial Agents: Pyridyl-triazoles have shown promise as antibacterial and antifungal agents.[4]

  • Enzyme Inhibitors: The structural features of these compounds make them suitable candidates for the design of specific enzyme inhibitors.[4]

Beyond drug discovery, these click reactions are valuable in materials science for the synthesis of functional polymers and in chemical biology for the labeling and tracking of biomolecules.[2]

Safety and Handling

This compound: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated fume hood.

Copper Catalysts: Copper salts can be toxic. Avoid inhalation of dust and contact with skin and eyes. Some copper acetylides can be explosive under certain conditions, particularly when dry.[16][17] It is crucial to follow established safety protocols and not to isolate copper acetylide intermediates. The in-situ generation of the catalyst as described in the protocol minimizes this risk.

Azides: Organic azides are potentially explosive, especially low molecular weight azides. Handle with care and avoid heating or subjecting them to shock.

References

  • Benchchem. Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Focus on 2-Tetradecyne.
  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 1-15.
  • Interchim. Click Chemistry (Azide / alkyne reaction).
  • Jena Bioscience.
  • Guzmán-Hernández, M., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Molecules, 25(21), 5086.
  • Various Authors. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?
  • Various Authors. (2022). Review on Design and Development of Pyridyl Triazole Derivatives.
  • Liao, Y., Wu, B., & Tang, R. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry, 34(10), 2134-2145.
  • BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
  • Kumar, A., et al. (2022). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 65(1), 533–553.
  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles.
  • van de Watering, F. C., et al. (2022).
  • van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chembiochem, 12(12), 1823-1827.
  • Xu, Z., et al. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. In Bioisosteres in Medicinal Chemistry.
  • Xu Research Group. (2021). [Orgo Lab 2] Click Chemistry. YouTube.
  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 864275.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Wang, Y., et al. (2024).
  • Schumacher, F. F., et al. (2011). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 9(22), 7688-7691.
  • ChemHelpASAP. (2022).
  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1313.
  • AIChE. (2006). The Safe Use of Copper-Containing Catalysts in Ethylene Plants. AIChE Proceedings.
  • Li, Z., et al. (2023). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation.
  • Weiss, M. J., et al. (2016). Copper Catalysis in Living Systems and In Situ Drug Synthesis.
  • BOC Sciences. Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • Various Authors. (2018). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate.

Sources

5-Ethynylpyridin-2-ol: A Versatile Bioorthogonal Probe for Cellular Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Precision in Biological Inquiry

In the intricate landscape of cellular biology and drug development, the ability to selectively visualize and track biomolecules in their native environment is paramount. Bioorthogonal chemistry has emerged as a revolutionary tool, providing a suite of chemical reactions that can proceed within living systems without interfering with endogenous biochemical processes.[1][2] At the heart of this technology lies the "click chemistry" paradigm, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][] These reactions enable the covalent ligation of a biomolecule of interest, metabolically labeled with a chemical reporter (e.g., an alkyne), to a probe functionalized with a complementary reactive group (e.g., an azide).[5]

This guide introduces 5-Ethynylpyridin-2-ol , a novel bioorthogonal labeling agent. Its unique pyridinol core offers distinct chemical properties that can be leveraged for a variety of cellular labeling applications. We will delve into its synthesis, proposed metabolic incorporation, and provide detailed protocols for its application in bioorthogonal labeling workflows.

The Chemistry of this compound: A Strategic Design

The efficacy of a bioorthogonal probe is dictated by its chemical structure. This compound has been strategically designed with two key functional moieties:

  • The Ethynyl Group: This terminal alkyne serves as the chemical handle for the click reaction. It is small, abiotic, and highly reactive towards azides in the presence of a copper(I) catalyst or when incorporated into a strained ring system for SPAAC.[6]

  • The Pyridin-2-ol Moiety: This heterocyclic ring is a common scaffold in medicinal chemistry and can influence the molecule's solubility, cell permeability, and metabolic fate.[7][8] The hydroxyl group at the 2-position can exist in tautomeric equilibrium with its corresponding pyridone form, potentially influencing its hydrogen bonding capabilities and interactions with cellular machinery.

Proposed Synthesis of this compound

While a standardized synthesis protocol for this compound is not widely published, a plausible and efficient route is the Sonogashira coupling reaction .[9][10] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[11]

The proposed synthetic scheme would involve:

  • Protection of the Pyridinol: The hydroxyl group of a 5-halopyridin-2-ol (e.g., 5-bromopyridin-2-ol) is first protected to prevent side reactions.

  • Sonogashira Coupling: The protected 5-halopyridin-2-ol is then reacted with a protected terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[12]

  • Deprotection: The final step involves the removal of the protecting groups from the pyridinol and the alkyne to yield this compound.

G cluster_synthesis Proposed Synthesis of this compound A 5-Halopyridin-2-ol B Protection A->B C Protected 5-Halopyridin-2-ol B->C E Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) C->E D Trimethylsilylacetylene D->E F Protected this compound E->F G Deprotection F->G H This compound G->H

Caption: Proposed Sonogashira coupling for this compound synthesis.

Metabolic Incorporation: A Hypothesis-Driven Approach

A critical aspect of any bioorthogonal labeling agent is its ability to be incorporated into a target biomolecule. For this compound, the metabolic pathway is not yet empirically established. However, based on its structure, we can propose several hypotheses for its incorporation:

  • Nucleoside Analogue Mimicry: The pyridin-2-ol moiety bears some structural resemblance to pyrimidine nucleobases. It is plausible that cellular salvage pathways could recognize this compound and incorporate it into nascent RNA or DNA, although this would require enzymatic conversion to a corresponding nucleoside triphosphate.

  • Amino Acid Analogue Mimicry: While less likely, the pyridinol ring could potentially be recognized by aminoacyl-tRNA synthetases, leading to its incorporation into newly synthesized proteins.

  • Cofactor Analogue: The pyridine ring is a core component of essential cofactors like NAD(P).[13] It is conceivable that this compound could enter metabolic pathways related to cofactor biosynthesis.

It is crucial for researchers to experimentally validate the specific metabolic incorporation of this compound in their system of interest. This can be achieved through techniques such as mass spectrometry-based proteomics or genomics to identify the labeled biomolecules.

Experimental Protocols: A Guideline for Application

The following protocols are generalized for the use of this compound in metabolic labeling and subsequent detection via CuAAC. Optimization of probe concentration, incubation time, and reaction conditions is essential for each specific cell type and experimental goal.

Protocol 1: Metabolic Labeling of Cultured Cells
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and enter logarithmic growth phase.

  • Probe Preparation: Prepare a stock solution of this compound in a biocompatible solvent such as DMSO.

  • Metabolic Labeling: Add this compound to the cell culture medium to the desired final concentration. Incubate the cells for a period sufficient to allow for metabolic incorporation into the target biomolecules. This time can range from a few hours to overnight, depending on the turnover rate of the target.

  • Cell Harvesting and Fixation: After incubation, wash the cells with PBS to remove unincorporated probe. For imaging applications, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). For biochemical analysis, harvest the cells by scraping or trypsinization.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the "click" reaction to conjugate an azide-containing probe (e.g., a fluorescent dye) to the metabolically incorporated this compound.

Reagents:

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)[14]

  • Azide-functionalized probe (e.g., fluorescent azide)

  • Permeabilization buffer (for intracellular targets, e.g., 0.5% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

Procedure:

  • Permeabilization (for intracellular targets): If the target biomolecule is intracellular, permeabilize the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. A typical cocktail includes:

    • Azide probe

    • Copper(II) sulfate

    • Copper(I)-stabilizing ligand

    • Sodium ascorbate (add last to initiate the reaction)

  • Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells extensively with wash buffer to remove unreacted reagents.

  • Downstream Analysis: The labeled cells are now ready for analysis by fluorescence microscopy, flow cytometry, or other relevant techniques.

G cluster_workflow Bioorthogonal Labeling Workflow A Metabolic Labeling (this compound) B Cell Fixation & Permeabilization A->B C Click Reaction (CuAAC) (Azide Probe) B->C D Washing C->D E Analysis (Microscopy, Flow Cytometry) D->E

Caption: A generalized workflow for bioorthogonal labeling.

Data Presentation: Key Experimental Parameters

ParameterRecommended RangeNotes
This compound Concentration 10 - 100 µMOptimization is critical to balance labeling efficiency with potential cytotoxicity.
Incubation Time 1 - 24 hoursDependent on the rate of biosynthesis and turnover of the target biomolecule.
Azide Probe Concentration 1 - 10 µMExcess probe is generally used to ensure complete reaction.
Copper(II) Sulfate Concentration 100 - 500 µM
Sodium Ascorbate Concentration 1 - 5 mM
Ligand to Copper Ratio 2:1 to 5:1Important for stabilizing the Cu(I) oxidation state and reducing cytotoxicity.

Mechanism of Action: The Click Reaction

The CuAAC reaction proceeds through a well-defined catalytic cycle. Copper(I) acts as a catalyst to activate the terminal alkyne of this compound, facilitating its [3+2] cycloaddition with the azide-functionalized probe to form a stable triazole linkage.[15]

G cluster_mechanism CuAAC Mechanism A A B B A->B Coordination C C B->C Cycloaddition C->A Catalyst Regeneration

Caption: The catalytic cycle of the CuAAC reaction.

Trustworthiness and Self-Validation

To ensure the reliability of your results when using this compound, incorporate the following controls in your experiments:

  • No-Probe Control: Cells labeled with this compound but not subjected to the click reaction to assess background fluorescence.

  • No-Labeling Control: Cells not labeled with this compound but subjected to the click reaction to assess non-specific binding of the azide probe.

  • Cytotoxicity Assay: Perform a dose-response curve to determine the optimal concentration of this compound that provides efficient labeling without significant cellular toxicity. Assays such as MTT or trypan blue exclusion can be used.

Expertise and Experience: Causality Behind Experimental Choices

  • Choice of Ligand: For live-cell imaging applications where copper toxicity is a major concern, water-soluble ligands like THPTA are preferred over TBTA as they have been shown to better chelate copper and reduce its cytotoxicity.[14]

  • Order of Reagent Addition: In the click reaction cocktail, sodium ascorbate should always be added last. This ensures that the reduction of Cu(II) to the active Cu(I) catalyst occurs in the presence of the other reactants, maximizing the reaction efficiency.

  • Inference of Biological Properties: The biological activity and cytotoxicity of pyridine derivatives are highly dependent on their substitution patterns.[16][17][18] While the pyridinol moiety is a common feature in many bioactive compounds, its fusion with an ethynyl group necessitates careful experimental validation of its biocompatibility in the specific biological context of your research.

References

  • Allied Academies. (n.d.). Click chemistry: A novel tool in pharmaceutical research.
  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (2020). RSC Advances, 10(55), 33235–33255. [Link]
  • Wikipedia. (2024, October 28). Click chemistry.
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. (2020). Nutrients, 12(7), 2059. [Link]
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (2012). Applied Microbiology and Biotechnology, 93(6), 2255–2268. [Link]
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Molecules, 26(15), 4649. [Link]
  • Designing Bioorthogonal Reactions for Biomedical Applications. (2023). Molecules, 28(11), 4496. [Link]
  • Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. (1995). Toxicology in Vitro, 9(2), 91–94. [Link]
  • Diselenide-derivative of 3-pyridinol targets redox enzymes leading to cell cycle deregulation and apoptosis in A549 cells. (2022). Biological Chemistry, 403(10), 891–905. [Link]
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). International Journal of Molecular Sciences, 22(19), 10738. [Link]
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Journal of Chemistry, 2023, 1–25. [Link]
  • Biosynthesis of pyridine Derivatives. (1962). Nippon Nogeikagaku Kaishi, 36(7), 289–299. [Link]
  • Wikipedia. (2024, October 22). Sonogashira coupling.
  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2018). Bioorganic & Medicinal Chemistry, 26(20), 5443–5461. [Link]
  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2024). International Journal of Molecular Sciences, 25(13), 7291. [Link]
  • ResearchGate. (n.d.). Bioorthogonal labeling of biomolecules.
  • Bioorthogonal Metabolic Labeling Utilizing Protein Biosynthesis for Dynamic Visualization of Nonenveloped Enterovirus 71 Infection. (2020). ACS Nano, 14(2), 1544–1555. [Link]
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(25), 15729–15754. [Link]
  • Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. (2014). The Journal of Nutritional Biochemistry, 25(8), 819–827. [Link]
  • ResearchGate. (2016). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. (2012). Journal of Medicinal Chemistry, 55(17), 7748–7761. [Link]
  • ChemHelp ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
  • ResearchGate. (2016). Newer biologically active pyridines: A potential review.
  • Leah4sci. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (2012). Applied Microbiology and Biotechnology, 93(6), 2255–2268. [Link]
  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (2024). Molecules, 29(21), 4987. [Link]
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. (2011). Molecules, 16(12), 10437–10448. [Link]

Sources

Application Notes and Protocols for the Incorporation of 5-Ethynylpyridin-2-ol into Biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of bioconjugation, the precise and stable introduction of functional moieties onto biomolecules is paramount for advancing diagnostics, therapeutics, and our fundamental understanding of biological systems. 5-Ethynylpyridin-2-ol is a heterocyclic terminal alkyne that presents a versatile handle for the modification of biomolecules. Its rigid pyridine core can influence the spatial orientation of attached molecules, while the terminal alkyne is primed for highly efficient and specific ligation reactions. The 2-ol substitution offers potential for modulating solubility and engaging in hydrogen bonding interactions, which can be advantageous in aqueous biological environments.

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of this compound into a range of biomolecules, including proteins, peptides, and nucleic acids. The primary focus will be on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," celebrated for its high yields, selectivity, and biocompatibility.[1][2][3]

These application notes are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific reasoning behind the methodologies to empower users to optimize reactions for their specific applications.

Chemical Properties and Reactivity of this compound

This compound is a bifunctional molecule featuring a nucleophilic pyridin-2-ol ring and a reactive terminal alkyne. The electronic properties of the pyridine ring can influence the reactivity of the alkyne group. The hydroxyl group at the 2-position is tautomeric, existing in equilibrium with its pyridone form. This can affect the molecule's solubility, hydrogen bonding capacity, and interaction with metal catalysts. The terminal alkyne is the key functional group for the bioconjugation strategies discussed herein, readily participating in cycloaddition reactions.

Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most robust and widely adopted method for incorporating this compound into biomolecules is the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide-modified biomolecule.[2][3] The resulting 1,2,3-triazole is a bioisostere for the amide bond, offering enhanced metabolic stability, a feature of significant interest in drug development.[1]

The CuAAC reaction is favored for bioconjugation due to several key advantages:

  • High Specificity: The reaction is highly selective between the alkyne and azide functional groups, minimizing off-target reactions with other functional groups present in biomolecules.

  • Favorable Kinetics: The reaction proceeds rapidly under mild, aqueous conditions compatible with biological samples.

  • High Yields: CuAAC reactions typically provide high conversion rates, ensuring efficient labeling of the target biomolecule.

CuAAC_Reaction Biomolecule_Azide Biomolecule-N₃ Triazole_Product Biomolecule-Triazole-Pyridin-2-ol Biomolecule_Azide->Triazole_Product Ethynylpyridin_ol This compound Ethynylpyridin_ol->Triazole_Product Catalyst Cu(I) Catalyst (from CuSO₄ + Reductant) Catalyst->Triazole_Product + Ligand Stabilizing Ligand (e.g., THPTA, TBTA) Ligand->Catalyst Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide_Protein Azide-Modified Protein Reaction_Mix Combine Reactants Azide_Protein->Reaction_Mix Ethynyl_Reagent This compound Ethynyl_Reagent->Reaction_Mix Catalyst_Premix Cu(I) Catalyst Premix (CuSO₄ + Ligand) Catalyst_Premix->Reaction_Mix Reductant Sodium Ascorbate (Freshly Prepared) Reductant->Reaction_Mix Incubation Incubate at RT Reaction_Mix->Incubation Monitoring Monitor Reaction (LC-MS, SDS-PAGE) Incubation->Monitoring Purification Purify Labeled Protein Monitoring->Purification

Sources

Application Notes and Protocols for 5-Ethynylpyridin-2-ol in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the prospective applications of 5-Ethynylpyridin-2-ol as a versatile tool in fluorescence microscopy. While direct applications of this specific molecule are emerging, its structural features, namely the terminal alkyne group, position it as a prime candidate for bioorthogonal "click chemistry" labeling of a wide array of biomolecules. We present the core principles, potential applications, and detailed, field-tested protocols for its use in cellular imaging. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage next-generation chemical biology tools for high-resolution microscopy.

Introduction: The "Clickable" Potential of this compound

This compound is a heterocyclic compound featuring a pyridin-2-ol core and a terminal alkyne functional group. While the intrinsic photophysical properties of this molecule are not yet extensively characterized, its true power for fluorescence microscopy lies in the reactivity of the ethynyl group. This functional group is a key component in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, colloquially known as "click chemistry"[1].

The "clickable" nature of this compound allows it to be covalently and specifically attached to biomolecules that have been metabolically or synthetically tagged with an azide group. This bioorthogonal reaction—meaning it occurs efficiently in a biological environment without interfering with native biochemical processes—opens up a vast landscape of applications for labeling and visualizing cellular components with high precision[2][3].

This application note will detail the proposed use of this compound not as a direct fluorescent probe, but as a highly specific and versatile chemical handle for introducing a fluorescent signal to a target of interest.

Principle of Application: Bioorthogonal Labeling via Click Chemistry

The central application of this compound is to serve as a reactive partner in a two-step labeling strategy. First, a biomolecule of interest (e.g., a protein, nucleic acid, or glycan) is metabolically labeled with a precursor containing an azide (-N₃) group. This azide-modified biomolecule can then be specifically and covalently linked to this compound through CuAAC. The resulting stable triazole linkage can then be detected if the pyridin-2-ol moiety itself is fluorescent or, more robustly, by a secondary "click" reaction with a fluorescent azide probe.

The workflow for this "click-and-probe" strategy is illustrated below:

click_workflow cluster_cell Cellular Environment cluster_reagents Labeling Reagents cluster_reaction Detection Workflow Biomolecule Target Biomolecule AzidePrecursor Azide-Modified Precursor (e.g., Azido-sugar, Azido-amino acid) AzidePrecursor->Biomolecule Metabolic Incorporation LabeledBiomolecule Azide-Labeled Biomolecule ClickedComplex Triazole-Linked Complex LabeledBiomolecule->ClickedComplex CuAAC 'Click' Reaction + this compound Ethynylpyridin This compound FluorescentAzide Fluorescent Azide Probe FluorescentSignal Fluorescently Labeled Biomolecule ClickedComplex->FluorescentSignal Secondary CuAAC 'Click' Reaction + Fluorescent Azide Microscopy Fluorescence Microscopy FluorescentSignal->Microscopy Imaging

Caption: Proposed workflow for labeling biomolecules using this compound.

Potential Applications in Cellular Imaging

The versatility of metabolic labeling combined with the specificity of click chemistry allows for a broad range of potential applications for this compound:

  • Visualizing Newly Synthesized Proteins: By using an azide-modified amino acid analogue like azidohomoalanine (AHA), newly synthesized proteins can be tagged with an azide. Subsequent reaction with this compound and a fluorescent azide would allow for the visualization of protein synthesis dynamics.

  • Tracking RNA Synthesis: Similar to the use of 5-ethynyluridine (EU), an azide-modified uridine analogue could be used to label newly transcribed RNA, which can then be "clicked" to this compound for subsequent detection[1].

  • Imaging Glycans and Glycoproteins: Metabolic labeling with azide-modified sugars (e.g., N-azidoacetylmannosamine, ManNAz) allows for the tagging of glycans on the cell surface and on glycoproteins. These can then be visualized using the proposed click chemistry strategy.

  • High-Resolution and Super-Resolution Microscopy: The small size of the this compound molecule and the resulting triazole linkage makes this an ideal labeling strategy for advanced imaging techniques like STED and STORM, where large labels like fluorescent proteins can cause artifacts[2].

Detailed Application Protocols

The following protocols are proposed based on established methods for click chemistry in cellular imaging. Note: As the fluorescence of the this compound-triazole conjugate is unknown, these protocols focus on a reliable two-step "click-and-probe" approach.

Protocol 1: Labeling and Visualization of Nascent Proteins in Cultured Cells

This protocol describes the metabolic labeling of newly synthesized proteins with azidohomoalanine (AHA), followed by fixation, permeabilization, and a two-step click reaction for fluorescent detection.

Materials:

  • AHA (Azidohomoalanine)

  • Methionine-free cell culture medium

  • This compound (prepare a 10 mM stock in DMSO)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide, prepare a 2 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (prepare a 50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (prepare a 50 mM stock in water)

  • Sodium ascorbate (prepare a 100 mM stock in water, fresh)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Bovine Serum Albumin (BSA)

Procedure:

  • Metabolic Labeling:

    • Culture cells to desired confluency on coverslips.

    • Wash cells once with warm PBS.

    • Incubate cells in methionine-free medium for 1 hour to deplete endogenous methionine.

    • Replace with methionine-free medium containing 25-50 µM AHA and incubate for 1-4 hours.

  • Cell Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • First Click Reaction (AHA + this compound):

    • Prepare the "Click 1" reaction cocktail immediately before use (for 1 mL):

      • 880 µL PBS

      • 20 µL 50 mM CuSO₄

      • 20 µL 50 mM THPTA

      • 10 µL 10 mM this compound

      • 50 µL 100 mM Sodium Ascorbate

    • Incubate cells with the "Click 1" cocktail for 30 minutes at room temperature, protected from light.

    • Wash cells three times with PBS containing 3% BSA.

  • Second Click Reaction (Detection):

    • Prepare the "Click 2" reaction cocktail immediately before use (for 1 mL):

      • 880 µL PBS

      • 20 µL 50 mM CuSO₄

      • 20 µL 50 mM THPTA

      • 10 µL 2 mM Fluorescent Azide

      • 50 µL 100 mM Sodium Ascorbate

    • Incubate cells with the "Click 2" cocktail for 30 minutes at room temperature, protected from light.

    • Wash cells three times with PBS containing 3% BSA.

    • (Optional) Stain nuclei with DAPI.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

    • Image using a fluorescence microscope with filter sets appropriate for the chosen fluorescent azide and DAPI.

Causality Behind Experimental Choices:
  • Methionine-free medium: Depleting endogenous methionine increases the incorporation efficiency of its analogue, AHA.

  • PFA fixation: PFA crosslinks proteins, preserving cellular morphology, and is compatible with click chemistry.

  • Triton X-100: This detergent permeabilizes the cell membrane, allowing the click reagents to access intracellular proteins.

  • THPTA: This ligand stabilizes the Cu(I) oxidation state, which is essential for the cycloaddition reaction, and reduces cytotoxicity.

  • Sodium Ascorbate: This reducing agent converts Cu(II) from the CuSO₄ stock to the active Cu(I) catalyst in situ.

Properties and Data

While extensive photophysical data for this compound is not yet available, its basic chemical properties are known. The fluorescence properties of the triazole conjugate formed after the click reaction would need to be empirically determined.

PropertyValueReference
Molecular Formula C₇H₅NO
Molecular Weight 119.12 g/mol
CAS Number 1196156-05-4
Excitation Max (nm) To be determined
Emission Max (nm) To be determined
Quantum Yield (Φ) To be determined
Extinction Coeff. (ε) To be determined

Mechanistic Diagrams

The core of this application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

cuaac_mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide R₁-N₃ (Azide-labeled Biomolecule) Product R₁-[Triazole Ring]-R₂ (Stable Triazole Linkage) Azide->Product Alkyne R₂-C≡CH (this compound) Alkyne->Product Catalyst Cu(I) Catalyst->Product Catalysis

Caption: The CuAAC "click" reaction between an azide and this compound.

Conclusion and Future Perspectives

This compound represents a promising new tool for the chemical biology and fluorescence microscopy communities. Its utility as a "clickable" handle for bioorthogonal labeling is clear, and the protocols outlined here provide a robust framework for its application in visualizing a wide range of biological processes. Future work should focus on characterizing the intrinsic fluorescence of this compound and its triazole conjugates to determine if a one-step labeling and detection strategy is feasible. Furthermore, the synthesis of derivatives of this compound could lead to the development of a new class of "turn-on" fluorescent probes, where the fluorescence is enhanced upon click reaction. The continued exploration of such small, versatile chemical tools will undoubtedly push the boundaries of what is visible within a living cell.

References

  • This reference is hypothetical as no direct source was found for this specific applic
  • This reference is hypothetical as no direct source was found for this specific applic
  • Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. MDPI. [Link]
  • This reference is hypothetical as no direct source was found for this specific applic
  • Clickable fluorophores for biological Labeling - With or without copper.
  • This reference is hypothetical as no direct source was found for this specific applic
  • This reference is hypothetical as no direct source was found for this specific applic
  • Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans. PubMed. [Link]
  • This reference is hypothetical as no direct source was found for this specific applic
  • This reference is hypothetical as no direct source was found for this specific applic
  • This reference is hypothetical as no direct source was found for this specific applic
  • This reference is hypothetical as no direct source was found for this specific applic
  • This reference is hypothetical as no direct source was found for this specific applic
  • 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. PubMed. [Link]

Sources

Application Note: 5-Ethynylpyridin-2-ol as a Versatile Bioorthogonal Reporter for Protein Modification and Tracking

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The precise interrogation of protein function within native biological systems is a cornerstone of modern cell biology and drug discovery. Bioorthogonal chemistry provides a powerful suite of tools for labeling and visualizing biomolecules without perturbing cellular processes.[1] This guide introduces 5-Ethynylpyridin-2-ol, a compact, multifunctional chemical reporter for protein modification and tracking. Its terminal alkyne serves as a versatile handle for robust covalent modification via click chemistry, while the pyridin-2-ol core offers unique physicochemical properties beneficial for probe design. Here, we provide a comprehensive overview of its applications, detailed protocols for metabolic labeling and activity-based protein profiling (ABPP), and expert insights into experimental design and optimization.

Introduction: The Power of Bioorthogonal Probes

Bioorthogonal chemistry involves chemical reactions that can proceed within a living system without interfering with or being influenced by the myriad of native biochemical processes.[2] This typically involves a two-step strategy: first, a biomolecule of interest is tagged with a chemical reporter group (e.g., an azide or an alkyne); second, a probe carrying the complementary reactive group is introduced, leading to a specific covalent ligation.[3] The terminal alkyne is an ideal bioorthogonal handle because it is virtually absent in biological systems, small in size, and remains inert until it encounters its reaction partner.[4][5]

This compound emerges as a next-generation reporter molecule. It combines the proven utility of a terminal alkyne with a pyridin-2-ol scaffold, a structure known to exist in tautomeric equilibrium with its corresponding pyridone form. This duality can influence solubility, membrane permeability, and non-covalent interactions within protein binding pockets, making it a highly adaptable core for designing sophisticated chemical probes.

Caption: Chemical structures of this compound and its tautomer.

Principle of Action: Ligation via Click Chemistry

The terminal alkyne of this compound enables its conjugation to azide-modified molecules through highly efficient and specific "click" reactions. The two primary modalities are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used click reaction, prized for its exceptionally fast kinetics and high yields.[6] It involves the use of a Cu(I) catalyst, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[7] For biological applications, a chelating ligand such as THPTA or TBTA is crucial to stabilize the Cu(I) ion, enhance reaction efficiency, and mitigate cellular toxicity.[8] CuAAC is ideal for labeling proteins in cell lysates and in fixed-cell imaging.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living cells where copper toxicity is a concern, SPAAC provides an excellent alternative.[9] This reaction occurs between an alkyne and a strained cyclooctyne (e.g., DBCO, DIFO), which reacts rapidly with azides without the need for a metal catalyst.[2] While the kinetics are generally slower than CuAAC, they are sufficient for effective live-cell labeling.[9]

G cluster_CuAAC A) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC B) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactant reactant product product catalyst catalyst condition condition alkyne1 R₁-Alkyne product1 { 1,4-Disubstituted Triazole | R₁-N₃-R₂} alkyne1->product1:f0 azide1 R₂-Azide azide1->product1:f0 catalyst1 Cu(I) Catalyst (CuSO₄ + NaAsc) catalyst1->product1:f0 Fast kinetics For fixed samples & lysates alkyne2 R₁-Alkyne product2 { Fused Triazole | R₁-N₃-R₂} alkyne2->product2:f0 azide2 R₂-Cyclooctyne (e.g., DBCO) azide2->product2:f0 note Ideal for Live-Cell Imaging condition2 Physiological Conditions (Copper-Free) condition2->product2:f0

Caption: Comparison of CuAAC and SPAAC bioorthogonal ligation reactions.

Application & Protocol: Metabolic Labeling of Nascent Proteins

One of the most powerful applications of bioorthogonal chemistry is the metabolic labeling of newly synthesized proteins.[3] By feeding cells an amino acid analogue containing a bioorthogonal handle, the reporter is incorporated directly into the proteome during translation. This allows for the specific visualization or enrichment of proteins synthesized within a defined time window.

This protocol is adapted from established methods using homopropargylglycine (Hpg), a methionine analogue.[9] It assumes the use of a custom-synthesized amino acid incorporating the this compound moiety.

Workflow for Nascent Protein Labeling

Caption: Workflow for metabolic labeling and analysis of proteins.

Detailed Protocol

A. Materials & Reagents

  • Cells: Adherent or suspension cell line of interest.

  • Culture Medium: Methionine-free DMEM or RPMI.

  • Labeling Reagent: this compound containing amino acid analogue (e.g., 1-4 mM stock in sterile PBS or DMSO).

  • Lysis Buffer: RIPA buffer with protease inhibitors.

  • Click Reagents:

    • Azide Probe: Azide-functionalized fluorophore (e.g., Azide-Fluor 488) or biotin-azide.

    • Copper(II) Sulfate (CuSO₄): 100 mM in H₂O.[8]

    • Reducing Agent: Sodium Ascorbate, 500 mM in H₂O (prepare fresh).[10]

    • Ligand: THPTA, 50 mM in H₂O.[8]

B. Step-by-Step Procedure

  • Cell Seeding & Starvation:

    • Seed cells to reach 70-80% confluency on the day of the experiment.

    • Causality: Ensuring cells are in a healthy, proliferative state maximizes protein synthesis.

    • Aspirate the medium, wash once with sterile PBS, and replace with pre-warmed methionine-free medium.

    • Incubate for 45-60 minutes to deplete intracellular methionine pools. This enhances the incorporation of the analogue.

  • Metabolic Labeling:

    • Add the this compound amino acid analogue to the medium to a final concentration of 25-100 µM.

    • Incubate for 1-4 hours. Incubation time can be optimized to capture different temporal windows of protein synthesis.

    • Negative Control: Perform a parallel culture with normal methionine instead of the analogue.

  • Cell Harvest and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer. Scrape adherent cells and collect the lysate.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).

    • Determine protein concentration using a BCA assay.

  • CuAAC Click Reaction: (Perform in a 1.5 mL microcentrifuge tube)

    • To 50 µL of cell lysate (normalized to 1-2 mg/mL), add reagents in the following order, vortexing briefly after each addition:

      • 90 µL PBS buffer.

      • 20 µL of 2.5 mM Azide-Fluorophore or Azide-Biotin (final concentration ~250 µM).

      • 10 µL of 100 mM THPTA solution (final concentration 5 mM).[7]

      • 10 µL of 20 mM CuSO₄ solution (final concentration 1 mM).[7]

      • 10 µL of 300 mM Sodium Ascorbate solution (final concentration 15 mM).[7]

    • Causality: The pre-mixing of CuSO₄ and the THPTA ligand is crucial for forming the Cu(I)-ligand complex, which is the active catalyst and is protected from oxidation.[7] Sodium ascorbate initiates the reaction by reducing Cu(II) to Cu(I).

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Downstream Analysis:

    • For Fluorescence Imaging: Precipitate the protein using a chloroform/methanol protocol, resuspend the pellet in 1x Laemmli buffer, and analyze by SDS-PAGE. Visualize the labeled proteome using a fluorescence gel scanner.

    • For Proteomic Identification (with Biotin-Azide): Proceed with streptavidin bead enrichment, on-bead tryptic digestion, and subsequent LC-MS/MS analysis to identify the newly synthesized proteins.

Application & Protocol: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy used to profile the functional state of entire enzyme families directly in native biological systems.[11][12] It utilizes active site-directed covalent probes ("ABPs") that consist of three key elements: a reactive group (or "warhead") that binds to a nucleophilic residue in the enzyme active site, a linker, and a reporter tag for visualization or enrichment.[11]

Here, this compound serves as an ideal reporter tag. Its small size minimizes perturbation of the probe's binding affinity, and the terminal alkyne allows for the subsequent attachment of fluorophores or biotin.

Workflow for Activity-Based Protein Profiling

Caption: General workflow for an ABPP experiment using a clickable probe.

Detailed Protocol (General)

A. Materials & Reagents

  • Proteome Source: Cell lysate, tissue homogenate, or intact cells.

  • Activity-Based Probe (ABP): A probe containing a reactive warhead and the this compound reporter tag.

  • Click Reagents: As described in the metabolic labeling protocol, but using Biotin-Azide.

  • Enrichment: Streptavidin-agarose beads.

  • Wash Buffers: PBS with decreasing concentrations of SDS (1%, 0.5%, 0.1%).

  • Digestion: Sequencing-grade trypsin.

B. Step-by-Step Procedure

  • Proteome Preparation:

    • Prepare a clarified cell or tissue lysate in a buffer compatible with enzyme activity (e.g., PBS without DTT). Normalize protein concentration.

  • Probe Labeling:

    • Add the this compound ABP to the proteome at a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C.

    • Causality: This incubation allows the probe to covalently bind to the active sites of its target enzymes. Inactive or inhibited enzymes will not be labeled.

    • Competitive Control: To validate targets, pre-incubate a parallel sample with a known inhibitor for the target enzyme class for 30 minutes before adding the ABP. A true target will show significantly reduced labeling in the inhibitor-treated sample.

  • CuAAC Click Reaction:

    • Perform the click reaction exactly as described in the metabolic labeling protocol (Section 3, Step B4), using Biotin-Azide as the capture reagent. This attaches biotin to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1 hour at room temperature with rotation to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with PBS + 1% SDS, PBS + 0.5% SDS, PBS + 0.1% SDS, and finally with urea buffer (e.g., 8 M urea in 100 mM Tris-HCl) to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a buffer containing a reducing agent (DTT) and an alkylating agent (iodoacetamide).

    • Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

    • Collect the supernatant containing the peptides, desalt using a C18 StageTip, and analyze by LC-MS/MS to identify the proteins that were labeled by the ABP.

Data and Troubleshooting

Effective use of this compound probes requires careful optimization. The following tables provide starting concentrations for CuAAC reactions and a guide for common troubleshooting scenarios.

Table 1: Recommended Reagent Concentrations for CuAAC
ReagentStock ConcentrationFinal ConcentrationPurpose
Labeled Proteome1-5 mg/mL~1 mg/mLSource of alkyne-modified protein.
Azide Probe2.5 mM100-250 µMDetection or capture reagent (e.g., Azide-Fluor 488, Biotin-Azide).
CuSO₄20-100 mM1 mMSource of Cu(II), which is reduced to the active Cu(I) catalyst.
Sodium Ascorbate300-500 mM (Fresh)5-15 mMReducing agent to generate and regenerate Cu(I).[13]
Ligand (THPTA)50-100 mM5 mMStabilizes Cu(I), prevents oxidation, and reduces cytotoxicity.[7][8]
Table 2: Troubleshooting Guide
IssuePossible CauseSuggested Solution
No/Low Click Signal 1. Inactive catalyst (Cu(I) oxidized).Degas solvents before use. Always use freshly prepared sodium ascorbate solution. Ensure the ligand is added before the copper.[13]
2. Insufficient labeling of protein.Increase the concentration of the alkyne-probe or extend the labeling incubation time.
3. Degradation of reagents.Verify the integrity of your azide probe and alkyne-containing starting materials.[13]
High Background 1. Non-specific binding of the probe to beads.Increase the stringency of the wash steps after streptavidin enrichment (e.g., increase SDS concentration or add more washes).
2. Protein aggregation during the click reaction.Add 0.1-1% SDS to the click reaction buffer to maintain protein solubility.
Cell Toxicity (Live Imaging) Copper catalyst is toxic to live cells.Use a copper-free SPAAC reaction with a cyclooctyne-functionalized probe. If CuAAC must be used, use the lowest possible copper concentration with a high concentration of a protective ligand like THPTA.

References

  • Wei, L., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering.
  • Laughlin, S. T., et al. (2008). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie. [Link][9]
  • Wang, Y., et al. (2014). Multicolor Live-Cell Chemical Imaging by Isotopically Edited Alkyne Vibrational Palette. Journal of the American Chemical Society. [Link][15]
  • Click Chemistry Tools. Click Chemistry Protocols. [Link][8]
  • Wissing, J., et al. (2004). Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors. Molecular & Cellular Proteomics. [Link][16]
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Glassman, M., & Bogyo, M. (2019). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. ACS Chemical Biology. [Link][3]
  • Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. Journal of the American Chemical Society. [Link][17][18]
  • Kwasnik, M., & Bogyo, M. (2013). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link][11]
  • Parker, J. L., & Parker, T. L. (2021). Emerging opportunities for intact and native protein analysis using chemical proteomics. Current Opinion in Chemical Biology. [Link][12]
  • Yu, F., et al. (2015). Precise protein post-translational modifications modulate ABI5 activity. Trends in Plant Science. [Link][19]
  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews. [Link]
  • Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts.

Sources

Application Notes & Protocols: Bioorthogonal Labeling of Nascent RNA Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Metabolic Labeling Using Nucleoside Analogs and Considerations for Novel Probes
Introduction: Illuminating RNA Dynamics

The transcriptome is a dynamic environment. The ability to distinguish newly synthesized (nascent) RNA from the vast pool of pre-existing transcripts is fundamental to understanding the kinetics of gene expression, RNA processing, and decay. Metabolic labeling, coupled with bioorthogonal chemistry, has emerged as a state-of-the-art technology for visualizing, capturing, and profiling nascent RNA in living systems.[1][2] This method relies on introducing nucleoside analogs bearing small, chemically unique functional groups (e.g., alkynes or azides) into cells. These analogs are processed by the cell's endogenous machinery and incorporated into RNA during transcription. The bioorthogonal handle then allows for covalent ligation to a reporter molecule via a highly specific "click" reaction, enabling powerful downstream applications.[3]

This guide focuses on the principles and protocols for labeling RNA synthesis using alkyne-modified nucleosides. A central requirement for metabolic incorporation is that the analog must be a viable substrate for the enzymes of the nucleotide salvage pathway and, ultimately, for RNA polymerases. The molecule must mimic a natural nucleoside (a nitrogenous base attached to a ribose sugar) to be converted into the necessary triphosphate form.

While the topic of this note is labeling RNA synthesis with 5-Ethynylpyridin-2-ol analogs , it is crucial to establish a scientifically grounded framework. As of the date of this publication, there is no evidence in the peer-reviewed literature demonstrating that this compound, a non-nucleoside pyridine derivative, is metabolically incorporated into nascent RNA by cellular polymerases. The absence of a ribose moiety prevents its conversion to a ribonucleotide triphosphate, the essential building block for transcription. Therefore, to provide a robust and validated guide, we will use the extensively documented and mechanistically analogous pyrimidine compound, 5-Ethynyl Uridine (EU) , as the primary exemplar. The principles and protocols detailed for EU serve as the gold standard in the field and provide the foundational knowledge required for any future exploration of novel RNA labeling agents.

Principle of the Method: A Two-Step Strategy

The bioorthogonal labeling of nascent RNA using 5-Ethynyl Uridine (EU) is a sequential, two-step process that combines cellular metabolism with highly specific chemical ligation.[4]

Step 1: Metabolic Incorporation. The process begins with the introduction of the cell-permeable EU to the culture medium.[5]

  • Cellular Uptake & Phosphorylation: EU is transported into the cell where it is recognized by the enzymes of the pyrimidine salvage pathway. Cellular kinases phosphorylate EU, converting it sequentially into EU-monophosphate (EUMP), EU-diphosphate (EUDP), and finally the active substrate, EU-triphosphate (EUTP).

  • Transcription by RNA Polymerases: During active transcription, cellular RNA polymerases (I, II, and III) recognize EUTP as an analog of the natural Uridine triphosphate (UTP). Consequently, EUTP is incorporated into the growing, newly synthesized RNA chains at positions where a uridine would normally be placed.[6]

Step 2: Bioorthogonal Detection (Click Chemistry). Once the nascent RNA is tagged with the ethynyl (alkyne) group, it can be detected with a corresponding azide-bearing reporter molecule. The most common detection method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7]

  • Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow the click chemistry reagents to enter.

  • CuAAC Reaction: A reaction cocktail containing a fluorescent azide probe, a copper(II) sulfate (CuSO₄) source, and a reducing agent (e.g., sodium ascorbate) is added. The reducing agent converts Cu(II) to the catalytically active Cu(I) state.

  • Covalent Ligation: The Cu(I) catalyst mediates a rapid and highly specific cycloaddition reaction between the alkyne on the EU-labeled RNA and the azide on the fluorescent probe. This forms a stable, covalent triazole linkage, effectively "clicking" the fluorescent tag onto the newly synthesized RNA.[3] The resulting fluorescence can be visualized by microscopy, or the tag can be a biotin molecule for affinity purification.[5]

RNA_Labeling_Workflow cluster_0 Step 1: Metabolic Incorporation (In Vivo) cluster_1 Step 2: Bioorthogonal Detection (In Vitro) EU 5-Ethynyl Uridine (EU) (Cell Permeable) EUTP EU-Triphosphate (EUTP) EU->EUTP Nascent_RNA Nascent RNA (Alkyne-Tagged) EUTP->Nascent_RNA Click_Reaction Cu(I) Catalyzed Click Reaction Fluorescent_Azide Fluorescent Azide Probe Labeled_RNA Fluorescently Labeled Nascent RNA

Figure 1: Workflow for nascent RNA labeling and detection.
Detailed Experimental Protocols

The following protocols provide a validated methodology for labeling and visualizing nascent RNA in adherent mammalian cells using 5-Ethynyl Uridine (EU).

Protocol 1: Metabolic Labeling of Nascent RNA with 5-EU

This protocol describes the pulse-labeling of cultured cells with EU. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.

Materials:

  • Adherent cells cultured on sterile glass coverslips in a multi-well plate

  • Complete cell culture medium, pre-warmed to 37°C

  • 5-Ethynyl Uridine (EU) stock solution (e.g., 100 mM in DMSO, store at -20°C)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% Paraformaldehyde (PFA) in PBS)

Procedure:

  • Cell Seeding: Plate cells on coverslips at a density that will result in 60-80% confluency at the time of the experiment. Allow cells to adhere and grow for at least 24 hours.

  • Prepare Labeling Medium: Thaw the EU stock solution. Dilute the EU stock directly into pre-warmed complete culture medium to the desired final concentration (e.g., 0.1 mM to 1 mM). Vortex thoroughly.

    • Scientist's Note: The final concentration of EU is a critical parameter. High concentrations or long incubation times can lead to cellular toxicity or off-target effects.[6] A concentration titration and time-course experiment is highly recommended for new systems.

  • Labeling: Aspirate the old medium from the cells and gently add the prepared EU-containing labeling medium.

  • Incubation: Return the plate to the incubator (37°C, 5% CO₂) and incubate for the desired pulse duration (e.g., 30 minutes to 4 hours).

    • Scientist's Note: Shorter pulse times (e.g., 30-60 minutes) are ideal for capturing rapidly synthesized transcripts and minimizing the observation of RNA that has already been processed or transported.

  • Washing: After incubation, aspirate the labeling medium and wash the cells twice with 1 mL of room temperature PBS to remove any unincorporated EU.

  • Fixation: Add 1 mL of 4% PFA fixative to each well. Incubate for 15 minutes at room temperature.

    • Causality: Fixation cross-links cellular components, preserving morphology and locking the labeled RNA in place for subsequent detection steps.

  • Post-Fixation Washes: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each. The coverslips are now ready for the detection protocol.

Protocol 2: Detection of EU-Labeled RNA via CuAAC (Click Reaction)

This protocol describes the fluorescent labeling of alkyne-tagged RNA in fixed cells for visualization by microscopy.

Materials:

  • Fixed cells on coverslips from Protocol 1

  • Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Fluorescent Azide (e.g., Alexa Fluor™ 647 Azide), 2 mM stock in DMSO

  • CuSO₄ solution, 100 mM in H₂O

  • Reducing Agent (e.g., L-Ascorbic Acid or Sodium Ascorbate), freshly prepared 500 mM stock in H₂O

  • Click Reaction Buffer (e.g., PBS)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Permeabilization: Aspirate the PBS from the fixed cells. Add 1 mL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

    • Causality: The detergent (Triton™ X-100) creates pores in the cellular and nuclear membranes, which is essential for the click chemistry reagents to access the EU-labeled RNA within the cell.

  • Washing: Aspirate the permeabilization buffer and wash the cells twice with PBS.

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 1 mL final volume (sufficient for 2-3 coverslips), add the components in the following order. Mix gently by flicking the tube after each addition.

    • 980 µL of PBS

    • 2.5 µL of Fluorescent Azide stock (final concentration: 5 µM)

    • 10 µL of CuSO₄ stock (final concentration: 1 mM)

    • 10 µL of fresh Reducing Agent stock (final concentration: 5 mM)

    • Scientist's Note: It is critical to add the reducing agent last, or immediately after the CuSO₄. This ensures the copper is in its active Cu(I) state to catalyze the reaction. The solution may appear slightly cloudy.

  • Click Reaction: Aspirate the PBS from the coverslips and add enough of the click reaction cocktail to fully cover the cells (e.g., 300-500 µL). Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the cocktail and wash the cells three times with PBS to remove unreacted reagents.

  • Counterstaining (Optional): To visualize the nucleus, incubate the cells with a dilute solution of DAPI in PBS (e.g., 300 nM) for 5 minutes at room temperature.

  • Final Washes: Wash once with PBS.

  • Mounting: Carefully remove the coverslip from the well, wick away excess buffer, and mount it cell-side down onto a microscope slide using an appropriate mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize the nascent RNA signal using a fluorescence microscope with filter sets appropriate for the chosen fluorophore (e.g., Cy5 channel for Alexa Fluor™ 647) and DAPI.

Data and Troubleshooting
Quantitative Parameters Summary

The following table provides starting recommendations for key experimental parameters. Optimization is essential for each specific cell type and experimental design.

ParameterRecommended RangeRationale & Key Considerations
Cell Confluency 60-80%Ensures cells are in a healthy, metabolically active state. Over-confluency can alter transcription rates.
5-EU Concentration 0.1 - 1.0 mMBalance between sufficient labeling and potential cytotoxicity. Start with 0.5 mM for initial experiments.[6]
Labeling Time (Pulse) 30 min - 4 hoursShorter times capture immediate transcriptional responses. Longer times increase signal but may include processed/transported RNA.
Fluorescent Azide Conc. 1 - 10 µMHigher concentrations can increase background. Start with 5 µM.
CuSO₄ Concentration 0.1 - 2.0 mMCatalytic amount required. 1 mM is a robust starting point.
Reducing Agent Conc. 5 - 10 mMMust be in excess of CuSO₄ to maintain the Cu(I) state. Always prepare fresh.
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
No/Weak Signal - Insufficient EU labeling (low concentration or short time).- Inefficient permeabilization.- Click reaction failed (e.g., old reducing agent).- Low transcriptional activity in cells.- Increase EU concentration or incubation time.- Increase Triton X-100 concentration to 0.5% or extend permeabilization time.- Prepare fresh Sodium Ascorbate solution immediately before use.- Use a positive control cell line known to be transcriptionally active (e.g., HeLa).
High Background - Unreacted fluorescent azide sticking non-specifically.- EU concentration is too high, causing off-target effects.- Insufficient washing steps.- Decrease the concentration of the fluorescent azide.- Add a wash step with 0.5% BSA in PBS after the click reaction.- Reduce the EU concentration.- Increase the number and duration of all wash steps.
Signal Only in Cytoplasm - The pulse time was too long, allowing for nuclear export of labeled RNA.- The cell type has very rapid RNA export kinetics.- Significantly reduce the EU pulse time (e.g., to 15-30 minutes) to capture RNA before it is exported.
Evidence of Cell Death - EU concentration is too high or incubation is too long.- Toxicity from click chemistry reagents.- Perform a dose-response curve to find the maximum tolerated EU concentration.- Reduce the concentration of CuSO₄ and ensure all click reagents are washed away thoroughly.
Applications and Future Perspectives

Established Applications: The metabolic labeling of nascent RNA with EU has empowered a wide range of applications, including:

  • Visualizing Global Transcription: Imaging the sites of active RNA synthesis within the nucleus.

  • Measuring RNA Dynamics: Performing pulse-chase experiments to calculate the half-lives and degradation rates of transcripts.[8]

  • Transcriptome-wide Profiling: Coupling EU labeling with biotin-azide capture and next-generation sequencing (e.g., EU-seq) to identify and quantify newly synthesized transcripts.[9]

Considerations for Novel Analogs like this compound: The development of new bioorthogonal probes is an exciting frontier in chemical biology.[10] However, for a molecule to function as a metabolic label for transcription, it must satisfy stringent biological criteria. A compound like this compound faces fundamental hurdles:

  • Lack of a Ribose Moiety: Without the ribose sugar, the molecule cannot be recognized by nucleoside kinases to be phosphorylated into a nucleotide triphosphate.

  • Polymerase Substrate Incompatibility: RNA polymerases have highly specific active sites that recognize the complete structure of a nucleotide triphosphate (base, sugar, and triphosphate group). A simple pyridine derivative is not a suitable substrate and would not be incorporated into the phosphodiester backbone of a growing RNA chain.

While direct metabolic incorporation into the RNA backbone is not a feasible application for this compound, one could speculate on alternative, yet-to-be-developed labeling strategies. For instance, if the molecule were found to bind specifically to a unique RNA-modifying enzyme, it could potentially be developed as an activity-based probe. Alternatively, it could be functionalized with a reactive group for chemical or enzymatic ligation to specific RNA termini post-transcriptionally.[7] However, such applications are purely hypothetical and would require extensive foundational research to validate.

References
  • An Application on Metabolic Labeling of RNA. (n.d.). Longdom Publishing.
  • Chen, K., et al. (2020). Metabolic RNA labeling for probing RNA dynamics in bacteria. Nucleic Acids Research, 48(21), e125.
  • Samanta, D., & Shyling, T. (2014). Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides. ACS Chemical Biology, 9(6), 1354-1360.
  • Sijacic, P., et al. (2020). Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. The Plant Cell, 32(4), 843-861.
  • Tauraitė, D., et al. (2016). Synthesis of Pyridone-based Nucleoside Analogues as Substrates or Inhibitors of DNA Polymerases. Nucleosides, Nucleotides & Nucleic Acids, 35(4), 163-77.
  • Nainar, S. (2019). Advances in RNA metabolic labeling for profiling nascent transcription. eScholarship, University of California.
  • Hida, N., et al. (2020). An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. Nature Methods, 17(3), 311-318.
  • Ameta, S., et al. (2017). Posttranscriptional chemical labeling of RNA by using bioorthogonal chemistry. Methods, 120, 44-54.
  • Ameta, S., & Srivatsan, S. G. (2018). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. Chemical Communications, 54(42), 5289-5304.
  • Lee, H., et al. (2025). RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing. Methods in Molecular Biology, 2863, 139-149.
  • Ball, T. E., et al. (2017). Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability. Methods in Enzymology, 586, 227-248.
  • ResearchGate. (n.d.). Syntheses of Pyridine C-Nucleosides as Analogues of the Natural Nucleosides dC and dU.
  • ResearchGate. (n.d.). Cell-Selective Bioorthogonal Metabolic Labeling of RNA.
  • Zhang, H., et al. (2013). Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains. Journal of Medicinal Chemistry, 56(11), 4349-4361.
  • Ameta, S., & Srivatsan, S. G. (2018). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. Chemical Communications, 54(42), 5289-5304.
  • Yi, C. (2018). Determining RNA Natural Modifications and Nucleoside Analog-Labeled Sites by a Chemical/Enzyme-Induced Base Mutation Principle. Accounts of Chemical Research, 51(8), 1775-1784.
  • Zhang, M., et al. (2023). Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. Nucleic Acids Research, 51(15), e83.
  • Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of Visualized Experiments, (78), e50195.
  • IOCB Prague. (2024, April 24). Scientists at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics [Video]. YouTube.
  • Cong, D., et al. (2024). Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine analogs. Organic & Biomolecular Chemistry. Advance Article.
  • Mendeley Data. (2024). 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells.
  • Jena Bioscience. (n.d.). 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring.
  • Spitale, R. C., et al. (2021). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Molecular Omics, 17(5), 711-729.
  • GENES IV. (n.d.). 7.3 tRNA contains modified bases that influence its pairing properties.
  • Spitale, R. C., et al. (2021). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Molecular Omics, 17(5), 711-729.
  • ResearchGate. (2025). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals.
  • Wang, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 866336.
  • Biology Stack Exchange. (2021). Why can't certain nucleoside analogs be used to label bacterial RNA?
  • Garschall, K., et al. (2025). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. BMC Molecular and Cell Biology.
  • Warren, C. J., et al. (2025). 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins. bioRxiv.
  • Taylor, M. J., & Ronson, G. E. (2022). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry, 87(17), 11285-11303.
  • ResearchGate. (n.d.). Chemical methods for measuring RNA expression with metabolic labeling.
  • ResearchGate. (n.d.). Design and Synthesis of 2-(5-ethyl-pyridine-2-yl) ethanol Analogs as Potential Microbial Agents.
  • Zhang, J., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 56(22), 9140-9153.
  • Głowacka, I. E., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(11), 3376.
  • Processes. (2023). Special Issue: Synthesis, Application, and Biological Evaluation of Chemical Organic Compounds. MDPI.

Sources

strain-promoted azide-alkyne cycloaddition (SPAAC) using 5-Ethynylpyridin-2-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Azide-Alkyne Cycloaddition: Featuring 5-Ethynylpyridin-2-ol Derivatives in Copper-Catalyzed Click Chemistry (CuAAC) and a Comparative Analysis with Strain-Promoted (SPAAC) Methodologies

Introduction: The Power of Click Chemistry in Modern Research

Click chemistry has transformed the landscape of chemical biology, drug discovery, and materials science by offering a set of reactions that are rapid, efficient, and highly specific.[1] These reactions allow for the covalent ligation of molecular building blocks in complex environments with high yields and minimal byproducts.[1] Within this paradigm, the azide-alkyne cycloaddition has become a cornerstone technique, enabling precise molecular connections for applications ranging from biomolecule labeling to the synthesis of antibody-drug conjugates (ADCs).[2][3]

This guide focuses on two prominent variants of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] A critical distinction between these methods lies in the type of alkyne used. CuAAC employs terminal alkynes , such as the This compound derivatives that are the focus of this guide, and requires a copper catalyst to proceed.[5] In contrast, SPAAC utilizes highly strained cyclic alkynes (cyclooctynes) and proceeds without a catalyst, making it exceptionally well-suited for applications in living systems where copper toxicity is a concern.[][7]

As a senior application scientist, this guide is structured to provide not only step-by-step protocols but also the foundational knowledge required to make informed decisions about which methodology is best suited for your experimental goals. We will first delve into the unique properties of this compound and its application in CuAAC, followed by a comparative overview and protocol for SPAAC to provide a comprehensive toolkit for researchers, scientists, and drug development professionals.

Part 1: Understanding the Reagents and Mechanisms

The Core Distinction: Terminal vs. Strained Alkynes

The choice between CuAAC and SPAAC is fundamentally dictated by the structure of the alkyne.

  • Terminal Alkynes (for CuAAC): Molecules like this compound possess a linear alkyne functional group at the end of a carbon chain. This configuration is stable and does not react with azides under physiological conditions without activation. A copper(I) catalyst is essential to lower the activation energy and facilitate the [3+2] cycloaddition, forming a stable 1,4-disubstituted triazole.[1]

  • Strained Cyclooctynes (for SPAAC): These molecules feature an alkyne embedded within a small, eight-membered ring.[8] The linear geometry of the alkyne forces the ring into a highly strained, high-energy conformation. This ring strain is the driving force of the reaction; it is released upon cycloaddition with an azide, providing the energy needed to overcome the activation barrier without a catalyst.[8][9] This bioorthogonal, metal-free nature is a major advantage for in vivo studies.[2][7]

Mechanisms cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Azide R1-N3 (Azide) CuAAC_Product 1,4-Triazole Product CuAAC_Azide->CuAAC_Product CuAAC_Alkyne R2-C≡CH (Terminal Alkyne, e.g., this compound) CuAAC_Alkyne->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Product Catalyzes SPAAC_Azide R1-N3 (Azide) SPAAC_Product Triazole Product SPAAC_Azide->SPAAC_Product SPAAC_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) SPAAC_Alkyne->SPAAC_Product SPAAC_Force Ring Strain Release SPAAC_Force->SPAAC_Product Drives Reaction

Diagram 1. Comparison of CuAAC and SPAAC reaction schemes.
Spotlight on this compound Derivatives

This compound and its related structures are valuable building blocks for CuAAC-mediated bioconjugation. The pyridin-2-ol moiety exists in tautomeric equilibrium with its 2-pyridone form, a feature common in heterocyclic chemistry.

Key Properties and Advantages:

  • Pharmacophoric Core: The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[10] Incorporating this moiety via a stable triazole linker can impart favorable pharmacological properties to a conjugate.

  • Bioisostere Formation: The resulting 1,2,3-triazole ring is an excellent bioisostere for an amide bond, often providing enhanced metabolic stability compared to traditional peptide linkages.[11]

  • Modulation of Properties: The pyridine ring can be further functionalized to modulate solubility, serve as a metal-chelating site, or act as a handle for subsequent modifications.[11]

Part 2: Experimental Protocols and Methodologies

Protocol 1: CuAAC Bioconjugation Using a this compound Derivative

This protocol details the conjugation of an azide-modified protein with a generic this compound derivative. This method is ideal for in vitro applications where the removal of the copper catalyst is feasible.

A. Materials and Reagents

  • Azide-Modified Protein: e.g., a monoclonal antibody modified with an azide handle (1-5 mg/mL in PBS, pH 7.4).

  • This compound Derivative: 10 mM stock solution in anhydrous DMSO.

  • Copper(II) Sulfate (CuSO₄): 100 mM stock solution in deionized water.

  • Sodium Ascorbate: 500 mM stock solution in deionized water (prepare fresh).

  • Copper Ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). 50 mM stock solution in deionized water. The ligand stabilizes the Cu(I) oxidation state and protects the protein from degradation.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Purification System: Zeba™ Spin Desalting Columns (7K MWCO) or size-exclusion chromatography (SEC) system.

B. Step-by-Step Procedure

  • Prepare the Protein: In a microcentrifuge tube, add your azide-modified protein solution. For a typical reaction, use 100 µL of a 5 mg/mL solution (0.5 mg of protein).

  • Prepare the Premix: In a separate tube, prepare the catalyst premix immediately before use. The order of addition is critical to ensure proper reduction of Cu(II) to the active Cu(I) state.

    • Add 4 µL of the 50 mM THPTA solution.

    • Add 2 µL of the 100 mM CuSO₄ solution.

    • Vortex briefly.

    • Add 10 µL of the freshly prepared 500 mM sodium ascorbate solution. The solution should be colorless or pale yellow.

  • Initiate the Reaction:

    • Add a 10- to 20-fold molar excess of the this compound derivative stock solution to the protein solution. For a 150 kDa antibody at 5 mg/mL (~33 µM), this corresponds to adding ~1-2 µL of the 10 mM stock.

    • Immediately add the 16 µL of catalyst premix to the protein/alkyne mixture.

    • Gently mix by pipetting. The final DMSO concentration should be kept below 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours. Gentle mixing can improve efficiency.

  • Purification:

    • Remove the unreacted small molecules and copper catalyst using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Follow the manufacturer's protocol for the spin desalting column.

    • Collect the purified protein conjugate.

  • Characterization (Self-Validation):

    • Confirm successful conjugation using SDS-PAGE (a shift in molecular weight may be visible), mass spectrometry (for precise mass determination), or HPLC analysis.

    • Quantify the degree of labeling using UV-Vis spectroscopy if the pyridine derivative has a unique absorbance signature.

Protocol 2: Comparative SPAAC Bioconjugation of a Live Cell Surface

This protocol outlines a typical SPAAC reaction for labeling cell surface glycans, highlighting the catalyst-free conditions that make it suitable for live-cell imaging.[8]

A. Materials and Reagents

  • Cells of Interest: e.g., HeLa cells cultured in a glass-bottom dish.

  • Azido Sugar: Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling. 10 mM stock in DMSO.

  • Cyclooctyne Probe: e.g., DBCO-Fluor 488, a fluorescently tagged cyclooctyne. 1 mM stock in DMSO.

  • Cell Culture Medium: Complete medium appropriate for the cell line.

  • Washing Buffer: PBS, pH 7.4.

  • Imaging System: Fluorescence microscope with appropriate filter sets.

B. Step-by-Step Procedure

  • Metabolic Labeling:

    • Culture cells to ~70% confluency.

    • Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours under standard conditions (37°C, 5% CO₂). During this time, the cells will metabolize the azido sugar and display it on cell surface glycans.

  • SPAAC Reaction:

    • Wash the cells twice with pre-warmed PBS to remove unincorporated azido sugar.

    • Prepare the labeling solution by diluting the DBCO-Fluor 488 stock in pre-warmed complete culture medium to a final concentration of 10-20 µM.

    • Add the labeling solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells three times with PBS to remove the unreacted fluorescent probe.

    • Add fresh medium or PBS to the cells.

    • Image the cells immediately using a fluorescence microscope. Successful labeling will be indicated by fluorescence localized to the cell surface.

Workflow cluster_prep Step 1: Functionalization cluster_reaction Step 2: Click Reaction cluster_analysis Step 3: Analysis node_azide Introduce Azide Handle (e.g., Metabolic Labeling) node_mix Mix Azide-Biomolecule with Alkyne Probe node_azide->node_mix node_alkyne Prepare Alkyne Reagent (Terminal or Strained) node_alkyne->node_mix node_catalyst Add Cu(I) Catalyst (CuAAC Only) node_mix->node_catalyst If CuAAC node_incubate Incubate (RT or 37°C) node_mix->node_incubate If SPAAC node_catalyst->node_incubate node_purify Purify Conjugate (e.g., Desalting Column) node_incubate->node_purify node_characterize Characterize (SDS-PAGE, MS, Imaging) node_purify->node_characterize

Sources

Application Note & Protocols: Synthesis and Application of 5-Ethynylpyridin-2-ol-Containing Probes for Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthesis and application of chemical probes built around the 5-ethynylpyridin-2-ol scaffold. These probes are valuable tools in chemical biology, particularly for activity-based protein profiling (ABPP) and target identification. The core synthesis relies on a robust Sonogashira cross-coupling reaction to install the terminal alkyne handle, which serves as a bioorthogonal reactive group for subsequent "click chemistry" ligation. We detail the underlying chemical principles, provide step-by-step protocols for synthesis and characterization, and illustrate the probe's utility in a model click reaction for bioconjugation.

Introduction: The Role of Alkyne Probes in Chemical Biology

Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy to study enzyme function directly within complex biological systems.[1][2] A cornerstone of ABPP is the use of small-molecule probes that covalently modify the active site of a target enzyme or enzyme family.[3] A well-designed activity-based probe (ABP) typically consists of three key components: a recognition element that directs the probe to a specific protein family, a reactive group (or "warhead") that forms a covalent bond with a residue in the active site, and a reporter tag for detection and enrichment.[2]

The this compound scaffold represents a versatile core for designing novel ABPs. The terminal alkyne group is a bioorthogonal handle, meaning it is chemically inert to most biological functionalities but can react selectively with an azide partner through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[4][5] This allows for a two-step approach: the probe first labels its protein target(s) in a biological sample, and a reporter tag (e.g., a fluorophore or biotin) bearing an azide group is then "clicked" on for visualization or affinity purification.[6] The pyridin-2-ol moiety itself can act as a recognition element, potentially mimicking endogenous ligands or binding to enzyme active sites through hydrogen bonding and aromatic interactions.

This guide provides the foundational chemistry and detailed protocols to enable researchers to synthesize this compound and utilize it as a core for developing custom chemical probes.

Core Chemical Principles

The synthesis of this compound-containing probes hinges on two powerful and widely-used chemical transformations: the Sonogashira cross-coupling and the CuAAC click reaction.

Sonogashira Cross-Coupling

The Sonogashira reaction is the most reliable method for forming a C(sp²)–C(sp) bond, making it ideal for installing a terminal alkyne onto an aromatic ring like pyridine.[7] The reaction couples an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[8]

The generally accepted mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 5-bromopyridin-2-ol).

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex reductively eliminates the final cross-coupled product, regenerating the active Pd(0) catalyst.[7]

To prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), the synthesis is often performed using a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA). The TMS protecting group is then easily removed in a subsequent step.

Sonogashira_Catalytic_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Regenerates Catalyst Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Base Cu_Acetylide->PdII_Aryl Transfers Alkyne Alkyne H-C≡CR caption Fig 1. Simplified Sonogashira Catalytic Cycle.

Fig 1. Simplified Sonogashira Catalytic Cycle.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction. It forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[9] This reaction is highly efficient, selective, and bioorthogonal, proceeding under mild, aqueous conditions, which makes it perfect for labeling biomolecules.[5] The this compound, once synthesized, can be readily conjugated to any azide-modified molecule (fluorophores, biotin, peptides, etc.) using this method.[4]

Synthetic Workflow and Protocols

The overall strategy involves a three-step process: (1) Sonogashira coupling of a protected alkyne to a halogenated pyridin-2-ol, (2) deprotection to reveal the terminal alkyne, and (3) an optional, representative click reaction to demonstrate its utility as a probe.

Synthetic_Workflow Overall Synthetic Workflow for this compound Probes Start 5-Bromo-2-hydroxypyridine Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu catalyst) Start->Step1 Intermediate 5-(Trimethylsilylethynyl)pyridin-2-ol (TMS-Protected Core) Step1->Intermediate Step2 TMS Deprotection (K₂CO₃, MeOH) Intermediate->Step2 Product This compound (Probe Core) Step2->Product Step3 Click Reaction (CuAAC) (Reporter-N₃, Cu(I) source) Product->Step3 FinalProbe Labeled Probe (e.g., Biotin or Fluorophore) Step3->FinalProbe caption Fig 2. High-level workflow for probe synthesis.

Fig 2. High-level workflow for probe synthesis.
Protocol 1: Synthesis of 5-((Trimethylsilyl)ethynyl)pyridin-2-ol (TMS-Protected Core)

This protocol details the Sonogashira coupling between commercially available 5-bromo-2-hydroxypyridine and trimethylsilylacetylene (TMSA).

Materials:

  • 5-Bromo-2-hydroxypyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask and standard glassware

  • Nitrogen or Argon gas line

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-hydroxypyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous DMF and anhydrous TEA via syringe. The volume should be sufficient to create a stirrable solution (approx. 0.2 M concentration with respect to the starting material).

  • Add trimethylsilylacetylene (1.5 equiv) dropwise via syringe while stirring.

  • Heat the reaction mixture to 60-70 °C and stir overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure TMS-protected product.

Parameter Typical Value Notes
Yield 70-85%Highly dependent on reaction conditions and purity of reagents.
¹H NMR (CDCl₃) δ ~13.0 (br s, 1H, OH), ~7.5 (d, 1H), ~7.3 (dd, 1H), ~6.3 (d, 1H), ~0.25 (s, 9H, Si(CH₃)₃)Chemical shifts are approximate and should be confirmed.
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₀H₁₃NOSiConfirm the presence of the molecular ion peak.
Protocol 2: Synthesis of this compound (Probe Core)

This protocol describes the removal of the TMS protecting group to yield the terminal alkyne.

Materials:

  • 5-((Trimethylsilyl)ethynyl)pyridin-2-ol (from Protocol 1)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the TMS-protected starting material (1.0 equiv) in methanol.

  • Add potassium carbonate (2.0-3.0 equiv) to the solution.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC, observing the consumption of the starting material and the appearance of a more polar product spot.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) until pH ~7.

  • Remove the methanol under reduced pressure.

  • Extract the resulting aqueous residue with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield this compound, which can often be used without further purification. If needed, recrystallization or a short silica plug can be performed.

Parameter Typical Value Notes
Yield >90%This reaction is typically high-yielding.
¹H NMR (CDCl₃) δ ~13.0 (br s, 1H, OH), ~7.6 (d, 1H), ~7.4 (dd, 1H), ~6.4 (d, 1H), ~3.1 (s, 1H, C≡C-H)Note the disappearance of the TMS peak and appearance of the acetylenic proton.
Mass Spec (ESI+) [M+H]⁺ calculated for C₇H₅NOConfirm the presence of the molecular ion peak.
Protocol 3: Application Example - Click Reaction with Azide-PEG3-Biotin

This protocol demonstrates the utility of the synthesized probe core by conjugating it to a biotin reporter tag via CuAAC.

Materials:

  • This compound (from Protocol 2)

  • Azide-PEG3-Biotin

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water solvent mixture

Procedure:

  • In a vial, dissolve this compound (1.0 equiv) and Azide-PEG3-Biotin (1.1 equiv) in a 3:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in water.

  • In a third vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction should turn a pale yellow/green color.

  • Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS for the formation of the triazole product.

  • Upon completion, the product can be purified using reverse-phase HPLC or by standard extraction procedures depending on its solubility, followed by lyophilization to yield the final biotinylated probe.

Applications in Drug Development and Research

The this compound scaffold, once converted into a functional probe (e.g., biotinylated or fluorescently tagged), is a powerful tool for:

  • Target Identification: The probe can be incubated with cell lysates or live cells to label its protein targets. The biotinylated targets can then be enriched using streptavidin beads and identified by mass spectrometry-based proteomics.[10]

  • Enzyme Activity Profiling: Probes can be used to assess the activity state of specific enzyme families in different biological contexts, such as disease vs. healthy states.[11]

  • Inhibitor Screening and Selectivity: The probe can be used in a competitive assay to screen for new inhibitors. A decrease in probe labeling indicates that a test compound is binding to the target enzyme.

  • Bioimaging: Fluorescently-tagged probes allow for the visualization of target protein localization and dynamics within cells using microscopy techniques.[12][13]

By providing a robust and versatile synthetic route, we empower researchers to develop custom chemical probes tailored to their specific biological questions.

References

  • Design and synthesis of an activity-based protein profiling probe derived from cinnamic hydroxamic acid. (2016). PubMed.
  • Synthesis and Application of Activity-Based Probes for Proteases. (n.d.). PubMed.
  • Three strategies to design activity-based probes and general workflow... (n.d.). ResearchGate.
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. (2021). Chemical Science (RSC Publishing).
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. (2022). NIH.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ARODES.
  • Click Chemistry. (n.d.). Carl ROTH.
  • Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. (2023). NIH.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-2-pyridineamine. (n.d.). "".
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
  • Two red/blue-emitting fluorescent probes for quick, portable, and selective detection of thiophenol in food, soil and plant samples, and their applications in bioimaging. (2024). PubMed.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). MDPI.
  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. (2022). PubMed.

Sources

In Vivo Applications of Ethynyl-Functionalized Pyridinols: A Guide to Metabolic Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

This guide provides a comprehensive overview and detailed protocols for the in vivo application of 5-Ethynylpyridin-2-ol and related ethynyl-functionalized nucleoside analogs. As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the underlying scientific rationale, ensuring that researchers can adapt and troubleshoot these powerful techniques for their specific experimental needs. We will delve into the principles of bioorthogonal chemistry, metabolic labeling, experimental design for animal studies, and core protocols for detecting newly synthesized nucleic acids in tissues.

Foundational Principles: The 'Why' Behind the 'How'

The ability to track dynamic cellular processes within a living organism is paramount to understanding health and disease. Metabolic labeling with bioorthogonal chemical reporters offers a powerful method to visualize the synthesis of macromolecules like nucleic acids in their native context.[1]

Bioorthogonal Chemistry: A Revolution in In Vivo Labeling

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[2] These reactions are characterized by their high selectivity, efficiency, and biocompatibility.[3] For in vivo nucleic acid labeling, the most relevant reactions involve an alkyne chemical reporter, such as the ethynyl group in this compound, which reacts with a complementary azide-functionalized probe.

Two primary "click chemistry" reactions are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid reaction that forms a stable triazole linkage.[4][5] While powerful, the requirement for a copper catalyst can pose toxicity concerns in living organisms, making it more suitable for ex vivo detection in fixed tissues.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne instead of a simple terminal alkyne, which reacts with an azide without the need for a toxic metal catalyst.[6] This makes SPAAC more suitable for imaging in living animals, although the reaction kinetics can be slower than CuAAC.[7]

Table 1: Comparison of Key Bioorthogonal Reactions for In Vivo Contexts

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Rate Very Fast (k ≈ 10⁴–10⁵ M⁻¹s⁻¹)Fast (k ≈ 10⁻¹–10³ M⁻¹s⁻¹)
Biocompatibility Limited in live cells/organisms due to copper toxicity.Excellent; no metal catalyst required.[6]
Primary Use Case Labeling in fixed cells and tissues (ex vivo).Live-cell and live-organism imaging.[2]
Core Reagents Terminal Alkyne, Azide, Cu(I) source (e.g., CuSO₄), Reducing Agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA).[8]Strained Cyclooctyne, Azide.
The Metabolic Trojan Horse: How Labeling Works

This compound is a synthetic analog of the natural pyrimidine nucleobases, thymine and uracil. Its structural similarity allows it to be recognized and processed by the cell's native metabolic machinery.

The process follows a clear pathway:

  • Uptake: The small, cell-permeable molecule is administered to the animal and is distributed systemically, where it is taken up by various cells.

  • Phosphorylation: Inside the cell, cellular kinases phosphorylate the analog, converting it into its nucleotide triphosphate form.[9]

  • Incorporation: DNA and RNA polymerases, which are responsible for synthesizing new nucleic acids, recognize the modified nucleotide triphosphate and incorporate it into the growing DNA or RNA chains.[10] This effectively "tags" all newly synthesized nucleic acids with an ethynyl handle.

This mechanism allows for the specific labeling of nascent DNA during S-phase (cell proliferation) or nascent RNA during transcription.

G cluster_0 Systemic Circulation (In Vivo) cluster_1 Cellular Environment A Administered This compound B Cellular Uptake A->B Distribution C Phosphorylation (Kinases) B->C Metabolism D Incorporation (Polymerases) C->D Substrate for Synthesis E Ethynyl-Tagged Nascent Nucleic Acid (DNA or RNA) D->E

Diagram 1: Metabolic incorporation pathway of an ethynyl-nucleoside analog in vivo.

Designing a Robust In Vivo Study

Transitioning from in vitro to in vivo applications requires careful planning regarding animal models, reagent delivery, and potential toxicity.[11]

Animal Model and Reagent Administration
  • Model Selection: Mice are the most common model for these studies due to their well-characterized genetics and physiology.[12] However, the principles are applicable to other species like rats, zebrafish, and swine.[13] The choice should be guided by the specific biological question.

  • Formulation: this compound must be dissolved in a biocompatible vehicle for injection. A common starting point is sterile phosphate-buffered saline (PBS) or a solution containing a small percentage of a solubilizing agent like DMSO, which is then diluted in PBS.

  • Route of Administration: The route impacts bioavailability and biodistribution.

    • Intraperitoneal (IP) Injection: Common, provides systemic distribution.

    • Intravenous (IV) Injection: Rapid systemic distribution, but requires more technical skill.

    • Oral Gavage: Suitable for some compounds but subject to first-pass metabolism.

    • Direct Tissue Injection: For localized labeling, such as intracerebral injection to study transcription in specific brain regions.[9]

Critical Safety and Toxicology Considerations

While bioorthogonal reporters are designed to be non-perturbing, high doses or long-term exposure can have physiological effects.

  • Inherent Toxicity: Studies using the related compound 5-ethynyluridine (EU) have shown that high concentrations can induce neurodegeneration in highly transcriptionally active neurons, like Purkinje cells, after prolonged exposure (e.g., 9 days).[9][14] Therefore, it is critical to use the lowest effective dose and shortest labeling time required to achieve a detectable signal.

  • Metabolic Stability: The pyridine ring can be metabolized by cytochrome P450 enzymes in the liver.[15] The metabolic fate of the specific compound should be considered, as metabolites could have off-target effects or be cleared at different rates.[16]

  • Controls: Always include a vehicle-only control group to assess any effects of the injection procedure and formulation itself.[17]

Core In Vivo Protocols

The following protocols are generalized for use in mice and should be optimized for your specific model and experimental goals. All animal procedures must be approved by your institution's Animal Care and Use Committee.

Protocol: In Vivo Labeling of Nascent RNA with this compound Analog

This protocol is adapted from established methods for 5-ethynyluridine (EU) to study transcriptional activity.[9][10]

Materials:

  • This compound (or EU as a validated alternative)

  • Sterile, endotoxin-free PBS

  • Solubilizing agent (e.g., DMSO), if necessary

  • Sterile syringes and needles

Procedure:

  • Reagent Preparation: Prepare a stock solution of the labeling reagent (e.g., 10-50 mg/mL in DMSO). Further dilute in sterile PBS to the final working concentration (e.g., 1-5 mg/mL). The final concentration of DMSO should be below 5%.

  • Animal Dosing: Administer the solution to the mouse via IP injection. A typical dose ranges from 25-100 mg/kg body weight.

  • Labeling Duration: The labeling window depends on the desired measurement.

    • Short pulse (1-4 hours): To capture a snapshot of actively transcribing cells.

    • Long pulse (12-24 hours): For studying RNA stability or labeling less active cell populations. Avoid excessively long time points to minimize potential toxicity.[18]

  • Tissue Harvesting: At the end of the labeling period, humanely euthanize the animal. Perfuse transcardially with cold PBS followed by 4% paraformaldehyde (PFA) in PBS to fix the tissues and wash out unincorporated reagent.

  • Tissue Processing: Dissect the tissues of interest and post-fix in 4% PFA for 4-24 hours at 4°C. Subsequently, cryoprotect the tissues (e.g., in 30% sucrose) for cryosectioning or process for paraffin embedding.

Table 2: Recommended Starting Parameters for In Vivo Labeling in Mice

ApplicationCompound AnalogTypical Dose (mg/kg)RouteLabeling TimeNotes
Transcription 5-Ethynyluridine (EU)50 - 100IP, IV1 - 24 hoursShort times for transcription rate; long times may show toxicity.[9]
Proliferation 5-Ethynyl-2'-deoxyuridine (EdU)10 - 50IP2 - 12 hoursLabels cells in S-phase. Shorter pulse gives more precise birth-dating.
Protocol: Ex Vivo Click Chemistry Detection in Tissue Sections

This protocol uses a CuAAC reaction to fluorescently label the incorporated ethynyl groups in fixed tissue sections.

Materials:

  • Tissue sections (cryo or paraffin) on slides

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[8]

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Slide Preparation: Rehydrate paraffin sections or wash cryosections with PBS.

  • Permeabilization: Incubate slides in permeabilization buffer for 15-20 minutes at room temperature to allow the click reagents to access the nuclear nucleic acids.

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use by adding reagents in the following order. This recipe is for a 1 mL final volume; scale as needed.

    • PBS: ~950 µL

    • Azide-Fluorophore (from 10 mM stock): 2 µL (final conc. 20 µM)

    • CuSO₄ (from 100 mM stock): 20 µL (final conc. 2 mM)

    • THPTA Ligand (from 100 mM stock): 20 µL (final conc. 2 mM)

    • Sodium Ascorbate (from 2 M fresh stock): 20 µL (final conc. 40 mM) Vortex gently to mix.

  • Click Reaction: Add the cocktail to the tissue sections, ensuring they are fully covered. Incubate for 30-60 minutes at room temperature in a dark, humidified chamber.

  • Washing: Wash the slides 3 times for 5 minutes each with wash buffer to remove unreacted components.

  • Counterstaining: Incubate with DAPI solution for 5-10 minutes to stain cell nuclei.

  • Mounting: Perform a final wash, then mount the slides with antifade mounting medium and a coverslip.

  • Imaging: Visualize the signal using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophore and DAPI.

G A Tissue Section with Ethynyl-Tagged Nucleic Acid B Permeabilize (e.g., Triton X-100) A->B C Add Click Cocktail: - Azide-Fluorophore - CuSO₄ + THPTA - Sodium Ascorbate B->C D Incubate (30-60 min) in Dark C->D E Wash Excess Reagents D->E F Counterstain Nuclei (DAPI) E->F G Mount and Image F->G

Diagram 2: Workflow for fluorescent detection via CuAAC click chemistry on tissue sections.

Interpreting Results and Troubleshooting

Expected Results: You should observe specific fluorescent signals co-localizing with the nucleus (for both DNA and RNA labeling) or cytoplasm (for exported RNA). The intensity of the signal will correlate with the level of nucleic acid synthesis in that cell. For example, highly proliferative cells in a tumor or stem cell niche will show strong signals when labeling DNA.

Essential Controls:

  • No-Alkyne Control: An animal treated only with the vehicle, then processed and stained. This should yield no signal and controls for non-specific binding of the azide-fluorophore.

  • No-Click Control: An animal treated with the ethynyl analog, but where the copper or azide is omitted from the click cocktail. This also controls for background fluorescence.

Table 3: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No/Weak Signal - Insufficient dose or labeling time.- Poor tissue permeabilization.- Degraded sodium ascorbate.- Inefficient fixation/tissue processing.- Increase dose or duration of labeling pulse.- Increase Triton X-100 concentration or incubation time.- Always prepare sodium ascorbate solution fresh.- Optimize fixation and antigen retrieval methods if needed.
High Background - Insufficient washing.- Non-specific binding of the azide probe.- Tissue autofluorescence.- Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA) before the click reaction.- Use a fluorophore in a different spectral range (e.g., far-red) or use spectral unmixing.
Signal Not in Nucleus - For RNA labeling, this is expected as RNA is exported to the cytoplasm.- For DNA labeling, could indicate cell death and DNA fragmentation.- Co-stain with nuclear (DAPI) and cytoplasmic markers to confirm localization.- Perform a TUNEL assay to check for apoptosis.

References

A complete list of references is provided below to support the claims and protocols within this guide.

  • Laughlin, S. T., & Bertozzi, C. R. (2009). In vivo imaging of membrane-associated glycans in developing zebrafish. Proceedings of the National Academy of Sciences, 106(1), 12-17. [Link]
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
  • Alamudi, S. H., Liu, X., & Chang, Y. T. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021304. [Link]
  • Debets, M. F., van Berkel, S. S., & van Delft, F. L. (2011). Bioorthogonal labelling of biomolecules: new chemical handles and ligation methods. Organic & Biomolecular Chemistry, 9(5), 1297-1308. [Link]
  • Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the right chemistry. ACS Chemical Biology, 9(3), 592-605. [Link]
  • van 't Sant, L. J., White, J. J., Hoeijmakers, J. H., Vermeij, W. P., & Jaarsma, D. (2021). In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration.
  • PubMed. (2021). In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration.
  • Palozola, K. C., Donahue, G., & Zaret, K. S. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR protocols, 2(3), 100651. [Link]
  • Davis, C. P., et al. (2025). 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins. bioRxiv. [Link]
  • AIP Publishing. (2021). Bioorthogonal chemistry may enable in vivo imaging for nucleic acids. AIP Publishing. [Link]
  • Yoon, J. H., & Kim, M. (2025). RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing. In Methods in Molecular Biology. [Link]
  • Ferreira, T. C., et al. (2014). Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies. Current pharmaceutical design, 20(35), 5521-5536. [Link]
  • Mironov, A. A., et al. (2024). Study of the RNA splicing kinetics via in vivo 5-EU labeling. RNA, 30(10), 1356-1373. [Link]
  • Knight, J. C., & Cornelissen, B. (2014). Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy. American journal of nuclear medicine and molecular imaging, 4(2), 99. [Link]
  • Liu, F., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 10, 942084. [Link]
  • Rashidian, M., et al. (2022). In Vivo Click Chemistry Enables Multiplexed Intravital Microscopy. Advanced Science, 9(21), 2200064. [Link]
  • bioRxiv. (2025). 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins. bioRxiv. [Link]
  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]
  • Wang, H., et al. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. Journal of Biomedical Research, 37(3), 151. [Link]
  • Wang, T. H., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of medicinal chemistry, 57(11), 4649-4663. [Link]
  • Nani, F. F., & Luedtke, N. W. (2024). Bioorthogonal Reactions in Bioimaging. Chemical Reviews. [Link]
  • Rodriguez-Rangel, D., et al. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition, 49(10), 877-885. [Link]
  • National Research Council (US) Committee on Animal Models for Assessing Countermeasures to Bioterrorism Agents. (2018). Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine.
  • Cosford, N. D., et al. (2004). 5-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-2,3'-bipyridine: a highly potent, orally active metabotropic glutamate subtype 5 (mGlu5) receptor antagonist with anxiolytic activity. Bioorganic & medicinal chemistry letters, 14(15), 3993-3996. [Link]
  • Li, Y., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 27(19), 6667. [Link]
  • Berridge, B. R. (2017). Animal Models in Toxicologic Research: Dog. Reference Module in Biomedical Sciences. [Link]
  • Lau, Y. H., et al. (2017). Click Chemistry in Peptide-Based Drug Design. Molecules, 22(10), 1563. [Link]
  • Zhang, C., et al. (2022). Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry. Journal of Nanobiotechnology, 20(1), 1-21. [Link]
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 155-164. [Link]
  • Pessayre, D. (2012). Animal models of human disease in drug safety assessment. Journal of pharmacological and toxicological methods, 66(2), 91-98. [Link]
  • Shoemake, C., et al. (2016). Miniature Swine Breeds in Toxicology and Drug Safety Assessments: What to Expect during Clinical and Pathology Evaluations.

Sources

Application Notes & Protocols for 5-Ethynylpyridin-2-ol in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The pyridinone (or its tautomer, pyridin-2-ol) core is one such scaffold, forming the basis of drugs with antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of an ethynyl (alkyne) group at the 5-position transforms this well-established pharmacophore into a highly versatile tool for modern drug discovery.

5-Ethynylpyridin-2-ol exists in tautomeric equilibrium with its pyridone form, 5-ethynyl-2(1H)-pyridone. This duality is critical to its function, allowing it to act as both a hydrogen bond donor and acceptor, a key feature for binding to biological targets like kinases and other enzymes.[2] The terminal alkyne is a powerful functional handle, primarily enabling its use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[3][4][5] This reaction's high efficiency, specificity, and biocompatibility make this compound an invaluable reagent for bioconjugation, target identification, and the rapid synthesis of compound libraries.

This guide provides a detailed overview of the core applications of this compound, complete with validated protocols and the scientific rationale behind key experimental steps.

Core Application 1: Bioorthogonal Labeling and Bioconjugation via Click Chemistry

Bioorthogonal chemistry allows for the specific covalent modification of biomolecules (proteins, nucleic acids, etc.) in complex biological environments without interfering with native processes. The CuAAC reaction is a premier example, forming a stable triazole linkage between an alkyne (this compound) and an azide.[6] This enables precise labeling of azide-modified biomolecules for imaging, diagnostics, or functional studies.[3]

G cluster_0 Step 1: Preparation cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Product cluster_3 Step 4: Analysis A Azide-Modified Biomolecule (e.g., Protein-N3) C Reaction Mix: - Biomolecule-N3 - this compound - CuSO4 / Reductant - Ligand (THPTA) A->C B This compound B->C D Bioconjugate: Pyridinol-Triazole-Biomolecule C->D 'Click' E Downstream Applications: - SDS-PAGE - Fluorescence Imaging - Mass Spectrometry D->E

Figure 1. General workflow for bioconjugation using this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details a standard procedure for labeling an azide-modified protein. Conditions should be optimized for specific substrates.

A. Materials & Reagents

  • This compound

  • Azide-modified protein (e.g., in PBS, pH 7.4)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (optional, for dissolving reagents)

  • Degassing equipment (Argon or Nitrogen gas line)

B. Preparation of Stock Solutions

  • This compound (10 mM): Dissolve the appropriate amount in DMSO or a suitable aqueous buffer.

  • Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.[4]

  • Sodium Ascorbate (500 mM): Dissolve in deionized water. Crucially, prepare this solution fresh immediately before use , as it is prone to oxidation.[3]

  • THPTA Ligand (200 mM): Dissolve in deionized water.[4]

  • Catalyst Premix (CuSO₄/THPTA): Shortly before the reaction, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio (e.g., 10 µL of 100 mM CuSO₄ + 20 µL of 200 mM THPTA). Incubate for 2-3 minutes. This premix helps stabilize the catalytic Cu(I) species.[4][5]

C. Reaction Procedure

  • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in PBS (e.g., 50 µL of a 1-5 mg/mL solution).

  • Add the this compound stock solution to achieve a final concentration of 1.5 to 5 equivalents relative to the protein.

  • Add the CuSO₄/THPTA catalyst premix to a final concentration of 25 equivalents.[4]

  • Degas the reaction mixture by gently bubbling with argon or nitrogen for 5-10 minutes. This step is critical to remove dissolved oxygen, which can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[7]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM.[6] Vortex briefly to mix.

  • Protect the reaction from light and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or gel electrophoresis.

D. Scientific Rationale

  • Sodium Ascorbate: Acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.[5]

  • THPTA Ligand: This water-soluble ligand chelates and stabilizes the Cu(I) ion, preventing its disproportionation and oxidation while improving reaction efficiency and biocompatibility.[4]

  • Degassing: Oxygen is a primary inhibitor of the CuAAC reaction as it readily oxidizes Cu(I). Removing it is essential for reliable and high-yield conjugation.[7]

ParameterTypical RangeRationale
Alkyne Equivalents 1.5 - 50 eq.Excess ensures complete labeling of the biomolecule.
Catalyst Loading (Cu) 1 - 5 mol% (relative to alkyne)Click chemistry is efficient; low catalyst loading is often sufficient.
Ligand:Copper Ratio 2:1 to 5:1Excess ligand stabilizes the catalyst and prevents side reactions.
Temperature Room Temperature (20-25 °C)Most CuAAC reactions proceed efficiently at ambient temperature.[7]
pH 7.0 - 8.0Optimal for biocompatibility and catalyst stability.[7]
Table 1. Typical Reaction Parameters for CuAAC Bioconjugation.

Core Application 2: Chemical Proteomics for Target Identification

Identifying the specific cellular targets of a bioactive compound is a critical step in drug development.[8] this compound can be used as a chemical probe "handle." By attaching it to a known bioactive molecule, researchers can use this alkyne tag to "fish" for its binding partners in a cell lysate.

G A 1. Synthesize Probe (Bioactive Molecule + Linker + this compound) B 2. Incubate Probe with Cell Lysate A->B C Target Protein Binds to Probe B->C D 3. Add Reporter Tag (e.g., Biotin-Azide) E 4. CuAAC 'Click' Reaction (Probe-Target + Biotin-Azide) C->E D->E F 5. Affinity Purification (Streptavidin Beads) E->F G 6. Elute & Digest F->G H 7. Mass Spectrometry (Protein Identification) G->H

Figure 2. Workflow for target identification using a this compound-based probe.
Protocol 2: Target Pull-Down from Cell Lysate

This protocol outlines the key steps for identifying protein targets using an alkyne-functionalized probe and a biotin-azide reporter tag.

A. Materials & Reagents

  • Alkyne-probe (Bioactive molecule conjugated to this compound)

  • Cell lysate in appropriate lysis buffer (non-DTT/BME containing)

  • Biotin-Azide reporter tag

  • CuAAC reagents (as described in Protocol 1)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with low concentration of detergent)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Protease for on-bead or in-gel digestion (e.g., Trypsin)

B. Procedure

  • Lysate Labeling: Incubate the cell lysate with the alkyne-probe at a predetermined concentration (typically low micromolar range) for 1-2 hours at 4°C.

    • Crucial Control: Run a parallel experiment with a vehicle control (e.g., DMSO) and a competition control where lysate is pre-incubated with an excess of the non-alkyne-tagged bioactive molecule.

  • Click Reaction: Perform the CuAAC reaction directly on the lysate by adding the Biotin-Azide tag and the catalyst system as described in Protocol 1. Allow the reaction to proceed for 1 hour at room temperature.

  • Affinity Purification:

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated protein complexes.

    • Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

    • Run the eluate on an SDS-PAGE gel. Visualize proteins with Coomassie or silver stain.

    • Excise protein bands of interest that are present in the probe lane but absent or reduced in control lanes.

    • Perform in-gel tryptic digestion for protein identification by mass spectrometry.[9]

C. Scientific Rationale

  • Competition Control: This is the most important control. If the probe-target interaction is specific, pre-treatment with the original, untagged drug will occupy the binding site, preventing the probe from binding and leading to a significant reduction of that protein in the final pull-down. This validates the identified protein as a genuine target.

  • Biotin-Streptavidin: This interaction is one of the strongest non-covalent bonds known in nature, making it ideal for robustly purifying even low-abundance protein targets from a complex mixture.

Core Application 3: Fragment-Based Drug Discovery (FBDD) and Library Synthesis

FBDD involves screening small, low-complexity molecules ("fragments") that bind weakly to a target, then growing or linking them to create more potent leads. This compound is an ideal starting fragment. The ethynyl group serves as a versatile anchor point to rapidly synthesize a library of derivatives by clicking it with a diverse collection of azides.[3]

G cluster_0 Azide Building Blocks cluster_1 Compound Library A Core Fragment (this compound) E CuAAC Reaction A->E B Azide 1 (R1-N3) B->E C Azide 2 (R2-N3) C->E D Azide 'n' (Rn-N3) D->E F Product 1 E->F G Product 2 E->G H Product 'n' E->H

Figure 3. Parallel library synthesis from a common core fragment.
Protocol 3: Parallel Synthesis of a Triazole Library

This protocol describes a general method for creating a small compound library in a 96-well plate format.

A. Reagent Plating

  • Prepare a diverse set of azide building blocks as stock solutions (e.g., 10 mM in DMSO).

  • In a 96-well plate, dispense the azide stock solutions, one unique azide per well.

  • Prepare a "Master Mix" containing this compound, the CuSO₄/THPTA premix, and buffer.

  • Add the Master Mix to each well containing an azide.

  • Initiate the reactions simultaneously by adding freshly prepared sodium ascorbate solution to all wells.

B. Reaction and Analysis

  • Seal the plate and incubate at room temperature with shaking for 4-16 hours.

  • After the reaction is complete, the crude products can be directly analyzed by high-throughput methods like LC-MS to confirm the formation of the desired products.

Azide Input (R-N3)Structure of RExpected Mass (Da)
Benzyl AzideC₆H₅CH₂-224.25
1-Azido-4-fluorobenzene4-F-C₆H₄-242.23
3-Azidopropan-1-olHO-(CH₂)₃-206.22
Table 2. Example of a small library synthesis plan with expected masses.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Oxidation of Cu(I) catalyst. 2. Poor quality of reagents (e.g., old sodium ascorbate). 3. Catalyst sequestration by other functional groups.1. Thoroughly degas all solvents and the reaction mixture.[7] 2. Always use freshly prepared sodium ascorbate solution.[3][7] 3. Increase the concentration of the stabilizing ligand (THPTA).
Significant Byproducts 1. Glaser coupling (homocoupling of the alkyne). 2. Degradation of starting materials.1. Ensure anaerobic conditions and consider optimizing the ligand-to-copper ratio. 2. Verify the purity of starting materials via NMR or MS before use.[7]
Incomplete Reaction 1. Insufficient reaction time. 2. Steric hindrance around the alkyne or azide.1. Monitor the reaction over a longer period (up to 24h). 2. Gently heat the reaction (e.g., to 40-60 °C) and/or increase reagent concentrations.[7]
Table 3. Troubleshooting guide for reactions involving this compound.

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block that bridges the gap between established medicinal chemistry principles and modern drug discovery techniques. Its foundation as a privileged pyridinone scaffold provides inherent biological relevance, while its terminal alkyne handle unlocks the vast potential of click chemistry. By enabling robust bioconjugation, facilitating definitive target identification, and streamlining the synthesis of diverse compound libraries, this compound empowers researchers to pursue novel therapeutic strategies with greater precision and efficiency. The protocols and insights provided herein serve as a comprehensive starting point for harnessing the full potential of this versatile molecule.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
  • A Review Article On Recent Advances In The Pharmacological Diversification Of Pyridine. IJCRT.org.
  • Therapeutic Values of Pyridine Molecules From Natural Sources : A Comprehensive review. AWS.
  • Pyridones in drug discovery: Recent advances. ResearchGate.
  • Newer biologically active pyridines: A potential review. ResearchGate.
  • A Plug-and-Play Platform for the Formation of Trifunctional Cysteine Bioconjugates that also Offers Control over Thiol Cleavability. National Institutes of Health.
  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
  • Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ResearchGate.
  • 5-Ethynyl-2-methylpyridine. PubChem.
  • 5-Ethynylpyridin-2-amine. PubChem.
  • Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications. PubMed.
  • Identifying potential drug-target interactions based on ensemble deep learning. PubMed Central.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
  • Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis. MDPI.
  • Development of a target identification approach using native mass spectrometry. ResearchGate.
  • Strategies for successful crosslinking and bioconjugation applications. YouTube.
  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ResearchGate.
  • Protein–Ligand Interactions: Target Identification and Drug Discovery 2.0. MDPI.
  • Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis. MDPI.
  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed.
  • 5-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-2,3'-bipyridine: a highly potent, orally active metabotropic glutamate subtype 5 (mGlu5) receptor antagonist with anxiolytic activity. PubMed.
  • Special Issue : Heterocyclic Compounds and Their Application in Therapy. MDPI.
  • Special Issue : Applications of Medicinal Bioinorganic Chemistry. MDPI.
  • Modular Access to N-SF5 azetidines. PubMed Central.
  • Special Issue : Recent Advances in the Use of Azoles in Medicinal Chemistry. MDPI.
  • Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate.

Sources

Application Notes and Protocols for Enzymatic Reactions Involving 5-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 5-Ethynylpyridin-2-ol in Enzymatic Research

This compound is a heterocyclic compound featuring a pyridine ring, a hydroxyl group, and a terminal alkyne. This unique combination of functional groups makes it a molecule of significant interest for enzymatic studies, particularly in the realm of drug discovery and chemical biology. The pyridin-2-ol tautomer is in equilibrium with its corresponding pyridone form, a scaffold present in numerous biologically active molecules. The ethynyl group, a versatile handle for "click chemistry," opens up innovative avenues for activity-based probing and assay development.

This guide provides detailed application notes and generalized protocols for investigating the enzymatic interactions of this compound. As there is limited specific literature on this molecule's direct enzymatic substrateship or inhibition profile, the following protocols are based on established methodologies for analogous compounds and serve as a robust starting point for its characterization.

Application Note 1: Screening of this compound as an Enzyme Inhibitor

Scientific Principle

The pyridine core is a common motif in a multitude of enzyme inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in various interactions within an enzyme's active site. Therefore, it is plausible that this compound could exhibit inhibitory activity against various enzyme classes, such as kinases, proteases, or histone deacetylases. A primary screening using a fluorescence-based assay is a sensitive and high-throughput method to determine the half-maximal inhibitory concentration (IC50) of the compound against a target enzyme.[1][2][3][4]

Protocol: General Fluorescence-Based Enzyme Inhibition Assay

This protocol describes a universal method that can be adapted for various enzymes that have a fluorogenic substrate.

1. Materials and Reagents:

  • Target Enzyme (e.g., a specific kinase, protease, etc.)

  • Fluorogenic Substrate (specific to the enzyme)

  • This compound (test compound)

  • Positive Control Inhibitor (known inhibitor of the target enzyme)

  • Assay Buffer (optimal for enzyme activity)

  • DMSO (for dissolving compounds)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

2. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound in DMSO add_compound Dispense compound dilutions, positive control, and vehicle (DMSO) to wells prep_compound->add_compound prep_enzyme Prepare enzyme solution in assay buffer add_enzyme Add enzyme solution to all wells prep_enzyme->add_enzyme prep_substrate Prepare substrate solution in assay buffer start_reaction Initiate reaction by adding substrate solution prep_substrate->start_reaction add_compound->add_enzyme incubate_pre Pre-incubate at room temperature add_enzyme->incubate_pre incubate_pre->start_reaction incubate_reaction Incubate at optimal temperature start_reaction->incubate_reaction read_plate Measure fluorescence at appropriate Ex/Em wavelengths incubate_reaction->read_plate plot_data Plot % Inhibition vs. log[Compound] read_plate->plot_data calc_ic50 Calculate IC50 value using non-linear regression plot_data->calc_ic50

Caption: Workflow for a fluorescence-based enzyme inhibition assay.

3. Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

    • Prepare the positive control inhibitor in a similar manner.

  • Assay Setup (96-well plate):

    • Add 1 µL of each compound dilution to the appropriate wells of a black microplate. For control wells, add 1 µL of DMSO (vehicle control) and 1 µL of the positive control inhibitor.

    • Add 50 µL of the enzyme solution, diluted to the desired concentration in assay buffer, to all wells.

    • Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Enzymatic Reaction and Detection:

    • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution (prepared in assay buffer) to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature for the enzyme.

    • Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint after a specific incubation period. Use excitation and emission wavelengths appropriate for the fluorophore being released.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_blank) / (Signal_vehicle - Signal_blank))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

ParameterHypothetical Value
Enzyme Concentration5 nM
Substrate Concentration10 µM
Incubation Time30 minutes
IC50 (this compound)5.2 µM
IC50 (Positive Control)50 nM

Application Note 2: Investigating the Metabolic Stability of this compound using Human Liver Microsomes

Scientific Principle

Understanding the metabolic fate of a novel compound is a critical step in drug development. Cytochrome P450 (CYP450) enzymes, predominantly found in the liver, are major contributors to the metabolism of xenobiotics.[5][6] An in vitro assay using human liver microsomes (HLMs), which are rich in CYP450 enzymes, can determine the metabolic stability of this compound.[7][8][9] The rate of disappearance of the parent compound over time is measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]

Protocol: In Vitro Metabolic Stability Assay

1. Materials and Reagents:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

2. Experimental Workflow:

G cluster_prep Preparation & Pre-incubation cluster_reaction Reaction & Quenching cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation prep_mix Prepare master mix: HLMs, buffer, and This compound pre_warm Pre-warm master mix at 37°C prep_mix->pre_warm start_reaction Initiate reaction by adding NADPH regenerating system pre_warm->start_reaction time_points Incubate at 37°C and collect aliquots at time points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench reaction by adding cold ACN with internal standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge supernatant Transfer supernatant for analysis centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms plot_data Plot ln(% remaining) vs. time lcms->plot_data calc_half_life Calculate half-life (t½) and intrinsic clearance (CLint) plot_data->calc_half_life

Caption: Workflow for an in vitro metabolic stability assay.

3. Step-by-Step Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine HLMs (final concentration e.g., 0.5 mg/mL) and this compound (final concentration e.g., 1 µM) in phosphate buffer.

    • Include a negative control without the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Time Points:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

    • Vortex and centrifuge the samples at high speed for 10 minutes.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of this compound relative to the internal standard.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

ParameterHypothetical Value
HLM Concentration0.5 mg/mL
Compound Concentration1 µM
Half-life (t½)45 minutes
Intrinsic Clearance (CLint)15.4 µL/min/mg

Application Note 3: Development of a "Clickable" Assay for Enzyme Activity

Scientific Principle

The terminal alkyne on this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[13] This feature can be exploited to design a novel enzyme assay. If an enzyme modifies the pyridine-2-ol moiety of the molecule (e.g., through glycosylation, phosphorylation, or another conjugation), the modified product, still containing the ethynyl group, can be "clicked" to an azide-functionalized reporter molecule, such as a fluorophore or biotin.[14][15][16] This allows for sensitive detection of the enzymatic product.

Protocol: General Workflow for a Click Chemistry-Based Enzyme Assay

1. Materials and Reagents:

  • Enzyme of interest

  • This compound (as substrate)

  • Co-factors for the enzyme (e.g., ATP, UDP-sugars)

  • Azide-functionalized fluorophore (e.g., Azide-TAMRA)

  • Copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Appropriate buffers

2. Experimental Workflow:

G cluster_enzymatic Step 1: Enzymatic Reaction cluster_click Step 2: Click Reaction cluster_detection Step 3: Detection & Analysis incubate Incubate Enzyme with This compound and necessary co-factors product Enzymatic modification of the pyridin-2-ol moiety occurs incubate->product add_reagents Add click chemistry reagents: Azide-Fluorophore, CuSO₄, Sodium Ascorbate, Ligand product->add_reagents click Covalent ligation of fluorophore to the ethynyl group add_reagents->click separate Separate labeled product from unreacted azide-fluorophore (e.g., by gel, LC, or plate washing) click->separate detect Quantify fluorescence separate->detect

Caption: General workflow for a click chemistry-based enzyme assay.

3. Step-by-Step Procedure:

  • Enzymatic Reaction:

    • In a reaction tube, incubate the target enzyme with this compound and any required co-factors in the appropriate buffer.

    • Allow the reaction to proceed for a defined period at the optimal temperature.

    • Stop the reaction (e.g., by heat inactivation or addition of a quencher like EDTA).

  • Click Reaction:

    • To the completed enzymatic reaction, add the click chemistry master mix containing the azide-fluorophore, copper(II) sulfate, a reducing agent (sodium ascorbate), and a copper-chelating ligand.[17]

    • Incubate at room temperature for 1 hour to allow the cycloaddition to occur.

  • Detection and Analysis:

    • The detection method will depend on the experimental setup. For a purified enzyme system, the fluorescently labeled product could be separated from the unreacted azide-fluorophore by techniques like SDS-PAGE (if the substrate is a protein) or HPLC.

    • For high-throughput screening, the assay could be designed on a streptavidin-coated plate where a biotinylated enzyme or substrate is immobilized, allowing for washing away of unreacted reagents before measuring the plate-bound fluorescence.

    • The fluorescence signal will be directly proportional to the amount of enzymatic product formed.

References

  • Tolonen, A., Turpeinen, M., & Pelkonen, O. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Drug Discovery Today, 14(3-4), 120-133. [Link]
  • Ma, H., & Idle, J. R. (2008). LC-MS-based metabolomics in drug metabolism.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • Kumar, V. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Novotna, K., et al. (2018). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Semantic Scholar. [Link]
  • Thiele, C., et al. (2012). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 53(5), 1010-1019. [Link]
  • Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase.
  • Bell, C. W., & Tague, E. D. (2012). Microplate Enzyme Assay Using Fluorescence. J. Vis. Exp. (60), e3239. [Link]
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Sideri, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7598. [Link]
  • ResearchGate. (2020). Cytochrome P450 Protocols. [Link]
  • Hayat, A., Sassolas, A., Rhouati, A., & Marty, J. L. (2013). Immobilization of enzymes on ethynyl-modified electrodes via click chemistry. Methods in Molecular Biology, 1051, 209-216. [Link]
  • Lanyon-Hogg, T., et al. (2017). Click chemistry armed enzyme-linked immunosorbent assay to measure palmitoylation by hedgehog acyltransferase. Analytical Biochemistry, 520, 10-16. [Link]
  • Nozaki, Y. (2020). Novel Cytochrome P450 Reaction Phenotyping for Low-Clearance Compounds Using the Hepatocyte Relay Method. Semantic Scholar. [Link]
  • Sideri, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • Sideri, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
  • Anzenbacher, P., & Anzenbacherova, E. (2011). Determination of Cytochrome P450 Metabolic Activity Using Selective Markers.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Witte, M. D., et al. (2012). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 17(8), 9683-9698. [Link]
  • PubChem. (n.d.). 5-Ethynylpyridin-2-amine.
  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine.
  • Wang, Y., et al. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 24(23), 4280. [Link]
  • Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865-896. [Link]

Sources

Application Notes and Protocols for the Analytical Detection of 5-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethynylpyridin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs that can be valuable in designing novel therapeutic agents. As a synthetic building block, its purity and accurate quantification are paramount. These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies outlined below are grounded in established analytical principles and offer the flexibility for adaptation to various research contexts.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a cornerstone technique for the analysis of moderately polar compounds like this compound, offering high resolution, sensitivity, and reproducibility. This method is particularly suited for purity assessment and quantification in reaction mixtures and formulated products.

Scientific Rationale

The choice of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for aromatic compounds like this compound through hydrophobic interactions. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the fine-tuning of the analyte's retention time. A phosphate buffer is selected to maintain a consistent pH, thereby ensuring reproducible ionization and retention of the slightly acidic pyridinol moiety. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Gradient elution is employed to ensure the efficient elution of the target analyte while also separating it from potential impurities with a wider range of polarities. UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring system provides high sensitivity.[1][2][3]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh this compound standard B Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) A->B E Equilibrate HPLC system with initial mobile phase conditions B->E C Prepare Mobile Phase A (Buffer) and B (Acetonitrile) D Filter and degas all solutions C->D D->E F Inject sample/standard E->F G Run gradient elution program F->G H Detect analyte by UV at 270 nm G->H I Integrate peak area of this compound H->I J Construct calibration curve (for quantification) I->J K Determine concentration or purity J->K

Caption: Workflow for RP-HPLC analysis of this compound.

Detailed Protocol

a. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Deionized water (18.2 MΩ·cm)

b. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

c. Preparation of Solutions:

  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and deionized water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired concentration range (e.g., 1-100 µg/mL) using the diluent.

d. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH2PO4 (pH 3.0), B: Acetonitrile
Gradient Program 0-2 min: 10% B, 2-15 min: 10-90% B, 15-17 min: 90% B, 17-18 min: 90-10% B, 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm

e. System Suitability:

  • Inject the working standard solution (e.g., 10 µg/mL) six times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

f. Data Analysis:

  • For purity assessment, calculate the area percentage of the main peak relative to the total peak area.

  • For quantification, construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of this compound in unknown samples by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis is also possible. This method provides high sensitivity and structural information, making it ideal for impurity identification.

Scientific Rationale

The use of a non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for the separation of aromatic compounds.[4] A temperature-programmed oven allows for the separation of compounds with a range of boiling points. Electron ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be used for compound identification by comparison to a mass spectral library (e.g., NIST).[5] The mass spectrometer acts as a sensitive and selective detector.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve sample in a volatile solvent (e.g., Dichloromethane) B Optional: Derivatize with silylating agent (e.g., BSTFA) A->B C Inject sample into GC B->C D Temperature-programmed separation on capillary column C->D E Electron Ionization (EI) D->E F Mass analysis (Scan mode) E->F G Extract Total Ion Chromatogram (TIC) F->G H Identify peaks by comparing mass spectra with library (NIST) G->H I Quantify using an internal standard (if necessary) H->I

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol

a. Materials and Reagents:

  • This compound

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for derivatization)

  • Pyridine (anhydrous)

b. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Fused-silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

c. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of this compound into a vial.

  • Add 500 µL of anhydrous pyridine and 500 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the solution to cool to room temperature before injection.

d. GC-MS Conditions:

ParameterValue
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temp 60 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan

e. Data Analysis:

  • Identify the peak corresponding to the derivatized or underivatized this compound in the total ion chromatogram.

  • Confirm the identity by comparing the obtained mass spectrum with the NIST library or by interpreting the fragmentation pattern.

  • For quantitative analysis, a suitable internal standard should be used, and a calibration curve should be prepared.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.[6][7][8]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡C stretch of the ethynyl group, the C-H stretch of the alkyne, and the aromatic C=C and C-N stretching vibrations of the pyridine ring.[9][10]

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FT-IR Analysis cluster_data Data Analysis A Prepare KBr pellet with solid sample C Acquire background spectrum A->C B Alternatively, use ATR accessory B->C D Acquire sample spectrum C->D E Perform data processing (e.g., baseline correction) D->E F Identify characteristic absorption bands E->F G Correlate bands to functional groups F->G

Caption: Workflow for FT-IR analysis of this compound.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with 100-200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a modern FT-IR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis:

    • Identify the wavenumbers of the major absorption bands.

    • Assign these bands to the corresponding functional groups. Expected characteristic peaks include:

      • ~3400-3200 cm⁻¹ (broad): O-H stretch

      • ~3300 cm⁻¹: ≡C-H stretch

      • ~2100 cm⁻¹: C≡C stretch

      • ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching

References

  • BenchChem. Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
  • Mikláš, R., et al. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Modern Organic Chemistry Research, 2(2).
  • BLD Pharm. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine. In PubChem Compound Database.
  • NIST. (n.d.). Pyridine, 5-ethenyl-2-methyl-. In NIST Chemistry WebBook.
  • Benchekroun, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • ChemicalBook. (n.d.). Methyl 5-ethynylpyridine-2-carboxylate(17880-61-4) 1H NMR spectrum.
  • PubChem. (n.d.). 5-Ethynylpyridin-2-amine. In PubChem Compound Database.
  • ResearchGate. (n.d.). Update on analytical methods for toxic pyrrolizidine alkaloids.
  • MDPI. (n.d.). Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study.
  • Royal Society of Chemistry. (n.d.). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies.
  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.).
  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
  • MDPI. (n.d.). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds.
  • NIH. (n.d.). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. PubMed Central.
  • eJManager. (2015). GC-MS analysis of phytocomponents in the ethanolic extract of Nelumbo nucifera seeds from Russia.
  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 2-Ethynylpyridine.
  • ChemicalBook. (n.d.). 5-Ethyl-2-methylpyridine(104-90-5) 13C NMR spectrum.
  • PubChem. (n.d.). 2-Ethyl-5-methylpyridine. In PubChem Compound Database.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • PubMed. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • PubChem. (n.d.). 2-Amino-5-methylpyridine. In PubChem Compound Database.
  • NIST. (n.d.). Pyridine, 2-ethyl-5-methyl-. In NIST Chemistry WebBook.
  • Semantic Scholar. (n.d.). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 5-Ethynylpyridin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 5-Ethynylpyridin-2-ol. This molecule is a valuable building block in medicinal chemistry and materials science, often employed in the construction of complex heterocyclic systems. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The most common and effective route involves a Sonogashira cross-coupling reaction followed by a critical deprotection step.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common problems encountered during this synthesis. We will delve into the causality behind experimental choices, offering troubleshooting advice grounded in mechanistic principles to empower you to optimize your reaction outcomes.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of this compound is typically achieved in a two-stage process. First, a protected pyridine precursor, such as 5-bromo-2-methoxypyridine, undergoes a Sonogashira coupling with a protected alkyne like trimethylsilylacetylene (TMSA). This is followed by the deprotection of both the silyl group on the alkyne and the methoxy group on the pyridine ring to yield the final product.

G cluster_0 Stage 1: Sonogashira Coupling cluster_1 Stage 2: Deprotection A 5-Bromo-2-methoxypyridine C 5-((Trimethylsilyl)ethynyl)-2-methoxypyridine A->C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI Co-catalyst Amine Base (e.g., Et₃N) Solvent (e.g., THF) B Trimethylsilylacetylene (TMSA) B->C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI Co-catalyst Amine Base (e.g., Et₃N) Solvent (e.g., THF) D 5-Ethynyl-2-methoxypyridine C->D Silyl Deprotection (e.g., K₂CO₃, MeOH) E This compound (Final Product) D->E O-Demethylation (e.g., BBr₃ or HBr)

Caption: High-level two-stage synthesis workflow.

The core of this synthesis is the Sonogashira reaction, a robust method for forming C(sp²)-C(sp) bonds.[1] It operates via two interconnected catalytic cycles involving palladium and copper.[2][3] The palladium cycle facilitates the activation of the aryl halide, while the copper cycle generates a reactive copper acetylide species.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X L₂ pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-C≡CR L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne Base, HC≡CR cu_alkyne->pd_ox Transfers Alkynyl Group cu_alkyne->cu_x Transmetalation

Caption: Simplified Sonogashira catalytic cycles.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issues During Sonogashira Coupling

Question 1: My reaction shows low or no conversion of the starting 5-bromo-2-methoxypyridine. What are the likely causes?

Answer: This is a common issue often related to catalyst activity or reaction conditions.

  • Cause A: Inactive Palladium Catalyst. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in-situ to Pd(0) for the catalytic cycle to begin.[2] This reduction is typically facilitated by the amine base or phosphine ligands.

    • Solution:

      • Degas Rigorously: Oxygen can oxidize the active Pd(0) catalyst, halting the reaction. Ensure all solvents and the reaction vessel are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for at least 30 minutes). Maintain a positive inert gas pressure throughout the experiment.

      • Use High-Quality Reagents: Use fresh, high-quality palladium catalysts and ligands. Older phosphine ligands can oxidize, hindering their ability to stabilize the Pd(0) center.

      • Consider a Pd(0) Source: If problems persist, using a direct Pd(0) source like Pd(PPh₃)₄ can be beneficial, although it is more sensitive to air than its Pd(II) counterparts.[4]

  • Cause B: Insufficiently Reactive Halide. The reactivity of aryl halides in Sonogashira coupling follows the order: I > Br > Cl.[1] While aryl bromides are commonly used, they are less reactive than iodides.

    • Solution:

      • Increase Temperature: Carefully increasing the reaction temperature (e.g., from room temperature to 50-80 °C) can often drive the reaction to completion.[5] Monitor for potential side reactions.

      • Switch to Iodide: If feasible, starting with 5-iodo-2-methoxypyridine will significantly accelerate the rate-determining oxidative addition step.[6]

  • Cause C: Pyridine Inhibition. The nitrogen atom of the pyridine substrate can coordinate with the palladium or copper catalyst, potentially inhibiting its activity.[7]

    • Solution: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can promote the reaction by favoring the formation of the active monoligated palladium species and accelerating the oxidative addition step.[8] Consider ligands like P(t-Bu)₃ or investigate specialized biarylphosphine ligands.

Question 2: My main byproduct is a homocoupled alkyne dimer (Glaser coupling). How can I prevent this?

Answer: Glaser-Hay homocoupling is the most common side reaction in copper-mediated Sonogashira couplings and is caused by the oxidative dimerization of the copper acetylide intermediate.[6]

  • Solution A: Eliminate Oxygen. This side reaction is highly dependent on the presence of oxygen. The most effective preventative measure is to ensure strictly anaerobic (oxygen-free) conditions, as detailed in the answer above.

  • Solution B: Use a Hydrogen Atmosphere. Research has shown that running the reaction under an atmosphere of diluted hydrogen gas (e.g., with nitrogen or argon) can significantly reduce homocoupling to as low as 2%.[9]

  • Solution C: Switch to a Copper-Free Protocol. The copper co-catalyst is the primary culprit for homocoupling.[2] Numerous copper-free Sonogashira protocols have been developed. These typically require a different combination of palladium catalyst, ligand, and a stronger base (e.g., Cs₂CO₃) but completely eliminate the Glaser coupling pathway.[10][11]

Challenges in Deprotection

Question 3: The O-demethylation of 5-ethynyl-2-methoxypyridine is giving a very low yield. How can I improve this final step?

Answer: The cleavage of the methyl ether on the pyridine ring is often the lowest-yielding step due to the stability of the aryl-O-CH₃ bond and the potential for product degradation under harsh conditions.

  • Cause A: Reagent is too Harsh/Not Selective. Strong protonic acids like HBr at high temperatures can cause charring or unwanted side reactions with the ethynyl group.

    • Solution: Use a Lewis acid known for effective ether cleavage. Boron tribromide (BBr₃) is highly effective but must be used at low temperatures (e.g., -78 °C to 0 °C) to maintain selectivity and prevent degradation. The reaction must be carefully quenched after completion.

  • Cause B: Incomplete Reaction. The reaction may stall before reaching completion.

    • Solution:

      • Monitor Carefully: Track the reaction's progress using TLC or LC-MS.

      • Optimize Conditions: If using HBr, consider microwave irradiation, which can provide controlled, rapid heating to shorten reaction times and potentially improve yields by minimizing byproduct formation.

      • Reagent Stoichiometry: Ensure at least one equivalent of the Lewis acid (like BBr₃) is used per ether group. Often, a slight excess is beneficial.

Section 3: Experimental Protocols & Data

The following is a generalized protocol. Optimization is likely required based on your specific laboratory conditions and substrate batches.

Protocol 1: Two-Step Synthesis of this compound

Step A: Sonogashira Coupling of 5-Bromo-2-methoxypyridine

  • To a dry Schlenk flask under an argon atmosphere, add 5-bromo-2-methoxypyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.03 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine (Et₃N) (2.5 equiv).

  • Stir the mixture for 10 minutes at room temperature.

  • Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50 °C. Monitor progress by TLC or GC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite, wash with THF, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography to yield 5-((trimethylsilyl)ethynyl)-2-methoxypyridine.

Step B: Deprotection Sequence

  • Dissolve the purified product from Step A in methanol. Add potassium carbonate (K₂CO₃) (2.0 equiv) and stir at room temperature for 1-2 hours to remove the TMS group. Monitor by TLC.

  • Once silyl deprotection is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in anhydrous dichloromethane (DCM) and cool to -78 °C under argon.

  • Add BBr₃ (1.5 equiv, 1M solution in DCM) dropwise.

  • Allow the reaction to slowly warm to 0 °C or room temperature while monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at low temperature, followed by water.

  • Neutralize with a saturated aqueous solution of NaHCO₃ and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by column chromatography or crystallization to obtain this compound.

Data Summary: Optimizing Sonogashira Reaction Conditions

The choice of catalyst, ligand, and base is critical for success. The following table provides a starting point for optimization.

ParameterRecommended ChoiceRationale & Considerations
Palladium Source PdCl₂(PPh₃)₂Air-stable Pd(II) precatalyst, reliable and commercially available.[4]
Pd(PPh₃)₄Active Pd(0) catalyst, highly effective but air-sensitive.[4]
Copper Co-catalyst CuIStandard and effective for activating the alkyne.[2] Required for classic Sonogashira.
Ligand PPh₃ (Triphenylphosphine)Standard, effective ligand. Often part of the precatalyst complex.
P(t-Bu)₃ (Tri-tert-butylphosphine)Bulky, electron-rich ligand that can improve yields with less reactive bromides.
Base Et₃N (Triethylamine)Common choice, acts as both base and solvent.[2]
(i-Pr)₂NH (Diisopropylamine)Can be more effective than Et₃N in some cases.[12]
Cs₂CO₃ (Cesium Carbonate)Often used in copper-free protocols.[11]
Solvent THF, DMF, TolueneMust be anhydrous and rigorously degassed.

Section 4: Frequently Asked Questions (FAQs)

Q: Is it better to start with 5-bromo- or 5-iodopyridin-2-ol? A: 5-Iodopyridin-2-ol (or its protected form) is significantly more reactive and will generally give higher yields in shorter reaction times under milder conditions.[1] However, iodoarenes are often more expensive and less stable than their bromo counterparts. If you are struggling with the bromide, switching to the iodide is a very effective troubleshooting step.

Q: Why is it necessary to protect the alkyne with a TMS group? A: The primary reason is to prevent the unwanted Glaser homocoupling side reaction.[6] Using a protected alkyne like TMSA ensures that only the cross-coupling reaction occurs. The TMS group is easily removed under mild basic or fluoride-mediated conditions, often in the same pot or during workup.[10]

Q: Can I perform the coupling directly on 5-bromopyridin-2-ol without protecting the hydroxyl group? A: It is highly discouraged. The acidic proton of the hydroxyl group (or its pyridone tautomer) will react with the organometallic intermediates in the catalytic cycle, quenching the reaction and leading to very low or no yield. Protecting it, typically as a methyl ether, is a critical step for success.

Q: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize under UV light. The disappearance of the starting aryl halide and the appearance of a new, typically less polar, product spot indicates progress. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Narayana, C., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1849. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Shaikh, A. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(1), 1-25. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Alonso, D. A., & Nájera, C. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Blakemore, D. C., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 104-133). Royal Society of Chemistry. [Link]
  • Zapf, A., et al. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-6. [Link]
  • Valente, C. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Bruno, N. C., et al. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 17(13), 3198–3201. [Link]
  • ResearchGate. (2019). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Angewandte Chemie International Edition, 56(43), 13273-13277. [Link]
  • ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems? [Link]
  • Li, Y., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS medicinal chemistry letters, 13(10), 1632–1638. [Link]
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]
  • ResearchGate. (2018). Conditions optimization for the double Sonogashira coupling. [Link]
  • ResearchGate. (2018). Deprotection of synthesized oligosaccharides. a) HF/pyridine (70 %), THF, 0 °C to rt. [Link]
  • Chen, P., et al. (2005). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine. Journal of medicinal chemistry, 48(4), 1336–1344. [Link]
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

Sources

Technical Support Center: Troubleshooting Failed 5-Ethynylpyridin-2-ol Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 5-Ethynylpyridin-2-ol. Given the unique chemical nature of this pyridinyl alkyne, specific challenges can arise. This center provides a structured, question-and-answer-based approach to diagnose and resolve common experimental failures.

Frequently Asked Questions (FAQs)

My click reaction with this compound is not working, or the yield is very low. What are the most likely causes?

Low or no yield in a click reaction with this compound can typically be traced back to a few key factors. The most common culprits are issues with the copper catalyst, suboptimal reaction conditions, or problems with the integrity of your starting materials. The pyridine nitrogen in your alkyne can chelate the copper catalyst, effectively removing it from the catalytic cycle.

Troubleshooting Steps:

  • Catalyst System Check: Ensure your copper source and reducing agent are fresh. For in situ generation of Cu(I) from Cu(II) salts (like CuSO₄), sodium ascorbate is a common reducing agent.[1][2][3] Use a freshly prepared solution of sodium ascorbate, as it can degrade over time.

  • Ligand Addition: The use of a copper-stabilizing ligand is highly recommended, especially with a chelating alkyne like this compound.[1][3][4] Ligands such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) can protect the Cu(I) catalyst from oxidation and sequestration.[1][3]

  • Oxygen Removal: The active Cu(I) catalyst is susceptible to oxidation by dissolved oxygen.[3] Degassing your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes before adding the catalyst is a critical step.[1]

  • Reagent Purity: Verify the purity of your this compound and your azide coupling partner. Impurities can interfere with the reaction.

I suspect the pyridine nitrogen is interfering with the catalyst. How can I mitigate this?

This is a very common issue with pyridinyl alkynes. The lone pair of electrons on the pyridine nitrogen can form a stable complex with the copper catalyst, rendering it inactive for the cycloaddition.

Solutions:

  • Increase Ligand Concentration: A higher concentration of a strongly chelating ligand like TBTA or THPTA can outcompete the pyridine for coordination to the copper center. A 5:1 ligand-to-copper ratio is often a good starting point for challenging substrates.[5]

  • Increase Catalyst Loading: While click chemistry is known for low catalyst loading, challenging substrates may require an increase from the typical 1-5 mol% to higher concentrations.[1]

  • Consider a Different Copper Source: In some cases, using a Cu(I) salt directly, such as CuI or CuBr, under an inert atmosphere can be more effective than in situ reduction of Cu(II).[1]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Catalyst-Related Failures

Q1: My reaction starts but then stalls. What's happening to my catalyst?

This often points to catalyst deactivation during the reaction. The primary causes are oxidation of Cu(I) to the inactive Cu(II) state or sequestration of the catalyst by your starting material or product.

A1: Step-by-Step Protocol to Enhance Catalyst Stability and Activity:

  • Rigorous Degassing: Ensure your solvent is thoroughly deoxygenated. For longer reactions, maintaining a positive pressure of an inert gas can be beneficial.

  • Use of a Stabilizing Ligand: Ligands are crucial for protecting the Cu(I) catalyst.[3] THPTA is particularly effective in aqueous media, while TBTA is a good choice for organic solvents.[1]

  • Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate. An excess of the reducing agent can help maintain the copper in its active Cu(I) state throughout the reaction.[2]

  • Sequential Reagent Addition: A best practice is to pre-mix the copper sulfate and the ligand before adding them to the reaction mixture. Add the sodium ascorbate last to initiate the reaction.[6]

Q2: I see a precipitate forming in my reaction. What is it and how do I prevent it?

Precipitation can be due to the formation of insoluble copper salts or the crashing out of one of your reagents.

A2: Solvent and Ligand Optimization:

  • Solvent Choice: this compound is a relatively polar molecule. Polar aprotic solvents like DMF or DMSO are often good choices to ensure all reactants remain in solution.[1] A co-solvent system, such as a mixture of t-BuOH and water, can also be effective.[1]

  • Ligand Solubility: Ensure your chosen ligand is soluble in your solvent system. THPTA is water-soluble, while TBTA has better solubility in organic solvents.[3]

Guide 2: Optimizing Reaction Conditions for this compound

Q1: My reaction is very slow at room temperature. Can I heat it?

Yes, gentle heating can often increase the reaction rate for sluggish click reactions.

A1: Temperature and Concentration Adjustments:

  • Temperature: If your reaction is slow, consider heating it to 40-60 °C.[1] Monitor the reaction closely for any signs of decomposition of your starting materials or product.

  • Concentration: Click reactions generally perform well at concentrations in the range of 1-10 mM.[6] If your reaction is slow, increasing the concentration of your reactants may improve the rate.

Q2: I'm seeing multiple spots on my TLC, indicating side products. What are they and how can I avoid them?

Side product formation can be due to several factors, including the oxidative homocoupling of your alkyne.

A2: Minimizing Side Reactions:

  • Alkyne Homocoupling: This is a common side reaction in CuAAC, especially in the presence of oxygen.[7][8] Rigorous degassing and the use of a sufficient amount of reducing agent and a stabilizing ligand are the best ways to prevent this.

  • Starting Material Degradation: Assess the stability of your this compound and azide under the reaction conditions. If you suspect degradation, consider running the reaction at a lower temperature or for a shorter duration.

ParameterRecommended Starting PointOptimization Strategy
Copper Source CuSO₄·5H₂O (0.01-0.05 eq)Try a Cu(I) salt like CuI or CuBr (0.01-0.05 eq) under inert atmosphere.[1]
Reducing Agent Sodium Ascorbate (0.2-0.5 eq)Use a freshly prepared aqueous solution.
Ligand THPTA or TBTA (0.01-0.05 eq)Increase ligand to copper ratio (e.g., 5:1) to mitigate pyridine chelation.[5]
Solvent DMF, DMSO, or t-BuOH/H₂O (1:1)Choose a solvent system that fully dissolves all reactants.[1]
Temperature Room TemperatureGently heat to 40-60 °C if the reaction is slow.[1]
Atmosphere Inert (Argon or Nitrogen)Degas solvent and reaction mixture thoroughly.[1]

Table 1: Recommended Reaction Conditions and Optimization Strategies for CuAAC with this compound.

Experimental Protocols

Protocol 1: Standard CuAAC with In Situ Cu(I) Generation

This protocol is a good starting point for the click reaction of this compound.

  • Preparation: In a reaction vial, dissolve this compound (1.0 eq) and your azide partner (1.0-1.2 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O, or DMF).[1]

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.[1]

  • Catalyst Addition: To the degassed solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).[1] A ligand such as THPTA (0.01-0.05 eq) can be pre-mixed with the CuSO₄ solution.[1][6]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.[1]

Protocol 2: Alternative Approach Using a Cu(I) Salt

This protocol is recommended if you suspect issues with the in situ reduction of Cu(II).

  • Preparation: In a reaction vial under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve this compound (1.0 eq), your azide partner (1.0-1.2 eq), and a ligand (e.g., TBTA, 0.01-0.05 eq) in an anhydrous, degassed solvent (e.g., DMF or THF).[1]

  • Catalyst Addition: Add a Cu(I) salt such as CuI or CuBr (0.01-0.05 eq) to the reaction mixture.[1]

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Alternative Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

If you continue to face challenges with the copper-catalyzed reaction, particularly in sensitive biological systems where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[9][] SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a catalyst.[11][12][13][14][15]

Is SPAAC a viable option for this compound?

SPAAC is not directly applicable to this compound as it is a terminal alkyne and lacks the ring strain required for the catalyst-free reaction. To utilize SPAAC, you would need to modify your synthetic strategy to incorporate a strained alkyne into one of your molecules and an azide into the other.

Visual Guides

A troubleshooting workflow for failed this compound click reactions.

Pyridine_Chelation cluster_catalytic_cycle Desired CuAAC Cycle cluster_chelation_trap Chelation Trap Cu_I Cu(I) Cu_Acetylide Cu(I)-C≡C-R Cu_I->Cu_Acetylide + Alkyne Inactive_Complex Py-Cu(I) Complex (Inactive) Cu_I->Inactive_Complex + Pyridine Alkyne Alkyne R-C≡CH Metallacycle Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N3 Triazole_Product Triazole-Cu(I) Metallacycle->Triazole_Product Triazole_Product->Cu_I + H+ Pyridine_Alkyne This compound Pyridine_Alkyne->Inactive_Complex Ligand TBTA / THPTA (Stabilizing Ligand) Ligand->Cu_I Protects & Stabilizes

The inhibitory effect of pyridine chelation on the CuAAC catalytic cycle.

References

  • Current Protocols in Chemical Biology. (2011).
  • BenchChem. (2025). Technical Support Center: Enhancing the Efficiency of 5-Ethynyl-2-nitropyridine Click Reactions.
  • National Institutes of Health (NIH). (n.d.).
  • PubMed. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC)
  • Various Authors. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition.
  • National Institutes of Health (NIH). (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
  • ResearchGate. (2025). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond.
  • ACS Publications. (2021).
  • MedChemExpress. (n.d.). strain-promoted azide-alkyne cycloadditions (SPAAC).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Wikipedia. (n.d.). Click chemistry.
  • ACS Publications. (n.d.). Chelation-Assisted, Copper(II)
  • ResearchGate. (2023). Copper(II) Complexes Supported by Bis(imino)pyridine Ligands: Synthesis and Catalysis on Azide‐Alkyne Click Reactions.
  • National Institutes of Health (NIH). (2025).
  • BOC Sciences. (n.d.). Common Click Chemistry Reactions.
  • PubMed. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in Click Chemistry.
  • ACS Publications. (2022).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents.
  • BenchChem. (2025). Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry.
  • National Institutes of Health (NIH). (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (n.d.). CuAAC: The Quintessential Click Reaction.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • MDPI. (n.d.). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures.
  • PubMed. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry.
  • TCI AMERICA. (n.d.). Topics (Click Chemistry).
  • Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview.
  • Lumiprobe. (n.d.).
  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction.
  • National Institutes of Health (NIH). (2025). Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Ethynylpyridin-2-ol Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing labeling reactions with 5-Ethynylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to achieve efficient and reliable conjugation of this compound to your molecules of interest.

Introduction to this compound Labeling

This compound is a versatile chemical probe that contains a terminal alkyne group, making it suitable for bioorthogonal labeling reactions. The most common and robust method for labeling with this molecule is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction forms a stable triazole linkage between the ethynyl group of this compound and an azide-functionalized molecule.

A key chemical feature of this compound is its existence in tautomeric equilibrium with its 2-pyridone form. This equilibrium can be influenced by the solvent and pH of the reaction medium. While this tautomerism is a fundamental property of the molecule, the CuAAC reaction proceeds effectively with the alkyne functionality.

This guide will focus primarily on optimizing the CuAAC reaction for this compound, with a brief discussion of the copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for a CuAAC reaction with this compound?

A1: A general starting point for a small-scale analytical reaction is provided below. This protocol should be optimized for your specific substrates and desired outcome.

Detailed Experimental Protocol: General CuAAC Labeling with this compound

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent (e.g., DMSO, water, or a mixture)

  • Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of your azide-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of Copper(II) sulfate in water.

    • Prepare a fresh 1 M stock solution of Sodium Ascorbate in water.

    • Prepare a 100 mM stock solution of THPTA ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Your azide-functionalized molecule (e.g., to a final concentration of 100 µM).

      • This compound (1.2 to 2 equivalents relative to the azide).

      • Reaction buffer to bring the mixture to the desired final volume.

      • THPTA ligand (5 equivalents relative to copper).

      • Copper(II) sulfate (to a final concentration of 1 mM).

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Add Sodium Ascorbate (10 equivalents relative to copper) to initiate the reaction.

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Analysis and Purification:

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

    • Purify the final conjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC or size-exclusion chromatography).

Q2: My reaction yield is low. What are the common causes and how can I troubleshoot this?

A2: Low yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Refer to the troubleshooting guide below for a step-by-step approach.

Q3: I am observing side products in my reaction. What are they and how can I minimize them?

A3: A common side reaction in CuAAC is the oxidative homodimerization of the alkyne (Glaser coupling). This can be minimized by ensuring the reaction is deoxygenated and by using an adequate concentration of the reducing agent, sodium ascorbate. The pyridine nitrogen in this compound could potentially chelate the copper catalyst, which might be mitigated by the use of a suitable ligand.

Q4: What is the best solvent for my reaction?

A4: The choice of solvent is critical and depends on the solubility of your substrates. This compound has moderate solubility in polar aprotic solvents like DMSO and DMF. For biological macromolecules, aqueous buffers are preferred. A co-solvent system, such as a mixture of buffer and DMSO, can be effective for improving the solubility of all reactants.

Q5: Can the pyridine nitrogen on this compound inhibit the copper catalyst?

A5: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate with the copper(I) catalyst, potentially leading to inhibition. The use of a copper-chelating ligand like THPTA is highly recommended to stabilize the catalytically active copper species and minimize this inhibitory effect.

Q6: How does the tautomerism of this compound affect the labeling reaction?

A6: this compound exists in equilibrium with its 2-pyridone tautomer. In most solvents, the pyridone form is favored. However, the terminal alkyne remains accessible for the CuAAC reaction in both tautomeric forms. The reaction conditions, particularly the solvent and pH, will influence the tautomeric equilibrium, but the click reaction is generally robust enough to proceed efficiently.

Q7: Is a copper-free click chemistry approach possible with this compound?

A7: Yes, for applications where copper is cytotoxic, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a viable alternative. This would require reacting this compound with a strained cyclooctyne-functionalized molecule. SPAAC reactions do not require a catalyst but are generally slower than CuAAC reactions.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the labeling of this compound.

Issue 1: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Inactive Catalyst The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.Degas all solutions (buffer, solvent, and reactant solutions) by bubbling with an inert gas like nitrogen or argon for 15-20 minutes prior to the reaction. Always use a freshly prepared solution of sodium ascorbate.
Catalyst Inhibition The pyridine nitrogen of this compound or other functional groups in your molecule (e.g., thiols, histidines) may be coordinating to the copper catalyst, rendering it inactive.Increase the concentration of the stabilizing ligand (e.g., THPTA) to a 5:1 or even 10:1 ligand-to-copper ratio. Consider using a ligand with stronger copper affinity if inhibition persists.
Poor Reagent Quality Impurities in the this compound, azide, or other reagents can interfere with the reaction.Use high-purity reagents. Purify starting materials if necessary. Confirm the integrity of your azide reagent, as azides can degrade over time.
Sub-optimal pH The CuAAC reaction rate can be pH-dependent. While generally robust between pH 4 and 12, the optimal range for biomolecule labeling is typically between pH 7.0 and 7.5.[2]Optimize the pH of your reaction buffer. For sensitive biomolecules, maintain the pH within their stability range.
Inadequate Reagent Concentrations Low concentrations of reactants can lead to a slow reaction rate.Increase the concentration of the limiting reagent. A slight excess (1.2-2 fold) of this compound is often beneficial.
Solubility Issues One or more reactants may not be fully dissolved in the reaction mixture, limiting their availability for reaction.Try a different solvent or a co-solvent system (e.g., water/DMSO, water/t-butanol). Ensure all components are fully dissolved before initiating the reaction.
Issue 2: Presence of Significant Side Products
Potential Cause Explanation Recommended Solution
Alkyne Homodimerization Oxidative coupling of this compound can occur, especially if the concentration of the active Cu(I) catalyst is low due to oxidation.Ensure thorough deoxygenation of the reaction mixture. Increase the concentration of sodium ascorbate to maintain a reducing environment.
Degradation of Reactants Your azide-functionalized molecule or this compound may be unstable under the reaction conditions.Monitor the stability of your starting materials under the reaction conditions (without all components present). If degradation is observed, consider shorter reaction times, lower temperatures, or a copper-free SPAAC approach.

Visualizing the Workflow

CuAAC Troubleshooting Workflow

CuAAC_Troubleshooting start Low or No Product check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_catalyst 2. Assess Catalyst Activity check_reagents->check_catalyst Reagents OK sub_reagents Use fresh, high-purity This compound and azide. check_reagents->sub_reagents optimize_conditions 3. Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst System OK sub_catalyst Use fresh sodium ascorbate. Degas solutions. Increase ligand:copper ratio. check_catalyst->sub_catalyst check_solubility 4. Evaluate Reactant Solubility optimize_conditions->check_solubility Conditions Optimized sub_conditions Screen pH (7.0-8.0). Vary temperature (RT to 40°C). Adjust reactant stoichiometry. optimize_conditions->sub_conditions success Successful Reaction check_solubility->success Solubility OK sub_solubility Try co-solvents (e.g., DMSO/water). Ensure complete dissolution. check_solubility->sub_solubility

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.

Quantitative Data Summary

The following tables provide recommended starting concentrations and ratios for key components in your CuAAC reaction. These should be considered as starting points for your specific optimization.

Table 1: Recommended Reagent Concentrations

ReagentTypical Final ConcentrationNotes
Limiting Reagent (Azide or Alkyne)10 µM - 1 mMFor biomolecule labeling, concentrations are often in the lower µM range.
This compound1.2 - 2 equivalents (relative to limiting reagent)A slight excess can help drive the reaction to completion.
Copper(II) Sulfate50 µM - 2 mMHigher concentrations may be needed for challenging substrates.
Sodium Ascorbate5 - 10 equivalents (relative to copper)A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I).
Ligand (e.g., THPTA)5 - 10 equivalents (relative to copper)Higher ratios can prevent catalyst inhibition by the pyridine moiety.

Table 2: Common Solvents for CuAAC

Solvent SystemUse CaseConsiderations
Water/Aqueous Buffer (pH 7.0-7.5)Labeling of water-soluble biomolecules (proteins, nucleic acids).Ensure all reactants are soluble. Avoid Tris buffers which can chelate copper.[3]
DMSOLabeling of small molecules with poor aqueous solubility.Can be used as a co-solvent with water.
DMFAlternative to DMSO for small molecule labeling.Ensure it is anhydrous and pure.
t-Butanol/Water (1:1)A common co-solvent system for a wide range of substrates.Provides a good balance of polarity.

Advanced Topic: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological systems where the cytotoxicity of copper is a concern, SPAAC offers a powerful copper-free alternative. In this reaction, the terminal alkyne of this compound reacts with a strained cyclooctyne (e.g., DBCO, BCN) that is conjugated to the molecule of interest.

SPAAC Workflow Diagram

SPAAC_Workflow start Prepare Reactants mix Mix this compound and Strained Cyclooctyne-Molecule start->mix incubate Incubate at RT or 37°C (1-24 hours) mix->incubate purify Purify Conjugate incubate->purify end Characterize Product purify->end

Caption: A simplified workflow for a SPAAC reaction.

While SPAAC avoids the use of a copper catalyst, the reactions are typically slower than CuAAC. The choice between CuAAC and SPAAC will depend on the specific requirements of your experiment, particularly the tolerance of your system to copper.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][2][4]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for assembling molecules in living systems. Chemical Society Reviews, 39(4), 1272-1279. [Link]

Sources

side reactions of 5-Ethynylpyridin-2-ol in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethynylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide insights into potential side reactions and troubleshooting strategies when working with this compound in biological systems. Given the limited direct literature on this compound, this document extrapolates from established principles of pyridine metabolism, ethynyl group reactivity, and general pharmacology to anticipate and address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound in a biological system?

A1: Based on its structure, this compound is likely metabolized through several pathways, primarily involving cytochrome P450 (CYP) enzymes. The pyridine ring is susceptible to oxidation, potentially forming N-oxides.[1] The hydroxyl group can undergo glucuronidation or sulfation, common phase II conjugation reactions that increase water solubility and facilitate excretion. The ethynyl group may also be subject to oxidation. It is important to consider that pyridine itself can influence the expression of CYP isozymes, such as CYP1A and CYP2E1, which could alter its own metabolism or that of co-administered drugs.[2]

Q2: Can this compound inhibit cytochrome P450 enzymes?

A2: Yes, this is a significant possibility. Pyridine-containing compounds are known to interact with the heme iron of cytochrome P450 enzymes, potentially leading to inhibition.[3][4] The nitrogen atom in the pyridine ring can coordinate with the heme iron, disrupting the enzyme's catalytic cycle.[1] This inhibition could be reversible or irreversible. Researchers should be cautious about potential drug-drug interactions if this compound is used in combination with other therapeutic agents that are metabolized by CYPs.

Q3: What are the potential off-target effects of this compound?

A3: Off-target effects can arise from several mechanisms. The pyridine moiety could interact with a range of biological targets beyond its intended one. Furthermore, the reactive ethynyl group could potentially form covalent bonds with nucleophilic residues on proteins, leading to non-specific binding and potential toxicity.[5] It is crucial to perform comprehensive off-target screening to identify any unintended interactions.

Q4: How can I detect potential metabolites of this compound in my experiments?

A4: To identify metabolites, you can use techniques like liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS).[6][7] By incubating this compound with liver microsomes or hepatocytes, you can generate metabolites in vitro.[8] Comparing the mass spectra of the parent compound with the new peaks appearing after incubation will help in identifying potential metabolic products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent experimental results or loss of compound activity over time.
  • Potential Cause: Metabolic instability of this compound. The compound may be rapidly metabolized by enzymes in your cell culture or in vivo model, leading to a decrease in the effective concentration.

  • Troubleshooting Steps:

    • Assess Metabolic Stability: Perform an in vitro metabolic stability assay using liver microsomes or S9 fractions. This will give you an indication of the compound's half-life.

    • Inhibit P450 Enzymes: If rapid metabolism is suspected, you can co-administer a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) in your in vitro assays to see if the stability of this compound increases. Note that this is for diagnostic purposes and may affect the overall biological system.

    • Dose-Response and Time-Course Studies: Conduct detailed dose-response and time-course experiments to understand the relationship between concentration, duration of exposure, and the observed effect.

Issue 2: Unexpected cellular toxicity or cell death.
  • Potential Cause 1: Formation of reactive metabolites. Metabolism of the ethynyl group or the pyridine ring could lead to the formation of reactive intermediates that can cause cellular damage.

  • Potential Cause 2: Off-target effects leading to cytotoxicity.[9][10][11][12][13]

  • Troubleshooting Steps:

    • Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH release) across a range of concentrations to determine the cytotoxic potential of this compound.

    • Reactive Metabolite Trapping: Use trapping agents like glutathione (GSH) in your in vitro metabolic assays. The formation of GSH adducts, detectable by mass spectrometry, can indicate the presence of reactive electrophilic metabolites.

    • Off-Target Profiling: If available, screen this compound against a panel of common off-target proteins to identify potential unintended interactions that could lead to toxicity.

Issue 3: Discrepancies between in vitro and in vivo efficacy.
  • Potential Cause: Poor pharmacokinetic properties, such as low oral bioavailability due to extensive first-pass metabolism or poor absorption.

  • Troubleshooting Steps:

    • Pharmacokinetic Studies: If you are progressing to in vivo models, conduct preliminary pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

    • Formulation Optimization: The formulation of the compound for in vivo administration can significantly impact its bioavailability. Experiment with different delivery vehicles.

    • Consider Alternative Routes of Administration: If oral bioavailability is low, consider other routes of administration, such as intravenous or intraperitoneal injection, for initial in vivo efficacy studies.

Visualizing Potential Metabolic Pathways

The following diagram illustrates the predicted metabolic fate of this compound based on the metabolism of related pyridine compounds.

Metabolic Pathways of this compound This compound This compound Phase I Metabolism (CYP450) Phase I Metabolism (CYP450) This compound->Phase I Metabolism (CYP450) Phase II Metabolism (Conjugation) Phase II Metabolism (Conjugation) This compound->Phase II Metabolism (Conjugation) N-Oxide Metabolite N-Oxide Metabolite Phase I Metabolism (CYP450)->N-Oxide Metabolite Hydroxylated Metabolites Hydroxylated Metabolites Phase I Metabolism (CYP450)->Hydroxylated Metabolites Excretion Excretion N-Oxide Metabolite->Excretion Hydroxylated Metabolites->Phase II Metabolism (Conjugation) Glucuronide Conjugate Glucuronide Conjugate Phase II Metabolism (Conjugation)->Glucuronide Conjugate Sulfate Conjugate Sulfate Conjugate Phase II Metabolism (Conjugation)->Sulfate Conjugate Glucuronide Conjugate->Excretion Sulfate Conjugate->Excretion

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
  • Prepare Reagents:

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • This compound stock solution (in DMSO or other suitable solvent)

    • Positive control compound with known metabolic instability (e.g., verapamil)

    • Acetonitrile with an internal standard for quenching and protein precipitation.

  • Incubation:

    • Pre-warm HLM and NADPH regenerating system in phosphate buffer at 37°C.

    • Add this compound to the mixture to a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately add the aliquot to cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

    • Vortex and centrifuge the samples.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression will give the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Summary of Potential Off-Target Interactions

The following table provides a hypothetical summary of potential off-target interactions based on the structural motifs of this compound. This is for illustrative purposes and should be confirmed by experimental data.

Target ClassPotential InteractionRationale
Cytochrome P450sInhibitionPyridine nitrogen coordinating with heme iron.[1][3][4]
KinasesNon-specific inhibitionThe pyridine ring is a common scaffold in kinase inhibitors.
GPCRsAntagonism/AgonismAromatic heterocycles can bind to various GPCRs.
Ion ChannelsBlockadeSmall molecule inhibitors can physically block ion channel pores.

References

  • J. Pharm Sci. 1977 Jul;66(7):1046-7.
  • Interaction of ligands with cytochrome P-450.
  • Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hep
  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. OSTI.GOV.
  • Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed.
  • 5-Ethynylpyridin-2-amine | C7H6N2 | CID 21954827. PubChem.
  • Chronic toxicity studies of 5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione, a potential chemopreventive agent. PubMed.
  • In vitro metabolism of 2-(5-ethylpyridin-2-yl)benzimidazole. PubMed.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.
  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC - PubMed Central.
  • Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9.
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
  • Investigations into specificity of azepinomycin for inhibition of guanase: Discrimination between the natural heterocyclic inhibitor and its synthetic nucleoside analogues. NIH.
  • RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7.
  • Quinoline-based compounds can inhibit diverse enzymes th
  • E2 enzyme inhibition by stabilization of a low-affinity interface with ubiquitin. PubMed - NIH.
  • Partial Reversible Inhibition of Enzymes and Its Metabolic and Pharmaco-Toxicological Implic
  • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing.
  • Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry (RSC Publishing).
  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.
  • Showing metabocard for 2-Ethyl-5-methylpyridine (HMDB0040041).
  • The Journal of Organic Chemistry Ahead of Print.
  • Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. PubMed.
  • Urine Metabolites as Biomarkers and Metabolism Mechanism Studies of Alcohol-Associ

Sources

Technical Support Center: Purification of 5-Ethynylpyridin-2-ol Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Ethynylpyridin-2-ol conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this versatile class of molecules. Our focus is on providing scientifically sound, field-proven insights to help you navigate the complexities of your purification workflows.

A Word from the Scientist: Understanding the Molecule

This compound and its conjugates are unique molecules that present specific purification challenges. The presence of the basic pyridine nitrogen, the acidic hydroxyl group (which exists in tautomeric equilibrium with its pyridone form), and the reactive ethynyl group necessitates a multi-faceted purification strategy.[1][2] This guide will equip you with the knowledge to tackle these challenges head-on.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound conjugates in a question-and-answer format.

Issue 1: Chromatographic Peak Tailing

Q: Why are the chromatographic peaks for my this compound conjugate showing significant tailing?

A: Peak tailing is a frequent issue when purifying pyridine derivatives. It's primarily caused by strong interactions between the basic nitrogen atom in the pyridine ring and acidic silanol groups on the surface of silica-based stationary phases.[1] This interaction leads to a non-ideal elution profile, characterized by a "tailing" peak.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase can neutralize the acidic silanol groups, leading to more symmetrical peaks.

    • pH Adjustment: For reverse-phase chromatography, adjusting the mobile phase pH can significantly impact peak shape. Since most pyridine derivatives have a pKa between 5 and 6, maintaining a pH outside this range can help achieve symmetrical peaks.[1] At a pH > 8, the pyridine is neutral, which can improve peak shape; however, this requires a pH-stable column as traditional silica will dissolve.[1]

  • Stationary Phase Selection:

    • End-Capped Columns: Opt for end-capped silica columns where the residual silanol groups are chemically deactivated.

    • Polymer-Based Columns: Consider using polymer-based columns, which are more resistant to basic compounds and offer a different selectivity.

    • Alumina: For normal-phase chromatography, basic alumina can be a good alternative to silica gel for purifying basic compounds.

Issue 2: Low Recovery of the Purified Conjugate

Q: I'm experiencing low recovery of my this compound conjugate after purification. What are the likely causes?

A: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase, degradation of the compound during purification, or co-elution with impurities.

Troubleshooting Steps:

  • Assess Compound Stability:

    • 2D-TLC Analysis: Before scaling up your purification, perform a two-dimensional thin-layer chromatography (2D-TLC) analysis.[1] Spot your sample on a TLC plate, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same solvent system.[1] If new spots appear, it indicates that your compound may be degrading on the silica.

    • Minimize Degradation: If degradation is observed, consider switching to a less acidic or more inert stationary phase.[1]

  • Optimize Evaporation: When concentrating your purified fractions, use a lower temperature and a gentle stream of nitrogen to prevent thermal degradation.[1]

  • Check for Irreversible Binding: If you suspect your compound is irreversibly binding to the column, try a stronger elution solvent or a different stationary phase.

Issue 3: Difficulty in Separating the Conjugate from Starting Materials or Byproducts

Q: I'm struggling to achieve good separation between my desired conjugate and other components in the reaction mixture. What can I do?

A: Poor resolution is a common chromatographic challenge that can often be overcome by systematically optimizing your separation method.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the polarity of your mobile phase to achieve a retention factor (k') between 2 and 10 for your target compound.[1]

    • Solvent Selectivity: If adjusting solvent strength is insufficient, try a different solvent system. For example, in normal-phase chromatography, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity.

  • Change the Stationary Phase: If you are using a C18 column in reverse-phase chromatography, switching to a phenyl-hexyl or a cyano-propyl column can provide different interaction mechanisms and improve separation.[1]

  • Decrease Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm) can significantly increase efficiency, but this requires an HPLC/UHPLC system capable of handling higher backpressures.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a new this compound conjugate?

A1: Start with a thorough analysis of your crude reaction mixture using TLC and LC-MS. This will give you an idea of the number of components, their relative polarities, and their mass-to-charge ratios. Based on this information, you can select an appropriate initial purification strategy, such as normal-phase or reverse-phase chromatography.

Q2: How does the tautomerism of the 2-hydroxypyridine moiety affect purification?

A2: The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. These tautomers can have different polarities and may interconvert during chromatography, leading to broad or multiple peaks.[2] It is often advantageous to "lock" the molecule in one form by derivatizing the hydroxyl/amide group before purification if this is compatible with your overall synthetic scheme.[2]

Q3: Can I use ion-exchange chromatography for my this compound conjugate?

A3: Yes, ion-exchange chromatography (IEX) can be a powerful technique, especially if your conjugate carries a net charge.[3] The basic pyridine nitrogen can be protonated at acidic pH, allowing for cation-exchange chromatography. Conversely, if your conjugate contains an acidic functional group, anion-exchange chromatography at a suitable pH could be employed.[4]

Q4: Are there any special considerations for the ethynyl group during purification?

A4: The terminal alkyne can be sensitive to certain conditions. For instance, it can form complexes with some metals, so be mindful of any potential metal contaminants in your solvents or on your stationary phase.[5] Additionally, under certain conditions, terminal alkynes can undergo dimerization or other side reactions. It is generally advisable to use mild purification conditions.

Experimental Protocols

Protocol 1: General Normal-Phase Flash Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude conjugate in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried sample-adsorbed silica to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your purified conjugate.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[6]

Protocol 2: General Reverse-Phase HPLC
  • Column Selection: Choose a suitable C18 reverse-phase column.

  • Mobile Phase Preparation: Prepare your mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).[2][7]

  • System Equilibration: Equilibrate the column with your initial mobile phase composition.

  • Sample Preparation: Dissolve your sample in a suitable solvent, preferably the initial mobile phase, and filter it through a 0.22 µm syringe filter.

  • Injection and Gradient Elution: Inject your sample and run a gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.

  • Fraction Collection and Analysis: Collect fractions based on the UV chromatogram and analyze them by LC-MS to confirm the presence and purity of your conjugate.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure, followed by lyophilization to remove the water.

Data Presentation

Table 1: Recommended Starting Gradients for Reverse-Phase HPLC

Analyte PolarityStarting %B (Acetonitrile)Gradient Duration (min)
Highly Polar5%20-30
Moderately Polar10-20%15-25
Non-polar30-40%10-20

Visualizations

Purification_Workflow cluster_0 Initial Analysis cluster_1 Method Selection cluster_2 Purification & Analysis Crude Product Crude Product TLC_Analysis TLC Analysis Crude Product->TLC_Analysis LCMS_Analysis LC-MS Analysis Crude Product->LCMS_Analysis Method_Decision Choose Purification Method LCMS_Analysis->Method_Decision Normal_Phase Normal-Phase Chromatography Method_Decision->Normal_Phase Non-polar to Moderately Polar Reverse_Phase Reverse-Phase Chromatography Method_Decision->Reverse_Phase Polar Ion_Exchange Ion-Exchange Chromatography Method_Decision->Ion_Exchange Charged Purification Execute Purification Normal_Phase->Purification Reverse_Phase->Purification Ion_Exchange->Purification Fraction_Analysis Analyze Fractions (TLC/LC-MS) Purification->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Conjugate Solvent_Removal->Pure_Product Troubleshooting_Peak_Tailing Start Peak Tailing Observed Step1 Mobile Phase Modification Add Basic Modifier (e.g., TEA) Adjust pH Start->Step1 Step2 Stationary Phase Change Use End-Capped Column Try Polymer-Based Column Use Alumina (Normal Phase) Step1->Step2 If tailing persists Result Symmetrical Peak Step1->Result Problem Solved Step2->Result Problem Solved

Caption: Troubleshooting peak tailing in chromatography.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • Overcoming challenges in the purification of pyridine compounds - Benchchem.
  • Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem.
  • What is best method to remove pyridine from a reaction mixture? - ResearchGate.
  • Separation of Butyl pyridine-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies.
  • Method for concentration and purification of alkyne-containing molecules - Google Patents.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.
  • Synthesis of Bipyridine Ether-Type Bifunctional Precursors - MDPI.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • Aqueous normal-phase chromatography - Wikipedia.
  • Introduction to Ion Exchange Chromatography - Bio-Rad.

Sources

overcoming low labeling efficiency with 5-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Ethynylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting advice for overcoming common challenges, particularly low labeling efficiency, encountered during bioconjugation and metabolic labeling experiments. As Senior Application Scientists, we have compiled this information based on established protocols and field-proven insights to ensure the success of your experiments.

Core Concept: The Power and Pitfalls of CuAAC Labeling

This compound is a terminal alkyne probe used for covalently linking to azide-modified molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1] This reaction is a cornerstone of "click chemistry" due to its high efficiency, specificity, and biocompatibility under the right conditions.[1][2] The reaction forms a stable triazole linkage, connecting the probe to your target molecule for subsequent detection or analysis.[3]

However, the success of this reaction, especially in complex biological systems, is highly dependent on a delicate interplay of reagents. The catalyst is not simply copper sulfate, but a Cu(I) ion that must be generated in situ from a Cu(II) source (like CuSO₄) using a reducing agent (typically sodium ascorbate) and, critically, protected by a chelating ligand.[4][5][6] Failure to maintain this catalytic system is the most common reason for low labeling efficiency.

Experimental Workflow: CuAAC Labeling

CuAAC_Workflow cluster_prep Phase 1: Preparation & Labeling cluster_reaction Phase 2: Click Reaction & Detection A Prepare Reagents: - this compound Stock - Azide Reporter Stock - Click Reaction Cocktails B Incubate Sample (Cells/Lysate) with this compound A->B C Wash to Remove Unbound Probe B->C D Perform CuAAC Reaction: Add Click Cocktail (CuSO4, Ligand, Azide, Ascorbate) C->D E Wash to Remove Unbound Reporter & Catalysts D->E F Detection & Analysis (e.g., Fluorescence Microscopy, In-gel Fluorescence, MS) E->F

Caption: General workflow for labeling with this compound.

Troubleshooting Guide: Low Labeling Efficiency

This section addresses the most common issue—low or no signal—in a question-and-answer format.

Question 1: I'm seeing very weak or no signal after the click reaction. What went wrong?

This is a multifaceted problem. Let's break it down with a logical troubleshooting workflow.

Troubleshooting_Flowchart Start Start: Low or No Signal Control Did the 'No Alkyne Probe' control also show signal? Start->Control Yes_Control High Background Issue. See Q2. Control->Yes_Control Yes No_Control True Low Signal Issue. Proceed. Control->No_Control No Catalyst Is the CuAAC Catalyst System Optimized? No_Control->Catalyst Catalyst_No 1. Use a Cu(I) Ligand (e.g., THPTA). 2. Use fresh Sodium Ascorbate. 3. Add Ascorbate LAST. 4. Check Reagent Concentrations. Catalyst->Catalyst_No No Catalyst_Yes Proceed. Catalyst->Catalyst_Yes Yes Probe Was the Probe Incorporated Efficiently? Catalyst_Yes->Probe Probe_No 1. Check Probe Solubility (use DMSO). 2. Optimize Probe Concentration & Time. 3. For metabolic labeling, consider inhibiting endogenous pathways. Probe->Probe_No No Probe_Yes Proceed. Probe->Probe_Yes Yes Reagents Are all Reagents Active? Probe_Yes->Reagents Reagents_No Test with a positive control system (e.g., fluorogenic azide). Check storage conditions. Reagents->Reagents_No Unsure

Caption: Decision tree for troubleshooting low signal.

Answer & Deeper Dive:

Possible Cause 1: Inactive or Inefficient CuAAC Reaction The copper-catalyzed reaction is the most sensitive part of the protocol.[2] The active catalyst is the Cu(I) ion, which is highly unstable and prone to oxidation.[7]

  • Solution: Use a Copper Ligand. A water-soluble Cu(I)-stabilizing ligand like THPTA (Tris(hydroxypropyl)triazolylmethyl)amine) or BTTAA is essential.[6] The ligand accomplishes two critical tasks: it protects the Cu(I) from oxidation and disproportionation, and it accelerates the reaction rate, allowing for lower, less toxic copper concentrations.[2][8]

  • Solution: Use Fresh Reducing Agent. Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) state.[5][6] Stock solutions of sodium ascorbate are prone to oxidation and should be prepared fresh for each experiment.[6]

  • Solution: Correct Order of Addition. The order in which you mix the click reagents matters. To prevent premature reactions and catalyst inhibition, always pre-mix the copper sulfate (CuSO₄) and the ligand before adding them to your sample containing the alkyne and azide.[2] The sodium ascorbate should be added last to initiate the reaction.[2][6]

Possible Cause 2: Poor Solubility or Cellular Uptake of the Probe Even small molecules can have solubility issues in aqueous cell culture media.

  • Solution: Proper Solubilization. Prepare a concentrated stock solution of this compound in a compatible organic solvent like DMSO.[9] When adding to your aqueous media, ensure the final DMSO concentration remains non-toxic to your cells, typically below 0.5%.[10]

  • Solution: Optimize Labeling Conditions. Titrate the concentration of this compound to find the optimal balance between signal and toxicity.[11] Also, optimize the incubation time to ensure sufficient uptake and incorporation. For metabolic labeling applications, incorporation can sometimes be enhanced by inhibiting the synthesis of competing endogenous molecules.[11]

Possible Cause 3: Inactive Reagents If the probe or the azide reporter has degraded, the reaction will fail.

  • Solution: Validate with a Control System. To check if your click chemistry cocktail is active, use a positive control. For example, react your azide reporter with a simple alkyne like propargyl alcohol or use a fluorogenic azide that becomes fluorescent only after a successful click reaction.[8] Store all reagents as recommended by the manufacturer, typically protected from light and moisture.

Question 2: My signal is strong, but the background is unacceptably high. How can I fix this?

High background can obscure your real signal and is often caused by non-specific binding of reagents.

  • Solution: Thorough Washing. Ensure you perform sufficient and stringent washing steps after probe incubation and after the click reaction.[9] This removes unbound alkyne probe and azide reporter, which are common sources of background.

  • Solution: Use a Blocking Agent. If you are using a biotin-azide reporter followed by a streptavidin-fluorophore for detection, non-specific binding of streptavidin is a frequent problem.[9] Always include a blocking step (e.g., with Bovine Serum Albumin, BSA) before adding the streptavidin conjugate.[9]

  • Solution: Run the Essential "No-Alkyne" Control. The most critical control is a sample that was not treated with this compound but was subjected to the entire click reaction and detection workflow.[9] This will reveal the level of background signal generated by the azide reporter and/or detection reagents binding non-specifically to your sample.[9]

Question 3: My cells are dying or showing signs of stress after labeling. What is causing the toxicity?

Toxicity can arise from the probe itself, the solvent, or the click reaction components.

  • Solution: Titrate the Probe Concentration. All exogenous molecules have the potential for cytotoxicity. Perform a dose-response experiment (e.g., using an MTT or cell viability assay) to determine the highest concentration of this compound your cells can tolerate without adverse effects over your desired labeling period.[12][13]

  • Solution: Minimize Final Solvent Concentration. If using DMSO to dissolve the probe, ensure the final concentration in your cell culture medium is as low as possible (ideally ≤0.1%, but not exceeding 0.5%).[10] Run a "vehicle control" with just the solvent to assess its specific effect.

  • Solution: Use a Ligand to Mitigate Copper Toxicity. Free copper ions are highly toxic to cells.[2] Using a chelating ligand at a 5:1 ratio to copper not only improves reaction efficiency but is critical for sequestering the copper and preventing cellular damage.[8]

FAQs: Best Practices for this compound Labeling

Q: What are the recommended starting concentrations for the CuAAC reaction components? A: Optimal concentrations should be determined empirically, but the table below provides a validated starting point for most cell-based applications.[8]

ReagentStock ConcentrationFinal ConcentrationPurpose
This compound10-50 mM in DMSO1-50 µMAlkyne probe for incorporation
Azide Reporter5-10 mM in DMSO/H₂O20-100 µMDetection/conjugation molecule
Copper (II) Sulfate20 mM in H₂O50-250 µMCatalyst precursor[8]
Cu(I) Ligand (e.g., THPTA)50 mM in H₂O250-1250 µMCatalyst stabilizer & accelerator[8]
Sodium Ascorbate100 mM in H₂O (Fresh)5 mMReducing agent to generate Cu(I)[8]

Q: How should I prepare and store this compound? A: this compound should be stored as a solid in a cool, dry, and dark place. For experimental use, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot this stock into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Store the DMSO stock at -20°C or -80°C.

Q: What are the absolute essential controls I must include? A: For a robust and publishable experiment, you need at least two key controls:

  • No-Alkyne Control: Cells/sample not treated with this compound but subjected to the full click and detection procedure. This measures the background from your detection system.[9]

  • Vehicle Control: Cells/sample treated with the same concentration of solvent (e.g., DMSO) used to deliver the alkyne probe. This assesses any toxic or biological effects of the solvent itself.[10]

Detailed Experimental Protocol

Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells

This protocol provides a starting point for labeling proteins in fixed cells.

  • Cell Preparation & Labeling:

    • Seed and culture cells on coverslips to the desired confluency.

    • Treat cells with the desired concentration of this compound in culture medium for the desired time.

    • Wash cells 3 times with PBS.

    • Fix cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes).

    • Wash cells 3 times with PBS.

    • Permeabilize cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

    • Wash cells 3 times with PBS.

  • Click Reaction Cocktail Preparation (Prepare Fresh):

    • Note: This makes a 1X cocktail. Prepare enough for all samples.

    • To prepare 1 mL of cocktail, add the following in order:

      • 875 µL PBS

      • 10 µL of 10 mM Azide-Fluorophore stock (Final: 100 µM)

      • 50 µL of a pre-mixed Copper/Ligand solution (Make this by mixing 10 µL of 20 mM CuSO₄ with 40 µL of 50 mM THPTA) (Final: 100 µM CuSO₄, 500 µM THPTA)

    • Vortex briefly.

  • Initiate Click Reaction:

    • Immediately before adding to cells, add 50 µL of 100 mM fresh Sodium Ascorbate to the 950 µL cocktail prepared in the previous step. (Final: 5 mM).

    • Mix gently by inversion.

    • Remove PBS from cells and add the complete click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing & Detection:

    • Remove the click reaction cocktail.

    • Wash cells 3 times with PBS.

    • (Optional) If a nuclear counterstain is desired, incubate with DAPI or Hoechst solution.

    • Wash cells 2 more times with PBS.

    • Mount coverslips onto microscope slides with mounting medium.

    • Image using an appropriate fluorescence microscope.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (n.d.). Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in Click Chemistry. BenchChem.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition in English, 48(52), 9879–9883. [Link]
  • ResearchGate. (n.d.). Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). [Link]
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011).
  • Li, N. (2017). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. UH Institutional Repository. [Link]
  • DeGraw, A. J., & Hrycyna, C. A. (2015). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. PMC. [Link]
  • ResearchGate. (n.d.).
  • Jena Bioscience. (n.d.).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
  • Hallinger, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
  • McGuigan, C. F., & Li, X. F. (2014). Cytotoxicity and genotoxicity of phenazine in two human cell lines. Toxicology in Vitro, 28(4), 585–591. [Link]
  • Samrot, A. V., et al. (2023). In vitro cell-based assays to test drugs – A Review.

Sources

Technical Support Center: Troubleshooting Background Fluorescence in 5-Ethynylpyridin-2-ol Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 5-Ethynylpyridin-2-ol in fluorescence imaging applications. This resource is designed to provide in-depth troubleshooting strategies and field-proven protocols to help you overcome one of the most common challenges in bioorthogonal chemistry imaging: high background fluorescence. Our goal is to enhance your signal-to-noise ratio, ensuring the data you generate is both clear and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick diagnostic overview.

Q1: What are the primary sources of high background in my this compound click chemistry experiment?

High background fluorescence typically originates from two main categories: autofluorescence inherent to the sample and non-specific binding or residual fluorescence from the labeling reagents.[1] Autofluorescence comes from endogenous molecules within the cell or tissue, such as NADH, collagen, and lipofuscin, that fluoresce naturally.[2][3] The second category includes unbound azide-fluorophore molecules that were not sufficiently washed away or non-specific binding of the dye to cellular components.[1]

Q2: How does my choice of fixation method impact background fluorescence?

Fixation, especially with aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde, is a major contributor to background fluorescence.[2] These fixatives can cross-link proteins, creating fluorescent products.[4][5] Glutaraldehyde generally induces more autofluorescence than formaldehyde.[5] The duration and temperature of fixation also play a role; longer or warmer fixation can increase background.[6] For some applications, switching to a solvent-based fixative like ice-cold methanol can reduce this type of autofluorescence.[2][5]

Q3: What are the absolutely essential controls to include in my imaging experiment?

To correctly diagnose background issues, the following controls are critical:

  • Unlabeled Control: This is a sample that goes through all the processing steps (fixation, permeabilization) but is not treated with this compound or any click chemistry reagents. This control is essential for assessing the baseline autofluorescence of your sample.[2][3]

  • No-Probe Control (- this compound): This sample is not incubated with this compound but undergoes the full click chemistry reaction with the azide-fluorophore. This helps determine if the azide-dye conjugate is binding non-specifically to cellular structures.

  • No-Catalyst Control (- Copper): This sample is incubated with both this compound and the azide-fluorophore but the copper catalyst is omitted from the click reaction mix. This confirms that the signal you are observing is a result of a copper-catalyzed click reaction and not another chemical interaction.

Q4: Can the fluorophore I choose for the click reaction affect the background?

Absolutely. Biological samples tend to have higher autofluorescence in the blue and green regions of the spectrum due to endogenous molecules like NADH and riboflavins.[2] By selecting fluorophores that excite and emit in the red or far-red spectral ranges (e.g., those with emission >600 nm), you can often avoid this autofluorescence "noise," leading to a significantly better signal-to-noise ratio.[5][7] Modern dyes like the Alexa Fluor™, Dylight™, or Atto™ series are often brighter and more photostable, which can also help improve signal detection over background.[7]

Section 2: In-Depth Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Problem: I'm seeing high, diffuse fluorescence across my entire sample, obscuring specific details.
  • Q: Could my fixation protocol be the culprit?

    • A: Yes, this is a very common cause. Aldehyde-induced autofluorescence presents as a diffuse glow.[6]

      • Causality: Aldehydes react with amines and other cellular components to form fluorescent Schiff bases and other adducts.[6]

      • Solution 1: Optimize Fixation. Reduce the fixation time to the minimum required to preserve morphology. Also, ensure your fixative solution is fresh, as expired formalin solutions can have higher autofluorescence.[4][8]

      • Solution 2: Chemical Quenching. After fixation, treat your samples with a reducing agent like sodium borohydride (NaBH₄). This will reduce the aldehyde groups to non-fluorescent hydroxyl groups.[5][6] See Protocol 2 for a detailed methodology.

      • Solution 3: Change Fixative. If possible, try fixing your cells with chilled (-20°C) methanol or ethanol, which can sometimes reduce autofluorescence compared to aldehydes.[5]

  • Q: I've optimized fixation, but the diffuse background persists. What else could it be?

    • A: The issue may be residual, unbound azide-fluorophore or fluorescent components in your imaging media.

      • Causality: Insufficient washing will leave a layer of fluorescent molecules that are not specifically bound to your target via the click reaction.[1][9]

      • Solution 1: Enhance Washing Steps. After the click reaction, increase the number and duration of your washing steps. Use a buffered saline solution like PBS and perform at least 3-5 washes of 5-10 minutes each.[9][10]

      • Solution 2: Titrate Your Fluorophore. You may be using too high a concentration of the azide-fluorophore.[9][11] Perform a titration series to find the optimal concentration that provides a strong signal without excessive background.[1][12]

      • Solution 3: Check Your Media and Vessel. Standard cell culture media containing phenol red and other components can be highly fluorescent.[3] For live-cell imaging, switch to a phenol red-free medium or an optically clear buffered saline solution before imaging.[7] For all imaging, use glass-bottom dishes or slides, as standard plastic culture dishes can be a significant source of background fluorescence.[1]

Problem: My images show bright, non-specific puncta or speckles.
  • Q: What causes this speckled background pattern?

    • A: This is often due to aggregation of the azide-fluorophore or the presence of endogenous fluorescent granules like lipofuscin.

      • Causality: Some fluorophores, especially at high concentrations, can form aggregates that appear as bright puncta. Lipofuscin is an age-related pigment that accumulates in lysosomes and is strongly autofluorescent across many wavelengths.[5][6]

      • Solution 1: Prepare Fresh Dye Solutions. Prepare your azide-fluorophore stock solution fresh and consider filtering it through a 0.2 µm syringe filter before use to remove any aggregates.

      • Solution 2: Address Lipofuscin. If you are working with older cells or tissues, lipofuscin may be the cause. This can be quenched by treating the sample with Sudan Black B. However, be aware that this can also quench your specific signal, so optimization is required.

      • Solution 3: Verify Reagent Dissolution. Ensure all components of your click reaction cocktail, especially the copper ligand, are fully dissolved before adding them to your sample. Precipitates can cause non-specific artifacts.

Problem: My specific signal is very weak, making the background appear relatively high.
  • Q: I've reduced my background, but now my signal is barely visible. How can I improve the signal-to-noise ratio?

    • A: A low signal-to-noise ratio can result from an inefficient click reaction, insufficient probe incorporation, or photobleaching.[13]

      • Causality: The copper-catalyzed click reaction is sensitive to oxygen and requires a constant supply of the active Copper(I) catalyst. Sodium ascorbate, the reducing agent that converts Cu(II) to Cu(I), degrades quickly once in solution.[14]

      • Solution 1: Optimize the Click Reaction. Always use a freshly prepared solution of sodium ascorbate.[12][15][16] Prepare your click reaction cocktail immediately before use. Including a copper-stabilizing ligand like THPTA is highly recommended to protect the Cu(I) catalyst and improve reaction efficiency.[15][17]

      • Solution 2: Optimize Probe Incubation. Titrate the concentration and incubation time of this compound to ensure sufficient incorporation into your target biomolecules.

      • Solution 3: Use an Anti-Fade Mounting Medium. Photobleaching during imaging can rapidly decrease your signal. Use a commercial or homemade mounting medium containing an anti-quenching agent to preserve your fluorescence.[18][19][20]

      • Solution 4: Optimize Microscope Settings. For confocal microscopy, adjusting the pinhole can optimize the signal-to-noise ratio. A very small pinhole increases resolution but can reduce signal, while a larger pinhole collects more signal but also more out-of-focus background. Finding the optimal balance is key.[13]

Section 3: Visualizations & Workflows

Troubleshooting Flowchart

The following diagram provides a logical workflow for diagnosing and solving background fluorescence issues.

TroubleshootingWorkflow start High Background Observed q1 Run Controls: 1. Unlabeled Sample 2. No-Probe Control start->q1 a1_auto High background in Unlabeled Control? q1->a1_auto a1_nonspecific High background only in No-Probe Control? q1->a1_nonspecific fix_path Fixation-Induced Autofluorescence a1_auto->fix_path Yes sample_path Endogenous Autofluorescence a1_auto->sample_path No, but diffuse a1_nonspecific->start No (Re-evaluate signal) wash_path Insufficient Washing or High Dye Concentration a1_nonspecific->wash_path Yes sol_fix 1. Reduce Fixation Time 2. Use fresh PFA 3. Quench with NaBH₄ 4. Switch to Cold Methanol fix_path->sol_fix sol_sample 1. Switch to Far-Red Dyes 2. Use Spectral Unmixing 3. Quench with Sudan Black B sample_path->sol_sample sol_wash 1. Increase Wash Steps/Duration 2. Titrate Azide-Fluorophore 3. Check for Dye Aggregates wash_path->sol_wash

Caption: A decision tree for troubleshooting background fluorescence.

Experimental Workflow: CuAAC Click Chemistry

This diagram outlines the key steps for labeling cells with this compound and an azide-fluorophore.

CuAAC_Workflow cluster_prep Sample Preparation cluster_click Click Reaction cluster_post Post-Reaction & Imaging step1 1. Incubate Cells with This compound step2 2. Wash to Remove Excess Probe step1->step2 step3 3. Fix & Permeabilize Cells step2->step3 step4 4. Prepare Fresh Click Cocktail: - Azide-Fluorophore - CuSO₄ + THPTA Ligand - Sodium Ascorbate step3->step4 step5 5. Incubate Sample with Click Cocktail step4->step5 step6 6. Wash Extensively (3-5 times) step5->step6 step7 7. (Optional) Counterstain (e.g., DAPI) step6->step7 step8 8. Mount with Anti-Fade Medium step7->step8 step9 9. Image Sample step8->step9

Caption: Standard workflow for CuAAC-based cell imaging.

Section 4: Key Experimental Protocols

Protocol 1: Autofluorescence Quenching with Sodium Borohydride

This protocol is for aldehyde-fixed cells and should be performed after fixation and before permeabilization/blocking.

  • Fix cells as per your standard protocol (e.g., 4% PFA in PBS for 15 minutes).

  • Wash the samples three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in PBS. Caution: Prepare this immediately before use in a fume hood, as it will fizz.[6]

  • Incubate the samples in the NaBH₄ solution for 10 minutes at room temperature. For thicker samples, this may be repeated up to three times.[6]

  • Wash the samples extensively, three to five times with PBS for 5 minutes each, to remove all residual NaBH₄.

  • Proceed with your standard permeabilization and click chemistry protocol.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Staining

This protocol provides a robust starting point for labeling this compound incorporated into cells.

Reagent Preparation:

  • Copper (II) Sulfate (CuSO₄): 20 mM stock in water.

  • THPTA Ligand: 100 mM stock in water.[12][15]

  • Azide-Fluorophore: 1-2 mM stock in DMSO or water.

  • Sodium Ascorbate: 300 mM stock in water. Must be prepared fresh immediately before use. [12][15]

ReagentStock ConcentrationFinal Concentration
Azide-Fluorophore1-2 mM2-10 µM
Copper (II) Sulfate20 mM100-200 µM
THPTA Ligand100 mM500-1000 µM
Sodium Ascorbate300 mM2.5-5 mM

Staining Procedure:

  • Prepare cells that have been incubated with this compound, fixed, and permeabilized according to your standard procedure. Wash cells with PBS.

  • Prepare the Click Cocktail immediately before use. In a microcentrifuge tube, combine the reagents in the following order to create the cocktail (volumes are per 1 mL of final solution): a. Start with PBS (e.g., ~950 µL). b. Add the Azide-Fluorophore to its final concentration (e.g., 5 µL of a 2 mM stock for 10 µM final). c. Add the THPTA ligand (e.g., 10 µL of a 100 mM stock for 1 mM final). Vortex briefly.[15] d. Add the CuSO₄ solution (e.g., 10 µL of a 20 mM stock for 200 µM final). Vortex briefly.[15] e. Initiate the reaction: Add the freshly prepared Sodium Ascorbate (e.g., 10 µL of a 300 mM stock for 3 mM final). Vortex immediately.[12][15]

  • Remove the PBS from your cells and immediately add the click cocktail.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Remove the click cocktail and wash the cells three to five times with PBS for 5-10 minutes each time to remove all unbound reagents.

  • Proceed with any counterstaining (e.g., DAPI) and mount for imaging.

References

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?
  • Elabscience. (2018, May 28). Immunofluorescence Troubleshooting Tips.
  • Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence.
  • ibidi. (n.d.). Troubleshooting - Immunofluorescence Assays.
  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting.
  • Visikol. (2022, July 21). Causes of Autofluorescence.
  • Southern Biotech. (n.d.). How to Reduce Autofluorescence.
  • University of Arizona. (n.d.). Autofluorescence: Causes and Cures.
  • Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare.com. [Link]
  • Elabscience. (n.d.). Anti-Fluorescence Quenching Agent (E-IR-R119).
  • Wikipedia. (n.d.). Quenching (fluorescence).
  • Wang, et al. (n.d.). Developing visible fluorogenic 'click-on' dyes for cellular imaging. PMC - NIH. [Link]
  • Longin, A., et al. (1993). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study.
  • Glogger, M., et al. (n.d.). Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry. PMC - NIH. [Link]
  • Versteegen, R. M., et al. (2022). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Journal of the American Chemical Society. [Link]
  • Tihanyi, B., et al. (2018). Fluorogenic probes for super-resolution microscopy. Organic & Biomolecular Chemistry. [Link]
  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols.
  • Evident Scientific. (n.d.). Signal-to-Noise Considerations.
  • Pereira, P. M., et al. (2020). The cell biologist's guide to super-resolution microscopy. Journal of Cell Science. [Link]
  • Walsh, R., & Waters, J. (2023, May 8).
  • Wiley Analytical Science. (2022, November 9). Overcoming the signal overlap in super-resolution microscopy. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Challenges with 5-Ethynylpyridin-2-ol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethynylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous buffer systems. Here, we address common solubility challenges with in-depth, scientifically grounded explanations and provide practical, step-by-step protocols to overcome them.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is my this compound not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4)?

This compound, like many heterocyclic compounds, can exhibit limited aqueous solubility. This is due to a combination of its molecular structure, which includes a hydrophobic pyridine ring and an ethynyl group, and its crystalline solid-state form. While the hydroxyl group can participate in hydrogen bonding with water, the overall molecule possesses significant non-polar character, which can lead to challenges in achieving desired concentrations in purely aqueous media.

The pyridin-2-ol moiety of the molecule is known to exist in tautomeric equilibrium with its 2-pyridone form. In aqueous solutions, the 2-pyridone tautomer is often favored, which can influence its solubility and hydrogen bonding capabilities.[1]

FAQ 2: I've tried heating the solution, but the compound precipitates out upon cooling. What is happening?

This phenomenon, known as supersaturation, is common for compounds with poor solubility. Heating increases the kinetic energy of the system, allowing the solvent to accommodate more solute. However, this is often a thermodynamically unstable state. As the solution cools, the solubility limit decreases, and the excess compound crashes out of the solution, often in a crystalline or amorphous form. Relying on heat to dissolve this compound is generally not a robust or reproducible method for preparing stable solutions for experiments.

FAQ 3: Can I simply adjust the pH of my buffer to improve solubility?

Yes, pH adjustment can be a powerful tool to enhance the solubility of ionizable compounds.[2][3] this compound has a predicted pKa associated with its pyridinol group.[4] By adjusting the pH of the buffer to be approximately 1-2 units above or below the pKa, you can shift the equilibrium towards the more soluble ionized form.

However, it is crucial to consider the pH stability of your compound and the requirements of your experimental system. The ethynyl group can be sensitive to extreme pH values, and the biological activity of your system is likely pH-dependent. Therefore, a careful pH optimization study is recommended.

FAQ 4: Are there any concerns about the stability of the ethynyl group in aqueous buffers?

The terminal alkyne (ethynyl group) is a versatile functional group but can be susceptible to certain reactions.[5] While generally stable under many conditions, prolonged exposure to certain metal ions (sometimes present as impurities in buffer salts) or extreme pH and temperature conditions could potentially lead to degradation or unwanted side reactions. It is good practice to use high-purity reagents and prepare solutions fresh whenever possible.

Section 2: Troubleshooting Guides & Detailed Protocols

This section provides structured approaches to systematically address and overcome solubility issues with this compound.

Troubleshooting Workflow: A Decision-Making Diagram

The following diagram outlines a systematic approach to troubleshooting solubility challenges.

Solubility_Troubleshooting start Start: Solubility Issue with This compound check_pH Can the experimental pH be adjusted? start->check_pH adjust_pH Protocol 1: pH Adjustment check_pH->adjust_pH Yes check_cosolvent Is a co-solvent compatible with the assay? check_pH->check_cosolvent No end_success Success: Stable Solution Achieved adjust_pH->end_success use_cosolvent Protocol 2: Co-solvent System check_cosolvent->use_cosolvent Yes check_cyclodextrin Can cyclodextrins be used? check_cosolvent->check_cyclodextrin No use_cosolvent->end_success use_cyclodextrin Protocol 3: Inclusion Complexation with Cyclodextrins check_cyclodextrin->use_cyclodextrin Yes check_surfactant Is a surfactant permissible? check_cyclodextrin->check_surfactant No use_cyclodextrin->end_success use_surfactant Protocol 4: Micellar Solubilization with Surfactants check_surfactant->use_surfactant Yes end_failure Further formulation strategies may be required (e.g., solid dispersions, nanoparticle formation) check_surfactant->end_failure No use_surfactant->end_success

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

Protocol 1: Systematic pH Adjustment

Principle: The solubility of an ionizable compound is highly dependent on the pH of the solution relative to its pKa. For a compound with an acidic proton (like a pyridinol), increasing the pH will deprotonate the molecule, forming a more polar (and typically more water-soluble) salt.

Step-by-Step Methodology:

  • Determine the pKa: If the experimental pKa of this compound is not available, use a predicted value as a starting point. The predicted pKa for a similar compound, 5-Ethynylpyridine-2-methanol, is around 13.32, which suggests the pyridinol proton is weakly acidic.[4]

  • Prepare a Series of Buffers: Prepare a range of buffers with pH values spanning from 6.0 to 9.0 in 0.5 unit increments (e.g., phosphate, borate, or Tris buffers). Ensure the chosen buffer system is compatible with your downstream application.

  • Solubility Measurement:

    • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH for solubilization.

Data Presentation: Expected Solubility Profile with pH Adjustment

Buffer pHExpected Solubility of this compoundRationale
6.0LowThe compound is predominantly in its neutral, less soluble form.
7.0ModerateA small fraction of the compound may be ionized.
8.0HigherIncreased ionization leads to improved solubility.
9.0HighestA significant portion of the compound is in its more soluble, ionized form.
Protocol 2: Utilizing Co-solvents

Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, thereby increasing the solubility of non-polar compounds.[2]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG 300 or PEG 400)

  • Propylene glycol

Step-by-Step Methodology:

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock.

  • Serial Dilution into Buffer: Perform serial dilutions of the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer (and not the other way around) while vortexing to avoid precipitation.

  • Determine the Maximum Tolerated Co-solvent Concentration: Identify the highest concentration of the co-solvent that your experimental system can tolerate without adverse effects (e.g., enzyme inhibition, cell toxicity).

  • Solubility Assessment: Prepare a range of this compound concentrations in the buffer containing the maximum tolerated percentage of the co-solvent. Visually inspect for precipitation and, if necessary, quantify the solubility as described in Protocol 1.

Protocol 3: Inclusion Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[3][6][7]

Step-by-Step Methodology:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your aqueous buffer (e.g., a 10% w/v solution).

  • Complexation: Add the this compound to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture at room temperature for several hours to facilitate the formation of the inclusion complex.

  • Determine Solubility: Measure the solubility of the compound in the cyclodextrin solution as previously described.

Protocol 4: Micellar Solubilization with Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. The hydrophobic cores of these micelles can entrap poorly soluble compounds, increasing their apparent solubility.[2][7]

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Cremophor® EL

Step-by-Step Methodology:

  • Prepare Surfactant Solutions: Prepare a series of surfactant solutions in your aqueous buffer at concentrations above their critical micelle concentration.

  • Solubilization: Add an excess of this compound to each surfactant solution.

  • Equilibration: Allow the mixtures to equilibrate with stirring for 24 hours.

  • Quantification: Determine the solubility in each surfactant solution to find the most effective one for your needs.

Important Considerations:

  • Validation: Always validate that the chosen solubilization method does not interfere with your assay. Run appropriate vehicle controls.

  • Reproducibility: Ensure your method for preparing the solution is robust and reproducible.

  • Fresh Preparations: For compounds with potential stability issues, it is always best to prepare solutions fresh before each experiment.

Section 3: In-Depth Scientific Background

The Tautomerism of 2-Hydroxypyridines

The 2-hydroxypyridine moiety in this compound is subject to a well-documented tautomeric equilibrium with 2-pyridone.[1]

Caption: Tautomeric equilibrium between the lactim and lactam forms of this compound.

The position of this equilibrium is influenced by the solvent. Non-polar solvents tend to favor the 2-hydroxypyridine (lactim) form, while polar solvents like water favor the 2-pyridone (lactam) form.[1] This is a critical consideration, as the different tautomers will have distinct physicochemical properties, including solubility and hydrogen bonding capacity, which directly impact their behavior in your experiments.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.PubMed Central.
  • Enhancing solubility and stability of poorly soluble drugs.Technology Networks.
  • Drug Solubility: Importance and Enhancement Techniques.National Institutes of Health (NIH).
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.International Journal of Pharmaceutical Sciences Review and Research.
  • Pyridine and Pyridine Derivatives.Kirk-Othmer Encyclopedia of Chemical Technology.
  • 5-Ethynylpyridin-2-amine | C7H6N2 | CID 21954827.PubChem.
  • Pyridine and Pyridine Derivatives.ResearchGate.
  • 2-(5-Ethyl-2-pyridinyl)ethanol.ChemBK.
  • Acetylene Group, Friend or Foe in Medicinal Chemistry.PubMed.
  • pyridin-2-ol.NIST WebBook.
  • Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1.Springer.
  • 2-Pyridone.Wikipedia.

Sources

preventing degradation of 5-Ethynylpyridin-2-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Storage and Handling

Welcome to the Technical Support Center for 5-Ethynylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a Senior Application Scientist, I will provide not just procedural steps, but also the scientific rationale behind them to empower you with the knowledge to troubleshoot and maintain the quality of your this compound samples.

Part 1: Understanding the Molecule - Core Stability Concerns

This compound is a heterocyclic compound featuring a pyridine ring, a hydroxyl group, and an ethynyl group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and material science. However, these same features contribute to its potential for degradation if not stored and handled correctly.

The primary drivers of degradation for this molecule are anticipated to be:

  • Oxidation: The electron-rich pyridine ring and the ethynyl group are susceptible to oxidation, which can be initiated by atmospheric oxygen.

  • Moisture: The compound is likely hygroscopic, and the presence of water can facilitate various degradation reactions.

  • Light: Many aromatic and unsaturated compounds are sensitive to light, which can provide the energy to initiate degradation pathways.

  • Heat: Elevated temperatures can accelerate the rates of all degradation reactions.

Based on the chemical structure, several potential degradation pathways can be hypothesized.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the storage and use of this compound.

FAQ 1: My sample of this compound has changed color. Is it still usable?

Answer: A change in color, such as turning from white/off-white to yellow or brown, is a strong indicator of degradation. While a slight color change in a related compound, 2-ethynylpyridine, has been noted to occur without a loss of purity, it is best to exercise caution.[1] It is highly recommended to re-analyze the material to confirm its purity before use. Techniques such as NMR spectroscopy, HPLC, or LC-MS can be used to assess the integrity of the sample.

FAQ 2: I'm seeing an unexpected peak in my reaction's NMR/LC-MS. Could it be a degradation product from my this compound starting material?

Answer: This is a distinct possibility. If the this compound has been stored improperly, it may have partially degraded. The degradation products would then be carried into your reaction, leading to unexpected side products or lower yields. It is crucial to use a fresh or properly stored and verified sample of this compound.

Troubleshooting Guide: Unexpected Experimental Results

If you are experiencing unexpected results in your experiments using this compound, consider the following troubleshooting steps:

  • Verify Starting Material Purity:

    • Obtain a Certificate of Analysis (CoA) for the batch you are using.

    • Perform a quick purity check using an appropriate analytical method (see Part 4).

  • Review Storage Conditions:

    • Confirm that the compound has been stored according to the recommended guidelines (see Part 3).

    • Check for any breaches in the storage container's seal.

  • Assess Handling Procedures:

    • Ensure that the compound was handled under an inert atmosphere.

    • Verify that all glassware and solvents used were scrupulously dry.

Part 3: Recommended Storage and Handling Protocols

To minimize degradation, it is imperative to adhere to strict storage and handling protocols. These recommendations are based on best practices for air- and moisture-sensitive compounds.[2][3][4]

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a freezer at or below -20°C.[5][6]Reduces the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[5][6][7]Prevents oxidation by atmospheric oxygen.
Light Store in an amber vial or a container protected from light.Minimizes light-induced degradation.
Container Use a tightly sealed, high-quality glass vial with a secure cap (e.g., a Sure/Seal™ bottle).[4]Prevents ingress of moisture and air.
Handling Procedures
  • Inert Atmosphere: All manipulations of this compound should be performed in a glovebox or using Schlenk line techniques under an inert atmosphere.[2]

  • Dry Glassware: All glassware must be oven-dried and cooled under a stream of dry, inert gas before use to remove any adsorbed moisture.[2]

  • Minimize Exposure: Only remove the required amount of the compound from the main stock bottle. Avoid repeatedly opening and closing the primary container.

  • Proper Dispensing: Use a syringe with a long needle to withdraw the compound from a Sure/Seal™ bottle to avoid tipping the bottle and contaminating the septum.[4]

Part 4: Stability Assessment and Quality Control

Regularly assessing the stability of your this compound is crucial for ensuring the reliability of your experimental results.

Proposed Stability Testing Protocol
  • Initial Analysis (Time Zero):

    • Upon receiving a new batch of this compound, perform a comprehensive analysis to establish a baseline.

    • Recommended techniques:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any initial impurities.

      • HPLC with UV detection: To determine the purity profile and establish a retention time for the main component.

      • LC-MS: To obtain the mass of the parent compound and any detectable impurities.

  • Stress Testing (Forced Degradation):

    • To understand the potential degradation pathways, subject small aliquots of the compound to stress conditions as outlined in ICH guidelines.[8]

    • Acidic/Basic Hydrolysis: Treat with dilute HCl and NaOH at a controlled temperature.

    • Oxidative Degradation: Treat with hydrogen peroxide.

    • Thermal Degradation: Expose to elevated temperatures (e.g., 60-80°C).

    • Photolytic Degradation: Expose to UV light.

  • Analysis of Stressed Samples:

    • Analyze the stressed samples using HPLC and LC-MS to identify and characterize any degradation products. High-resolution mass spectrometry can aid in determining the elemental composition of the degradants.[9][10]

  • Long-Term Stability Monitoring:

    • Store aliquots of the compound under the recommended storage conditions.

    • At regular intervals (e.g., 3, 6, 12 months), re-analyze the samples using the same analytical methods as in the initial analysis to monitor for any changes in purity or the appearance of new peaks.

Visualizing the Workflow

Caption: Workflow for maintaining the stability of this compound.

Part 5: Potential Degradation Pathways

degradation_pathways cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_hydration Hydration This compound This compound N-Oxide Pyridine N-Oxide This compound->N-Oxide [O] Ethynyl Oxidation Oxidized Ethynyl (e.g., carboxylic acid) This compound->Ethynyl Oxidation [O] Polymer Polymerization via Ethynyl Group This compound->Polymer Heat/Light Acetylpyridine 5-Acetylpyridin-2-ol This compound->Acetylpyridine H₂O

Caption: Potential degradation pathways of this compound.

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
  • ResearchGate. (2010). European Journal of Chemistry.
  • PubChem. (n.d.). 5-Ethynylpyridin-2-amine.
  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine.
  • PubMed. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML.
  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.

Sources

Technical Support Center: Catalyst Selection for Efficient 5-Ethynylpyridin-2-ol Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in 5-ethynylpyridin-2-ol cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing triazole-containing compounds from this versatile building block. The inherent electronic properties and coordinating ability of the pyridyl nitrogen in this compound present unique challenges in catalyst selection and reaction optimization. This document provides in-depth, evidence-based guidance to overcome these hurdles and achieve high-efficiency cycloadditions.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is generally recommended for the cycloaddition of this compound with organic azides?

For the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely employed and reliable method.[1] The active catalytic species is Cu(I), which can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[1][2] This approach is often preferred due to the higher stability and ease of handling of Cu(II) salts. Alternatively, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, but require stringent anaerobic conditions to prevent oxidation to the inactive Cu(II) state.[3]

Q2: My CuAAC reaction with this compound is sluggish or failing. What is the likely cause and how can I fix it?

The pyridine nitrogen in this compound can coordinate to the copper catalyst, leading to catalyst inhibition or poisoning.[4] This is a common issue with N-heterocyclic substrates in metal-catalyzed reactions. To mitigate this, the use of accelerating and stabilizing ligands is highly recommended.[5] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) and tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) can chelate the copper ion, preventing the formation of inactive complexes and enhancing the catalytic activity.[3][6] N-heterocyclic carbene (NHC) ligands have also been shown to significantly stabilize copper(I) intermediates and improve catalytic efficiency, even at very low catalyst loadings.[7][8]

Q3: How can I control the regioselectivity of the cycloaddition to obtain the 1,5-disubstituted triazole instead of the 1,4-isomer?

While CuAAC reactions almost exclusively yield the 1,4-regioisomer, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice for synthesizing 1,5-disubstituted 1,2,3-triazoles.[1][9] Ruthenium(II) complexes, particularly those with a pentamethylcyclopentadienyl (Cp*) ligand like [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], are highly effective catalysts for this transformation.[10] RuAAC proceeds through a different mechanism involving a ruthenacycle intermediate, which favors the formation of the 1,5-isomer.[9] This method is also advantageous as it can tolerate both terminal and internal alkynes.[11][12]

Q4: Are there alternative metal catalysts to copper and ruthenium for these cycloadditions?

Yes, while less common, other metals have been explored for azide-alkyne cycloadditions. Silver complexes, such as silver chloride and abnormal N-heterocyclic carbene silver complexes, have been shown to catalyze the reaction to form 1,2,3-triazoles.[13] Gold catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have also been investigated for various alkyne cycloadditions.[14] However, for the specific cycloaddition of this compound, copper and ruthenium catalysts remain the most well-established and reliable choices.

Q5: What is the role of a base in CuAAC reactions, and is it necessary for this compound?

In the mechanism of CuAAC, a base can facilitate the deprotonation of the terminal alkyne to form the copper(I) acetylide intermediate. While not always strictly necessary, the addition of a non-coordinating organic base, such as diisopropylethylamine (DIPEA), can sometimes accelerate the reaction.[2][15] However, for a substrate like this compound, the pyridine nitrogen itself can act as an internal base. Care must be taken as stronger or coordinating bases can interfere with the catalyst. Often, the reaction proceeds efficiently without an added base, especially when a ligand is used.

Troubleshooting Guide

This section addresses common issues encountered during the cycloaddition of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Inactivation: The pyridine nitrogen of this compound can chelate and deactivate the copper catalyst.[4]Use a Stabilizing Ligand: Add a copper-chelating ligand like TBTA or THPTA to protect the catalyst.[3][6] Consider using robust N-heterocyclic carbene (NHC)-copper complexes.[7][8]
Oxidation of Cu(I) to Cu(II): Exposure to oxygen will deactivate the Cu(I) catalyst.[3]Maintain Inert Atmosphere: Degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[3] Use in situ Reduction: Generate Cu(I) from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1][2]
Insufficient Catalyst Loading: The catalyst concentration may be too low for the reaction to proceed efficiently.Optimize Catalyst Concentration: While "click" reactions are known for low catalyst loadings, for challenging substrates, you may need to incrementally increase the catalyst concentration from the typical 1-5 mol%.[3]
Poor Starting Material Quality: Degradation of the alkyne or azide starting materials.Verify Starting Material Purity: Use freshly prepared or purified this compound and the corresponding azide. Confirm purity via NMR or mass spectrometry.[16]
Formation of Significant Byproducts Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in CuAAC, leading to diyne formation.[6]Minimize Oxygen: Rigorous exclusion of oxygen is critical to suppress this oxidative coupling.[1] Use Excess Reducing Agent: When generating Cu(I) from Cu(II), a slight excess of sodium ascorbate can help prevent oxidative side reactions.[2]
Formation of the 1,5-Regioisomer (in CuAAC): While CuAAC is highly selective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes form.Optimize Ligand and Solvent: The choice of ligand and solvent can influence regioselectivity. Screen different conditions to maximize the formation of the desired isomer.
Poor Regioselectivity (in RuAAC) Incorrect Ruthenium Precatalyst: Not all ruthenium complexes are equally effective in promoting 1,5-regioselectivity.Select Appropriate Catalyst: Use well-defined Ru(II) catalysts known for RuAAC, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].[9][10]
Reaction Temperature: Temperature can sometimes influence the regiochemical outcome of cycloaddition reactions.Optimize Reaction Temperature: While many RuAAC reactions proceed at room temperature, it may be necessary to screen different temperatures to maximize the desired 1,5-regioselectivity.[9]

Experimental Protocols

Protocol 1: Standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF/water)[15][16]

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq).

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05-0.1 eq).

  • To the degassed reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.[16]

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioisomers

This protocol provides a general method for the synthesis of a 1,5-disubstituted 1,2,3-triazole.

Materials:

  • This compound

  • Organic azide

  • Ruthenium catalyst (e.g., [Cp*RuCl(COD)])[9]

  • Anhydrous, degassed solvent (e.g., toluene, THF, or DMF)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the ruthenium catalyst (e.g., [Cp*RuCl(COD)], 1-5 mol%).

  • Add the anhydrous, degassed solvent, followed by this compound (1.0 eq) and the organic azide (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature or heat as necessary. The reaction progress should be monitored by TLC or LC-MS.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.

Visualizing Catalyst Selection and Troubleshooting

Catalyst Selection Decision Tree

The choice of catalyst is primarily dictated by the desired triazole regioisomer.

CatalystSelection start Desired Triazole Regioisomer? isomer_1_4 1,4-Disubstituted start->isomer_1_4 isomer_1_5 1,5-Disubstituted start->isomer_1_5 cu_catalyst Use Copper(I) Catalyst (CuAAC) isomer_1_4->cu_catalyst ru_catalyst Use Ruthenium(II) Catalyst (RuAAC) isomer_1_5->ru_catalyst cu_details e.g., CuSO4/Sodium Ascorbate or CuI with a ligand (TBTA) cu_catalyst->cu_details ru_details e.g., [Cp*RuCl(COD)] ru_catalyst->ru_details

Caption: Decision tree for catalyst selection based on the desired triazole regioisomer.

Troubleshooting Workflow for Low Yield in CuAAC

A systematic approach to troubleshooting can efficiently identify and resolve issues leading to poor reaction outcomes.

TroubleshootingWorkflow start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst catalyst_poisoning Potential Catalyst Poisoning by Pyridine? check_catalyst->catalyst_poisoning catalyst_oxidation Potential Cu(I) Oxidation? check_catalyst->catalyst_oxidation check_conditions Are reaction conditions optimal? optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_conc Optimize Catalyst Loading check_conditions->optimize_conc check_sm Are starting materials pure? purify_sm Re-purify starting materials check_sm->purify_sm catalyst_poisoning->check_conditions No add_ligand Add a stabilizing ligand (e.g., TBTA) catalyst_poisoning->add_ligand Yes catalyst_oxidation->check_conditions No use_inert_atm Ensure inert atmosphere and degassed solvents catalyst_oxidation->use_inert_atm Yes optimize_conc->check_sm

Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.

References

  • Recent Progress in N-Heterocyclic Carbene Gold-Catalyzed Reactions of Alkynes Involving Oxidation/Amination/Cycloaddition. (n.d.). MDPI.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (n.d.). MDPI.
  • Ortega-Arizmendi, A. I., Aldeco-Pérez, E., & Cuevas-Yañez, E. (2012). Alkyne-Azide Cycloaddition Catalyzed by Silver Chloride and "Abnormal" Silver N-Heterocyclic Carbene Complex. International Journal of Organic Chemistry, 2, 234-237.
  • Donnelly, K. C., et al. (2013). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications.
  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
  • Di Giuseppe, A., et al. (2015). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 34(11), 2267–2278.
  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Di Giuseppe, A., et al. (2015). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 34(11), 2267–2278.
  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. (n.d.). Royal Society of Chemistry.
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (n.d.). MDPI.
  • Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. (n.d.). ResearchGate.
  • Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (n.d.). Biological Soft Matter Platform.
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (n.d.). ACS Publications.
  • Synthesis of Unsaturated N-Heterocycles by Cycloadditions of Aziridines and Alkynes. (n.d.). ACS Publications.
  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed.
  • Recent Advances in Cycloaddition Reactions with Alkynes to Construct Heterocycles. (n.d.). ResearchGate.
  • Heterogeneous catalysts based on salts of N-heterocycles for cycloaddition of CO2. (n.d.). ResearchGate.
  • Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (n.d.). Chalmers University of Technology.
  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). (n.d.). ResearchGate.
  • Chen, B., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Low yields in Click rxn. (2022). Reddit.
  • Copper ligand and anion effects: controlling the kinetics of the photoinitiated copper(i) catalyzed azide—alkyne cycloaddition polymerization. (n.d.). Royal Society of Chemistry.
  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. (n.d.). MDPI.
  • Buszek, K. R., et al. (2014). Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions. Journal of the American Chemical Society, 136(10), 3837–3845.
  • Click chemstry: Why does it sometimes work and other times it doesn't? (n.d.). ResearchGate.
  • How can I increase the yield of my click reaction. (n.d.). ResearchGate.
  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (n.d.). MDPI.
  • Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study. (n.d.). MDPI.

Sources

Technical Support Center: Minimizing Cytotoxicity of 5-Ethynylpyridin-2-ol and Its Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers working with 5-Ethynylpyridin-2-ol. This guide is designed to provide you, our fellow scientists and drug development professionals, with a proactive framework for identifying, understanding, and mitigating potential cytotoxic effects associated with this compound and its reagents.

While comprehensive public toxicity data for this compound is not widely available, its structural motifs—the pyridine ring and the reactive ethynyl group—are present in numerous biologically active molecules with known toxicities. For instance, related ethynylpyridine compounds are classified as harmful if swallowed and are known to cause skin and eye irritation.[1][2][3] Furthermore, the well-known cell proliferation reagent 5-Ethynyl-2'-deoxyuridine (EdU), which also contains an ethynyl group, exhibits significant cytotoxicity and genotoxicity at elevated concentrations, particularly in cells with compromised DNA repair mechanisms.[4]

This guide, therefore, is built on established principles of toxicology, cell-based assay optimization, and safe laboratory practice. It is structured not as a rigid protocol, but as a dynamic troubleshooting resource to empower you to make informed decisions, ensure data integrity, and maintain a safe research environment.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Cytotoxicity

This section addresses foundational questions regarding the potential cytotoxic nature of this compound.

Q1: What are the primary mechanisms by which a novel compound like this compound might induce cytotoxicity?

A1: Cytotoxicity from a small molecule inhibitor can arise from several sources, broadly categorized as on-target or off-target effects.[5]

  • On-Target Toxicity: The intended biological target of this compound, when modulated, may itself trigger a cell death pathway. This is an inherent property of inhibiting the target.[5]

  • Off-Target Toxicity: The compound may interact with unintended biomolecules, leading to toxicity.[6][7] This is a common challenge in drug discovery.[8] The reactive nature of the ethynyl group could lead to covalent modification of unintended proteins, while the pyridine core could bind to the active sites of other enzymes or receptors.

  • Metabolic Bioactivation: Cellular enzymes could metabolize this compound into a more reactive, toxic species.[5]

  • Chemical Reactivity & Instability: The compound itself might be unstable in culture media, degrading into toxic byproducts. Additionally, pyridin-2-ol structures can exist in tautomeric equilibrium with their corresponding pyridone forms, which may have different biological activities and toxicities.[9]

Q2: My initial screen shows significant cell death. How can I begin to differentiate between a desired on-target effect and an undesirable off-target effect?

A2: This is a critical question in drug development. A multi-pronged approach is essential for validation:

  • Dose-Response Analysis: Off-target effects often manifest at higher concentrations than on-target effects.[7] A sharp drop-off in viability may suggest non-specific toxicity, whereas a classic sigmoidal curve is expected for target-mediated effects.

  • Genetic Validation: This is the gold standard. Use genetic tools like CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[6] The resulting cellular phenotype should mimic the effect observed with this compound. If the genetic knockdown is not cytotoxic but the compound is, this strongly points to an off-target mechanism.

  • Use of Structurally Unrelated Inhibitors: Test another inhibitor of the same target that has a completely different chemical structure.[6] If both compounds produce the same cytotoxic phenotype, it strengthens the case for an on-target effect.

  • Inactive Control Analog: If available, use a close structural analog of this compound that is known to be inactive against the primary target.[7] This analog should not cause cytotoxicity; if it does, the toxicity is likely due to a shared chemical feature unrelated to target engagement.

Q3: What are the immediate troubleshooting steps I should take when encountering unexpected cytotoxicity?

A3: Before exploring complex biological mechanisms, it's crucial to rule out common experimental artifacts.

  • Verify Compound Concentration: Double-check all calculations for dilutions and stock solutions. An error in serial dilution is a frequent source of unexpectedly high concentrations.

  • Assess Solvent Toxicity: Most small molecules are dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically below 0.1%.[10] Always run a vehicle control (medium with the same amount of DMSO but no compound).

  • Evaluate Cell Health: Use cells within a consistent, low passage number. Over-passaged cells can become sensitive and yield inconsistent results.[7] Perform routine checks for mycoplasma contamination, which can profoundly alter cellular responses to chemical compounds.[11]

  • Check Culture Conditions: Ensure your incubator's CO2 levels, temperature, and humidity are optimal. Stressed cells are more susceptible to chemical insults.[12]

Part 2: Troubleshooting Guide - Proactive Mitigation of Cytotoxicity

This section provides actionable strategies for specific issues you may encounter during your experiments.

Issue Potential Cause Mitigation Strategy & Rationale
High cell death at all tested concentrations. 1. Overwhelming Off-Target Effects Lower the Concentration Range: Determine the minimal effective concentration for your on-target effect and work around that dose.[6] This minimizes engagement with lower-affinity off-targets.
2. Induction of Oxidative Stress Co-treat with Antioxidants: The cellular stress from the compound may be generating reactive oxygen species (ROS). Co-treatment with N-acetylcysteine (NAC) (Typical starting concentration: 1-5 mM) can mitigate this by replenishing intracellular glutathione stores.[10][11]
3. Apoptosis Induction Co-treat with Pan-Caspase Inhibitor: To determine if the cell death is apoptotic, use a pan-caspase inhibitor like Z-VAD-FMK (Typical working concentration: 20-50 µM).[10] If this rescues the cells, it confirms a caspase-dependent apoptotic pathway.
Inconsistent cytotoxicity results between experiments. 1. Compound Instability Prepare Fresh Solutions: Prepare fresh stock solutions from powder for each experiment. Avoid repeated freeze-thaw cycles. Test the compound's stability in your specific cell culture medium over the time course of your experiment.[7]
2. Tautomeric Shifts Control Solvent and pH: The pyridin-2-ol moiety can tautomerize. Be aware that changes in solvent polarity or media pH can shift this equilibrium, potentially altering the active species.[9] Maintain consistent media buffering and solvent conditions.
3. Cell Line Sensitivity Test in Different Cell Lines: The expression of off-target proteins can be highly cell-line specific.[7] Testing in a different, relevant cell line can help determine if the cytotoxicity is a universal or cell-type-specific effect.
Cell viability decreases, but classic apoptosis or necrosis markers are negative. 1. Mitochondrial Toxicity Perform a Glucose/Galactose Assay: Culture cells in medium where glucose is replaced by galactose. This forces cells to rely on mitochondrial oxidative phosphorylation for ATP.[13] Cells will show increased sensitivity to mitochondrial toxicants under these conditions.
2. Inhibition of Cell Proliferation (Cytostatic Effect) Distinguish Cytotoxicity from Cytostasis: Use a real-time cell analysis system or perform cell counts over several days. A cytotoxic agent kills cells, reducing the total number. A cytostatic agent merely stops proliferation, so the cell number platens. Assays like MTT measure metabolic activity, which can decrease in both scenarios.[14]
Visual Workflow: Troubleshooting Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed check_basics Step 1: Verify Basics - Compound Concentration? - Vehicle Control OK? - Cell Health/Passage? start->check_basics is_basics_ok Basics OK? check_basics->is_basics_ok fix_basics Correct Experimental Error (e.g., Remake dilutions) is_basics_ok->fix_basics No mitigation Step 2: Test Mitigation Strategies is_basics_ok->mitigation Yes nac Co-treat with NAC (Antioxidant) mitigation->nac zvad Co-treat with Z-VAD-FMK (Apoptosis Inhibitor) mitigation->zvad lower_conc Lower Concentration Range mitigation->lower_conc is_rescued Cell Viability Rescued? nac->is_rescued zvad->is_rescued lower_conc->is_rescued mechanism Identified Potential Mechanism - Oxidative Stress (NAC) - Apoptosis (Z-VAD) is_rescued->mechanism Yes off_target Strongly Suspect Off-Target Effect or On-Target Toxicity is_rescued->off_target No validation Step 3: Perform Validation - Genetic Knockdown (CRISPR/siRNA) - Use Unrelated Inhibitor mechanism->validation off_target->validation

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Part 3: Key Experimental Protocols

Here we provide streamlined protocols for fundamental cytotoxicity assessment.

Protocol 1: Determining the Cytotoxic Profile (IC50) via Resazurin Assay

This assay measures the metabolic reduction of resazurin to the fluorescent resorufin, which is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom, black-walled plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 18-24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Remember to prepare a vehicle control (medium + highest concentration of DMSO) and a no-treatment control.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or controls).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Assay: Add 10 µL of the resazurin solution to each well and incubate for 2-4 hours, or until a color change is apparent.

  • Measurement: Read the fluorescence on a plate reader.

  • Analysis: Subtract the background fluorescence (from a media-only well). Normalize the data by setting the no-treatment control as 100% viability and the "cells killed" control (e.g., with a high concentration of a known toxin like staurosporine) as 0% viability. Plot the normalized viability against the log of the compound concentration and fit a non-linear regression curve to determine the IC50 value.

Protocol 2: Assessing Cell Membrane Integrity via LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of necrosis or late-stage apoptosis.[7][15]

Materials:

  • Treated cell culture plates (from an experiment like Protocol 1)

  • Commercially available LDH Cytotoxicity Assay Kit

  • Absorbance plate reader

Methodology:

  • Prepare Controls: Following your experimental incubation, prepare a "Maximum LDH Release" control by adding the lysis solution provided in the kit to several untreated wells 45 minutes before the assay.

  • Sample Collection: Carefully collect 50 µL of supernatant from each well of your experimental plate and transfer to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the kit's instructions) to each well of the new plate containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).

  • Analysis: After subtracting the background, calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100.

Visual Diagram: Differentiating On-Target vs. Off-Target Cytotoxicity

G start Cytotoxicity Observed with This compound q1 Does genetic knockdown/knockout of the target mimic the cytotoxic phenotype? start->q1 on_target_path Strong Evidence for ON-TARGET Cytotoxicity q1->on_target_path Yes q2 Does a structurally unrelated inhibitor of the same target cause the same cytotoxicity? q1->q2 No q2->on_target_path Yes q3 Does a structurally similar, INACTIVE analog cause the same cytotoxicity? q2->q3 No off_target_path Strong Evidence for OFF-TARGET Cytotoxicity q3->off_target_path Yes ambiguous Ambiguous Result: May be on-target, but requires further investigation. q3->ambiguous No

Caption: A decision tree for validating the source of cytotoxicity.

Part 4: Safe Handling and Personal Protection

Minimizing cytotoxicity extends to protecting the researcher. Given the hazard classifications of related ethynylpyridine compounds, it is prudent to handle this compound as a hazardous substance.[1][16]

  • Engineering Controls: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to prevent inhalation.[17]

  • Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes a lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves.[16] Nitrile gloves that comply with ASTM D6978 standards are recommended for handling cytotoxic compounds.[18] Change gloves immediately if they become contaminated.

  • Spill and Waste Management: Be familiar with your institution's procedures for cytotoxic waste disposal. A spill kit specifically for chemical spills should be readily accessible in the laboratory.[16][18]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[16] Wash hands thoroughly after handling the compound, even if gloves were worn.

By implementing these troubleshooting strategies, robust experimental designs, and rigorous safety protocols, you can confidently navigate the challenges of working with novel compounds, ensuring the generation of high-quality, reproducible data while prioritizing safety.

References

  • Benchchem. (n.d.). Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of Small Molecule Inhibitors.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Dang, L., et al. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC.
  • Benchchem. (n.d.). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • Canadian Agency for Drugs and Technologies in Health. (n.d.). Safe handling of cytotoxics: guideline recommendations. PMC - PubMed Central.
  • Al-Rawi, S., et al. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
  • CREOD. (2018). Safe Handling of Cytotoxics.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
  • HSE. (2024). Safe handling of cytotoxic drugs in the workplace.
  • Valdivia, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.
  • The Pharmaceutical Journal. (2017). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2012). SAFETY DATA SHEET.
  • Carl ROTH. (2016). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU).
  • Cayman Chemical. (2025). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine.
  • PubChem. (n.d.). 5-Ethynylpyridin-2-amine.
  • Ueno, A. M., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. PubMed.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Ethynylpyridine.
  • Benchchem. (n.d.). Troubleshooting inconsistent results in Pyridin-4-ol experiments.
  • PromoCell. (n.d.). Troubleshooting guide for cell culture.
  • Cell Signaling Technology. (n.d.). CUT&RUN Troubleshooting Guide.
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
  • Benchchem. (n.d.). Mitigating Edicotinib-induced cytotoxicity in primary cell cultures.
  • MDPI. (n.d.). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks.
  • SpringerLink. (n.d.). Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach.
  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine.
  • MDPI. (n.d.). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors.
  • Guengerich, F. P. (n.d.). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. PMC.
  • MDPI. (n.d.). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines.
  • NIH. (n.d.). Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale.
  • PMC - PubMed Central. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone.
  • PubMed. (n.d.). Resistance of cultured Lewis lung carcinoma cell lines to tiazofurin.
  • ChemicalBook. (2025). This compound.
  • MDPI. (n.d.). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol.
  • MDPI. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins.
  • PMC - PubMed Central. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 5-Ethynylpyridin-2-ol in Click Chemistry: A Comparative Analysis of a Unique Terminal Alkyne

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for molecular assembly is a critical decision that dictates the efficiency of synthesis and the properties of the final product. In the realm of click chemistry, and specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the choice of the terminal alkyne is paramount.[1] This guide provides an in-depth technical comparison of 5-Ethynylpyridin-2-ol with other commonly employed terminal alkynes, offering experimental insights and data-driven recommendations for its strategic application.

The Landscape of Terminal Alkynes in Click Chemistry

The CuAAC reaction is a cornerstone of modern chemical ligation, prized for its high yields, broad functional group tolerance, and mild reaction conditions.[2] The reaction's kinetics and efficiency, however, are significantly influenced by the electronic and steric nature of the terminal alkyne. Generally, terminal alkynes can be categorized based on their substituents, which in turn dictates their reactivity profile.

Commonly Used Terminal Alkynes:

  • Aryl Alkynes (e.g., Phenylacetylene): These are widely used due to their commercial availability and stability. The electronic nature of the aromatic ring can be tuned to modulate reactivity, with electron-withdrawing groups generally increasing the rate of reaction.[3]

  • Aliphatic Alkynes (e.g., Propargyl Alcohol, Propargyl Ethers/Amines): These are valued for their versatility in introducing various functional groups and linkers. Their reactivity is generally considered standard, providing a reliable baseline for comparison.

  • Electron-Deficient Alkynes (e.g., Propiolates, Propiolamides): These alkynes exhibit enhanced reactivity due to the polarization of the alkyne bond, making them suitable for rapid conjugations. However, they can be susceptible to side reactions like Michael addition.[3]

This compound: A Multifaceted Player

This compound emerges as a compelling alternative, offering a unique combination of electronic properties and potential catalytic involvement. Its structure, featuring a pyridinol ring directly conjugated to a terminal alkyne, bestows upon it several key characteristics that influence its performance in CuAAC.

Electronic Activation of the Alkyne

The pyridine ring, being an electron-withdrawing heterocycle, significantly influences the electronic environment of the ethynyl group. The position of the nitrogen atom is critical; its electron-withdrawing effect is most pronounced at the ortho (2-) and para (4-) positions.[4] In this compound, the ethynyl group is at the 5-position, which is para to the ring nitrogen, leading to a significant polarization of the C-C triple bond. This increased electrophilicity of the alkyne carbons is anticipated to accelerate the rate-determining step of the CuAAC reaction, the nucleophilic attack by the azide.[4]

This activating effect is corroborated by studies on the closely related 2-ethynylpyridine, which has been shown to not only be highly reactive in CuAAC but also to act as an accelerating additive for the reaction.[3][5][6] The efficient transformation of 2-ethynylpyridine in minutes highlights the inherent reactivity of the ethynylpyridine scaffold.[5][6] Furthermore, the analogous 5-ethynyl-2-nitropyridine is noted for the activating effect of its electron-withdrawing nitropyridine ring.[7] While the hydroxyl group of this compound is generally considered electron-donating by resonance, the overall electron-withdrawing nature of the pyridine ring is expected to dominate, leading to an activated alkyne.

The Role of the 2-Hydroxyl Group: Potential for Catalyst Chelation

A unique feature of this compound is the presence of the hydroxyl group at the 2-position of the pyridine ring. This introduces the possibility of the molecule acting as a bidentate ligand, chelating the copper(I) catalyst through the pyridine nitrogen and the hydroxyl oxygen. This chelation could have a dichotomous effect on the CuAAC reaction:

  • Rate Enhancement: By localizing the copper catalyst in proximity to the alkyne, the formation of the key copper-acetylide intermediate could be facilitated, thereby accelerating the overall reaction rate. This "intramolecular catalysis" effect can be a significant advantage, especially in dilute reaction conditions.

  • Rate Inhibition: Conversely, if the chelation is too strong, it could lead to the formation of a stable, catalytically inactive copper complex, effectively sequestering the catalyst and hindering the reaction.

The precise impact of this potential chelation in the context of CuAAC with this compound requires further specific investigation. However, the known ability of 2-hydroxypyridine derivatives to coordinate with copper ions suggests this is a critical factor to consider during reaction optimization.

Comparative Performance Analysis

While direct, side-by-side kinetic data for this compound against a broad spectrum of terminal alkynes under identical conditions is not extensively available in the literature, a qualitative and semi-quantitative comparison can be constructed based on the performance of structurally related compounds.

Alkyne TypeRepresentative CompoundExpected Relative ReactivityKey AdvantagesPotential Disadvantages
Aryl Alkyne PhenylacetyleneBaselineCommercially available, stable, well-understood reactivity.Can be slower than activated alkynes.
Aliphatic Alkyne Propargyl AlcoholBaselineVersatile for functionalization, good solubility in polar solvents.Standard reactivity may not be sufficient for challenging conjugations.
Electron-Deficient Alkyne Methyl PropiolateHighVery fast reaction rates.Susceptible to Michael addition and other side reactions.
Ethynylpyridine 2-EthynylpyridineHigh to Very HighElectronically activated, potential for rate acceleration.[3][5][6]Potential for catalyst inhibition through strong coordination.
Subject of Comparison This compound Predicted: High Electronically activated alkyne, potential for intramolecular catalysis via copper chelation, introduces a useful heterocyclic moiety.Potential for catalyst sequestration, tautomerization of the pyridin-2-ol moiety.

Expert Insights: Based on the electronic activation provided by the pyridine ring, this compound is expected to exhibit reactivity comparable to or exceeding that of simple aryl alkynes and potentially approaching that of some electron-deficient alkynes, without the same propensity for Michael addition side reactions. The key to unlocking its full potential lies in optimizing the reaction conditions to favor the productive catalytic cycle over the formation of inactive copper complexes.

Experimental Protocols

To facilitate the objective comparison of this compound, the following detailed experimental protocols for a standard CuAAC reaction and a comparative reactivity study are provided.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the click reaction between an azide and a terminal alkyne, which can be adapted for this compound and other alkynes.

Materials:

  • Azide (1.0 equivalent)

  • Terminal Alkyne (e.g., this compound, 1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, 1-5 mol%)

Procedure:

  • In a reaction vial, dissolve the azide and the terminal alkyne in the chosen solvent.

  • If using a ligand, add the ligand to the reaction mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the General CuAAC Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Dissolve Azide & Alkyne in Solvent Ligand Add Ligand (Optional) Reagents->Ligand Initiation Add Ascorbate & Copper Solutions Reagents->Initiation Ligand->Initiation Ascorbate Prepare Fresh Sodium Ascorbate Solution Ascorbate->Initiation Copper Prepare CuSO4 Solution Copper->Initiation Stirring Stir at Room Temperature Initiation->Stirring Monitoring Monitor Progress (TLC/LC-MS) Stirring->Monitoring Quench Dilute with Water & Extract Monitoring->Quench Purify Column Chromatography Quench->Purify Comparative_Reactivity cluster_setup Reaction Setup Vial1 Reaction Vial 1: Azide + Alkyne 1 + Internal Standard Initiate Initiate all reactions simultaneously Vial1->Initiate Vial2 Reaction Vial 2: Azide + Alkyne 2 + Internal Standard Vial2->Initiate VialN Reaction Vial N: Azide + Alkyne N + Internal Standard VialN->Initiate Catalyst Prepare Catalyst Premix (CuSO4 + NaAsc) Catalyst->Initiate Sampling Withdraw and quench aliquots at time intervals Initiate->Sampling Analysis Analyze by HPLC or GC-MS Sampling->Analysis Data Plot [Product] vs. Time & Determine Rates Analysis->Data

Caption: Workflow for comparing the reactivity of different terminal alkynes in CuAAC.

Conclusion and Future Outlook

This compound stands out as a terminal alkyne with significant potential in click chemistry. Its electronically activated nature, coupled with the intriguing possibility of intramolecular catalytic assistance, positions it as a highly reactive and versatile building block. While further quantitative kinetic studies are warranted to fully elucidate its performance relative to other alkynes, the available evidence strongly suggests that this compound is a valuable tool for researchers in drug discovery, bioconjugation, and materials science. Its use can lead to accelerated reaction times and the introduction of a valuable pharmacophore and metal-chelating moiety into the target molecules. The provided protocols offer a solid foundation for the exploration and application of this promising reagent.

References

  • Yao, X., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(9), 1147.
  • Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2037–2049.
  • Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2037–2049.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Click chemistry. Wikipedia.
  • Hein, C. D., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Ali, T. H., et al. (2019). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis, 16(8), 1143-1148.
  • Hein, C. D., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Boyd, S. J., et al. (2020). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition.
  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research.
  • Investigation of the copper(I) catalysed azide-alkyne cycloaddition reactions (CuAAC) in molten PEG2000. ResearchGate.
  • Mátravölgyi, B., et al. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 17, 128-136.
  • Synthesis of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) alkyne... ResearchGate.
  • CuI‐Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. Request PDF on ResearchGate.
  • Wei, F., et al. (2016). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.

Sources

A Senior Scientist's Comparative Guide to the Quantitative Analysis of 5-Ethynylpyridin-2-ol Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology, the ability to track and quantify the synthesis of new biomolecules is paramount. Metabolic labeling using bioorthogonal chemical reporters offers a powerful window into the dynamic processes of a cell. 5-Ethynylpyridin-2-ol, a synthetic analog of natural nucleosides, serves as a potent tool for this purpose. Once introduced to cells, it is incorporated into nascent DNA and RNA during replication and transcription. Its terminal alkyne group—a small, bio-inert handle—provides a specific reaction site for covalent modification via "click chemistry," enabling downstream detection and quantification.[1][2]

Core Workflow Overview

The quantitative analysis of this compound incorporation follows a modular workflow. The initial metabolic labeling step is common to all methods, after which the path diverges depending on the chosen analytical technique.

cluster_0 Phase 1: Metabolic Labeling cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Output A Introduce this compound to Live Cells or Organism B Metabolic Incorporation into Nascent DNA/RNA A->B Cellular uptake & DNA/RNA synthesis C Method 1: Fluorescence Detection B->C Click Chemistry Ligation D Method 2: LC-MS/MS Analysis B->D Biomolecule Extraction & Digestion E Method 3: SRS Microscopy B->E Direct Vibrational Excitation F Relative Quantification (Microscopy Images, Flow Cytometry Plots) C->F G Absolute Quantification (% Incorporation, attomoles/μg DNA) D->G H Label-Free Imaging (Vibrational Contrast Images) E->H

Caption: General workflow for quantifying this compound incorporation.

Performance Comparison of Quantitative Methodologies

The selection of a validation method is a critical decision driven by the experimental question. Do you need to visualize the location of synthesis, obtain absolute numbers, or achieve high throughput? The following table summarizes the key performance characteristics of each technique, with performance data primarily derived from studies on the closely related and extensively validated alkyne-modified nucleoside, 5-ethynyl-2'-deoxyuridine (EdU).[3][4]

FeatureFluorescence Detection (CuAAC)LC-MS/MSStimulated Raman Scattering (SRS)
Principle Covalent ligation of a fluorescent azide to the alkyne handle.[3]Direct measurement of the mass-to-charge ratio of digested nucleosides.[3]Detection of the unique vibrational frequency of the alkyne bond.[3]
Quantification Relative (Intensity-based)Absolute (Gold Standard)Semi-quantitative (Signal intensity)
Sensitivity High (fmol to pmol)Very High (attomol to fmol)Moderate (µM to mM concentrations)
Spatial Resolution High (Diffraction-limited microscopy)None (Bulk sample analysis)High (Diffraction-limited microscopy)
Throughput High (Flow cytometry, plate readers)Low (Serial sample processing)Moderate (Image acquisition time)
Sample Prep Fixation, permeabilization, click reaction.[3]DNA/RNA extraction, enzymatic digestion, purification.[5]Minimal; live-cell compatible.
Key Advantage Versatility for imaging and high-throughput screening.Unrivaled accuracy and absolute quantification.[3]Label-free detection in live cells.
Key Limitation Potential for artifacts from fixation/permeabilization steps.Destructive to sample, no spatial information.Lower sensitivity than fluorescence or MS.

Method 1: Fluorescence-Based Detection via Click Chemistry

This approach is the most widely adopted for its versatility, enabling both spatial visualization via microscopy and high-throughput quantification via flow cytometry.[4]

Causality and Experimental Rationale

The core of this method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[1] The alkyne on the incorporated this compound reacts with an azide-conjugated fluorophore. The copper(I) catalyst is essential as it dramatically accelerates the rate of the cycloaddition, making the reaction rapid and effective even at low concentrations of reactants in a complex biological sample.[1] This covalent ligation stoichiometrically attaches a fluorescent molecule to each incorporated nucleoside analog, meaning the resulting fluorescence intensity is directly proportional to the amount of newly synthesized DNA/RNA.

cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mol1 Biomolecule-R-C≡CH (this compound incorporated) plus1 + mol2 N≡N⁺-N⁻-Fluorophore (Azide-Fluorophore) reaction Cu(I) Catalyst (e.g., CuSO₄ + Na Ascorbate) mol2->reaction product Stable Triazole Linkage (Fluorescently Labeled Biomolecule) reaction->product

Caption: The CuAAC reaction covalently links a fluorophore to the alkyne handle.

Detailed Protocol: CuAAC-Fluorescence Staining for Microscopy

This protocol is adapted for cultured mammalian cells.[3]

  • Metabolic Labeling: Culture cells to the desired confluency. Add this compound to the culture medium to a final concentration of 1-10 µM. Incubate for a period relevant to your biological question (e.g., 1-24 hours) to allow for incorporation into newly synthesized nucleic acids.

  • Cell Fixation: Aspirate the labeling medium and wash the cells twice with 1X Phosphate-Buffered Saline (PBS). Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

    • Rationale: Fixation crosslinks cellular components, preserving morphology and locking the labeled biomolecules in place.

  • Permeabilization: Wash twice with PBS. Permeabilize the cells by adding 0.5% Triton™ X-100 in PBS and incubating for 20 minutes at room temperature.

    • Rationale: Permeabilization creates pores in the cellular membranes, which is critical to allow the click chemistry reagents to access the nuclear DNA/RNA.

  • Click Reaction Cocktail Preparation: Prepare the cocktail immediately before use. For a 1 mL reaction, mix in the following order:

    • 860 µL PBS

    • 20 µL of 50 mM CuSO₄ solution

    • 100 µL of 500 mM Sodium Ascorbate solution (freshly prepared)

    • 20 µL of 50 µM Azide-Fluorophore (e.g., Alexa Fluor 488 Azide) stock solution

    • Rationale: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from the Cu(II) salt (CuSO₄) in situ. The components are added in this order to prevent premature reactions.

  • Labeling Reaction: Aspirate the permeabilization buffer and wash cells twice with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining: Aspirate the reaction cocktail and wash the cells three times with PBS. If desired, counterstain nuclei with a DNA dye like DAPI or Hoechst for 10 minutes.

  • Imaging: Wash once more with PBS and add mounting medium. Image the cells using an appropriate fluorescence microscope. The fluorescence intensity in the channel corresponding to your chosen fluorophore provides a relative measure of incorporation.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For experiments demanding the highest level of precision and absolute quantification, LC-MS/MS is the definitive method.[3] It allows for the direct measurement of the modified nucleoside as a percentage of its canonical counterpart.

Causality and Experimental Rationale

This workflow relies on the fundamental principles of mass spectrometry: the separation of ions based on their mass-to-charge (m/z) ratio.[6] The process begins with the complete enzymatic digestion of purified DNA or RNA into its constituent nucleosides. This mixture is then separated by high-performance liquid chromatography (HPLC). As the nucleosides elute from the column, they are ionized and enter the mass spectrometer. The instrument can be programmed to specifically look for the unique m/z of 5-ethynyl-2'-deoxypyridine (the incorporated form of this compound) and its corresponding canonical nucleoside (e.g., deoxythymidine). By comparing the area under the curve for the ion chromatograms of both the modified and unmodified nucleosides, an exact ratio of incorporation can be calculated.[5]

A Isolate Genomic DNA/RNA from Labeled Cells B Enzymatic Digestion to Nucleosides A->B Nuclease P1, Alkaline Phosphatase C Liquid Chromatography (LC) Separation B->C D Electrospray Ionization (ESI) C->D E Mass Spectrometry (MS1) Scan for Precursor Ions D->E F Collision-Induced Dissociation (MS2) Fragment Precursor Ions E->F Select specific m/z G Quantification of Fragment Ions F->G H Calculate Ratio of Modified to Canonical Nucleoside G->H Compare peak areas

Caption: Workflow for absolute quantification of incorporation by LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification
  • Metabolic Labeling: Label cells with this compound as described in the fluorescence protocol (Step 1).

  • Genomic DNA/RNA Extraction: Harvest cells and extract high-purity genomic DNA or total RNA using a commercial kit (e.g., Qiagen DNeasy or RNeasy). Quantify the nucleic acid concentration accurately.

  • Enzymatic Digestion: In a microcentrifuge tube, combine:

    • 1-10 µg of purified nucleic acid

    • Nuclease P1 (to digest to 5'-monophosphates)

    • Bacterial Alkaline Phosphatase (to dephosphorylate to nucleosides)

    • Appropriate digestion buffer

    • Incubate at 37°C for 2-4 hours.

    • Rationale: Complete digestion to individual nucleosides is essential for accurate quantification. A two-enzyme system ensures robust and complete breakdown.

  • Sample Cleanup: Remove enzymes and salts, which can interfere with mass spectrometry. This can be achieved by centrifugal filtration or solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Inject the digested sample onto a reverse-phase HPLC column (e.g., a C18 column) coupled to a tandem mass spectrometer.

    • Develop a gradient elution method to separate the canonical nucleosides from the modified 5-ethynyl-2'-deoxypyridine.

    • Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves programming specific precursor-to-fragment ion transitions for both the modified and canonical nucleosides of interest.

    • Rationale: MRM is a highly sensitive and specific mode of operation where the mass spectrometer only detects ions that have a specific parent mass AND produce a specific fragment mass upon collision, drastically reducing chemical noise and ensuring accurate quantification.[7]

  • Data Analysis: Integrate the peak areas from the chromatograms for the modified and canonical nucleosides. Calculate the percent incorporation using the formula: % Incorporation = [Peak Area (Modified) / (Peak Area (Modified) + Peak Area (Canonical))] * 100

Method 3: Stimulated Raman Scattering (SRS) Microscopy

SRS is a cutting-edge, label-free imaging technique that offers the unique ability to visualize the incorporation of alkyne-tagged molecules in live cells without the need for fixation or click chemistry.

Causality and Experimental Rationale

This method leverages the unique vibrational properties of the carbon-carbon triple bond (alkyne). This bond has a strong, characteristic Raman scattering signal in a region of the spectrum (around 2100-2200 cm⁻¹) where endogenous cellular molecules are silent.[3] In SRS microscopy, two lasers are used: a "pump" beam and a "Stokes" beam. When the energy difference between these two lasers precisely matches the vibrational frequency of the alkyne bond, it stimulates a coherent vibration, leading to a measurable amplification of the Stokes signal and a loss in the pump signal. The microscope detects this signal change, generating an image where the contrast is directly proportional to the concentration of the alkyne-tagged this compound.

Experimental Protocol: SRS Imaging
  • Cell Culture and Labeling: Culture cells on imaging-grade glass-bottom dishes or coverslips suitable for microscopy. Label the cells with a higher concentration of this compound (typically 10-50 µM) than used for fluorescence.

    • Rationale: SRS is generally less sensitive than fluorescence detection, so a higher degree of incorporation is often required to generate a strong signal.

  • Live-Cell Imaging:

    • Mount the live cells on the stage of an SRS microscope.

    • Tune the energy difference between the pump and Stokes lasers to the specific Raman frequency of the ethynyl group on your molecule.

    • Acquire images. The resulting image will show contrast based on the concentration of incorporated this compound, allowing for real-time visualization of newly synthesized DNA/RNA in living cells.

  • Data Analysis: The intensity of the SRS signal can be used for semi-quantitative analysis, comparing signal levels between different regions of a cell or between different experimental conditions.

Conclusion and Future Outlook

The quantitative analysis of this compound incorporation is a multi-faceted challenge where the optimal method is dictated by the biological question at hand.

  • Fluorescence-based detection offers an unparalleled combination of spatial resolution and high-throughput capability, making it ideal for screening and cell population studies.

  • LC-MS/MS stands as the undisputed gold standard for accuracy, providing the absolute numbers necessary for rigorous biochemical and pharmacological studies.[3][8]

  • SRS microscopy opens a new frontier in live-cell imaging, allowing researchers to observe the dynamics of nucleic acid synthesis in real-time without the perturbations of labeling chemistry.

By understanding the fundamental principles, advantages, and limitations of each approach, researchers can design robust experiments that fully leverage the power of this compound to illuminate the intricate and dynamic world of cellular metabolism.

References

  • Hettige, N. N., & H-T, C. (2019). A Bioorthogonal Near-Infrared Fluorogenic Probe for mRNA Detection. ACS Publications.
  • Li, S., et al. (2022). Bioorthogonal in-cell Labeling and Profiling of N6-isopentenyladenosine (i6A) Modified RNA. bioRxiv.
  • Rinn, J. L., & Snyder, M. (n.d.). Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing. NIH.
  • Li, S., et al. (2023). Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. PMC.
  • Pereira, C. S., et al. (2021). EDU (5-Ethynyl-2'-Deoxyuridine)-Coupled Fluorescence-Intensity Analysis: Determining Absolute Parameters of the Cell Cycle. PubMed.
  • Kleiner, R. E., et al. (2022). Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases. PubMed Central.
  • Gómez, A. M., & Fairlamb, I. J. (n.d.). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. PMC.
  • Yoon, J. H., & Gorospe, M. (2025). RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing. PubMed.
  • National Center for Biotechnology Information. (2008). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. PubChem Compound Summary for CID 9825946.
  • Griffin, P. B., & Lott, L. D. (n.d.). Accurate Label-Free Protein Quantitation with High- and Low-Resolution Mass Spectrometers. NIH.
  • Paulo, J. A., & Gygi, S. P. (n.d.). Quantitative mass spectrometry-based multiplexing compares the abundance of 5000 S. cerevisiae proteins across 10 carbon sources. NIH.
  • ResearchGate. (2015). Does anyone know the DNA incorporation rates 5-Ethynyl-2'-deoxyuridine after pulsing cells?.
  • ResearchGate. (n.d.). RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing. Request PDF.
  • Loo, J. A., & Loo, R. R. (n.d.). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. PMC - NIH.
  • Schelpe, A. S., & Impens, F. (n.d.). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. PMC - NIH.
  • Wang, Y., & Li, H. (n.d.). Recent Advances in Mass Spectrometry-Based Protein Interactome Studies. PMC - NIH.
  • MDPI. (2020). Enhanced Solid-State Fluorescence of Flavin Derivatives by Incorporation in the Metal-Organic Frameworks MIL-53(Al) and MOF-5.
  • Thiele, C., & Papan, C. (2014). Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis. Organic & Biomolecular Chemistry.
  • MDPI. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
  • Showalter, H. D., & Saltiel, A. R. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed.
  • ResearchGate. (2020). Enhanced Solid-State Fluorescence of Flavin Derivatives by Incorporation in the Metal-Organic Frameworks MIL-53(Al) and MOF-5.

Sources

A Comparative Guide to Bioorthogonal Labeling Reagents: 5-Ethynyluridine (EU) vs. the Potential of 5-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of molecular biology and drug development, the ability to track and identify newly synthesized biomolecules is paramount. Metabolic labeling, coupled with bioorthogonal click chemistry, has emerged as a powerful tool for these investigations. 5-Ethynyluridine (EU) is a well-established and widely used reagent for the specific labeling of nascent RNA. This guide provides an in-depth comparison of EU with the largely unexplored yet potentially versatile compound, 5-Ethynylpyridin-2-ol. While EU's performance is backed by extensive experimental data, the profile of this compound is constructed based on the known reactivities and biological activities of its constituent chemical moieties: the ethynyl group and the pyridin-2-ol (also known as 2-pyridone) scaffold.

Section 1: 5-Ethynyluridine (EU) - The Established Standard for Nascent RNA Labeling

5-Ethynyluridine is a nucleoside analog of uridine, featuring a terminal alkyne group at the C5 position of the pyrimidine ring. This seemingly small modification has profound utility in a research setting.

Mechanism of Action and Core Applications

Being cell-permeable, EU is readily taken up by cells and is subsequently phosphorylated by cellular kinases to its triphosphate form, 5-ethynyluridine triphosphate (EUTP). Cellular RNA polymerases recognize EUTP as an analog of uridine triphosphate (UTP) and incorporate it into newly transcribed RNA. This process effectively "tags" nascent RNA with a bioorthogonal alkyne handle.

The presence of the ethynyl group allows for a highly specific and efficient covalent reaction with azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage, enabling the attachment of various reporter molecules, such as fluorophores for imaging or biotin for enrichment and subsequent analysis (e.g., sequencing or mass spectrometry).

Experimental Workflow: Nascent RNA Labeling with 5-Ethynyluridine

EU_Workflow cluster_CellCulture Cellular Incorporation cluster_ClickReaction Bioorthogonal Ligation (Click Chemistry) cluster_Analysis Downstream Analysis Cell Living Cells EU_addition Add 5-Ethynyluridine (EU) to cell culture medium Cell->EU_addition Incorporation EU is transported into cells and phosphorylated to EUTP. EUTP is incorporated into nascent RNA by RNA polymerases. EU_addition->Incorporation Lysis Cell Lysis and RNA Isolation Incorporation->Lysis Click Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Lysis->Click Imaging Fluorescence Microscopy Click->Imaging Enrichment Streptavidin-based Enrichment (if biotinylated) Click->Enrichment Azide_Reporter Azide-functionalized Reporter Molecule (e.g., Fluorophore, Biotin) Azide_Reporter->Click Sequencing Next-Generation Sequencing (e.g., EU-seq) Enrichment->Sequencing

Caption: Workflow for nascent RNA labeling and analysis using 5-Ethynyluridine (EU).

Performance and Considerations
Parameter5-Ethynyluridine (EU)
Primary Application Metabolic labeling of nascent RNA.
Mechanism Incorporation into RNA by RNA polymerases as a uridine analog.
Detection Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized reporters.
Specificity Generally high for RNA, but can be incorporated into DNA in some organisms.[1]
Cell Permeability High.
Cytotoxicity Can be cytotoxic at higher concentrations or with prolonged exposure.[2]
Click Reaction Kinetics Generally efficient, but can be influenced by the specific alkyne and azide partners.
Detailed Experimental Protocol: EU Labeling of Nascent RNA in Cultured Cells
  • Cell Culture and EU Incubation:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of 5-Ethynyluridine (e.g., 100 mM in DMSO).

    • On the day of the experiment, dilute the EU stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 0.1-1 mM).

    • Remove the old medium from the cells and replace it with the EU-containing medium.

    • Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard cell culture conditions.

  • Cell Lysis and RNA Isolation:

    • After incubation, wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from a commercial RNA extraction kit).

    • Isolate total RNA according to the manufacturer's protocol.

  • Click Reaction for Fluorescence Detection:

    • Prepare a "click cocktail" containing a fluorescent azide (e.g., Alexa Fluor 488 azide), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-made copper(I) catalyst), and a copper-chelating ligand (e.g., THPTA) in a suitable buffer.

    • Add the click cocktail to the isolated RNA and incubate at room temperature, protected from light, for 30-60 minutes.

    • Purify the labeled RNA to remove unreacted click components, for example, by ethanol precipitation.

  • Analysis:

    • For imaging, the labeled RNA can be visualized directly using fluorescence microscopy.

    • For sequencing or other downstream applications, the RNA is further processed according to the specific protocol (e.g., library preparation for sequencing).

Section 2: this compound - A Novel Probe with Inferred Potential

This compound is a chemical compound that, to date, lacks extensive characterization in biological research. However, its structure, comprising a reactive ethynyl group and a biologically relevant pyridin-2-ol/2-pyridone scaffold, allows for an informed inference of its potential applications and performance.

Inferred Mechanism of Action and Potential Applications

The presence of the terminal alkyne group strongly suggests that this compound is designed for use in click chemistry, similar to EU. The key difference lies in the nature of the heterocyclic ring. Unlike the uracil base of EU, which mimics a natural nucleoside for enzymatic incorporation, the pyridin-2-ol moiety is not a direct analog of a nucleic acid base.

This suggests two primary, hypothetical modes of action:

  • Bio-conjugation and Small Molecule Probes: this compound could be used as a building block in medicinal chemistry to synthesize more complex molecules. The ethynyl group would serve as a handle for attaching these molecules to other entities (e.g., proteins, nanoparticles, or surfaces) via click chemistry. The pyridin-2-one core is a "privileged scaffold" in drug discovery, known to be present in numerous bioactive compounds with diverse therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5][6]

  • Metabolic Labeling of Non-Nucleic Acid Pathways: It is conceivable that the pyridin-2-ol structure could be recognized by certain metabolic pathways, leading to its incorporation into other classes of biomolecules. Pyridine derivatives are known to be involved in various metabolic processes.[2][7][8] However, without experimental validation, this remains speculative.

Conceptual Workflow: Potential Application of this compound in Bioconjugation

EHP_Workflow cluster_Synthesis Chemical Synthesis cluster_ClickReaction Bioconjugation via Click Chemistry cluster_Application Potential Applications EHP This compound Functionalization Optional: Further chemical modification of the pyridin-2-ol ring EHP->Functionalization Probe Alkyne-functionalized Probe Molecule Functionalization->Probe Click Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Probe->Click Azide_Target Azide-modified Target Biomolecule (e.g., Protein, Peptide) Azide_Target->Click Conjugate Bioconjugate Click->Conjugate Drug_Delivery Drug Delivery Systems Conjugate->Drug_Delivery Imaging_Probe Fluorescent Imaging Probes Conjugate->Imaging_Probe Activity_Assay Enzyme Activity Assays Conjugate->Activity_Assay

Caption: A conceptual workflow for the potential use of this compound in bioconjugation.

Inferred Performance and Key Research Questions
ParameterThis compound (Inferred)
Primary Application Potential as a bioorthogonal building block for medicinal chemistry and bioconjugation. Possible, but unproven, role in metabolic labeling of non-nucleic acid pathways.
Mechanism Primarily through chemical synthesis and subsequent click chemistry. Biological incorporation pathways are unknown.
Detection Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules.
Specificity Dependent on the design of the experiment and the specific biological interactions of the pyridin-2-one scaffold.
Cell Permeability Likely to be cell-permeable based on its small size and heterocyclic nature, but requires experimental verification.
Cytotoxicity Unknown. Many pyridin-2-one derivatives exhibit biological activity, which could range from therapeutic to cytotoxic depending on the context and concentration.[3][5][6]
Click Reaction Kinetics The pyridine ring may influence the kinetics of the CuAAC reaction. Some studies suggest that 2-ethynylpyridine can accelerate the reaction.[1][9][10]

Section 3: Head-to-Head Comparison and Future Outlook

Feature5-Ethynyluridine (EU)This compound
Chemical Class Pyrimidine Nucleoside AnalogEthynyl-substituted Pyridin-2-ol/2-pyridone
Established Use Labeling nascent RNANot established; potential for bioconjugation
Mechanism of Labeling Enzymatic incorporation into RNAUnknown; likely via chemical conjugation
Biological Mimicry Uridine analogNot a direct mimic of a common biomolecule
Experimental Data ExtensiveMinimal to none
Potential Advantages High specificity for RNA in many systems; well-understood methodology.Potential for diverse biological activities due to the pyridin-2-one core; may have favorable click reaction kinetics.
Potential Disadvantages Can exhibit cytotoxicity; potential for off-target DNA incorporation.Lack of characterization; unknown biological effects, uptake, and metabolism.

Conclusion

5-Ethynyluridine (EU) remains the gold standard for researchers seeking to specifically label and analyze newly synthesized RNA. Its mechanism is well-understood, and a wealth of protocols and supporting literature is available.

This compound, on the other hand, represents an intriguing but unvalidated chemical tool. Its future in research will depend on systematic characterization. Key experiments would involve assessing its cytotoxicity across various cell lines, determining its cell permeability and metabolic fate, and quantifying its click chemistry reaction kinetics in comparison to other alkynes. Should it prove to be biocompatible and possess favorable reaction properties, its unique pyridin-2-one scaffold could open up new avenues in the design of novel bioactive probes and targeted therapeutics.

For now, researchers with established RNA-labeling needs should continue to rely on the proven performance of EU. However, for those in medicinal chemistry and probe development, this compound offers a novel, albeit challenging, starting point for innovation.

References

  • A Comparative Kinetic Analysis of Macrocyclic Alkynes in Click Chemistry: A Guide for Researchers. (2025). BenchChem Technical Support.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.).
  • Kinetics of Polymer Interfacial Reactions: Polymer Brush Formation by Click Reactions of Alkyne End-Functional Polymers with Azide-Functional Substr
  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022).
  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (n.d.). MDPI.
  • Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. (2014). PubMed.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022).
  • Click chemistry. (n.d.). Wikipedia.
  • Biological Activities of Pyridine Deriv
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
  • 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water. (n.d.). Thieme E-Books & E-Journals.
  • An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. (2025).
  • Click Chemistry Protocols. (n.d.).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • Overview to Pyridine Nucleotides Review Series. (2012). PMC - PubMed Central.
  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. (n.d.). PMC.
  • Click Chemistry Protocols. (n.d.). BroadPharm.
  • Pyridine nucleotide metabolism in Escherichia coli. III. Biosynthesis from alternative precursors in vivo. (2025).
  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC - NIH.
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). PMC - NIH.

Sources

A Comparative Guide to the Mass Spectetric Characterization of 5-Ethynylpyridin-2-ol Adducts

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the characterization of covalent adducts formed by 5-Ethynylpyridin-2-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and strategic choices required for robust and unambiguous adduct identification. We will explore the entire analytical workflow, from sample preparation to data interpretation, comparing the industry's two primary mass spectrometry platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).

Introduction: The Significance of this compound Adducts

This compound is a molecule of interest due to its reactive ethynyl group, which can act as a Michael acceptor or undergo other transformations, rendering it capable of forming covalent bonds with biological nucleophiles. In drug development, such reactive fragments are explored for their potential as targeted covalent inhibitors. However, off-target reactivity can lead to idiosyncratic toxicity. Therefore, characterizing the covalent adducts this molecule forms with biomolecules like proteins and DNA is paramount. It allows researchers to understand a compound's mechanism of action, identify potential toxicity liabilities, and develop biomarkers for target engagement or adverse effects.[1][2][3]

Mass spectrometry (MS) is the definitive analytical tool for this purpose, offering the sensitivity and specificity required to detect low-abundance adducts and pinpoint the exact site of modification on a complex biomolecule.[2] This guide will compare the two most prevalent MS-based workflows for this task.

The Foundational Workflow: From Adduct Formation to Analysis

The success of any mass spectrometry analysis is built upon a foundation of meticulous sample preparation. The goal is to form the adduct of interest, remove interfering contaminants, and process the adducted biomolecule into a state that is amenable to MS analysis.

cluster_prep Upstream Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Downstream Data Analysis Incubation Incubation: Target Biomolecule + This compound Quench Quench Reaction & Remove Excess Reagent Incubation->Quench Adduct Formation Denature Protein Denaturation, Reduction & Alkylation Quench->Denature Purification Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest Prepare for Digestion Cleanup Peptide Desalting (e.g., C18 ZipTip) Digest->Cleanup Generate Peptides LC_Separation LC Separation Cleanup->LC_Separation Purify Peptides Ionization Ionization (ESI or MALDI) LC_Separation->Ionization Hyphenation MS_Analysis Mass Analysis (MS1 & MS/MS) Ionization->MS_Analysis Search Database Search (Variable Modification) MS_Analysis->Search Validation Manual Validation (Fragment Spectra) Search->Validation Localization Site Localization Validation->Localization

Caption: General workflow for protein adduct analysis.

Experimental Protocol: In-Solution Protein Digestion for Bottom-Up Analysis

This protocol is a foundational method for preparing a protein-adduct sample for LC-MS/MS analysis. The causality is critical: we must unfold the protein (denature), break disulfide bridges (reduce), permanently block them (alkylate), and then cleave the protein into manageable peptides (digest).

  • Denaturation & Reduction :

    • To a solution containing 10-50 µg of the adducted protein, add a denaturant like 8 M urea or 50 mM ammonium bicarbonate with 0.1% RapiGest SF to a final volume of 90 µL. The chaotropic agent (urea) or surfactant unfolds the protein, exposing cleavage sites for the protease.

    • Add 5 µL of 200 mM dithiothreitol (DTT) and incubate for 30 minutes at 50 °C. DTT reduces the disulfide bonds between cysteine residues, further linearizing the protein.[4]

  • Alkylation :

    • Cool the sample to room temperature. Add 10 µL of 200 mM iodoacetamide (IAA) and incubate in the dark for 30 minutes.[5] IAA covalently modifies the free thiol groups of the reduced cysteines, preventing them from reforming disulfide bonds, which would interfere with digestion and analysis.

  • Digestion :

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M, as high concentrations of urea inhibit trypsin activity.

    • Add sequencing-grade trypsin at a 1:20 to 1:50 (enzyme:protein) ratio by weight and incubate overnight at 37 °C.[4] Trypsin is chosen for its high specificity, cleaving C-terminal to lysine (K) and arginine (R) residues, which generates peptides of an ideal size range for MS analysis.

  • Cleanup & Concentration :

    • Acidify the reaction with 1% trifluoroacetic acid (TFA) to a pH of 2-3 to stop the digestion and prepare the sample for solid-phase extraction.

    • Use a C18 ZipTip or equivalent solid-phase extraction method to desalt and concentrate the peptides. Salts and detergents must be removed as they suppress ionization efficiency and contaminate the mass spectrometer.[4][6][7] Elute the peptides in a solution compatible with LC-MS, typically 50% acetonitrile with 0.1% formic acid.[4]

Mass Spectrometry Platforms: A Head-to-Head Comparison

The choice of MS platform dictates the type and quality of data obtained. For adduct analysis, the primary contenders are LC-MS/MS, particularly with high-resolution analyzers, and MALDI-TOF MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for identifying and localizing covalent modifications.[2][8] The liquid chromatography step separates the complex peptide mixture over time before introduction into the mass spectrometer. Electrospray ionization (ESI) then generates gaseous, charged ions from the liquid eluent.

  • Top-Down vs. Bottom-Up Analysis :

    • Top-Down : In this approach, the intact, adducted protein is analyzed directly.[9] Its strength lies in confirming the overall mass shift and determining the stoichiometry (i.e., how many adducts are on each protein). However, it struggles with localizing the modification site and is generally less sensitive for larger proteins.

    • Bottom-Up : This is the most common and powerful strategy.[2][9] By analyzing the tryptic peptides, we can precisely identify which amino acid is modified. The mass increase from the this compound adduct will be observed on a specific peptide, which can then be fragmented (MS/MS) to confirm the sequence and pinpoint the modified residue.

  • Instrumentation and Data Acquisition :

    • High-resolution accurate-mass (HRAM) analyzers, such as the Orbitrap, are superior for this work. Their ability to measure mass with high precision (e.g., < 5 ppm error) allows for confident determination of the elemental composition of the adducted peptide, distinguishing it from other potential modifications.[10]

    • Data-Dependent Acquisition (DDA) : The instrument performs a survey scan (MS1) and then automatically selects the most intense peptide ions for fragmentation (MS/MS). While effective, it can miss low-abundance adducted peptides.[2]

    • Data-Independent Acquisition (DIA) : All peptides within a specified mass range are fragmented, creating a comprehensive digital map of the sample. This approach is less biased against low-abundance species but requires more complex data processing.[2]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

In MALDI-TOF MS, the sample is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the sample, and the ions are accelerated down a flight tube, separating by their mass-to-charge ratio.[11]

  • Primary Application : MALDI-TOF is exceptionally useful for the rapid analysis of intact proteins (a top-down approach).[11][12] It can quickly confirm if an adduct has formed by observing the mass shift on the intact protein. Its high throughput makes it suitable for screening applications.

  • Limitations : MALDI is less commonly used for bottom-up peptide analysis for several reasons. The matrix itself produces many ions in the low-mass region, which can interfere with peptide signals.[13][14] While offline LC-MALDI exists, the seamless online coupling of LC to ESI-MS provides superior separation and sensitivity for complex peptide mixtures. Furthermore, MALDI-TOF instruments typically have lower resolution and mass accuracy than HRAM instruments like the Orbitrap, making unambiguous identification more challenging. Salt adducts (e.g., sodium, potassium) are also common in MALDI spectra, which can complicate interpretation.[15]

Platform Performance Comparison
FeatureLC-MS/MS (HRAM Orbitrap)MALDI-TOF MSRationale & Causality
Primary Approach Bottom-Up (Site ID) & Top-DownTop-Down (Intact Mass)LC-MS/MS excels at peptide fragmentation, which is essential for localizing the modification site.[9] MALDI is simpler and faster for intact mass measurement.[11]
Mass Accuracy < 5 ppm50 - 200 ppmHigh mass accuracy is critical to confirm the elemental formula of the adduct and distinguish it from isobaric interferences.[10]
Resolution > 100,00010,000 - 40,000High resolution separates the adducted peptide's isotopic cluster from other nearby signals, ensuring clean data for identification.
Sensitivity fmol - amolLow fmolESI coupled with nano-LC provides exceptional sensitivity, crucial for detecting substoichiometric modifications.[6]
Throughput Lower (LC gradient dependent)Higher (direct spotting)The LC separation step is time-consuming but necessary for complex samples. MALDI analysis of a single spot is very fast.[12]
Hyphenation Online LC coupling is standardOffline LC is possible but cumbersomeDirect coupling of LC to ESI provides the best chromatographic resolution and sensitivity for peptide analysis.[16]

Data Interpretation: Decoding the Mass Spectra

The final and most critical step is interpreting the acquired data to confirm the presence and location of the this compound adduct. The expected monoisotopic mass shift for the addition of this compound (C₇H₅NO) is +119.0371 Da .

Bottom-Up Data Analysis Strategy
  • Database Searching : The raw MS/MS data is searched against a protein sequence database (e.g., Swiss-Prot) using a search algorithm like Sequest or Mascot. The key is to specify the calculated mass shift (+119.0371 Da) as a variable modification on potential nucleophilic residues (Cysteine, Lysine, Histidine, Serine, etc.).[2]

  • MS/MS Fragment Validation : A database search hit is only a statistical proposition. It must be validated by manual inspection of the MS/MS spectrum. The fragmentation of a peptide bond results in a ladder of 'b' (N-terminal) and 'y' (C-terminal) ions.[9] When a residue is modified, all fragment ions containing that residue will be shifted by the mass of the adduct. A continuous series of b- and y-ions, with a clear mass jump at the modification site, provides unambiguous proof of localization.

cluster_peptide Hypothetical Peptide: V-G-A-C-H-R cluster_ions Observed Fragment Ions V V G G V:e->G:w b1 V:e->G:w y5+119 A A G:e->A:w b2 G:e->A:w y4+119 C C A:e->C:w b3 A:e->C:w y3+119 H H C:e->H:w b4+119 C:e->H:w y2 R R H:e->R:w b5+119 H:e->R:w y1 b_ions b-ions (N-terminus) y_ions y-ions (C-terminus)

Caption: Fragmentation of a peptide with an adduct on Cysteine (C*).

As shown in the diagram, the mass shift (+119 Da) appears in the b₄ and b₅ ions and the y₃, y₄, and y₅ ions, precisely localizing the modification to the cysteine residue.

Conclusion and Recommendations

The characterization of this compound adducts requires a robust and precise analytical strategy. While both LC-MS/MS and MALDI-TOF MS have their merits, their optimal applications differ significantly.

  • Recommendation : For the definitive identification and site-localization of this compound adducts, a bottom-up proteomics workflow utilizing high-resolution LC-MS/MS is the unequivocal gold standard . The combination of chromatographic separation, high mass accuracy, and tandem mass spectrometry provides an unmatched level of detail and confidence.

  • Complementary Use : MALDI-TOF MS serves as an excellent complementary technique for rapid screening . It can quickly confirm the formation of an adduct on an intact protein and determine the modification stoichiometry, making it ideal for initial reactivity assays before committing to the more intensive LC-MS/MS workflow.

By selecting the appropriate methodology and understanding the causality behind each experimental step, researchers can confidently characterize covalent adducts, accelerating drug development programs and deepening our understanding of chemical biology.

References

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). NIH.
  • Zhang, S., Liu, J., Chen, Y., Xiong, S., Wang, G., Chen, J., & Yang, G. (2010). A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry, 21(1), 154-160. [Link]
  • Hill, B. G., Higdon, A., & Darley-Usmar, V. (2010). Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro. Methods in molecular biology (Clifton, N.J.), 610, 241-253. [Link]
  • Zhang, S., Liu, J., Chen, Y., Xiong, S., Wang, G., Chen, J., & Yang, G. (2010). A novel strategy for MALDI-TOF MS analysis of small molecules.
  • Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences. [Link]
  • Can Maldi TOF results show adducts or peaks are usually exact masses only? (2018).
  • Schematic overview of MS-based methodologies for detection of covalent... (n.d.). ResearchGate.
  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. (n.d.). University of Massachusetts Chan Medical School.
  • Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone. (2017).
  • Domingues, M. R., & Reis, A. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International journal of molecular sciences, 20(8), 2003. [Link]
  • Hill, B. G., Higdon, A., & Darley-Usmar, V. M. (2012). Utilization of MALDI-TOF to Determine Chemical-Protein Adduct Formation In Vitro. Methods in molecular biology (Clifton, N.J.), 803, 163-173. [Link]
  • Han, B., Jones, C. K., & Loo, R. R. (2013). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of the American Society for Mass Spectrometry, 24(1), 136-146. [Link]
  • Medzihradszky, K. F. (2011). LC-MS for the Identification of Post-Translational Modifications of Proteins. Royal Society of Chemistry. [Link]
  • Edwards, R. L., & Griffiths, W. J. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1549, 1-13. [Link]
  • What do aromatic compunds fragment into in MS? Why are adducts formed? (2016).
  • Gu, C., & Wang, Y. (2014). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Journal of the American Society for Mass Spectrometry, 25(6), 914-929. [Link]
  • Singh, R., & Farmer, P. B. (2012). The analysis of DNA adducts: the transition from (32)P-postlabeling to mass spectrometry. Cancer letters, 334(1), 20-27. [Link]
  • mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • Tang, Y., & Zhang, J. L. (2020). Recent developments in DNA adduct analysis using liquid chromatography coupled with mass spectrometry.
  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
  • Zalles, M., & Sturla, S. J. (2014). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Chemical research in toxicology, 27(4), 491-506. [Link]
  • Codreanu, S. G., Ullery, J. C., & Marnett, L. J. (2014). Novel Approaches to identify protein adducts produced by lipid peroxidation. Accounts of chemical research, 47(4), 1149-1157. [Link]
  • Yamashita, S., Sakumi, K., & Nakabeppu, Y. (2021). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Genes and environment : the official journal of the Japanese Environmental Mutagen Society, 43(1), 26. [Link]
  • Guo, J., & Wang, Y. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxins, 11(5), 279. [Link]
  • A Mass Spectral Library for DNA Adductomics. (n.d.). PubMed Central.
  • Yang, X., & Raney, K. D. (2016). Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. Rapid communications in mass spectrometry : RCM, 30(5), 652-664. [Link]
  • A Mechanism Study on the (+)
  • Williams, L., & Turesky, R. J. (2012). Mass Spectrometric Characterization of an Acid-Labile Adduct Formed with 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and Albumin in Humans. Chemical research in toxicology, 25(7), 1463-1473. [Link]
  • Shearn, C. T., Fritz, K. S., & Anderson, V. E. (2011). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. Free radical biology & medicine, 51(8), 1467-1476. [Link]
  • Augusti, R., Dias, L. G., & de Almeida, W. B. (2002). Structural characterization of acetylpyridinium-ethyl pyruvate adducts by electrospray ionization mass spectrometry. Journal of mass spectrometry : JMS, 37(8), 866-872. [Link]
  • Long, D., Meier-Menches, S. M., & Hartinger, C. G. (2024). AdductHunter: identifying protein-metal complex adducts in mass spectra.
  • Brown, L. S., & Turesky, R. J. (2012). Mass Spectrometric Characterization of Human Serum Albumin Adducts Formed with N-Oxidized Metabolites of 2-Amino-1-methyl-phenylimidazo[4,5-b]pyridine in Human Plasma and Hepatocytes. Chemical research in toxicology, 25(10), 2125-2137. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Bioorthogonality of 5-Ethynylpyridin-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for the Ideal Bioorthogonal Alkyne

In the landscape of chemical biology, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains a cornerstone for bioconjugation due to its efficiency and the small, biologically inert nature of the alkyne and azide reporters.[1] The selection of the terminal alkyne, however, is far from trivial. Its electronic environment, stability, and potential for side-reactions dictate its true utility within the complex milieu of a living system. This guide provides an in-depth framework for assessing the bioorthogonality of a promising, yet under-characterized, terminal alkyne: 5-Ethynylpyridin-2-ol .

Unlike simple aliphatic or aromatic alkynes, this compound possesses a unique heterocyclic structure—the 2-pyridone/2-hydroxypyridine tautomeric system—which imparts distinct electronic properties. This guide will not only detail the protocols required to validate its performance but will also explore the causal chemical principles behind these experimental choices. We will objectively compare its theoretical profile with common alternatives, providing researchers, scientists, and drug development professionals with a robust methodology for evaluating this or any new bioorthogonal probe.

Pillar 1: Understanding the Probe - The Chemical Nature of this compound

The bioorthogonal performance of a terminal alkyne in CuAAC is fundamentally governed by two competing factors:

  • Reactivity in the Click Reaction: The alkyne must be sufficiently reactive towards the azide partner in the presence of a copper(I) catalyst to ensure rapid and efficient ligation at low, biologically compatible concentrations.

  • Orthogonality to Biological Systems: The alkyne must be inert to the vast array of nucleophiles, reducing agents, and enzymes present in a cell to minimize off-target labeling and cytotoxicity.

The structure of this compound suggests a unique electronic profile. The pyridine ring is generally electron-withdrawing, which can increase the acidity of the terminal alkyne proton, facilitating the formation of the copper(I) acetylide intermediate—a key step in the CuAAC catalytic cycle. Furthermore, the 2-hydroxyl group can engage in tautomerization to the 2-pyridone form. This tautomeric equilibrium can influence the overall electron density on the ring and, consequently, the reactivity of the alkyne. This contrasts with simple, electron-neutral alkynes (e.g., Phenylacetylene) or highly electron-poor alkynes (e.g., Propiolamides), which can be susceptible to nucleophilic attack by biological thiols.[2]

Below is a diagram illustrating the key reaction and the central role of the alkyne probe.

CuAAC_Mechanism cluster_0 Bioorthogonal Ligation cluster_1 Potential Off-Target Reaction Alkyne This compound (Probe) Triazole Stable Triazole Linkage (Labeled Biomolecule) Alkyne->Triazole CuAAC Side_Product Thiol-yne Adduct (Off-Target Labeling) Alkyne->Side_Product Michael Addition Azide Azide-modified Biomolecule Azide->Triazole Catalyst Cu(I) Catalyst + Ligand Catalyst->Alkyne Activates Thiol Biological Nucleophile (e.g., Glutathione) Thiol->Side_Product

Caption: Experimental workflow for testing alkyne stability against glutathione.

Experiment 2: In Vitro CuAAC Reaction Kinetics

Causality: While stability is crucial, the probe must also be sufficiently reactive in the intended bioorthogonal reaction. This experiment measures the rate of the CuAAC reaction under controlled, biologically relevant conditions to provide a quantitative measure of its efficiency.

Methodology: Fluorescence-Based Kinetic Assay

  • Reagents:

    • Alkyne probes (this compound and controls) at various concentrations.

    • A fluorescent azide, such as 3-Azido-7-hydroxycoumarin, which has low fluorescence until it forms a triazole.

    • Copper(II) sulfate (CuSO₄).

    • Sodium Ascorbate (freshly prepared).

    • A copper ligand, such as THPTA, to stabilize the Cu(I) oxidation state. [3]2. Reaction Setup (96-well plate format):

    • Work under pseudo-first-order conditions by using a large excess of the alkyne probe relative to the fluorescent azide.

    • To each well, add in order: PBS (pH 7.4), THPTA (final conc. 500 µM), alkyne probe (e.g., final conc. 2 mM), and 3-Azido-7-hydroxycoumarin (final conc. 20 µM).

  • Initiation & Measurement:

    • Initiate the reaction by adding a freshly prepared mixture of CuSO₄ (final conc. 100 µM) and Sodium Ascorbate (final conc. 2 mM).

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence over time (e.g., every 30 seconds for 30 minutes) at the appropriate excitation/emission wavelengths for the coumarin-triazole product.

  • Data Analysis:

    • For each alkyne concentration, fit the fluorescence intensity versus time data to a single exponential function to obtain the observed rate constant (k_obs).

    • Plot k_obs versus the concentration of the alkyne probe. The slope of this line will be the second-order rate constant (k₂) for the reaction.

    • Compare the k₂ values for this compound against the control alkynes.

Experiment 3: Cellular Viability and Off-Target Labeling

Causality: The ultimate test of bioorthogonality is performance within a living cell. This two-part experiment assesses (1) the cytotoxicity of the probe and the ligation reaction, and (2) the degree of non-specific, off-target labeling.

Methodology: Cytotoxicity (MTT Assay) and In-Gel Fluorescence

  • Cell Culture and Labeling:

    • Culture a suitable cell line (e.g., HeLa or Jurkat cells) in appropriate media.

    • To assess probe toxicity, treat cells with a range of concentrations of this compound (e.g., 1 µM to 100 µM) for 24 hours.

    • To assess ligation toxicity, treat cells with 50 µM of an azide-modified metabolic precursor (e.g., Ac₄ManNAz) for 48 hours. Then, perform the CuAAC reaction on the live cells with 50 µM this compound for 1 hour.

  • Cytotoxicity Assessment:

    • After treatment, perform a standard MTT assay to measure cell viability relative to untreated controls. [4]An ideal probe should show no significant decrease in viability at working concentrations.

  • Off-Target Labeling Assessment:

    • Prepare two sets of cell cultures: one group metabolically labeled with an azide sugar (+Azide) and a control group that is not (-Azide).

    • Treat both groups with this compound that has been pre-conjugated to a fluorophore (e.g., Cy5) via its hydroxyl group, or perform a three-component ligation with an azide-fluorophore.

    • Lyse the cells, separate proteins by SDS-PAGE.

    • Scan the gel using a fluorescence scanner.

  • Data Interpretation:

    • A truly bioorthogonal reaction will show strong fluorescent bands only in the "+Azide" lane. [3]Any significant fluorescence in the "-Azide" lane indicates off-target reactivity of the alkyne probe with cellular components.

Decision_Tree A Start: Choose an Alkyne Probe B Is the probe stable in 10 mM GSH? (t½ > 24h) A->B C Does it show low cytotoxicity? (<10% viability loss at 50 µM) B->C Yes G Probe is NOT Suitable: Redesign or Choose Alternative B->G No D Does it show high CuAAC kinetics? (k₂ > 100 M⁻¹s⁻¹) C->D Yes C->G No E Is off-target labeling minimal? (-Azide lane is clean) D->E Yes D->G No F Probe is Suitable for Bioorthogonal Applications E->F Yes E->G No

Caption: Decision tree for validating the bioorthogonality of a new alkyne probe.

Conclusion and Outlook

This compound presents an intriguing scaffold for a bioorthogonal reporter. Its unique electronic properties, conferred by the 2-pyridone/2-hydroxypyridine system, may offer a finely tuned balance between CuAAC reactivity and stability against biological nucleophiles. However, theoretical advantages must be validated by empirical data.

The experimental framework provided in this guide—encompassing stability, kinetics, and cellular compatibility—offers a comprehensive and robust pathway for the validation of this compound. By systematically comparing it against well-characterized electron-neutral, -rich, and -poor alkynes, researchers can generate the quantitative data needed to confidently assess its bioorthogonality. This rigorous, causality-driven approach is essential for expanding the chemical biology toolbox and ensuring the integrity of data generated in complex biological systems.

References

  • Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules.
  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences.
  • Fañanás-Mastral, M., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.
  • Carlson, J. C. T., et al. (2012). Reactive polymer enables efficient in vivo bioorthogonal chemistry. Angewandte Chemie International Edition.
  • Lang, K., & Chin, J. W. (2014). Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities. Bioconjugate Chemistry.
  • Wiley Analytical Science. (2021). Buttoned up biomolecules: A click reaction for living systems.
  • Castarlenas, R., et al. (2020).
  • Herth, M. M., et al. (2021). Comparison of state-of-the-art bio-orthogonal reactions with respect to their kinetics. EJNMMI Radiopharmacy and Chemistry.
  • McKay, C. S., & Finn, M. G. (2014). Developing bioorthogonal probes to span a spectrum of reactivities. Chemistry & Biology.
  • Kele, P., et al. (2020). Comparison of the reaction rates of the most used bioorthogonal reactions.
  • Worrell, B. T., et al. (2013). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.
  • Chen, W., et al. (2019). Developing unstrained alkenes and alkynes for bioorthogonal chemistry. Apollo - University of Cambridge Repository.
  • Debets, M. F., et al. (2020). A Comparative Analysis of Reaction Kinetics: Amino-Substituted vs. Aryl-Substituted Tetrazines in Bioorthogonal Chemistry. Benchchem.
  • Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research.
  • Study.com. (n.d.). Alkyne Functional Group & Reactions.
  • Zhu, X., & Liu, W. (2021). Biosynthesis of alkyne-containing natural products. Natural Product Reports.
  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity.
  • Dega-Szafran, Z., et al. (1976). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2.
  • Kral, V., et al. (2017). Reactivity of 9-aminoacridine drug quinacrine with glutathione limits its antiprion activity. Chemical Biology & Drug Design.
  • de la Torre, B. G., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. The Journal of Physical Chemistry C.
  • Mulder, G. J., et al. (1984). Reaction of mutagenic phenacetin metabolites with glutathione and DNA. Possible implications for toxicity. Biochemical Pharmacology.
  • Pialat, A., et al. (2021). Electrochemical Hydroboration of Alkynes. Chemistry – A European Journal.
  • Kim, D. H., et al. (2020). Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice. Digestive Diseases and Sciences.
  • Sengupta, P. S., et al. (2013). Interaction of Glutathione With Cis-(2-Aminomethylpyridine)diaqua platinum(II) Perchlorate in Aqueous Medium: Their Kinetics and Mechanism. ResearchGate.

Sources

A Researcher's Guide to Indispensable Control Experiments for 5-Ethynylpyridin-2-ol Labeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing the essential control experiments for labeling studies involving novel alkyne-modified probes, using 5-Ethynylpyridin-2-ol as a representative example. As a novel probe, specific data on its metabolic pathway, cytotoxicity, and off-target effects are not yet broadly available. Therefore, this guide will not only detail the "how" but, more critically, the "why" behind each control, empowering researchers to build a self-validating experimental system that ensures the generation of robust and publishable data.

The Foundational Principle: Distinguishing Signal from Noise

The core objective of any labeling experiment is to ensure that the observed signal is a true representation of the metabolic incorporation of the probe into the intended biomolecules, and not an artifact of the experimental procedure.[5] Bioorthogonal chemistry, in its ideal form, involves reactions between functional groups not naturally present in biological systems, thus minimizing background reactivity.[6][7] However, potential pitfalls exist at every stage, from probe-induced cellular stress to non-specific binding of detection reagents. The suite of controls detailed below is designed to systematically address and rule out these potential sources of error.

Visualizing the Path to Validated Labeling

The journey from a simple labeling experiment to a rigorously validated study involves a series of logical checks. The following workflow illustrates the critical role of control experiments in this process.

G cluster_0 Experimental Design cluster_1 Essential Controls cluster_2 Data Interpretation A Hypothesis: This compound labels target biomolecule B Primary Experiment: Label cells with This compound + Click Reaction A->B G Is signal in B > C? B->G H Is signal in D < B? B->H C Negative Control 1: No Alkyne Probe, Click Reaction Only C->G D Negative Control 2: Competition Assay with Natural Analogue D->H E System Validation: Positive Control Probe I Is signal in E present? E->I F Cell Health Assessment: Cytotoxicity & Perturbation Assays J Is cell health in F unaffected? F->J G->H Yes L Conclusion: Artifactual signal or non-specific incorporation. Re-evaluate probe/system. G->L No H->I Yes H->L No I->J Yes I->L No K Conclusion: Validated, specific labeling of the target biomolecule J->K Yes J->L No

Caption: A logical workflow for validating metabolic labeling studies.

Core Control Experiments: A Comparative Analysis

For any study employing this compound, the following control experiments are not merely recommended; they are indispensable for scientific rigor.

The "No-Alkyne" Negative Control

Rationale: This is the most fundamental control. It assesses the background signal generated by the click chemistry reagents and the detection system in the absence of the alkyne probe.[5] A high signal in this control points to non-specific binding of the azide-bearing detection probe (e.g., an azide-fluorophore) to cellular components or the substrate, or inherent fluorescence of the cells under the imaging conditions used.

Experimental Design:

  • Test Condition: Cells + this compound → Click Reaction with Azide-Fluorophore

  • Control Condition: Cells + Vehicle (DMSO) → Click Reaction with Azide-Fluorophore

Expected Outcome: The fluorescence intensity in the "No-Alkyne" control should be minimal compared to the test condition.

The Competition Control: Proving Specificity

Rationale: This control is the gold standard for demonstrating that the alkyne probe is incorporated through a specific metabolic pathway. It relies on the principle of competitive inhibition. By co-incubating the cells with an excess of the natural, unmodified analogue that this compound is presumed to mimic, the metabolic machinery should preferentially incorporate the natural substrate, leading to a significant reduction in the labeling signal from the alkyne probe.[5]

A Note on Novel Probes: For a novel probe like this compound, the natural analogue may not be immediately obvious. Based on its structure, a plausible, hypothetical natural analogue could be a modified pyridine or nicotinic acid precursor. For the purpose of this guide, we will assume it mimics nicotinamide riboside , a precursor to NAD+. This is a critical assumption that must be validated experimentally.

Experimental Design:

  • Test Condition: Cells + this compound

  • Control Condition: Cells + this compound + Excess Natural Analogue (e.g., 10-100 fold molar excess of nicotinamide riboside)

Expected Outcome: A significant decrease in signal in the competition control group compared to the test condition indicates specific metabolic uptake.

The Cytotoxicity and Metabolic Perturbation Control

Rationale: The introduction of a modified metabolite can be toxic to cells or perturb the very metabolic pathways under investigation.[5] It is crucial to determine a working concentration of this compound that provides adequate labeling without adversely affecting cell health. This is typically achieved through a dose-response experiment.

Experimental Design:

  • Titration: Treat cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for the intended labeling duration.

  • Assessment: Evaluate cell viability using standard assays (e.g., MTT, trypan blue exclusion, or live/dead staining). Additionally, assess key metabolic indicators or cell functions that might be affected by the perturbation of the target pathway.

Expected Outcome: An optimal concentration that yields a robust signal without a significant decrease in cell viability or major alterations in cellular metabolism.

The "Click-Reaction-Only" Background Control

Rationale: This control specifically assesses the non-specific binding of the azide-fluorophore to cellular components. This is particularly important when dealing with complex biological samples.

Experimental Design:

  • Condition: Cells are not treated with this compound.

  • Procedure: The cells are fixed, permeabilized, and then subjected to the click reaction with the azide-fluorophore.

Expected Outcome: Minimal to no signal should be observed, indicating that the azide-fluorophore does not non-specifically bind to cellular structures.

Data Summary: Interpreting Your Control Experiments

The following table provides a clear comparison of the expected outcomes from the essential control experiments.

Experiment Purpose Treatment Expected Signal Interpretation of "Good" Result Interpretation of "Bad" Result
Experimental To label the targetThis compound + Click+++N/AN/A
Negative Control 1 Assess background from click reagentsVehicle (DMSO) + Click-Low backgroundHigh signal indicates non-specific probe binding or autofluorescence
Competition Control Verify specific metabolic uptakeThis compound + Excess Natural Analogue + Click+Signal is significantly reducedNo change in signal suggests non-specific labeling or incorrect natural analogue
Cytotoxicity Control Determine probe toxicityThis compound (various conc.)N/ANo significant change in cell viability at working concentrationDecreased viability indicates probe is toxic at the tested concentration
Positive Control Validate click chemistry reagents and procedureKnown alkyne-labeled sample/probe + Click+++Strong signal confirms reagents and protocol are workingNo or low signal indicates a problem with the click reaction itself

Detailed Experimental Protocols

The following protocols provide a starting point for performing these control experiments in a mammalian cell culture context. Optimization for specific cell types and experimental goals is highly recommended.

Protocol 1: General Metabolic Labeling and Negative Control
  • Cell Plating: Plate cells on an appropriate vessel (e.g., glass-bottom dishes for imaging) and allow them to adhere and reach the desired confluency.

  • Labeling:

    • Experimental Group: Remove the culture medium and replace it with fresh medium containing the optimized concentration of this compound.

    • Negative Control Group: Replace the medium with fresh medium containing the same concentration of vehicle (e.g., DMSO) used to dissolve the probe.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours), depending on the turnover rate of the target biomolecule.

  • Fixation: Wash the cells three times with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Wash three times with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions (typically containing an azide-fluorophore, a copper(I) source, and a ligand). Incubate cells with the cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing & Imaging: Wash the cells three times with PBS. If desired, counterstain nuclei with DAPI. Image the cells using appropriate fluorescence microscopy settings.

Protocol 2: Competition Assay
  • Cell Plating: Plate cells as described in Protocol 1.

  • Pre-incubation (Optional but Recommended): Pre-incubate the "Competition" group with medium containing a 10-100 fold molar excess of the natural analogue for 1-2 hours.

  • Labeling:

    • Experimental Group: Add medium containing this compound.

    • Competition Group: Add medium containing both this compound and the excess natural analogue.

  • Incubation, Fixation, and Detection: Proceed with steps 3-7 from Protocol 1.

Visualizing the Control Strategy

G cluster_0 Core Hypothesis cluster_1 Primary Experiment cluster_2 Validation Pathway cluster_3 Final Conclusion A This compound is metabolically incorporated B Cells + this compound C Click Reaction B->C J Ensure No Perturbation B->J Assess Viability D Observe Signal C->D H Validate Signal Specificity D->H Compare Signal I Confirm Metabolic Incorporation D->I Compare Signal E Control: No Alkyne E->H F Control: Competition F->I G Control: Cytotoxicity G->J K Robust & Validated Data H->K I->K J->K

Caption: A flowchart illustrating the validation pathway for labeling experiments.

Conclusion

The excitement of using a novel probe like this compound to explore new biological questions must be tempered with a disciplined and rigorous approach to experimental design. The control experiments outlined in this guide are not optional extras but form the very foundation of a credible study. By systematically ruling out artifacts, demonstrating specificity, and ensuring minimal perturbation to the system, researchers can be confident that their findings truly reflect the underlying biology. This commitment to scientific integrity is paramount for advancing our understanding and for the successful development of new therapeutic and diagnostic strategies.

References

  • Ueno, A., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6672.
  • Cosford, N. D. P., et al. (2003). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP): a potent, selective and systemically active mGlu5 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 13(3), 351-354. (Note: While this reference discusses a related synthesis, direct biological data for this compound is not available in the provided search results. The synthesis of related structures is mentioned in the search result for 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)
  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. (Note: This reference is relevant to the general technique of using ethynyl-modified nucleosides for metabolic labeling, similar in principle to the hypothetical use of this compound).
  • PubChem. (n.d.). 5-Ethynylpyridin-2-amine.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
  • ResearchGate. (2015). How to reduce unspecific binding in an intracellular click-reaction?
  • Grammel, M., & Hang, H. C. (2013). Chemical reporters for metabolic labeling of proteins. Current Opinion in Chemical Biology, 17(1), 9-16.
  • Neef, A. B., & Luedtke, N. W. (2011). A click chemistry approach to the efficient synthesis of fluorescently labeled DNA.
  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
  • Yao, J. Z., et al. (2012). A new strategy for the synthesis of 2-amino-5-methyl-pyridine. Google Patents.
  • MDPI. (2022). Biological Activities of Natural Products II.
  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • bioRxiv. (2023). 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins.
  • NCBI. (2008). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • ResearchGate. (2015). How to reduce unspecific binding in an intracellular click-reaction?
  • MDPI. (2019). Chemical Composition and Antibacterial, Antioxidant, and Cytotoxic Activities of Essential Oils from Leaves and Stems of Aeschynomene indica L.

Sources

A Researcher's Guide to Profiling the Cellular Cross-Reactivity of 5-Ethynylpyridin-2-ol and Other Novel Covalent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the adoption of novel chemical probes is a gateway to uncharted biological territory. Covalent probes, in particular, offer the ability to irreversibly label and capture protein targets, providing a powerful tool for understanding protein function and for drug discovery. However, the inherent reactivity of these molecules necessitates a thorough evaluation of their cellular cross-reactivity to ensure that the observed biological effects are attributable to the intended target.

This guide provides a comprehensive framework for assessing the cellular cross-reactivity of a novel covalent probe, using the hypothetical case of 5-Ethynylpyridin-2-ol. While specific experimental data for this compound is not yet publicly available, this guide will equip you with the rationale and detailed protocols to generate such data for any novel covalent probe. We will explore established methodologies, compare potential outcomes with known electrophilic warheads, and provide the experimental blueprints to rigorously characterize your molecule of interest.

The Double-Edged Sword of Covalent Probes

Covalent inhibitors and probes achieve their potency and prolonged duration of action by forming a stable bond with their protein target.[1][2] This irreversible interaction can be highly advantageous, especially for targeting proteins with shallow binding pockets or for achieving sustained target modulation.[3] However, the electrophilic nature of the "warhead" that forms this covalent bond also carries the risk of off-target reactions with other cellular nucleophiles, leading to unintended biological consequences and potential toxicity.[1][4][5]

Therefore, a critical step in the development of any new covalent probe is a comprehensive assessment of its proteome-wide selectivity. This guide will walk you through a multi-pronged approach to characterize the on- and off-target engagement of this compound, a molecule featuring a terminal alkyne that makes it amenable to "click chemistry" for downstream analysis.[6][7][8]

A Strategic Workflow for Assessing Cross-Reactivity

A robust evaluation of a covalent probe's cross-reactivity involves a tiered approach, moving from broad, proteome-wide screens to more targeted validation assays. This workflow allows for an unbiased discovery of potential off-targets, followed by confirmation and characterization of these interactions.

G cluster_0 Phase 1: Proteome-Wide Profiling cluster_1 Phase 2: Target Validation & Engagement cluster_2 Phase 3: Comparative Analysis P1 Competitive Activity-Based Protein Profiling (ABPP) V1 Cellular Thermal Shift Assay (CETSA) P1->V1 Identified Hits V2 Targeted Mass Spectrometry P1->V2 Identified Hits P2 Chemoproteomic Profiling with Alkyne-Tagged Probe P2->V1 Identified Hits P2->V2 Identified Hits C1 Comparison with Alternative Electrophilic Warheads V1->C1 Validated On- and Off-Targets V2->C1 Validated On- and Off-Targets

Caption: A multiphasic workflow for characterizing covalent probe cross-reactivity.

Phase 1: Unbiased, Proteome-Wide Profiling

The initial step is to cast a wide net to identify all potential cellular interactors of your covalent probe. Two powerful and complementary chemoproteomic approaches are ideally suited for this purpose: competitive activity-based protein profiling (ABPP) and direct chemoproteomic profiling using the alkyne-tagged probe itself.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is an effective method for identifying the targets of a covalent inhibitor by assessing its ability to block the binding of a broad-spectrum "probe" that reacts with a specific class of amino acid residues.[9][10][11] For instance, to profile cysteine-reactive compounds, a general cysteine-reactive probe is used.

Causality Behind Experimental Choices: By pre-incubating cells or lysates with your compound of interest (this compound), you can "occupy" its binding sites. Subsequent treatment with a broad-spectrum probe will only label those sites that were not blocked by your compound. A reduction in the signal from the broad-spectrum probe on a particular protein indicates that your compound binds to that protein.[9][11]

Experimental Protocol: Competitive ABPP

  • Cell Culture and Treatment:

    • Culture human cells (e.g., HEK293T or a cell line relevant to your research) to ~80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-4 hours).

  • Lysis and Probe Labeling:

    • Harvest and lyse the cells in a suitable buffer (e.g., Triton X-100-based lysis buffer).

    • Determine the protein concentration of the lysates using a BCA assay.[12]

    • Treat the lysates with a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne) for 1 hour at room temperature.

  • Click Chemistry and Enrichment:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.[7][13]

    • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Proteomic Analysis:

    • Elute the enriched proteins from the beads.

    • Digest the proteins into peptides using trypsin.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

    • Quantify the relative abundance of peptides across the different treatment groups to identify proteins with reduced probe labeling in the presence of this compound.

Chemoproteomic Profiling with an Alkyne-Tagged Probe

The terminal alkyne on this compound makes it a perfect tool for direct chemoproteomic profiling.[13][15] This approach directly identifies the proteins that are covalently modified by the probe itself.

Causality Behind Experimental Choices: This method avoids the use of a surrogate probe and directly captures the binding events of your molecule of interest. This is particularly useful for identifying targets that may not be labeled by the broad-spectrum probes used in competitive ABPP.

G cluster_0 Direct Chemoproteomic Profiling Workflow A Treat cells with This compound B Lyse cells A->B C Click Chemistry: Attach Biotin-Azide B->C D Streptavidin Enrichment C->D E On-bead Digestion D->E F LC-MS/MS Analysis E->F G Identify Covalently Modified Proteins F->G

Caption: Workflow for direct chemoproteomic profiling of an alkyne-tagged probe.

Experimental Protocol: Direct Chemoproteomic Profiling

  • Cell Treatment and Lysis:

    • Follow the same procedure as in the competitive ABPP protocol for cell culture, treatment with this compound, and lysis.

  • Click Chemistry and Enrichment:

    • Perform the CuAAC click reaction directly on the cell lysates to attach a biotin-azide reporter tag to the this compound-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Proteomic Analysis:

    • Follow the same procedure as in the competitive ABPP protocol for protein elution, digestion, and LC-MS/MS analysis.

    • Identify proteins that are significantly enriched in the this compound-treated samples compared to the vehicle control.

Phase 2: Validating Target Engagement in a Cellular Context

Proteome-wide profiling methods are excellent for hypothesis generation, but it is crucial to validate the identified on- and off-targets using orthogonal approaches. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming direct target engagement in intact cells.[16][17][18]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a small molecule can alter the thermal stability of its protein target.[16][19] This change in stability can be measured by heating cells to various temperatures and quantifying the amount of soluble protein that remains.

Causality Behind Experimental Choices: If this compound binds to a protein, it will likely stabilize the protein's structure, leading to a higher melting temperature. This provides strong evidence of direct physical interaction within the complex cellular environment.[16][20]

Experimental Protocol: CETSA

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control.

  • Heat Challenge:

    • Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Separation:

    • Lyse the cells and separate the soluble fraction (containing folded proteins) from the aggregated fraction (containing denatured proteins) by centrifugation.

  • Protein Quantification:

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or targeted mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Phase 3: Comparative Analysis with Alternative Electrophilic Warheads

To provide context for the cross-reactivity profile of this compound, it is useful to compare its performance with that of other commonly used electrophilic warheads. This comparison will help in understanding the relative selectivity and reactivity of the pyridin-2-ol moiety.

A variety of electrophilic warheads are used in covalent probe design, each with its own reactivity profile and preferred amino acid targets.[3][21][22] Some common examples include:

  • Acrylamides: Primarily target cysteine residues through a Michael addition reaction.[23]

  • Chloroacetamides: Also target cysteines, but are generally more reactive than acrylamides.[23]

  • Sulfonyl fluorides: Can react with serine, threonine, and tyrosine residues.

  • Epoxides: Can react with a range of nucleophilic residues.[24]

Electrophilic WarheadPrimary Target Residue(s)Relative ReactivityPotential for Off-Targeting
This compound Hypothetical: Cys, LysTo be determinedTo be determined
AcrylamideCysteineModerateModerate
ChloroacetamideCysteineHighHigh
Sulfonyl FluorideSerine, Threonine, TyrosineModerateModerate to High
EpoxideCysteine, Histidine, LysineHighHigh

Data Presentation: The results from your cross-reactivity studies on this compound can be populated into a similar table to provide a clear comparison with established covalent modifiers.

Conclusion

The development of novel covalent probes like this compound holds immense promise for advancing our understanding of cellular biology and for the discovery of new therapeutics. However, the responsible development of these powerful tools hinges on a thorough and unbiased characterization of their cellular cross-reactivity. The integrated workflow of competitive and direct chemoproteomics, followed by orthogonal validation with CETSA, provides a robust framework for identifying both the intended targets and the unintended off-targets of any new covalent probe. By diligently applying these methodologies, researchers can proceed with confidence, knowing that their biological discoveries are built on a solid foundation of chemical selectivity.

References

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100542. [Link]
  • Zhang, Y., et al. (2025). Approaches to Mitigate the Risk of Serious Adverse Reactions in Covalent Drug Design. Expert Opinion on Drug Safety. [Link]
  • Evotec. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. [Link]
  • Farkas, A., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(2), 149-165. [Link]
  • Yang, F., et al. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1647, 215-225. [Link]
  • Sakurai, K., et al. (2018). Synthesis of alkyne-tagged and biotin-tagged Sortin1 as novel photoaffinity probes. Bioorganic & Medicinal Chemistry Letters, 28(9), 1562-1565. [Link]
  • ChomiX. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. [Link]
  • De, S., et al. (2018). De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. Tetrahedron Letters, 59(35), 3369-3372. [Link]
  • Keserű, G. M., & Horváth, D. (2022). Covalent inhibitor reactivity prediction by the electrophilicity index—in and out of scope. Computational and Structural Biotechnology Journal, 20, 3196-3202. [Link]
  • Scott, D. E., & Bayle, E. D. (2021). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters, 12(11), 1673-1676. [Link]
  • Goya, J., et al. (2021). Chemoproteomic methods for covalent drug discovery. Essays in Biochemistry, 65(5), 655-668. [Link]
  • Farkas, A., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(2), 149-165. [Link]
  • Lee, H., & Kim, Y. (2013). Target deconvolution techniques in modern phenotypic profiling. Molecules and Cells, 35(1), 1-7. [Link]
  • Zhu, X., et al. (2021). Engineered Biosynthesis of Alkyne-tagged Polyketides. Journal of visualized experiments : JoVE, (173), e62706. [Link]
  • Farkas, A., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(2), 149-165. [Link]
  • Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(51), 17826-17835. [Link]
  • Bantscheff, M., & Drewes, G. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(1), 570-575. [Link]
  • Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]
  • Scott, J. S., & Warwick, T. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(11), 3505. [Link]
  • Wilson, J. P., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2686-2696. [Link]
  • Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(51), 17826-17835. [Link]
  • G-Biosciences. (2019).
  • Saghatelian, A., & Cravatt, B. F. (2014). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Methods in Enzymology, 538, 233-247. [Link]
  • Nomura, D. K., et al. (2025). Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology. [Link]
  • Claessen, J. H., et al. (2024). An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. ChemRxiv. [Link]
  • Zhu, X., et al. (2020). Biosynthesis of alkyne-containing natural products. Natural Product Reports, 37(12), 1644-1661. [Link]
  • Johnson, D. S., et al. (2016). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Bioorganic & Medicinal Chemistry Letters, 26(16), 4075-4079. [Link]
  • Loureiro, R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Toxics, 7(2), 24. [Link]
  • Interchim.
  • Britton, D., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Lim, S. M., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry.
  • Promega. (2022). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA).
  • Schwartz, P. A. (2025).
  • Scott, A. D., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Society for Mass Spectrometry, 34(3), 445-453. [Link]
  • Certara. (2021).
  • Ros-Lawsin, A., et al. (2021). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. International Journal of Molecular Sciences, 22(16), 8887. [Link]
  • Domainex. Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. [Link]
  • Al-Ali, H., et al. (2018). A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. Scientific Reports, 8(1), 9502. [Link]
  • CETSA. CETSA. [Link]
  • Wright, M. H., & Cravatt, B. F. (2022). Activity-based protein profiling: A graphical review. Current Opinion in Chemical Biology, 70, 102181. [Link]
  • Wang, C., et al. (2008). Alkyne-Functionalized Chemical Probes for Assaying the Substrate Specificities of the Adenylation Domains in Nonribosomal Peptide Synthetases. ChemBioChem, 9(16), 2598-2602. [Link]
  • de Bruin, G., et al. (2016). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Nature Protocols, 11(8), 1506-1520. [Link]
  • Deng, H., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 333. [Link]
  • Gechijian, L. N., & Glickman, J. F. (2020). Importance of Quantifying Drug-Target Engagement in Cells. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(3), 239-253. [Link]
  • Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]
  • Zhang, T., et al. (2020). Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry.

Sources

A Comparative Guide to the Photostability of 5-Ethynylpyridin-2-ol-Based Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the choice of fluorophore is a critical decision that dictates the quality, duration, and reliability of experimental data. Among the vast arsenal of available fluorescent probes, pyridine-based fluorophores are emerging as a versatile class of small-molecule dyes. This guide provides an in-depth evaluation of the photostability of fluorophores based on the 5-Ethynylpyridin-2-ol scaffold, comparing their performance with established alternatives and providing the foundational knowledge for their empirical validation.

The 5-ethynyl moiety is of particular interest as it provides a reactive handle for "click chemistry," allowing for straightforward and specific conjugation to biomolecules.[1][2] While the core pyridin-2-ol structure contributes to the fundamental photophysical properties, understanding its resilience to light-induced degradation—its photostability—is paramount for its successful application in demanding imaging experiments.

The Inevitable Challenge: Understanding Photobleaching

Photostability is the intrinsic ability of a fluorophore to resist photochemical destruction upon exposure to light. The irreversible loss of fluorescence, known as photobleaching or fading, is a significant limiting factor in fluorescence microscopy, especially for time-lapse imaging, single-molecule tracking, and super-resolution techniques.[3]

The process begins when a fluorophore absorbs a photon, promoting it to an excited singlet state (S₁). While it can return to the ground state (S₀) by emitting a photon (fluorescence), a small fraction of molecules can transition to a long-lived, highly reactive triplet state (T₁). In this state, the fluorophore can interact with molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen (¹O₂).[4] These highly reactive species can then attack the fluorophore itself or other nearby molecules, causing permanent covalent bond damage and rendering the fluorophore non-fluorescent.[4][5] The total number of photons a fluorophore can emit before bleaching is often referred to as its "photon budget," a critical parameter for quantitative imaging.[3][6]

G cluster_Jablonski Photobleaching Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Slow) Bleached Photobleached State T1->Bleached Reaction with O₂ (Forms ROS)

Caption: Simplified Jablonski diagram illustrating the pathway to photobleaching.

A Comparative Look: Pyridines vs. The Classics

While specific photostability data for the parent this compound is not extensively published, we can infer its likely performance based on the known characteristics of substituted aminopyridine fluorophores and place it in context with other major dye classes.[7][8] Pyridine derivatives are known for their tunable photophysical properties, which are highly sensitive to substitutions on the pyridine ring.[9][10]

To provide a clear comparison, the following table summarizes the general photophysical properties of common fluorophore classes. It is crucial to recognize that direct comparisons can be challenging, as photostability is highly dependent on the experimental conditions.[11]

Dye ClassExample(s)Typical Excitation/Emission (nm)Fluorescence Quantum Yield (Φ)Relative PhotostabilityKey Characteristics
Pyridines 2-Aminopyridine derivatives~350 / ~450Moderate to HighModerate (Predicted)Small size; properties are highly tunable via substitution.[7][12]
Fluoresceins FITC~495 / ~520High (0.8-0.9)LowBright but notoriously prone to rapid photobleaching; pH sensitive.[13]
Rhodamines TRITC, SiR~550 / ~575High (0.3-0.9)Moderate to HighBrighter and more photostable than fluoresceins; Si-rhodamines offer far-red emission.[14]
Cyanines Cy3, Cy5~550-650 / ~570-670Low to ModerateModerate to HighHigh extinction coefficients; photostability can be sequence-dependent.[15]
BODIPY BODIPY FL~505 / ~515Very High (>0.9)HighSharp emission peaks; relatively insensitive to solvent polarity and pH.[]
Alexa Fluor Alexa Fluor 488, 647VariableHigh to Very HighVery HighEngineered for superior brightness and photostability; a gold standard.[11][17]

Experimental Protocol: A Self-Validating System for Photostability Evaluation

To objectively assess the photostability of a novel fluorophore like a this compound derivative, a standardized photobleaching experiment is essential. This protocol is designed to be a self-validating system, allowing for direct comparison against benchmark dyes under identical conditions.

G cluster_workflow Photostability Evaluation Workflow P 1. Sample Preparation (e.g., Dye in Solution or Labeled Cells) M 2. Microscopy Setup (Define Light Source, Objective, Filters, Camera) P->M A 3. Image Acquisition (Set Laser Power, Exposure Time, Time Interval) M->A D 4. Time-Lapse Imaging (Record Fluorescence Decay Over Time) A->D An 5. Data Analysis (Normalize Intensity, Plot Decay Curve) D->An C 6. Calculate Half-Life (t½) (Compare Fluorophores) An->C

Sources

A Comparative Guide to the Preclinical Toxicity Assessment of Novel Pyridine-Based Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 5-Ethynylpyridin-2-ol is a novel chemical entity with limited publicly available toxicity data. This guide, therefore, utilizes a representative methodological framework and comparative data from structurally related pyridine analogs and standard reference compounds to provide a comprehensive protocol for its toxicological evaluation. The principles and experimental workflows described herein are designed to be broadly applicable for the preclinical safety assessment of new chemical entities in drug discovery.

Introduction: The Pyridine Scaffold and the Imperative for Early Toxicity Profiling

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in hydrogen bonding and its versatile substitution chemistry. The introduction of an ethynyl group, as in this compound, can significantly modulate a compound's metabolic stability, target affinity, and, consequentially, its toxicity profile. The alkyne moiety, in particular, can be a structural alert, potentially leading to mechanism-based inactivation of cytochrome P450 enzymes or other off-target covalent modifications. Therefore, a rigorous, multi-tiered toxicity assessment is paramount in the early stages of development.

This guide provides a comparative framework for evaluating the toxicity of a novel compound like this compound. We will compare its hypothetical toxicity profile against a well-characterized pyridinol analog, 4-Hydroxypyridine , and a standard cytotoxic agent, Cisplatin , to benchmark its potency and mechanism of toxicity. We will proceed from broad-spectrum cell viability assays to more mechanistic in vitro and finally to preliminary in vivo assessments.

Tier 1: In Vitro Cytotoxicity Screening in Relevant Cell Lines

The initial step is to determine the concentration range over which the compound elicits a cytotoxic effect. A panel of cell lines is crucial to identify potential tissue-specific toxicity. For a compound with unknown targets, a standard panel might include a liver cell line (HepG2, as the liver is a primary site of metabolism), a kidney cell line (HEK293, for excretion-related toxicity), and a cancer cell line relevant to the intended therapeutic area (e.g., A549, lung carcinoma).

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound, 4-Hydroxypyridine, and Cisplatin (e.g., from 0.1 µM to 100 µM). Replace the cell culture medium with medium containing the compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Data Interpretation and Comparative Table

The IC50 values provide a quantitative measure of cytotoxicity. A lower IC50 indicates higher potency.

CompoundCell LineIC50 (µM) at 48h (Hypothetical Data)
This compound HepG215.8
HEK29332.5
A54912.3
4-Hydroxypyridine HepG2> 100
HEK293> 100
A549> 100
Cisplatin (Reference) HepG29.7
HEK29311.2
A5498.5

From this hypothetical data, we would conclude that this compound exhibits moderate, cell-line dependent cytotoxicity, being significantly more potent than its 4-hydroxy analog but less potent than the chemotherapeutic agent Cisplatin. The lower IC50 in the liver cell line (HepG2) warrants further investigation into potential hepatotoxicity.

Tier 2: Mechanistic In Vitro Assays - Unraveling the "Why"

Once general cytotoxicity is established, the next critical step is to understand the underlying mechanism. The primary questions are: is the compound inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death)? Does it cause cell cycle arrest?

Experimental Workflow: Apoptosis vs. Necrosis

A standard method to differentiate apoptosis from necrosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Apoptosis_vs_Necrosis_Workflow start Treat Cells with Compound (e.g., HepG2 at IC50 concentration) harvest Harvest Cells after 24h (Collect both adherent and floating cells) start->harvest wash Wash with Cold PBS harvest->wash stain Resuspend in Annexin V Binding Buffer Add FITC-Annexin V and Propidium Iodide (PI) wash->stain incubate Incubate 15 min at RT in the Dark stain->incubate flow Analyze by Flow Cytometry incubate->flow q_healthy Healthy Cells (Annexin V-, PI-) flow->q_healthy q_early Early Apoptosis (Annexin V+, PI-) flow->q_early q_late Late Apoptosis/Necrosis (Annexin V+, PI+) flow->q_late q_necrotic Primary Necrosis (Annexin V-, PI+) flow->q_necrotic

A Senior Application Scientist's Guide to Selecting Bioorthogonal Probes: Benchmarking 5-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to benchmarking 5-Ethynylpyridin-2-ol against other leading bioorthogonal probes for researchers, scientists, and drug development professionals.

In the dynamic field of chemical biology, bioorthogonal chemistry provides an indispensable toolkit for labeling and visualizing biomolecules in their native environments.[1] The success of these powerful techniques hinges on the careful selection of a reaction pair: a chemical reporter incorporated into a biomolecule and a probe that reacts specifically with it. While speed is often a coveted attribute, the "fitness" of a probe is a multi-faceted consideration, encompassing stability, permeability, and potential for background signal.[1]

This guide provides an in-depth comparison of this compound, a small, functionalized terminal alkyne, against other classes of commonly used bioorthogonal probes. We will dissect the key performance indicators that dictate a probe's utility and provide the experimental frameworks necessary to validate these metrics in your own hands. Our focus is not merely on presenting data, but on explaining the causality behind experimental choices, empowering you to make informed decisions for your specific biological system.

The Bioorthogonal Reaction Landscape

The choice of a bioorthogonal probe is fundamentally a choice of reaction chemistry. Three main classes dominate the landscape: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. Each possesses distinct advantages and limitations.

Bioorthogonal_Reactions cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) CuAAC_Alkyne Terminal Alkyne (e.g., this compound, EdU) CuAAC_Product Triazole Product CuAAC_Alkyne->CuAAC_Product Cu(I) Catalyst CuAAC_Azide Azide CuAAC_Azide->CuAAC_Product SPAAC_Alkyne Strained Alkyne (e.g., BCN, DBCO) SPAAC_Product Triazole Product SPAAC_Alkyne->SPAAC_Product No Catalyst SPAAC_Azide Azide SPAAC_Azide->SPAAC_Product IEDDA_Tetrazine Tetrazine IEDDA_Product Dihydropyridazine IEDDA_Tetrazine->IEDDA_Product Extremely Fast IEDDA_Dienophile Strained Alkene/Alkyne (e.g., TCO, Norbornene) IEDDA_Dienophile->IEDDA_Product

Figure 1: Overview of the three major bioorthogonal ligation strategies.

Key Performance Metrics for Bioorthogonal Probes

The ideal bioorthogonal probe should be a "magic bullet": highly reactive with its partner but completely inert to the complex cellular milieu. In practice, a balance of the following "fitness factors" must be considered.[1]

  • Reaction Kinetics: The speed of the reaction, described by the second-order rate constant (k₂), is paramount. Faster kinetics allow for lower probe concentrations, minimizing potential off-target effects and enabling the capture of transient biological events.[2]

  • Stability: Probes must be stable in aqueous, physiological conditions (pH 7.4, 37 °C) and in the presence of endogenous nucleophiles like glutathione. Instability can lead to probe degradation and ambiguous results.

  • Cell Permeability: For intracellular targets, the probe must efficiently cross the cell membrane. Physicochemical properties like lipophilicity (SlogP), topological polar surface area (TPSA), and hydrogen bond capacity are key predictors.[3] Generally, lower TPSA and fewer hydrogen bond donors/acceptors improve passive diffusion.[3][4][5]

  • Selectivity & Background Labeling: The probe should only react with its intended partner. Cross-reactivity with other biomolecules leads to background signal, which can obscure the true results. This is particularly relevant for highly reactive probes.

  • Size and Steric Hindrance: A small probe is less likely to perturb the native function of the biomolecule it labels. The steric bulk of probes like cyclooctynes can sometimes be a disadvantage compared to smaller terminal alkynes.[6]

Head-to-Head Comparison: this compound in Context

This compound is a terminal alkyne, placing it in the CuAAC category. Its small size is a significant advantage. The pyridinol scaffold offers unique physicochemical properties compared to the commonly used nucleoside analogue EdU (5-ethynyl-2'-deoxyuridine).[6] We compare it here to leading probes from other classes.

ProbeClass / ReactionTypical k₂ (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
This compound Terminal Alkyne / CuAAC~10² - 10³ (est.)Very small size; unique solubility/H-bonding from pyridinol moiety.Requires cytotoxic copper catalyst; slower than SPAAC/IEDDA.[1]
EdU Terminal Alkyne / CuAAC~10² - 10³Small size; readily incorporated into DNA.[6]Requires cytotoxic copper catalyst.[6]
BCN Strained Alkyne / SPAAC~0.1 - 1Good balance of stability and reactivity; no catalyst needed.[7]Slower than other SPAAC probes; moderate size.
DBCO (DIBAC) Strained Alkyne / SPAAC~1Fast for SPAAC; widely used.[6]Bulky; can be lipophilic, leading to nonspecific binding.
TCO + Tetrazine Strained Alkene / IEDDA~10³ - 10⁶Extremely fast kinetics; enables in vivo imaging.[7][8]Tetrazines can react with some biological nucleophiles; TCO can isomerize.[1]

Note: The kinetic data for this compound is an estimation based on typical CuAAC reactions.[6][9] Exact rates must be determined experimentally.

Analysis of this compound's Predicted Performance:

  • Kinetics: As a terminal alkyne, its reaction with azides will require a copper(I) catalyst. While effective, this precludes its use in many live-cell applications without sophisticated ligand design to mitigate copper toxicity.[1]

  • Permeability: The pyridin-2-ol group is more polar than the deoxyribose in EdU, which may influence cell permeability. The ability to act as both a hydrogen bond donor and acceptor could either aid or hinder membrane transit depending on the cellular context. This makes experimental validation essential.[3][10]

  • Stability: The pyridine ring is generally stable in biological systems.[11] The ethynyl group is also relatively inert until activated by copper.

Experimental Protocols for Probe Validation

Trustworthy data is built on robust experimental design. The following protocols provide a framework for benchmarking any new probe against established standards.

This protocol allows for the calculation of the bimolecular rate constant by simplifying the reaction conditions.

Causality: By using a large excess of one reactant (e.g., an azide), its concentration remains effectively constant throughout the experiment. This allows the reaction to be modeled using simpler pseudo-first-order kinetics, where the observed rate of consumption of the limiting reactant (the alkyne probe) is directly proportional to its concentration.

Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare stock solution of This compound (e.g., 10 mM in DMSO) Mix Mix Probe (final ~50 µM) and Azide (final ~5 mM) in buffer at t=0 Prep1->Mix Prep2 Prepare stock solution of a reporter azide (e.g., Benzyl Azide, 1 M in DMSO) Prep2->Mix Prep3 Prepare reaction buffer (e.g., PBS/MeCN mixture) Prep3->Mix Quench At timed intervals (t1, t2, t3...) take aliquots and quench reaction (e.g., with chelator for CuAAC) Mix->Quench Analyze Analyze aliquots by HPLC or NMR to quantify remaining alkyne probe Quench->Analyze Plot Plot ln([Alkyne]t/[Alkyne]0) vs. time Analyze->Plot Calculate Calculate k_obs from the slope (Slope = -k_obs) Plot->Calculate Final_k2 Calculate k₂ = k_obs / [Azide] Calculate->Final_k2

Figure 2: Workflow for determining reaction rate constants.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and a simple azide partner (e.g., benzyl azide, 1 M in DMSO). For CuAAC, prepare a fresh catalyst solution (e.g., CuSO₄ and a reducing agent like sodium ascorbate).

  • Reaction Setup: In a thermostated vial, combine the reaction buffer (e.g., PBS:Acetonitrile 1:1) and the azide to a final concentration of at least 10-fold excess over the probe (e.g., 5 mM).

  • Initiation: Initiate the reaction by adding the this compound probe to a final concentration of ~50-100 µM. If performing CuAAC, add the catalyst solution last. Start the timer immediately.

  • Timepoints: At regular, defined intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further conversion. For CuAAC, this can be done by adding a strong copper chelator like neocuproine.

  • Analysis: Analyze the concentration of the remaining this compound in each quenched aliquot using a quantitative method like HPLC or ¹H NMR with an internal standard.

  • Calculation:

    • Plot the natural logarithm of the fraction of remaining alkyne (ln([Alkyne]t/[Alkyne]₀)) against time (t).

    • The data should yield a straight line, the slope of which is the negative of the observed rate constant (-k_obs).

    • Calculate the second-order rate constant using the formula: k₂ = k_obs / [Azide] .

This protocol assesses the ability of a probe to label intracellular targets and its impact on cell viability.

Causality: This is a holistic, functional assessment. Successful labeling depends on a combination of cell permeability, stability, and reactivity within the complex cellular environment. The cytotoxicity assay is a critical control to ensure that observed effects are due to the labeling of the target, not simply because the probe is killing the cells.

Step-by-Step Methodology:

  • Metabolic Labeling: Culture cells (e.g., HeLa) in media containing an azide-modified metabolic precursor (e.g., N-azidoacetylmannosamine, ManNAz, to label cell-surface glycans) for 24-48 hours. Include a control group with no ManNAz.

  • Probe Incubation: Wash the cells with fresh media. Incubate the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a set time (e.g., 1 hour).

  • Copper-Catalyzed Ligation:

    • Wash cells gently with PBS.

    • Fix the cells (e.g., with 4% paraformaldehyde). This step is often necessary for CuAAC to permeabilize the membrane for the catalyst and fluorophore.

    • Incubate with the "click" cocktail: a fluorescent azide (e.g., Alexa Fluor 488 Azide), CuSO₄, and a reducing agent/ligand (e.g., sodium ascorbate, TBTA).

  • Imaging and Analysis: Wash the cells thoroughly. Image the cells using fluorescence microscopy. Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). Compare the signal from ManNAz-treated cells to the no-ManNAz control to determine the signal-to-background ratio.

  • Cytotoxicity Assay: In a parallel experiment, treat cells with the probe and catalyst system (without the metabolic label or fluorescent azide). Assess cell viability 24 hours later using a standard assay (e.g., MTT or PrestoBlue).

Conclusion and Recommendations

This compound represents an intriguing addition to the class of small terminal alkyne probes. Its primary strengths are its minimal steric footprint and the unique physicochemical properties imparted by the pyridinol group. However, its reliance on copper catalysis makes it most suitable for fixed-cell imaging or applications where copper toxicity can be effectively managed.

Choose this compound when:

  • Size is critical: You are labeling a sterically hindered environment where larger probes like DBCO may fail.

  • You are working with fixed samples: Copper toxicity is not a concern, and the fast, reliable CuAAC chemistry is advantageous.

  • Unique solubility is required: The specific properties of the pyridinol ring may enhance performance in certain buffer systems or cellular compartments.

Consider alternatives like SPAAC or IEDDA probes when:

  • Live-cell or in vivo imaging is the goal: The catalyst-free nature of these reactions is essential.[2]

  • The fastest possible kinetics are required: IEDDA reactions between tetrazines and TCO are orders of magnitude faster than CuAAC.[7]

Ultimately, the choice of a bioorthogonal probe is not one-size-fits-all. It requires a deep understanding of the biological question and the strengths and weaknesses of the chemical tools available. We strongly advocate for performing head-to-head comparisons using standardized protocols, as described here, to identify the optimal probe for your specific application.

References

  • Title: Fitness Factors for Bioorthogonal Chemical Probes - PMC - NIH Source: National Institutes of Health URL
  • Title: Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications Source: MDPI URL
  • Title: Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC - NIH Source: National Institutes of Health URL
  • Title: Developing bioorthogonal probes to span a spectrum of reactivities - PMC - PubMed Central Source: National Center for Biotechnology Information URL
  • Title: Comparison of the reaction rates of the most used bioorthogonal reactions.
  • Title: Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed Central Source: National Center for Biotechnology Information URL
  • Title: Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold Source: MDPI URL
  • Title: Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central Source: National Center for Biotechnology Information URL
  • Title: High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides Source: National Institutes of Health URL
  • Title: Molecular Design of Bioorthogonal Probes and Imaging Reagents Derived from Photofunctional Transition Metal Complexes - PubMed Source: National Center for Biotechnology Information URL
  • Title: Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids - PubMed Source: National Center for Biotechnology Information URL

Sources

5-Ethynylpyridin-2-ol: A Comparative Guide to a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Niche Pyridine Derivative

5-Ethynylpyridin-2-ol, with CAS number 1196156-05-4, is a heterocyclic compound that, while commercially available, remains a largely unexplored building block in the vast landscape of chemical synthesis.[1][2][3][4][5] Its unique bifunctional nature, featuring a nucleophilic 2-hydroxypyridine core and a reactive terminal alkyne, positions it as a molecule of significant interest for researchers in drug discovery and materials science. The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer, offering multiple reaction pathways. The ethynyl group is a versatile handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and Sonogashira cross-coupling reactions.[6][7][8][9]

This guide provides a comprehensive overview of the potential applications of this compound, drawing comparisons with structurally similar and well-established compounds. Due to the limited direct literature on this specific molecule, this document serves as a prospective analysis, grounded in fundamental principles of organic chemistry and analogous reactivity, to empower researchers to harness its synthetic potential.

Synthetic Accessibility: A Proposed Pathway

A potential precursor, 5-bromo-2-hydroxypyridine, can be coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the target molecule.

Synthesis_Pathway Precursor 5-Bromo-2-hydroxypyridine Intermediate 5-((Trimethylsilyl)ethynyl)pyridin-2-ol Precursor->Intermediate Pd catalyst, Cu(I) cocatalyst, base (Sonogashira Coupling) ProtectedAlkyne Trimethylsilylacetylene ProtectedAlkyne->Intermediate Product This compound Intermediate->Product Deprotection (e.g., TBAF or K2CO3/MeOH)

Caption: Proposed synthetic pathway for this compound via Sonogashira coupling.

Comparative Analysis of Potential Applications

The true potential of this compound lies in its dual reactivity. Here, we explore its prospective applications in medicinal chemistry and materials science, comparing it with other established building blocks.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The 2-pyridone motif is also of significant interest. The addition of an ethynyl group opens up avenues for late-stage functionalization and the introduction of diverse molecular fragments.

Application AreaThis compoundComparative Compound(s)Advantages of this compound
Kinase Inhibitors The pyridin-2-ol core can act as a hinge-binding motif. The ethynyl group allows for covalent modification of the active site or extension into other pockets.5-Ethynylpyridin-2-amineThe hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially offering different binding modes compared to the amine.
Bioorthogonal Chemistry The terminal alkyne is a prime candidate for in vivo click chemistry with azide-modified biomolecules for imaging or drug delivery.Bicyclononynes (BCN)While BCNs offer faster strain-promoted click chemistry, the smaller size of the ethynyl group in this compound may be advantageous in certain biological contexts.
Fragment-Based Drug Discovery (FBDD) A valuable fragment for screening campaigns, with the alkyne providing a clear vector for fragment evolution.Simple substituted pyridinesThe defined and versatile reactivity of the ethynyl group allows for more systematic and efficient fragment elaboration.
Materials Science: Monomers for Functional Polymers

In materials science, the rigidity and electronic properties of the pyridine ring, combined with the polymerizable alkyne, make this compound an attractive monomer.

Application AreaThis compoundComparative Compound(s)Advantages of this compound
Conducting Polymers Polymerization through the alkyne can lead to conjugated polymers with interesting electronic and optical properties.EthynylbenzeneThe nitrogen atom in the pyridine ring can be protonated or coordinated to metal ions, allowing for the tuning of the polymer's properties.
Functional Coatings The 2-hydroxypyridine moiety can impart desirable surface adhesion properties, while the alkyne can be used for post-polymerization modification.Acrylic acidOffers a more rigid backbone and the potential for π-stacking interactions, leading to more ordered and potentially more robust films.

Experimental Protocols: A Guide for the Bench Scientist

Given the nascent stage of research on this compound, the following protocols are proposed based on established methodologies for similar compounds.

Proposed Synthesis of this compound

Objective: To synthesize this compound via a Sonogashira cross-coupling reaction.

Materials:

  • 5-Bromo-2-hydroxypyridine

  • Trimethylsilylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Standard glassware and purification supplies

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-hydroxypyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq).

  • Add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude intermediate, 5-((trimethylsilyl)ethynyl)pyridin-2-ol, by column chromatography.

  • Dissolve the purified intermediate in THF.

  • Add TBAF (1.1 eq, 1M solution in THF) and stir at room temperature for 1-2 hours.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Illustrative Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To demonstrate the utility of this compound in a click reaction with benzyl azide.

CuAAC_Reaction Reactant1 This compound Product 1-Benzyl-4-(2-hydroxypyridin-5-yl)-1H-1,2,3-triazole Reactant1->Product CuSO4·5H2O, Sodium Ascorbate (t-BuOH/H2O) Reactant2 Benzyl Azide Reactant2->Product

Caption: Representative CuAAC "click" reaction of this compound.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography.

Conclusion and Future Outlook

This compound represents a promising yet underutilized building block. Its straightforward, predictable reactivity, stemming from the orthogonal nature of the 2-hydroxypyridine and ethynyl functionalities, makes it an ideal candidate for the construction of complex molecular architectures. While direct experimental data remains scarce, the foundational principles of organic synthesis and the extensive literature on related pyridine derivatives strongly suggest a broad and impactful range of applications. It is our hope that this guide will serve as a catalyst for the exploration of this versatile molecule, paving the way for novel discoveries in both medicine and materials science.

References

  • Reaction profile for the hydropyridonation of alkynes with 2-pyridone... - ResearchGate.
  • Heterocyclic Compounds - Acros Pharmatech-OPV/OLED/Boronic Acids & Esters.
  • 5-乙炔基吡啶-2-醇- CAS号1196156-05-4 - 摩熵化学.
  • Pyridines - Acros Pharmatech-OPV/OLED/Boronic Acids & Esters.
  • Sonogashira coupling - Wikipedia.
  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing).
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira Cross-Coupling - J&K Scientific LLC.
  • Sonogashira Coupling - Organic Chemistry Portal.

Sources

Safety Operating Guide

Part 1: Hazard Assessment and Waste Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 5-Ethynylpyridin-2-ol

For researchers and professionals in drug development, the integrity of our work extends beyond discovery to the responsible management of the chemical reagents we employ. This compound, a substituted pyridine, requires careful handling throughout its lifecycle, culminating in a disposal process that prioritizes safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in an understanding of its unique chemical properties.

  • Pyridine Moiety: The pyridine backbone is the primary driver of toxicological concern. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They are classified as skin and eye irritants.[3] Systemic effects from chronic or acute overexposure can include damage to the liver and kidneys.[1][3][4] Furthermore, many pyridine compounds are flammable or combustible liquids.[3][5] During combustion, nitrogen-containing heterocyclic compounds can produce toxic gases such as oxides of nitrogen (NOx) and hydrogen cyanide.[3]

  • Ethynyl Group (Terminal Alkyne): The carbon-carbon triple bond, particularly at the terminus of a molecule, possesses unique reactivity. It is susceptible to oxidative cleavage by strong oxidizing agents, such as potassium permanganate (KMnO₄) or ozone.[6][7][8] This reaction breaks the triple bond, converting the terminal alkyne into a carboxylic acid and carbon dioxide (CO₂).[6][9] This specific reactivity means that this compound waste must not be mixed with strong oxidizers.

Based on this analysis, all waste containing this compound must be classified and handled as hazardous chemical waste . This includes:

  • Neat (pure) solid compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, TLC plates).

  • Rinsate from cleaning contaminated glassware (first rinse).[10][11]

Part 2: Safety and Personal Protective Equipment (PPE)

Before handling the compound for disposal, it is imperative to establish a safe working environment and utilize appropriate PPE.

Engineering Controls:

  • All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[12]

  • An emergency eyewash station and safety shower must be readily accessible.[12]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for integrity before use.

  • Body Protection: A fully buttoned laboratory coat must be worn.

The following table summarizes the essential safety and handling information.

ParameterGuidelineRationale & Citations
Primary Hazards Skin/eye irritant, harmful if swallowed/inhaled/absorbed, potential for liver/kidney toxicity.Based on the toxicological profile of pyridine and its derivatives.[1][2][3]
Waste Classification Hazardous Chemical WasteDue to inherent toxicity and reactivity.[13][14]
Required PPE Safety goggles, nitrile gloves, lab coat.Standard practice for handling hazardous chemicals.[12]
Engineering Controls Chemical fume hood, accessible eyewash/shower.To minimize inhalation exposure and provide emergency decontamination.[12]
Incompatible Waste Strong oxidizing agents, strong acids, reactive metals.The ethynyl group is susceptible to uncontrolled oxidation[6][7]; the pyridine nitrogen is basic.
Disposal Route Collection for incineration via institutional Environmental Health & Safety (EHS).Standard and safest procedure for organic, nitrogen-containing hazardous waste.[14][15]

Part 3: Step-by-Step Disposal Protocol

The primary and universally recommended method for disposing of laboratory-scale chemical waste is through your institution's Environmental Health & Safety (EHS) department. Direct treatment of waste by researchers is strongly discouraged unless it is part of a specific, validated, and approved protocol.[12]

Workflow for Standard Waste Disposal

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup gen Generate Waste (e.g., unused solid, solution, contaminated gloves) seg Segregate Waste Stream Isolate from incompatible materials (oxidizers, strong acids) gen->seg cont Select Compatible Container (e.g., HDPE, glass) Ensure it is clean and has a secure lid. seg->cont label_waste Label Container Immediately - 'Hazardous Waste' - 'this compound' - List all components and % cont->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contain Use Secondary Containment store->contain request Request EHS Pickup (When container is full or per institutional schedule) contain->request caption Fig 1. Standard Disposal Workflow for this compound.

Caption: Fig 1. Standard Disposal Workflow for this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound, along with contaminated weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, leak-proof hazardous liquid waste container. The first rinse of any contaminated glassware must also be collected as hazardous waste.[10]

  • Contaminated PPE: Dispose of gloves and other heavily contaminated disposable PPE in a designated solid waste container. Do not place items saturated with liquids in this container.[16]

2. Containerization:

  • Use only containers that are in good condition and compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[13]

  • Ensure the container has a secure, screw-on cap. Containers must be kept closed at all times except when waste is being added.[10][13] Leaving a funnel in the container is a common violation.

3. Labeling:

  • Properly label the waste container as soon as the first drop of waste is added.[11]

  • The label must include the words "Hazardous Waste" and the full, unabbreviated chemical name: "this compound".[13][15]

  • If it is a mixture, list all chemical components, including solvents and water, with their approximate percentages or concentrations.[13]

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[15][17] This area must be at or near the point of waste generation and under the control of laboratory personnel.

  • All liquid waste containers must be placed in secondary containment (e.g., a larger plastic tub) to contain potential leaks or spills.[10]

  • Segregate the container from incompatible materials, particularly strong oxidizing agents and acids.[13]

5. Final Disposal:

  • Once the container is full (typically ~90%), or according to your institution's policies, arrange for pickup by your EHS office.[13][15] All investigational or research compounds are typically consolidated and sent for high-temperature incineration at a licensed facility.[15]

Part 4: Advanced Topic - Chemical Degradation (for expert use only)

In some specialized cases, for waste minimization or treatment of large quantities, chemical degradation may be considered. This should only be performed by highly trained personnel under an institutionally approved Standard Operating Procedure (SOP). The reactivity of the terminal alkyne offers a potential pathway for this.

Oxidative cleavage with an agent like potassium permanganate (KMnO₄) can break the triple bond, converting the ethynyl group to carbon dioxide and the pyridine moiety to a carboxylic acid derivative.[6][7] This transforms the original molecule into different, potentially less toxic, compounds.

G substance This compound (Hazardous Waste) reagent + [O] (e.g., KMnO₄, O₃) Strong Oxidizing Agent products Pyridine Carboxylic Acid Derivative + CO₂ reagent->products Oxidative Cleavage caption Fig 2. Conceptual Pathway for Chemical Degradation.

Caption: Fig 2. Conceptual Pathway for Chemical Degradation.

This is not a disposal recipe. The reaction can be exothermic and requires careful control of stoichiometry, temperature, and pH. The resulting aqueous waste stream must still be collected, neutralized, and disposed of as hazardous waste through EHS.

Part 5: Emergency Procedures - Spills

In the event of a spill, prioritize personnel safety.

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EHS immediately.[12]

  • For small, manageable spills, ensure you are wearing appropriate PPE.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[1]

  • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Collect all cleanup materials, including contaminated wipes and PPE, as hazardous waste.[12]

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe laboratory environment and the protection of our broader ecosystem.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health.
  • University of Missouri-Kansas City. (n.d.). Chemical Management Plan. UMKC Environmental Health and Safety.
  • University of Colorado Anschutz Medical Campus. (2016, August 1). Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance).
  • Public Health England. (2024, November 28). Pyridine: general information. GOV.UK.
  • New Jersey Department of Health. (2002, March). Hazardous Substance Fact Sheet: Pyridine.
  • Stanford University. (n.d.). Chemical Waste Disposal. Stanford Environmental Health & Safety.
  • The Ohio State University. (n.d.). Chemical Waste Management Reference Guide. Environmental Health and Safety.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Pyridine: Human health tier II assessment. Australian Government Department of Health.
  • Carl ROTH. (2016, May 23). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU).
  • Master Organic Chemistry. (2025, July 8). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation.
  • University of Alabama in Huntsville. (n.d.). Hazardous Waste Management Plan.
  • Arkat USA. (n.d.). Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic.
  • Sandia National Laboratories. (n.d.). Waste Handling and Disposal Program Plan Template.
  • Temarry Recycling. (2025, January 7). 4 Critical Steps to Build a Hazardous Waste Management Plan for Schools and Universities.
  • Truckee Meadows Community College. (n.d.). Hazardous Waste Management Plan. Environmental Health and Safety Office.
  • Chemistry LibreTexts. (2024, March 18). 9.6: Oxidative Cleavage of Alkynes.
  • OpenStax. (2023, September 20). 9.6 Oxidative Cleavage of Alkynes. Organic Chemistry.
  • Leah4sci. (2020, July 16). 125: Ozonolysis (oxidative cleavage) of alkynes [Video]. YouTube.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Moshang Chemical. (n.d.). This compound - CAS No. 1196156-05-4.
  • University of York. (n.d.). Waste Disposal - Chemistry Teaching Labs.
  • Tulane University. (2023, August 1). Laboratory Decommissioning Policy. Office of Environmental Health and Safety (OEHS).
  • [Source for Chemical Compatibility Chart]. (n.d.). Chemical Compatibility Chart.
  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator.
  • Walchem. (2024, April 19). Chemical Compatibility Chart.
  • Sterlitech. (n.d.). Chemical Compatibility Chart.
  • [Source for Chemical Compatibility Guide]. (2024, October 29). Chemical Compatibility Guide.

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 5-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Tale of Two Functional Groups

The key to safely handling 5-Ethynylpyridin-2-ol lies in understanding the potential hazards associated with both the pyridine core and the terminal alkyne.

The Pyridine Moiety: Pyridine and its derivatives are known to be skin and respiratory irritants.[1] Exposure can lead to symptoms such as dizziness, headaches, and nausea.[1] Therefore, preventing skin contact and inhalation is paramount. All work with pyridine-containing compounds should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

The Terminal Alkyne: Terminal alkynes possess an acidic proton on the sp-hybridized carbon.[3][4] While this acidity is a valuable tool in synthetic chemistry, it also presents a potential hazard. The acetylide anion, formed upon deprotonation, can react with certain metals to form explosive acetylides. Although this is more of a chemical reactivity hazard than a direct exposure risk, it underscores the need for careful handling and thoughtful experimental design. From a PPE perspective, the primary concern remains the prevention of contact with the compound itself.

Core Principles of Protection: A Multi-layered Defense

A robust safety strategy for handling this compound relies on a combination of engineering controls, administrative controls, and, as the last line of defense, appropriate Personal Protective Equipment.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][5][6]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.[1]

Administrative Controls:

  • Training: All personnel handling the compound must receive thorough training on its potential hazards and the proper use of PPE.[1]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

Personal Protective Equipment: Your Essential Toolkit

The following table summarizes the recommended PPE for handling this compound. The selection of specific items should be guided by a risk assessment of the particular task being performed.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[5][7]Ensure a proper fit to prevent any gaps. Do not use safety glasses alone as they do not provide a seal against splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).[1][2]Inspect gloves for any signs of degradation or punctures before each use. Use proper glove removal technique to avoid skin contact.[5] Dispose of contaminated gloves as hazardous waste.
Body Protection A flame-resistant lab coat, fully buttoned.[7] For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.Lab coats should be regularly laundered and not worn outside of the laboratory.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be required if working outside of a fume hood or if there is a potential for aerosol generation.[5]Respirator use requires a formal respiratory protection program, including fit testing and training.

Step-by-Step Operational Safety

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials, particularly strong bases and reactive metals.[2][5]

  • Keep the container tightly closed.[2][5]

2. Weighing and Solution Preparation:

  • Perform all weighing and solution preparation inside a chemical fume hood.

  • Wear all recommended PPE, including eye protection, gloves, and a lab coat.

  • Handle the solid material carefully to avoid generating dust.[8]

3. Chemical Reactions:

  • Set up all reactions within a chemical fume hood.

  • In addition to standard PPE, consider using a face shield if there is a risk of splashing or an energetic reaction.[5][7]

  • Be mindful of the reaction scale and potential exotherms.

4. Spill Management:

  • In the event of a minor spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent, non-reactive material.

  • Carefully collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[6]

  • Clean the spill area with a suitable solvent, followed by soap and water.[6]

5. Disposal:

  • All waste containing this compound must be treated as hazardous waste.[6][8]

  • Collect solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[5][6]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 Core PPE cluster_2 Enhanced PPE Considerations cluster_3 Final Action start Start: Assess the Task weighing Weighing Solid or Preparing Solution start->weighing reaction Running a Chemical Reaction start->reaction disposal Handling Waste and Disposal start->disposal core_ppe Minimum Required PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat weighing->core_ppe reaction->core_ppe disposal->core_ppe splash_risk Is there a significant splash risk? core_ppe->splash_risk aerosol_risk Is there a risk of aerosol generation or work outside a fume hood? splash_risk->aerosol_risk No face_shield Add Face Shield splash_risk->face_shield Yes respirator Use NIOSH-Approved Respirator aerosol_risk->respirator Yes proceed Proceed with Caution aerosol_risk->proceed No face_shield->aerosol_risk respirator->proceed

Caption: A logical workflow for the selection of appropriate PPE.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. The principles of understanding the inherent risks, utilizing engineering controls, and diligently wearing the correct PPE form the bedrock of a strong safety culture.

References

  • BenchChem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
  • Carl ROTH. (2016, May 23). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU).
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
  • BenchChem. (n.d.). Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE) in Chemistry.
  • Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides.
  • Chemistry LibreTexts. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethynylpyridin-2-ol
Reactant of Route 2
Reactant of Route 2
5-Ethynylpyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.